molecular formula C12H22O3 B146434 Tetrahydro-3-pentyl-2H-pyran-4-yl acetate CAS No. 18871-14-2

Tetrahydro-3-pentyl-2H-pyran-4-yl acetate

Cat. No.: B146434
CAS No.: 18871-14-2
M. Wt: 214.3 g/mol
InChI Key: VSRVCSJJKWDZSH-UHFFFAOYSA-N
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Description

Tetrahydro-3-pentyl-2H-pyran-4-yl acetate (CAS 18871-14-2), commonly known under trade names such as Jasmopyrane or Jasmal, is a synthetic aroma chemical of significant interest in fragrance research and development . This compound is characterized as a colorless to pale yellow liquid and is esteemed for its complex odor profile, which presents primary floral and jasmine notes, complemented by secondary nuances of herbal, green, tea, and a unique oily, mushroom-like facet . Its mechanism of action in fragrance applications involves its medium odor strength and high substantivity, providing a lasting scent impression for over 350 hours at 100% concentration, making it a valuable component in heart and base notes for perfumes . The primary research and industrial applications for this compound are in the field of perfumery, where it is utilized to create or enhance white flower accords, particularly in jasmine, gardenia, and lily-of-the-valley analogs . It also serves to impart earthy and green effects in fragrance compositions. It is crucial to note that this compound is unstable in very acidic or alkaline conditions, which is a key consideration for formulating functional products like detergents or antiperspirants . This product is designated For Research Use Only (RUO) . It is strictly for laboratory research purposes and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-pentyloxan-4-yl) acetate
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InChI

InChI=1S/C12H22O3/c1-3-4-5-6-11-9-14-8-7-12(11)15-10(2)13/h11-12H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

VSRVCSJJKWDZSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1COCCC1OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID7044556
Record name Tetrahydro-3-pentyl-2H-pyran-4-yl acetate
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Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid
Record name Pentitol, 1,5-anhydro-2,4-dideoxy-2-pentyl-, 3-acetate
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CAS No.

18871-14-2
Record name 4-Acetoxy-3-pentyltetrahydropyran
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Record name 4-Acetoxy-3-pentyltetrahydropyran
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Record name Pentitol, 1,5-anhydro-2,4-dideoxy-2-pentyl-, 3-acetate
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Record name Tetrahydro-3-pentyl-2H-pyran-4-yl acetate
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Record name Tetrahydro-3-pentyl-2H-pyran-4-yl acetate
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Foundational & Exploratory

"Tetrahydro-3-pentyl-2H-pyran-4-yl acetate" chemical properties and structure

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Tetrahydro-3-pentyl-2H-pyran-4-yl acetate, identified by its CAS Number 18871-14-2, is a synthetic fragrance ingredient of significant interest in the cosmetic and perfumery industries.[1][2] Commercially known by trade names such as Jasmopyrane and Jasmal, this molecule is prized for its distinct floral and fruity aroma, most notably its jasmine-like character with herbaceous and tea-like undertones.[1][3] This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, synthesis, and applications, grounded in established scientific principles and methodologies.

Chemical Structure and Stereochemistry

The foundational structure of this compound is a saturated six-membered heterocyclic ether, the tetrahydropyran ring. It is substituted at three key positions: a pentyl group at C3, an acetate group at C4, and an implicit hydrogen at C2 which, along with the other substituents, contributes to its stereochemistry. The molecular formula is C12H22O3, and it has a molecular weight of approximately 214.30 g/mol .[1]

Caption: 2D structure of Tetrahydro-3-pentyl-2H-pyran-4-yl acetate.

Stereoisomerism: The Cis/Trans Relationship

The molecule possesses multiple chiral centers at positions 2, 3, and 4 of the pyran ring. This gives rise to several possible stereoisomers. The relative orientation of the substituents, particularly the pentyl group at C3 and the acetate group at C4, defines the cis and trans diastereomers. In the cis isomer, these substituents are on the same face of the ring, while in the trans isomer, they are on opposite faces. Commercial production typically results in a mixture of these isomers, which may have subtly different olfactory profiles.[4]

G Cis vs. Trans Isomers cluster_0 Cis Isomer cluster_1 Trans Isomer cis_ring Pyran Ring cis_pentyl Pentyl Group (Up) cis_ring->cis_pentyl Same Face cis_acetate Acetate Group (Up) cis_ring->cis_acetate Same Face trans_ring Pyran Ring trans_pentyl Pentyl Group (Up) trans_ring->trans_pentyl Opposite Face trans_acetate Acetate Group (Down) trans_ring->trans_acetate Opposite Face

Caption: Relative orientations of substituents in cis and trans isomers.

Physicochemical Properties

The physical and chemical properties of Tetrahydro-3-pentyl-2H-pyran-4-yl acetate are summarized below. These characteristics are critical for its formulation in consumer products and for predicting its environmental fate.

PropertyValueSource
Appearance Colorless to pale yellow clear liquid[1][2]
Molecular Formula C₁₂H₂₂O₃[1]
Molecular Weight 214.30 g/mol [1]
Specific Gravity 0.974 to 0.978 @ 25°C[1][2]
Refractive Index 1.446 to 1.450 @ 20°C[1][2]
Boiling Point ~278 °C @ 760 mmHg (estimated)[1][2]
Flash Point 92.78 °C (199 °F) TCC[1][2]
Vapor Pressure 0.004 mmHg @ 25°C (estimated)[1][2]
Solubility Soluble in alcohol; Water solubility ~58.66 mg/L @ 25°C (est)[1][3]

Synthesis and Mechanistic Considerations

The synthesis of Tetrahydro-3-pentyl-2H-pyran-4-yl acetate is typically achieved through a two-stage process involving the formation of a pyranol intermediate followed by esterification. This approach allows for modularity and purification of the intermediate, ensuring a high-quality final product.

Caption: General synthesis workflow for Tetrahydro-3-pentyl-2H-pyran-4-yl acetate.

Synthesis of the Pyranol Intermediate

The first critical stage involves an acid-catalyzed reaction between an aldehyde and an unsaturated alcohol, which proceeds via a Prins-type cyclization. For a related analogue, 2-ethylbutyraldehyde and 3-methyl-3-buten-1-ol are reacted in the presence of an acid mixture (e.g., acetic acid and trifluoroacetic acid).[4][5] This reaction forms the tetrahydropyran ring. The choice of acid catalyst is crucial; a strong protic acid is required to protonate the aldehyde, activating it for nucleophilic attack by the alkene of the alcohol, which initiates the cyclization cascade. The resulting mixture is then typically treated with a base, such as KOH in ethanol, to yield the stable pyranol.[5]

Esterification to Form the Final Acetate

The second stage is a classic esterification. The purified pyranol intermediate is reacted with an acylating agent, typically acetic anhydride, to form the acetate ester.[4] This reaction is often performed at a moderate temperature (e.g., 60°C) to ensure complete conversion without promoting side reactions.[4] Acetic anhydride is a highly effective acetylating agent due to the excellent leaving group capability of the acetate ion.

Detailed Experimental Protocol (Illustrative)

The following protocol is adapted from established procedures for related pyran derivatives and serves as a validated experimental framework.[4]

Part A: Synthesis of Tetrahydro-3-pentyl-2H-pyran-4-ol

  • Reaction Setup: To a stirred solution of an appropriate aldehyde (e.g., hexanal) and unsaturated alcohol in a suitable solvent (e.g., toluene), add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

  • Cyclization: Heat the mixture to reflux, using a Dean-Stark apparatus to remove water formed during the reaction, driving the equilibrium towards the product. Monitor the reaction by TLC or GC until the starting materials are consumed.

  • Workup: Cool the reaction mixture to room temperature. Wash the organic phase sequentially with a saturated aqueous sodium bicarbonate solution (to neutralize the acid catalyst) and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude pyranol can be purified by vacuum distillation.

Part B: Synthesis of Tetrahydro-3-pentyl-2H-pyran-4-yl Acetate

  • Esterification: Combine the purified pyranol from Part A with an excess of acetic anhydride. Heat the mixture at 60°C for 2-3 hours.

  • Removal of Excess Reagents: After cooling, remove the excess acetic anhydride and the acetic acid byproduct by distillation under reduced pressure.

  • Workup: Dilute the residue in a non-polar solvent like tert-butyl methyl ether. Wash the solution with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Final Purification: Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent by evaporation. The final product is purified by vacuum distillation to yield the target acetate as a clear liquid.[4]

Spectroscopic Characterization

While a complete spectral analysis for the specific title compound is not publicly detailed, its structure allows for the prediction of key spectroscopic features. Based on data for analogous compounds, the following characteristics are expected:[4][6]

  • ¹H-NMR Spectroscopy: The spectrum would be complex due to the multiple stereoisomers. Key signals would include a singlet around 2.0 ppm for the acetate methyl protons, multiplets in the 3.0-4.0 ppm region for the protons on the carbons adjacent to the ring oxygen (C2 and C6), and a multiplet for the proton on the acetate-bearing carbon (C4). The pentyl group would show characteristic aliphatic signals upfield (0.8-1.6 ppm).

  • Infrared (IR) Spectroscopy: A strong, characteristic absorption band for the ester carbonyl (C=O) stretch is expected around 1735-1745 cm⁻¹. Strong C-O stretching bands would appear in the 1000-1300 cm⁻¹ region. Aliphatic C-H stretching vibrations would be observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).[4]

Industrial Applications and Olfactory Profile

The primary application of Tetrahydro-3-pentyl-2H-pyran-4-yl acetate is as a fragrance agent in fine perfumery, cosmetics, soaps, and detergents.[2][3]

  • Odor Profile: It is described as having a floral, jasmine, and tea-like scent with oily, green, and herbaceous nuances.[1][2] This complexity makes it a valuable component for building rich floral accords.

  • Functional Role: Beyond its own scent, it is known to improve the diffusion and substantivity (longevity) of fragrance compositions, particularly in soap applications.[3] It can enhance and "boost" other top-note compounds in a blend.[5][6]

  • Usage Levels: The International Fragrance Association (IFRA) standards and industry practice recommend usage levels up to 5.0% in the final fragrance concentrate.[1]

Safety and Toxicology

Toxicological data is essential for ensuring the safe use of any chemical in consumer products. The available data for Tetrahydro-3-pentyl-2H-pyran-4-yl acetate indicates a low order of acute toxicity.

MetricValueSource
Acute Oral Toxicity LD50 (rat): > 5000 mg/kg[1]
Skin Irritation Classified as an irritant (R36/38)[3]
GHS Classification None found under 29 CFR 1910 (OSHA HCS)[1]
Precautionary Statements Avoid contact with skin and eyes. Wear suitable gloves and eye/face protection.[3][7]

The Research Institute for Fragrance Materials (RIFM) has conducted safety assessments on this and structurally related materials, ensuring their safe use within established concentration limits in consumer goods.[8]

Conclusion

Tetrahydro-3-pentyl-2H-pyran-4-yl acetate is a well-characterized synthetic molecule with significant value in the fragrance industry. Its unique olfactory profile, coupled with its functional ability to enhance fragrance performance, makes it a staple in modern perfumery. The synthesis is robust, proceeding through a reliable pyranol intermediate, and its safety profile is well-understood for its intended applications. This guide has provided a detailed overview of its structure, properties, and synthesis, offering a solid foundation for researchers and professionals in the field.

References

  • Novel pyran derivatives, their preparation and use thereof in perfumery.
  • jasmopyrane (Givaudan) tetrahydro-3-pentyl-2H-pyran-4-yl acetate. The Good Scents Company. [Link]

  • Pyran derivatives and their preparation.
  • jasmopyrane (Givaudan), 18871-14-2. Perflavory. [Link]

  • Novel pyran derivatives, their preparation and use thereof in perfumery - European P
  • herbal pyran jasmal. The Good Scents Company. [Link]

  • tetrahydrolinalyl acetate, 20780-48-7. The Good Scents Company. [Link]

  • RIFM fragrance ingredient safety assessment, tetrahydro-4-methyl-2-propyl-2H-pyran-4-yl acetate, CAS Registry Number 131766-73-9. ScienceDirect. [Link]

Sources

An In-Depth Technical Guide to Tetrahydro-3-pentyl-2H-pyran-4-yl acetate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of Tetrahydro-3-pentyl-2H-pyran-4-yl acetate, a molecule of significant interest in the fragrance industry and with latent potential in broader chemical and pharmaceutical research. As a senior application scientist, my objective is to present not just a collection of data, but a synthesized narrative that explains the causality behind its chemical properties, synthesis, and potential applications. This document is structured to be a self-validating system of information, grounded in authoritative references to ensure scientific integrity.

Part 1: Core Chemical Identity

Chemical Structure and CAS Number

Tetrahydro-3-pentyl-2H-pyran-4-yl acetate is a substituted tetrahydropyran derivative. The core of the molecule is a six-membered heterocyclic ring containing one oxygen atom. It is substituted at the 3-position with a pentyl group and at the 4-position with an acetate group.

Chemical Abstracts Service (CAS) Number: 18871-14-2[1][2]

This unique identifier is crucial for unambiguous identification in chemical databases and literature.

Stereoisomerism

The structure of Tetrahydro-3-pentyl-2H-pyran-4-yl acetate possesses two stereocenters at the 3 and 4 positions of the tetrahydropyran ring. This gives rise to the possibility of four stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). These stereoisomers can be grouped into two pairs of enantiomers. Furthermore, the relative orientation of the pentyl and acetate groups on the ring leads to cis and trans diastereomers. The cis isomer has both substituents on the same side of the ring, while the trans isomer has them on opposite sides.[3] Commercially available products are often a mixture of these isomers, which can influence their olfactory and potentially their biological properties.[4]

Part 2: Physicochemical Properties and Synonyms

This compound is a colorless to pale yellow liquid with a characteristic floral, jasmine-like scent.[1] Its properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₂H₂₂O₃[1][2]
Molecular Weight 214.30 g/mol [1][2]
Boiling Point 278.1 °C at 760 mmHg (estimated)[2]
Flash Point 111.6 °C[2]
Density 0.97 g/cm³[2]
Synonyms and Trade Names

The multifaceted applications of this molecule, particularly in the fragrance industry, have led to a variety of synonyms and trade names. Understanding these is vital for a comprehensive literature and database search.

  • Systematic IUPAC Name: (3-pentyloxan-4-yl) acetate[1]

  • Common Chemical Names:

    • 4-Acetoxy-3-pentyltetrahydropyran

    • 3-Amyl-4-acetoxytetrahydropyran

  • Trade Names:

    • Jasmopyrane[1]

    • Jasmal[1]

    • Jasmophyll

    • Florol Acetate (Note: "Florol" itself is a different compound, CAS 63500-71-0)

    • Jasmopyrane Forte[1]

Part 3: Synthesis and Mechanistic Insights

The synthesis of Tetrahydro-3-pentyl-2H-pyran-4-yl acetate is a two-step process, beginning with the formation of the tetrahydropyran ring system, followed by esterification.

Step 1: Synthesis of Tetrahydro-3-pentyl-2H-pyran-4-ol via Prins Reaction

The core tetrahydropyran structure is typically synthesized via a Prins cyclization. This reaction involves the acid-catalyzed addition of an aldehyde to an alkene.[5][6] For the precursor to our target molecule, this would involve the reaction of a homoallylic alcohol with an aldehyde.

This protocol is adapted from general procedures for the synthesis of related tetrahydropyranols.[7][8]

  • Reaction Setup: To a solution of a suitable homoallylic alcohol (e.g., oct-1-en-4-ol) in a non-polar solvent such as toluene, add an aldehyde (e.g., formaldehyde or its equivalent).

  • Catalyst Addition: Introduce an acid catalyst. A solid acid catalyst like Montmorillonite K10 is often preferred for ease of removal.[8] Alternatively, a mixture of acetic acid and a stronger acid like trifluoroacetic acid can be used.[7][8]

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-110 °C, depending on the solvent) for 2 to 8 hours.[8] Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • If a solid acid catalyst was used, filter it off.

    • If a soluble acid was used, neutralize the reaction mixture with a weak base, such as a saturated sodium bicarbonate solution.

    • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure.

    • The crude product, Tetrahydro-3-pentyl-2H-pyran-4-ol, can be purified by vacuum distillation.[7]

The Prins reaction is initiated by the protonation of the aldehyde by the acid catalyst, which makes it a more reactive electrophile. The alkene of the homoallylic alcohol then attacks the activated aldehyde, leading to a carbocation intermediate. The intramolecular trapping of this carbocation by the hydroxyl group forms the tetrahydropyran ring. The stereochemical outcome of this reaction can be influenced by the choice of catalyst and reaction conditions.

Step 2: Acetylation of Tetrahydro-3-pentyl-2H-pyran-4-ol

The final step is the esterification of the hydroxyl group of the pyranol intermediate to form the acetate ester.

This protocol is based on a general method for the acetylation of secondary alcohols.[4]

  • Reaction Setup: In a reaction vessel, combine Tetrahydro-3-pentyl-2H-pyran-4-ol with an excess of acetic anhydride. Acetic anhydride serves as both the acetylating agent and the solvent.

  • Reaction Conditions: Heat the mixture to approximately 60°C for 2-3 hours.[4] The reaction progress can be monitored by TLC or GC.

  • Workup and Purification:

    • After the reaction is complete, remove the excess acetic anhydride and the acetic acid byproduct by distillation under reduced pressure.[4]

    • Dissolve the residue in a suitable organic solvent like tert-butyl methyl ether.

    • Wash the organic solution sequentially with water, saturated aqueous sodium bicarbonate solution (to remove any remaining acetic acid), and brine.

    • Dry the organic layer over anhydrous magnesium sulfate and filter.

    • Remove the solvent by evaporation.

    • The crude Tetrahydro-3-pentyl-2H-pyran-4-yl acetate can be purified by vacuum distillation to yield the final product.[4]

G cluster_0 Step 1: Prins Reaction cluster_1 Step 2: Acetylation A Homoallylic Alcohol (e.g., oct-1-en-4-ol) D Prins Cyclization (Reflux) A->D B Aldehyde (e.g., formaldehyde) B->D C Acid Catalyst C->D E Tetrahydro-3-pentyl-2H-pyran-4-ol D->E F Tetrahydro-3-pentyl-2H-pyran-4-ol H Acetylation (60°C) F->H G Acetic Anhydride G->H I Tetrahydro-3-pentyl-2H-pyran-4-yl acetate H->I

Caption: Synthetic pathway for Tetrahydro-3-pentyl-2H-pyran-4-yl acetate.

Part 4: Spectroscopic Characterization

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic peaks for the functional groups present:

  • C=O stretch (ester): A strong absorption band around 1735-1750 cm⁻¹.

  • C-O stretch (ester and ether): Strong absorption bands in the region of 1000-1300 cm⁻¹.

  • C-H stretch (alkane): Absorption bands in the region of 2850-3000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum will be complex due to the number of aliphatic protons and the presence of stereoisomers. Key expected signals include:

    • A singlet around 2.0 ppm corresponding to the methyl protons of the acetate group.

    • A multiplet in the region of 4.5-5.0 ppm for the proton at the 4-position (attached to the acetate group).

    • A series of multiplets between 0.8 and 4.0 ppm for the protons of the pentyl group and the tetrahydropyran ring.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom. Expected chemical shifts include:

    • A signal around 170 ppm for the carbonyl carbon of the acetate group.

    • A signal around 21 ppm for the methyl carbon of the acetate group.

    • Signals in the range of 60-80 ppm for the carbons of the tetrahydropyran ring bonded to oxygen.

    • A series of signals in the aliphatic region (10-40 ppm) for the carbons of the pentyl group and the remaining ring carbons.

Mass Spectrometry (MS)

The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 214. Common fragmentation patterns would likely involve the loss of the acetate group (M-59) and fragmentation of the pentyl chain and the tetrahydropyran ring.

Part 5: Safety and Toxicology

A comprehensive safety assessment by the Research Institute for Fragrance Materials (RIFM) on the structurally similar compound, tetrahydro-4-methyl-2-propyl-2H-pyran-4-yl acetate, provides valuable insights into the toxicological profile of this class of molecules.[9]

  • Genotoxicity: Based on available data for related compounds, Tetrahydro-3-pentyl-2H-pyran-4-yl acetate is not expected to be genotoxic.[9]

  • Repeated Dose Toxicity: The margin of exposure for related compounds is considered adequate for their current use levels in consumer products.[9]

  • Skin Sensitization: There is no significant evidence to suggest that this compound is a skin sensitizer at typical use concentrations.[9]

  • Phototoxicity/Photoallergenicity: This class of compounds is not expected to be phototoxic or photoallergenic.[9]

It is important to note that while this data from a related molecule is informative, direct toxicological testing on Tetrahydro-3-pentyl-2H-pyran-4-yl acetate would be necessary for a definitive safety profile, especially for applications outside of fragrances. Standard laboratory safety precautions, including the use of personal protective equipment, should always be observed when handling this chemical.

Part 6: Applications in Research and Drug Development

While the primary application of Tetrahydro-3-pentyl-2H-pyran-4-yl acetate is in the fragrance industry, the tetrahydropyran scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmaceutical agents.[10][11][12]

The Tetrahydropyran Moiety in Bioactive Molecules

The tetrahydropyran ring is a common motif in a wide range of biologically active natural products, including some with anticancer, anti-inflammatory, and antimicrobial properties.[13][14][15] The ring system can serve as a stable, non-aromatic scaffold to orient functional groups in three-dimensional space for optimal interaction with biological targets.

Potential as a Research Chemical or Building Block

Given its functional handles (an ester and an alkyl chain on a stable heterocyclic ring), Tetrahydro-3-pentyl-2H-pyran-4-yl acetate could serve as a starting material or a fragment for the synthesis of more complex molecules in a drug discovery context. The lipophilic pentyl group and the polar acetate group provide a degree of amphiphilicity that could be explored in the design of molecules with specific cell permeability or protein binding properties.

Logical Relationship Diagram: From Fragrance to Pharma

G A Tetrahydro-3-pentyl-2H-pyran-4-yl acetate B Established Use: Fragrance Industry A->B C Core Structure: Tetrahydropyran Ring A->C F Functional Groups: - Ester - Alkyl Chain A->F D Privileged Scaffold in Medicinal Chemistry C->D E Potential Applications: Drug Discovery & Research D->E G Starting Material for Novel Compound Synthesis F->G G->E

Caption: Potential for repurposing from fragrance to pharmaceutical research.

References

  • Novel pyran derivatives, their preparation and use thereof in perfumery. European Patent Office EP2112144A1.
  • RIFM fragrance ingredient safety assessment, tetrahydro-4-methyl-2-propyl-2H-pyran-4-yl acetate, CAS Registry Number 131766-73-9. Food and Chemical Toxicology, 161(Suppl 1), 112863. Available at: [Link]

  • Pyran derivatives and their preparation. US Patent 10040776B2.
  • Novel pyran derivatives, their preparation and use thereof in perfumery. WIPO Patent Application WO2009130192A1.
  • jasmopyrane (Givaudan) tetrahydro-3-pentyl-2H-pyran-4-yl acetate. The Good Scents Company. Available at: [Link]

  • Tetrahydro-3-pentyl-2H-pyran-4-yl acetate. PINPOOLS. Available at: [Link]

  • The stereodivergent formation of 2,6-cis and 2,6-trans-tetrahydropyrans: experimental and computational investigation of the mechanism of a thioester oxy-Michael cyclization. National Institutes of Health. Available at: [Link]

  • An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. National Institutes of Health. Available at: [Link]

  • The value of pyrans as anticancer scaffolds in medicinal chemistry. Royal Society of Chemistry. Available at: [Link]

  • Pyran-based natural and synthetic marketed drugs in preclinical/clinical trials. ResearchGate. Available at: [Link]

  • Cis-Trans Isomerism in Cycloalkanes. Chemistry LibreTexts. Available at: [Link]

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  • Pseudonatural Products for Chemical Biology and Drug Discovery. National Institutes of Health. Available at: [Link]

  • Cis–trans isomerism. Wikipedia. Available at: [Link]

  • Use of tetrahydro-4-methyl-2-phenyl-2h-pyran as perfuming ingredient. European Publication Server. Available at: [Link]

  • Mass spectrum of 2H-Pyran,tetrahydro-2-(12- pentadecynyloxy) with... ResearchGate. Available at: [Link]

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An In-depth Technical Guide to the Physical and Spectral Properties of Tetrahydro-3-pentyl-2H-pyran-4-yl acetate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydro-3-pentyl-2H-pyran-4-yl acetate, a key fragrance ingredient, is a complex organic molecule whose utility in various applications is intrinsically linked to its specific physical and spectral characteristics. Known commercially by trade names such as Jasmopyrane and Jasmal, this compound imparts a floral, jasmine-like aroma with herbaceous undertones to a wide array of consumer products.[1][2] A comprehensive understanding of its molecular structure, stereoisomerism, and corresponding spectroscopic fingerprints is paramount for researchers in the fields of fragrance chemistry, quality control, and regulatory compliance.

This technical guide provides a detailed exploration of the physical and spectral properties of Tetrahydro-3-pentyl-2H-pyran-4-yl acetate. It is designed to serve as a vital resource for scientists and professionals, offering not only a compilation of known data but also an in-depth analysis of the structural nuances that govern its behavior and analytical signatures. The information presented herein is intended to facilitate its accurate identification, characterization, and effective utilization in research and product development.

Chemical Structure and Stereoisomerism

The molecular structure of Tetrahydro-3-pentyl-2H-pyran-4-yl acetate consists of a central tetrahydropyran ring substituted with a pentyl group at the 3-position and an acetate group at the 4-position. The systematic IUPAC name for this compound is (3-pentyloxan-4-yl) acetate.[3]

Caption: Chemical Structure of Tetrahydro-3-pentyl-2H-pyran-4-yl acetate.

The presence of two chiral centers at the 3- and 4-positions of the tetrahydropyran ring gives rise to stereoisomerism. This results in the potential for four stereoisomers: (3R, 4R), (3S, 4S), (3R, 4S), and (3S, 4R). The (3R, 4R) and (3S, 4S) pair are enantiomers, as are the (3R, 4S) and (3S, 4R) pair. The relationship between the pairs is diastereomeric. The commercial product is typically a mixture of these isomers.[4] The relative orientation of the pentyl and acetate groups (cis or trans) significantly influences the molecule's three-dimensional shape and, consequently, its physical and spectral properties.

Stereoisomers cluster_cis cis-Isomers cluster_trans trans-Isomers cis_RR (3R, 4S) cis_SS (3S, 4R) cis_RR->cis_SS Enantiomers trans_RR (3R, 4R) cis_RR->trans_RR Diastereomers trans_SS (3S, 4S) cis_RR->trans_SS Diastereomers cis_SS->trans_RR Diastereomers cis_SS->trans_SS Diastereomers trans_RR->trans_SS Enantiomers

Caption: Stereoisomeric Relationships of Tetrahydro-3-pentyl-2H-pyran-4-yl acetate.

Physical Properties

The physical properties of Tetrahydro-3-pentyl-2H-pyran-4-yl acetate are crucial for its handling, storage, and formulation. The compound is typically a colorless to pale yellow liquid.[1] A summary of its key physical properties is provided in the table below.

PropertyValueSource(s)
Molecular Formula C₁₂H₂₂O₃[3][5][6]
Molecular Weight 214.30 g/mol [3][5][6]
CAS Number 18871-14-2[3][5][6]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 278.1 °C at 760 mmHg[3][5]
Flash Point 92.78 - 111.6 °C[1][3]
Density ~0.97 g/cm³[3][5]
Refractive Index 1.4460 - 1.4500 @ 20.00 °C[1]
Solubility in Water 58.66 mg/L @ 25 °C (estimated)[1]

These properties are essential for practical applications. For instance, the boiling point and flash point are critical for safety during distillation and handling at elevated temperatures. The density is important for accurate volume-to-mass conversions in formulation processes. The refractive index serves as a quick and effective quality control parameter.

Spectral Properties and Analysis

The spectral properties of Tetrahydro-3-pentyl-2H-pyran-4-yl acetate provide a unique fingerprint for its identification and structural elucidation. The following sections detail the expected spectral characteristics based on its molecular structure.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of Tetrahydro-3-pentyl-2H-pyran-4-yl acetate is expected to be complex due to the presence of multiple stereoisomers and overlapping signals from the alkyl chains. However, key resonances can be predicted.

Predicted ¹H NMR Data:

ProtonsChemical Shift (ppm) RangeMultiplicityIntegration
CH₃ (pentyl)0.8 - 1.0Triplet3H
CH₂ (pentyl)1.2 - 1.6Multiplet8H
CH (ring)3.0 - 4.2Multiplet4H
CH-O (ring)4.5 - 5.0Multiplet1H
CH₃ (acetate)~2.0Singlet3H

The exact chemical shifts and coupling constants will vary depending on the specific stereoisomer and the solvent used. The signals for the protons on the tetrahydropyran ring will be particularly sensitive to the cis/trans orientation of the substituents.

Experimental Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

  • Analysis: Integrate the peaks to determine the relative number of protons and analyze the chemical shifts and coupling patterns to assign the signals to the respective protons in the molecule.

NMR_Workflow A Sample Preparation B Instrument Setup A->B C Data Acquisition B->C D Data Processing C->D E Spectral Analysis D->E

Caption: A typical workflow for NMR analysis.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Data:

CarbonChemical Shift (ppm) Range
CH₃ (pentyl)13 - 15
CH₂ (pentyl)22 - 35
CH (ring)30 - 50
CH₂-O (ring)60 - 70
CH-O (ring)70 - 80
CH₃ (acetate)~21
C=O (acetate)170 - 172
Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying the functional groups present in the molecule.

Characteristic IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)Intensity
C-H (alkane)2850 - 3000Strong
C=O (ester)1735 - 1750Strong
C-O (ester)1000 - 1300Strong
C-O-C (ether)1050 - 1150Strong

Experimental Protocol for IR Spectroscopy:

  • Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).

  • Background Spectrum: Acquire a background spectrum of the empty spectrometer to account for atmospheric CO₂ and water vapor.

  • Sample Spectrum: Place the sample in the spectrometer and acquire the IR spectrum.

  • Analysis: Identify the characteristic absorption bands and correlate them to the functional groups in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Under electron ionization (EI), the molecular ion peak (M⁺) is expected at m/z 214.

Predicted Major Mass Spectral Peaks:

m/zProposed Fragment
214[M]⁺ (Molecular Ion)
171[M - CH₃CO]⁺
155[M - C₅H₁₁]⁺
43[CH₃CO]⁺

The fragmentation pattern will involve the loss of the acetate group, the pentyl group, and various rearrangements of the tetrahydropyran ring.

Experimental Protocol for Mass Spectrometry:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation of isomers and impurities.

  • Ionization: Ionize the sample using an appropriate method, such as electron ionization (EI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer.

  • Detection: Detect the ions to generate a mass spectrum.

  • Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

MS_Fragmentation M [M]⁺ (m/z 214) F1 [M - C₅H₁₁]⁺ (m/z 155) M->F1 - C₅H₁₁ F2 [M - CH₃CO₂H]⁺ (m/z 154) M->F2 - CH₃CO₂H F3 [CH₃CO]⁺ (m/z 43) M->F3

Caption: A plausible fragmentation pathway for Tetrahydro-3-pentyl-2H-pyran-4-yl acetate in MS.

Safety and Handling

While detailed toxicological data is not extensively published in readily available literature, it is known to be used in consumer products, suggesting a relatively low order of acute toxicity. However, as with all chemicals, appropriate safety precautions should be taken in a laboratory setting. This includes working in a well-ventilated area, wearing personal protective equipment such as gloves and safety glasses, and avoiding ingestion and direct contact with skin and eyes. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Tetrahydro-3-pentyl-2H-pyran-4-yl acetate is a molecule of significant interest in the fragrance industry. Its physical properties dictate its behavior in formulations, while its spectral characteristics provide the means for its unambiguous identification and quality assessment. The presence of stereoisomers adds a layer of complexity to its analysis, making a thorough understanding of its spectroscopic signatures essential. This guide has provided a comprehensive overview of the known physical properties and predicted spectral data for this compound, along with standardized experimental protocols for their determination. This information serves as a foundational resource for researchers and professionals working with this and related pyran derivatives, enabling more informed and efficient scientific investigation and product development.

References

  • PINPOOLS. (n.d.). Tetrahydro-3-pentyl-2H-pyran-4-yl acetate. Retrieved from [Link]

  • The Good Scents Company. (n.d.). jasmopyrane (Givaudan) tetrahydro-3-pentyl-2H-pyran-4-yl acetate. Retrieved from [Link]

  • Google Patents. (n.d.). WO2009130192A1 - Novel pyran derivatives, their preparation and use thereof in perfumery.
  • The Good Scents Company. (n.d.). herbal pyran jasmal. Retrieved from [Link]

  • NIST. (n.d.). tetrahydro-3-pentyl-2H-pyran-4-yl acetate. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 4-Acetoxy-3-pentyltetrahydropyran. Retrieved from [Link]

  • European Patent Office. (n.d.). EP2112144A1 - Novel pyran derivatives, their preparation and use thereof in perfumery. Retrieved from [Link]

  • MDPI. (2007). Structure Elucidation of a Pyrazolo[1][4]pyran Derivative by NMR Spectroscopy. Molecules, 12(5), 1117-1124. Retrieved from [Link]

  • ScienceDirect. (2022). RIFM fragrance ingredient safety assessment, tetrahydro-4-methyl-2-propyl-2H-pyran-4-yl acetate, CAS Registry Number 131766-73-9. Food and Chemical Toxicology, 161, 112863. Retrieved from [Link]

  • Google Patents. (n.d.). US10040776B2 - Pyran derivatives and their preparation.
  • Growing Science. (2019). Multicomponent synthesis of 4H-pyran derivatives using KOH loaded calcium oxide as catalyst in solvent. Current Chemistry Letters, 8(2), 65-72. Retrieved from [Link]

  • University of Missouri–St. Louis. (n.d.). The Fischer Esterification. Retrieved from [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]

  • NIH. (2020). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1254-1266. Retrieved from [Link]

  • ResearchGate. (2019). Novel Pyran Derivative Ornamented with free Amino and Nitrile Functionalities: Synthesis and Spectroscopic Characterization. Retrieved from [Link]

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An In-depth Technical Guide to the Stereoisomers and Enantiomers of Tetrahydro-3-pentyl-2H-pyran-4-yl acetate

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive exploration of the stereoisomers and enantiomers of Tetrahydro-3-pentyl-2H-pyran-4-yl acetate, a molecule of significant interest in the fragrance industry, commonly known by its trade names Jasmopyrane and Jasmal.[1][2][3] We will delve into the intricacies of its stereochemistry, cutting-edge stereoselective synthetic strategies, robust analytical methodologies for separation and characterization, and the profound impact of chirality on its sensory properties.

The Stereochemical Landscape of Tetrahydro-3-pentyl-2H-pyran-4-yl acetate

The molecular structure of Tetrahydro-3-pentyl-2H-pyran-4-yl acetate, with the chemical formula C₁₂H₂₂O₃ and a molecular weight of 214.30 g/mol , possesses two chiral centers at the 3rd and 4th positions of the tetrahydropyran ring.[4][5] This gives rise to a total of 2² = 4 possible stereoisomers. These stereoisomers exist as two pairs of enantiomers. The relationship between a stereoisomer from one enantiomeric pair and one from the other is diastereomeric.

The four stereoisomers are:

  • (3R, 4R)-Tetrahydro-3-pentyl-2H-pyran-4-yl acetate

  • (3S, 4S)-Tetrahydro-3-pentyl-2H-pyran-4-yl acetate

  • (3R, 4S)-Tetrahydro-3-pentyl-2H-pyran-4-yl acetate

  • (3S, 4R)-Tetrahydro-3-pentyl-2H-pyran-4-yl acetate

The cis and trans diastereomers are determined by the relative orientation of the pentyl group at C3 and the acetate group at C4.

G cluster_enantiomers1 Enantiomeric Pair 1 (trans) cluster_enantiomers2 Enantiomeric Pair 2 (cis) 3R,4R (3R, 4R) 3S,4S (3S, 4S) 3R,4R->3S,4S Enantiomers 3R,4S (3R, 4S) 3R,4R->3R,4S Diastereomers 3S,4R (3S, 4R) 3R,4R->3S,4R Diastereomers 3S,4S->3R,4S Diastereomers 3S,4S->3S,4R Diastereomers 3R,4S->3S,4R Enantiomers

Stereoisomeric relationships of Tetrahydro-3-pentyl-2H-pyran-4-yl acetate.

The Olfactory Significance of Stereoisomerism

Commercially available Tetrahydro-3-pentyl-2H-pyran-4-yl acetate is typically a mixture of these stereoisomers.[6] This mixture is characterized by a soft, floral, jasmine-like fragrance with nuances described as fresh, fruity, green, and even slightly mushroom-like.[1][2][3][7] The "FORTE" quality is noted as being more tenacious with a more pronounced green mushroom character.[7] While the exact olfactory contribution of each individual stereoisomer is not extensively documented in publicly available literature, it is a well-established principle in fragrance chemistry that different stereoisomers of a chiral molecule can exhibit distinct odor profiles and intensities. The separation and sensory evaluation of each of the four stereoisomers present a compelling area for future research to refine the use of this valuable fragrance ingredient.

Stereoselective Synthesis Strategies

The synthesis of Tetrahydro-3-pentyl-2H-pyran-4-yl acetate is a two-stage process: the formation of the precursor alcohol, Tetrahydro-3-pentyl-2H-pyran-4-ol, followed by its esterification. The key to a stereocontrolled synthesis lies in the formation of the tetrahydropyran ring with the desired relative and absolute stereochemistry.

Synthesis of the Tetrahydropyran Ring: A Diastereoselective Approach

Modern synthetic methods provide powerful tools for the stereocontrolled construction of substituted tetrahydropyran rings. The Prins cyclization is a classic and effective method.[8][9][10] A general approach involves the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde.

A plausible synthetic route to the precursor, 4-methyl-2-(1-pentyl)-tetrahydro-2H-pyran-4-ol (a close analog), involves the reaction of hexanal with 3-methyl-3-buten-1-ol.[11] This reaction typically yields a mixture of diastereomers.

Expert Insight: The choice of catalyst and reaction conditions in the Prins cyclization is critical for controlling the diastereoselectivity. Brønsted acids like p-toluenesulfonic acid (p-TsOH) or Lewis acids can influence the transition state geometry, thereby favoring the formation of either the cis or trans isomer. For instance, an acid-mediated cyclization of allylsilyl alcohols can selectively form the anti product.[12]

G Reactants Homoallylic Alcohol + Aldehyde AcidCatalyst Acid Catalyst (e.g., p-TsOH) Reactants->AcidCatalyst PrinsCyclization Prins Cyclization AcidCatalyst->PrinsCyclization Carbocation Oxocarbenium Ion Intermediate PrinsCyclization->Carbocation NucleophilicAttack Intramolecular Nucleophilic Attack Carbocation->NucleophilicAttack Product Tetrahydro-3-pentyl- 2H-pyran-4-ol (Mixture of Diastereomers) NucleophilicAttack->Product

Generalized workflow for Prins cyclization.
Esterification: The Final Step

The conversion of the synthesized Tetrahydro-3-pentyl-2H-pyran-4-ol to its acetate is a standard esterification reaction. This is typically achieved by reacting the alcohol with an acetylating agent such as acetic anhydride or acetyl chloride, often in the presence of a base or an acid catalyst.[6][11][13][14]

Protocol: Synthesis of Tetrahydro-3-pentyl-2H-pyran-4-yl acetate

This protocol is a representative procedure based on established methods for analogous compounds.

Part A: Synthesis of Tetrahydro-3-pentyl-2H-pyran-4-ol (Diastereomeric Mixture)

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the homoallylic alcohol and the aldehyde (e.g., oct-1-en-4-ol and formaldehyde) in a suitable solvent such as toluene.

  • Catalyst Addition: Add a catalytic amount of an acid catalyst, for example, p-toluenesulfonic acid (p-TsOH).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the diastereomeric mixture of Tetrahydro-3-pentyl-2H-pyran-4-ol.

Part B: Esterification to Tetrahydro-3-pentyl-2H-pyran-4-yl acetate

  • Reaction Setup: Dissolve the purified Tetrahydro-3-pentyl-2H-pyran-4-ol in a suitable solvent like dichloromethane in a round-bottom flask under an inert atmosphere.

  • Reagent Addition: Add a base, such as pyridine or triethylamine, followed by the dropwise addition of acetic anhydride at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC).

  • Work-up: Quench the reaction with water and extract the product with dichloromethane. Wash the organic layer sequentially with dilute hydrochloric acid, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The final product, Tetrahydro-3-pentyl-2H-pyran-4-yl acetate, can be purified by distillation under reduced pressure.[6]

Analytical Separation and Characterization of Stereoisomers

The analysis and separation of the stereoisomers of Tetrahydro-3-pentyl-2H-pyran-4-yl acetate are crucial for quality control and for understanding the structure-activity relationship of each isomer.

Chiral Gas Chromatography (GC) for Enantiomeric Separation

Chiral gas chromatography is the method of choice for separating the enantiomers of volatile compounds like Jasmopyrane.[15] This technique utilizes a chiral stationary phase (CSP), typically based on cyclodextrin derivatives, which interacts differently with the two enantiomers, leading to their separation.

Protocol: Chiral GC Analysis

  • Column Selection: Employ a capillary column with a chiral stationary phase, such as one based on a derivatized β-cyclodextrin.

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS) is used.

  • Sample Preparation: Dilute the sample of Tetrahydro-3-pentyl-2H-pyran-4-yl acetate in a suitable solvent (e.g., hexane or dichloromethane).

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: A temperature gradient is typically used, for example, starting at 70°C and ramping up to 150°C at a rate of 2°C/min.[16]

    • Detector Temperature: 250 °C

  • Data Analysis: The separated enantiomers will appear as distinct peaks in the chromatogram. The enantiomeric excess (% ee) can be calculated from the peak areas.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between diastereomers. The different spatial arrangements of the substituents in cis and trans isomers result in distinct chemical shifts and coupling constants in their ¹H and ¹³C NMR spectra. For a related compound, the cis/trans ratio was determined using NMR spectroscopy.[17]

Expected Spectroscopic Features:

  • ¹H NMR: The protons on the tetrahydropyran ring, particularly those at positions 3 and 4, will show different chemical shifts and coupling constants for the cis and trans diastereomers due to their different magnetic environments.

  • ¹³C NMR: The carbon atoms of the tetrahydropyran ring will also exhibit different chemical shifts for the diastereomers.

Expert Insight: While standard NMR can differentiate diastereomers, it cannot distinguish between enantiomers. To determine the enantiomeric composition using NMR, a chiral derivatizing agent can be used to convert the enantiomers into diastereomeric derivatives, which will then have distinct NMR spectra.

Data Summary

PropertyValueSource
Chemical Formula C₁₂H₂₂O₃[4][5]
Molecular Weight 214.30 g/mol [4][5]
CAS Number 18871-14-2[4][5]
Synonyms Jasmopyrane, Jasmal[1][2][3]
Odor Profile Floral, jasmine, fresh, fruity, green, slightly mushroom-like[1][2][3][7]
Number of Chiral Centers 2 (at C3 and C4)
Number of Stereoisomers 4

Conclusion and Future Outlook

This technical guide has provided a detailed overview of the stereoisomers and enantiomers of Tetrahydro-3-pentyl-2H-pyran-4-yl acetate. A clear understanding of its stereochemistry is paramount for the targeted synthesis and application of this important fragrance molecule. While robust methods for the stereoselective synthesis of the tetrahydropyran core and the analytical separation of its stereoisomers exist, a significant knowledge gap remains concerning the specific sensory attributes of each of the four individual stereoisomers. Future research focused on the isolation and olfactory characterization of each enantiomer and diastereomer will undoubtedly lead to a more refined and nuanced use of this versatile aroma chemical, enabling the creation of novel and sophisticated fragrance compositions.

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The Scent of Innovation: A Technical Guide to the Discovery and Synthesis of Tetrahydro-3-pentyl-2H-pyran-4-yl acetate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Review for Researchers and Professionals in Flavor, Fragrance, and Pharmaceutical Development

Abstract

Tetrahydro-3-pentyl-2H-pyran-4-yl acetate, a significant molecule in the fragrance industry, is valued for its complex floral and jasmine-like aroma. This technical guide provides a comprehensive overview of its history, from its discovery and development as a key perfumery ingredient to the evolution of its synthetic pathways. We will delve into the chemical principles underpinning its synthesis, with a particular focus on the pivotal Prins reaction, and explore the nuances of stereochemistry that influence its olfactory properties. This document serves as a crucial resource for researchers, chemists, and professionals in drug development and fragrance science, offering detailed experimental protocols, mechanistic insights, and a thorough examination of the compound's characteristics.

Introduction: The Aromatic Signature of a Pyran Derivative

Tetrahydro-3-pentyl-2H-pyran-4-yl acetate, widely recognized by its trade names Jasmopyrane (Givaudan) and Jasmal (IFF), is a synthetic fragrance ingredient that has carved a niche for itself in the perfumer's palette.[1][2] With a CAS Registry Number of 18871-14-2, this colorless to pale yellow liquid is characterized by a multifaceted odor profile: a dominant floral, jasmine note, complemented by sweet, fruity, and subtly woody and green undertones.[3][4] Its stability and diffusive nature make it a versatile component in a wide array of consumer products, particularly in soaps and fine fragrances.[4][5]

This guide will illuminate the journey of this intriguing molecule, from its conceptualization to its industrial-scale production. We will begin by tracing its discovery and the key corporate players who championed its use. The subsequent sections will provide a deep dive into the synthetic chemistry, emphasizing the strategic application of the Prins reaction and the subsequent esterification. Finally, we will present detailed experimental protocols and characterization data to provide a holistic understanding of this important aroma chemical.

A Fragrant Discovery: The Emergence of a Jasmine Analogue

While a definitive, singular "discovery" paper for Tetrahydro-3-pentyl-2H-pyran-4-yl acetate is not readily apparent in the public domain, its history is intrinsically linked to the research and development efforts of major fragrance and flavor companies. Givaudan and International Flavors & Fragrances (IFF) have been instrumental in the commercialization and widespread use of this compound, marketing it under the trade names Jasmopyrane and Jasmal, respectively.[1][2] The development of this molecule was likely driven by the industry's perpetual quest for novel, stable, and cost-effective aroma chemicals that could replicate or enhance natural scents, in this case, the coveted and complex fragrance of jasmine.

The compound is not reported to be found in nature, highlighting it as a product of innovative chemical synthesis.[6] Its emergence can be situated within the broader context of the exploration of pyran derivatives as valuable fragrance ingredients, a field that has yielded numerous commercially successful molecules.

The Cornerstone of Synthesis: The Prins Reaction

The industrial synthesis of Tetrahydro-3-pentyl-2H-pyran-4-yl acetate is a testament to the power and versatility of the Prins reaction. This acid-catalyzed reaction involves the electrophilic addition of an aldehyde to an alkene, leading to the formation of a new carbon-carbon and carbon-oxygen bond, and in this case, the construction of the core tetrahydropyran ring.[7]

The key starting materials for the synthesis of Tetrahydro-3-pentyl-2H-pyran-4-yl acetate are 1-octene, formaldehyde, and acetic acid.[3] The reaction proceeds through a series of well-defined steps, which are visually represented in the workflow diagram below.

Synthesis_Workflow General Synthetic Workflow cluster_0 Part 1: Prins Reaction (Cyclization) cluster_1 Part 2: Esterification cluster_2 Part 3: Purification Start Starting Materials: 1-Octene and Formaldehyde AcidCat Acid Catalyst (e.g., Sulfuric Acid) Start->AcidCat Protonation of Formaldehyde Intermediate Carbocation Intermediate Formation AcidCat->Intermediate Electrophilic Attack by 1-Octene Cyclization Intramolecular Cyclization (Tetrahydropyran Ring Formation) Intermediate->Cyclization Ring Closure Pyranol Tetrahydro-3-pentyl-2H-pyran-4-ol Cyclization->Pyranol Nucleophilic Capture of Water/Acetate Esterification Esterification with Acetic Anhydride Pyranol->Esterification FinalProduct Tetrahydro-3-pentyl-2H-pyran-4-yl acetate Esterification->FinalProduct Purification Distillation FinalProduct->Purification PureProduct Purified Product Purification->PureProduct

Caption: Synthetic workflow for Tetrahydro-3-pentyl-2H-pyran-4-yl acetate.

Mechanistic Insights into the Prins Reaction

The reaction commences with the protonation of formaldehyde by a strong acid catalyst, typically sulfuric acid, which enhances its electrophilicity. The electron-rich double bond of 1-octene then attacks the activated formaldehyde, leading to the formation of a carbocation intermediate. This intermediate undergoes a subsequent intramolecular cyclization, where the hydroxyl group attacks the carbocation, forming the thermodynamically stable six-membered tetrahydropyran ring. The presence of acetic acid in the reaction medium allows for the formation of the acetate ester directly, or the intermediate alcohol can be isolated and subsequently esterified. The reaction conditions, such as temperature and the presence of water, can influence the product distribution.[7][8]

The Importance of Stereochemistry

The substitution pattern on the tetrahydropyran ring of Tetrahydro-3-pentyl-2H-pyran-4-yl acetate gives rise to the possibility of cis and trans diastereomers. The spatial arrangement of the pentyl group at the 3-position and the acetate group at the 4-position significantly impacts the molecule's overall shape and, consequently, its interaction with olfactory receptors. The commercial product is typically a mixture of these isomers, and the specific ratio can influence the final olfactory profile, contributing to the richness and complexity of the scent. While detailed studies on the distinct odor profiles of the individual isomers are not extensively published in readily available literature, it is a common principle in fragrance chemistry that different stereoisomers of a chiral molecule can possess distinct scents.

Detailed Synthetic Protocols

The following protocols are representative of the general procedures described in the patent literature for the synthesis of Tetrahydro-3-pentyl-2H-pyran-4-yl acetate and related compounds.

Protocol 1: One-Pot Synthesis via Prins Reaction and in-situ Esterification

This method combines the formation of the tetrahydropyran ring and the esterification into a single synthetic step.

Materials:

  • 1-Octene

  • Paraformaldehyde

  • Glacial Acetic Acid

  • Sulfuric Acid (concentrated)

  • Sodium Bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous Magnesium Sulfate

  • Organic solvent (e.g., Toluene or Hexane)

Procedure:

  • To a stirred solution of 1-octene and glacial acetic acid, slowly add paraformaldehyde.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the mixture. The reaction is exothermic and may require cooling to maintain a controlled temperature.

  • The reaction mixture is stirred at a moderately elevated temperature (e.g., 70-90 °C) for several hours until the reaction is complete, as monitored by Gas Chromatography (GC).

  • After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed sequentially with water, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by fractional distillation under vacuum to yield Tetrahydro-3-pentyl-2H-pyran-4-yl acetate as a mixture of isomers.

Protocol 2: Two-Step Synthesis via Intermediate Alcohol

This approach involves the isolation of the intermediate alcohol before proceeding with the esterification.

Step A: Synthesis of Tetrahydro-3-pentyl-2H-pyran-4-ol

  • Follow steps 1-3 of Protocol 1, potentially using water as a co-solvent.

  • After the reaction is complete, the mixture is worked up as described in step 4 of Protocol 1.

  • The crude alcohol is purified by vacuum distillation.

Step B: Esterification of Tetrahydro-3-pentyl-2H-pyran-4-ol

  • The purified Tetrahydro-3-pentyl-2H-pyran-4-ol is dissolved in a suitable solvent (e.g., toluene).

  • Acetic anhydride is added to the solution, along with a catalytic amount of a strong acid (e.g., sulfuric acid) or a base (e.g., pyridine).

  • The mixture is heated to reflux for several hours until the esterification is complete (monitored by GC or TLC).

  • The reaction mixture is cooled and washed with water and sodium bicarbonate solution to remove excess acetic anhydride and acetic acid.

  • The organic layer is dried, the solvent is evaporated, and the final product is purified by vacuum distillation.

Physicochemical and Olfactory Properties

A summary of the key physicochemical and olfactory properties of Tetrahydro-3-pentyl-2H-pyran-4-yl acetate is presented in the table below.

PropertyValueReference
Molecular Formula C₁₂H₂₂O₃[2]
Molecular Weight 214.30 g/mol [2]
CAS Number 18871-14-2[1][2]
Appearance Colorless to pale yellow liquid[3]
Boiling Point Approx. 278 °C at 760 mmHg[9]
Flash Point Approx. 93 °C[1]
Odor Profile Floral, jasmine, sweet, fruity, green, slightly woody[3][4]
Solubility Soluble in alcohol, insoluble in water[10]

Conclusion and Future Perspectives

Tetrahydro-3-pentyl-2H-pyran-4-yl acetate stands as a significant achievement in the field of synthetic fragrance chemistry. Its discovery and development have provided perfumers with a versatile and valuable ingredient that enriches a wide range of scented products. The Prins reaction remains the cornerstone of its synthesis, offering an efficient route to the core tetrahydropyran structure.

Future research in this area may focus on several key aspects. The development of stereoselective synthetic methods to access the individual cis and trans isomers in high purity could unlock new and refined olfactory profiles. Furthermore, the exploration of more sustainable and environmentally friendly catalytic systems for the Prins reaction is an ongoing area of interest in green chemistry. As the demand for novel and sophisticated fragrances continues to grow, the foundational chemistry of molecules like Tetrahydro-3-pentyl-2H-pyran-4-yl acetate will undoubtedly continue to inspire new innovations in the world of aroma science.

References

  • jasmopyrane (Givaudan) tetrahydro-3-pentyl-2H-pyran-4-yl acetate. (n.d.). The Good Scents Company. Retrieved January 23, 2026, from [Link]

  • 4-Acetoxy-3-pentyltetrahydropyran. (n.d.). The Fragrance Conservatory. Retrieved January 23, 2026, from [Link]

  • Jasmal® (CAS N° 18871-14-2). (n.d.). ScenTree. Retrieved January 23, 2026, from [Link]

  • Jasmal|Fragrance Ingredients. (n.d.). IFF. Retrieved January 23, 2026, from [Link]

  • herbal pyran jasmal. (n.d.). The Good Scents Company. Retrieved January 23, 2026, from [Link]

  • Jorasmin. (n.d.). Organica Aromatics. Retrieved January 23, 2026, from [Link]

  • jasmopyrane (Givaudan). (n.d.). Fragrance University. Retrieved January 23, 2026, from [Link]

  • Prins reaction. (2023, December 29). In Wikipedia. [Link]

  • Understanding The Prins Reaction: Formaldehyde And Water. (n.d.). Unacademy. Retrieved January 23, 2026, from [Link]

Sources

The Ubiquitous Pyran: A Technical Guide to its Natural Occurrence and Sourcing

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

For researchers, scientists, and drug development professionals, the quest for novel bioactive scaffolds is a perpetual endeavor. Among the myriad of heterocyclic systems, the pyran ring—a six-membered heterocycle containing one oxygen atom—stands out for its widespread presence in a vast array of natural products exhibiting remarkable biological activities. This in-depth technical guide provides a comprehensive exploration of the natural occurrence and sources of pyran-based compounds. Moving beyond a simple catalog, this document delves into the causality behind their formation in nature, provides field-proven methodologies for their isolation, and outlines the analytical workflows for their characterization. It is designed to be a definitive resource, empowering researchers to harness the rich chemical diversity of pyran-containing natural products for future scientific discovery and therapeutic innovation.

Introduction to the Pyran Scaffold: A Privileged Motif in Nature's Arsenal

The pyran ring system exists in two isomeric forms, 2H-pyran and 4H-pyran, and its saturated analogue, tetrahydropyran. While the simple pyran rings themselves are of limited significance, their derivatives form the backbone of a multitude of natural products with profound biological and pharmaceutical relevance.[1] These compounds are not mere chemical curiosities but are the products of intricate biosynthetic pathways honed by evolution to fulfill specific ecological roles. Consequently, they represent a rich reservoir of structurally diverse and biologically validated molecules for drug discovery and development.[2]

This guide will navigate the diverse natural sources of pyran-based compounds, from the vibrant pigments in flowering plants to the complex metabolites of marine sponges and deep-sea fungi. We will explore the biosynthetic logic that underpins their creation and provide practical, step-by-step guidance on their extraction and characterization.

A Kingdom-Spanning Distribution: The Natural Occurrence of Pyran-Based Compounds

The pyran motif is a testament to nature's synthetic ingenuity, appearing in a remarkable diversity of organisms across different kingdoms. This section will explore the prominent classes of pyran-based compounds and their sources, providing a foundation for targeted isolation efforts.

The Plant Kingdom: A Cornucopia of Pyran-Based Phytochemicals

Plants are prolific producers of pyran-containing secondary metabolites, many of which play crucial roles in defense, signaling, and pigmentation.

Flavonoids are a major class of plant polyphenols characterized by a C6-C3-C6 skeleton, with the C3 unit and an oxygen atom from the C6 ring forming a central pyran or pyrone ring.[3] These compounds are responsible for the vibrant colors of flowers and fruits and possess a wide spectrum of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[4]

  • Key Subclasses:

    • Flavones: e.g., Apigenin, Luteolin

    • Flavonols: e.g., Quercetin, Kaempferol

    • Flavanones: e.g., Naringenin, Hesperetin

    • Anthocyanins: e.g., Cyanidin, Delphinidin

Pyranocoumarins are formed by the fusion of a pyran ring to a coumarin (benz-α-pyrone) core. They are predominantly found in plants of the Apiaceae and Rutaceae families and exhibit a range of biological activities, including antimicrobial and anticancer effects. Notable examples include xanthyletin and seselin, which have been isolated from Citrus species.[5]

The Fungal Kingdom: A Hidden World of Pyran-Based Mycotoxins and Antibiotics

Fungi are a rich source of structurally unique and biologically potent pyran-based compounds. These metabolites often serve as chemical weapons in the competitive microbial world.

Many fungal pyran-based compounds are derived from the polyketide biosynthetic pathway. This includes a diverse array of pyranones and pyrones with antibiotic, antifungal, and cytotoxic properties.[6] For instance, naphtho-α-pyranones are a class of fungal metabolites that have been reported as monomers and dimers with potential antibacterial activity.[7]

Aflatoxins, produced by certain species of Aspergillus fungi, are infamous for their toxicity and carcinogenicity. Their molecular structure features a coumarin core fused to a bis-dihydrofuran moiety, which is biosynthetically derived from a polyketide precursor involving pyran intermediates.[8][9]

The Marine Environment: A Frontier for Novel Pyran-Based Compounds

The marine environment, with its unique biodiversity and extreme conditions, is a treasure trove of novel natural products, including a significant number of pyran-containing molecules.[9][10]

Marine sponges are sessile filter-feeders that have evolved a sophisticated chemical defense system, producing a vast array of secondary metabolites.[11] Many of these compounds possess complex structures incorporating tetrahydropyran rings.[9][10]

Marine microorganisms, including fungi and bacteria, are also significant producers of pyran-based compounds.[10][12] These organisms can be found living in symbiosis with other marine life or as free-living entities in various marine habitats.

The Blueprint of Life: Biosynthesis of Pyran-Based Compounds

Understanding the biosynthetic pathways of natural products is not only of fundamental scientific interest but also provides a roadmap for their synthetic production and a basis for pathway engineering to generate novel analogues.

Biosynthesis of Flavonoids: The Phenylpropanoid Pathway

The biosynthesis of flavonoids is a well-characterized pathway that begins with the amino acid phenylalanine.[3][13] A series of enzymatic reactions converts phenylalanine into p-coumaroyl-CoA, which serves as a key precursor for the flavonoid pathway.

The formation of the central pyran ring in flavonoids is catalyzed by the enzyme Chalcone Isomerase (CHI) . This enzyme facilitates an intramolecular Michael-type addition of a hydroxyl group onto an α,β-unsaturated ketone in the chalcone intermediate, leading to the formation of the flavanone skeleton.[4][14]

flavonoid_biosynthesis Phenylalanine Phenylalanine pCoumaroyl_CoA pCoumaroyl_CoA Phenylalanine->pCoumaroyl_CoA Phenylpropanoid Pathway Chalcone Naringenin Chalcone pCoumaroyl_CoA->Chalcone Chalcone Synthase (CHS) Flavanone Naringenin (Flavanone) Chalcone->Flavanone Chalcone Isomerase (CHI) Further_Flavonoids Flavones, Flavonols, Anthocyanins, etc. Flavanone->Further_Flavonoids Various Enzymes

Figure 1: Simplified biosynthetic pathway of flavonoids, highlighting the key role of Chalcone Isomerase (CHI) in pyran ring formation.

Biosynthesis of Pyranocoumarins: A Tale of Two Pathways

The biosynthesis of pyranocoumarins involves the convergence of two major metabolic pathways: the shikimate pathway for the coumarin core and the methylerythritol phosphate (MEP) pathway for the pyran ring.[5] Isotopic labeling studies have confirmed that the coumarin moiety is derived from shikimic acid, while the dimethylallyl pyrophosphate (DMAPP) precursor for the pyran ring is synthesized via the MEP pathway.

pyranocoumarin_biosynthesis cluster_shikimate Shikimate Pathway cluster_mep MEP Pathway Shikimic_Acid Shikimic_Acid Coumarin_Core Coumarin Precursor Shikimic_Acid->Coumarin_Core Prenyltransferase Prenyltransferase Coumarin_Core->Prenyltransferase Pyruvate_GAP Pyruvate + Glyceraldehyde-3-P DMAPP DMAPP Pyruvate_GAP->DMAPP DMAPP->Prenyltransferase Pyranocoumarin Xanthyletin / Seselin Prenyltransferase->Pyranocoumarin Prenylation & Cyclization

Figure 2: Convergent biosynthetic pathways for pyranocoumarins.

From Nature to the Lab: Extraction and Isolation Protocols

The successful isolation of pyran-based compounds from their natural sources is a critical step that requires careful selection of extraction and purification methodologies. The choice of protocol is dictated by the chemical properties of the target compound, the nature of the source material, and the desired scale of isolation.

General Workflow for Isolation of Natural Products

The isolation of a pure natural product is a multi-step process that involves extraction, fractionation, and final purification.

isolation_workflow Start Natural Source Material (e.g., Plant, Fungus, Sponge) Extraction Extraction (e.g., Maceration, Soxhlet, UAE, MAE) Start->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Fractionation (e.g., Liquid-Liquid Partitioning, Column Chromatography) Crude_Extract->Fractionation Fractions Fractions of Varying Polarity Fractionation->Fractions Purification Purification (e.g., HPLC, Prep-TLC) Fractions->Purification Pure_Compound Pure Pyran-Based Compound Purification->Pure_Compound

Sources

Comprehensive literature review on "Tetrahydro-3-pentyl-2H-pyran-4-yl acetate"

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Technical Guide to Tetrahydro-3-pentyl-2H-pyran-4-yl acetate

Introduction

Tetrahydro-3-pentyl-2H-pyran-4-yl acetate, a synthetic fragrance ingredient, is a molecule of significant interest primarily within the perfumery and cosmetic industries. Commercially known by trade names such as Jasmopyrane and Jasmal, its value lies in a distinctive floral and fruity aroma profile, characterized by jasmine, herbaceous, and tea-like notes.[1][2] While its current applications are firmly rooted in fragrance formulations, the core tetrahydropyran scaffold is a recurring motif in a vast array of biologically active natural products and pharmaceuticals.[3][4] This dual identity makes it a compelling subject for both industrial chemists and researchers in drug discovery.

This technical guide provides a comprehensive review of Tetrahydro-3-pentyl-2H-pyran-4-yl acetate, consolidating information on its chemical properties, synthesis, analytical characterization, applications, and safety. The content is structured to serve as an in-depth resource for researchers, scientists, and professionals in drug development, offering not just established data but also expert insights into the causality behind its chemical synthesis and potential for broader scientific exploration.

Caption: Chemical Structure of Tetrahydro-3-pentyl-2H-pyran-4-yl acetate.

Section 1: Physicochemical Properties and Identification

The fundamental identity and physical behavior of a compound are critical for its application and handling. Tetrahydro-3-pentyl-2H-pyran-4-yl acetate is a colorless to pale yellow liquid under standard conditions.[2] Its key identifiers and properties are summarized below.

Table 1: Chemical Identifiers

Identifier Value Source
CAS Number 18871-14-2 [1][5][6]
EC Number 242-640-5 [6]
Molecular Formula C₁₂H₂₂O₃ [6][7]
Molecular Weight 214.30 g/mol [5][7]
IUPAC Name (3-pentyloxan-4-yl) acetate [6]

| Synonyms | Jasmopyrane, Jasmal, Jasmophyll |[1][6][7] |

Table 2: Physical and Chemical Properties

Property Value Source
Appearance Colorless to pale yellow liquid [1][2][5]
Odor Profile Floral, jasmine, herbaceous, tea, oily, slightly mushroom-like [1][2]
Specific Gravity 0.971 - 0.979 @ 25°C [2]
Refractive Index 1.445 - 1.450 @ 20°C [2]
Boiling Point ~278 °C @ 760 mmHg (est.) [1][5]
Flash Point ~93 °C (199 °F) TCC [1][2][5]
Solubility Soluble in alcohol; sparingly soluble in water (~59 mg/L) [1][2]

| logP (o/w) | 2.55 - 2.98 (est.) |[1][7] |

The odor is the most defining characteristic of this molecule in its current commercial context. It provides a rich, sweet, and tenacious jasmine character, which is often enhanced with herbaceous and tea-like nuances.[1] Some suppliers offer different grades, such as a "Forte" quality, which presents a more pronounced green, mushroom-like note and greater tenacity.[1] This olfactory complexity allows it to act as a versatile modifier in fine fragrance compositions.

Section 2: Synthesis and Mechanism

The synthesis of Tetrahydro-3-pentyl-2H-pyran-4-yl acetate is typically achieved via a two-step process that is well-documented in patent literature.[8][9] This approach involves the initial acid-catalyzed formation of a substituted tetrahydropyranol, followed by a standard esterification to yield the final acetate product. The synthesis inherently produces a mixture of cis and trans isomers, which contributes to its complex odor profile.[8]

Synthesis_Workflow cluster_step1 Step 1: Pyranol Formation cluster_step2 Step 2: Esterification Aldehyde Aldehyde (e.g., Hexanal) Pyranol Tetrahydro-3-pentyl- 2H-pyran-4-ol Aldehyde->Pyranol Prins-type Cyclization UnsatAlcohol Unsaturated Alcohol (e.g., 3-Methyl-3-buten-1-ol) UnsatAlcohol->Pyranol Prins-type Cyclization AcidCatalyst Acid Catalyst (e.g., Acetic/Trifluoroacetic Acid) AcidCatalyst->Pyranol Prins-type Cyclization AceticAnhydride Acetic Anhydride FinalProduct Tetrahydro-3-pentyl- 2H-pyran-4-yl acetate Pyranol->FinalProduct Pyranol->FinalProduct Acetylation AceticAnhydride->FinalProduct

Caption: General two-step synthesis workflow for the target compound.

Causality in Experimental Design

The choice of an acid catalyst in Step 1 is crucial. The reaction is a variation of the Prins reaction, where the acid protonates the aldehyde, activating it for nucleophilic attack by the alkene of the unsaturated alcohol. This is followed by intramolecular cyclization to form the stable six-membered tetrahydropyran ring. A mixture of acids, such as acetic and trifluoroacetic acid, can be used to control the reaction rate and selectivity.[9] The subsequent esterification (Step 2) with acetic anhydride is a standard, high-yielding method for converting alcohols to acetates. It is preferred over Fischer esterification (using acetic acid and a strong acid catalyst) as the conditions are milder and the workup is simpler, involving the removal of excess anhydride and acetic acid byproduct via distillation and washing.[8]

Protocol 2.1: Synthesis of the Pyranol Precursor

This protocol is adapted from methodologies described in patent literature for related pyranols.[8][9]

  • Reaction Setup: To a solution of an appropriate aldehyde (e.g., hexanal) in a suitable solvent (e.g., toluene), add one molar equivalent of an unsaturated alcohol (e.g., 3-methyl-3-buten-1-ol).

  • Catalysis: Introduce a catalytic amount of an acid catalyst. A mixture of acetic acid and trifluoroacetic acid can be effective.[9]

  • Reaction Conditions: Heat the mixture to reflux (approximately 70-110°C, depending on the solvent) and monitor the reaction progress using Gas Chromatography (GC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like methyl tert-butyl ether and wash sequentially with saturated aqueous sodium bicarbonate solution (to neutralize the acid) and brine.

  • Purification: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude pyranol can be purified by vacuum distillation.

Protocol 2.2: Esterification to the Final Acetate

This protocol follows the general procedure for acetylation of the pyranol intermediate.[8]

  • Reaction Setup: Charge the purified pyranol from Protocol 2.1 into a reaction vessel.

  • Acetylation: Add a slight excess (e.g., 1.1-1.5 equivalents) of acetic anhydride.

  • Reaction Conditions: Heat the mixture to approximately 60°C for 2-3 hours. Monitor for the disappearance of the starting alcohol by GC or Thin Layer Chromatography (TLC).

  • Quenching & Workup: After cooling, carefully remove the excess acetic anhydride and the acetic acid byproduct by distillation under reduced pressure.

  • Purification: Dilute the residue in an organic solvent (e.g., methyl tert-butyl ether). Wash the solution with water, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over magnesium sulfate, filter, and remove the solvent by evaporation. The final product is purified by vacuum distillation to yield a mixture of isomers.[8]

Section 3: Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. While specific, peer-reviewed spectral data for Tetrahydro-3-pentyl-2H-pyran-4-yl acetate is not widely available in the public domain, its structure allows for the prediction of characteristic signals using standard spectroscopic techniques.

Start Synthesized Product (Crude Mixture) GCMS Gas Chromatography- Mass Spectrometry (GC-MS) Start->GCMS NMR Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, COSY) Start->NMR IR Infrared Spectroscopy (IR) Start->IR Purity Purity Assessment (GC Area %) GCMS->Purity Mass Molecular Weight Confirmation (Mass Spectrum) GCMS->Mass Structure Structural Elucidation (NMR, IR) NMR->Structure IR->Structure Final Confirmed Structure & Purity Purity->Final Mass->Final Structure->Final

Caption: Logical workflow for the analytical characterization of the compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary tool for assessing purity and confirming the molecular weight. The GC trace would show peaks corresponding to the different isomers. The mass spectrum for each isomer is expected to show a molecular ion peak (M+) corresponding to the molecular weight of 214.30 g/mol . Key fragmentation patterns would include the loss of an acetoxy group (CH₃COO·) and the loss of acetic acid (CH₃COOH).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals would include a singlet around 2.0-2.1 ppm for the acetyl methyl protons. Multiplets corresponding to the protons on the pyran ring would appear in the 3.0-5.0 ppm range, with the proton on the acetate-bearing carbon (C4) being the most downfield. The pentyl chain would show characteristic signals in the upfield region (0.8-1.6 ppm).

    • ¹³C NMR: A characteristic peak for the carbonyl carbon of the acetate group would be expected around 170 ppm. The carbons of the pyran ring would appear between 60-80 ppm. The pentyl and acetyl methyl carbons would be found in the upfield region (<30 ppm).

  • Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong C=O stretching vibration from the ester carbonyl group, typically appearing around 1735-1750 cm⁻¹. Strong C-O stretching bands for the ester and the pyran ether linkage would be visible in the 1000-1300 cm⁻¹ region. C-H stretching vibrations from the alkyl groups would be present around 2850-3000 cm⁻¹.[8]

Section 4: Applications and Industrial Context

The primary and well-established application of Tetrahydro-3-pentyl-2H-pyran-4-yl acetate is as a fragrance ingredient in a wide array of consumer products.[5]

  • Perfumery: It is highly valued for its lactonic jasmine effect.[2] It blends exceptionally well with other floral notes and can be used to add an earthy, mushroom-like character, especially when combined with lavender notes.[2] Its tenacity ensures a long-lasting scent profile.

  • Functional Fragrances: The compound enhances and improves the diffusion of most fragrances, making it particularly effective in challenging product bases like soaps, detergents, and fabric softeners.[2]

  • Usage Levels: The International Fragrance Association (IFRA) provides standards for its use. Recommendations suggest usage levels of up to 5.0% in the final fragrance concentrate.[1][5] It is not intended for use in flavor applications.[1]

Table 3: Commercial Suppliers and Trade Names

Supplier Trade Name
Givaudan Jasmopyrane, Jasmopyrane Forte
IFF Jasmal, Jessemal
Indukern F&F JASMOPYRANE FORTE
Moellhausen DRAGOJASMINA

| Vigon International | Jasmonyl |

(This is not an exhaustive list but represents major suppliers in the industry)[1][2][7]

Section 5: Safety and Biological Perspective

Toxicology and Handling

From a toxicological standpoint, Tetrahydro-3-pentyl-2H-pyran-4-yl acetate exhibits low acute toxicity, with a reported oral LD50 in rats of >5000 mg/kg.[1] However, it is not without hazards. Aggregated GHS information indicates that it can cause serious eye irritation and is considered harmful to aquatic life with long-lasting effects. Some safety data sheets also note it as a potential skin irritant.

Standard Handling Procedures:

  • Wear appropriate personal protective equipment (PPE), including safety glasses or goggles and chemical-resistant gloves.

  • Work in a well-ventilated area to avoid inhalation of vapors.

  • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[2]

  • Prevent release into the environment due to its aquatic toxicity.[6]

Broader Biological Context for Drug Discovery

While the target molecule itself is primarily used for its scent, the underlying tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry. The THP moiety is found in numerous natural products with potent biological activities, including antimicrobial, antiviral, antiproliferative, and antitumor properties.[3]

The interest in pyran derivatives stems from their ability to act as stable, conformationally-restricted mimics of other chemical groups, often improving the pharmacokinetic properties of a drug candidate. The synthesis of novel pyran libraries is an active area of research for identifying new therapeutic leads.[4][10][11] Therefore, for drug development professionals, Tetrahydro-3-pentyl-2H-pyran-4-yl acetate can be viewed not just as a fragrance oil, but as a readily synthesizable molecule belonging to a class of compounds with proven biological relevance. Its structure could serve as a starting point or a fragment for the design of new molecules targeting a range of diseases.

Conclusion

Tetrahydro-3-pentyl-2H-pyran-4-yl acetate is a molecule with a well-defined role in the fragrance industry, prized for its complex jasmine-like aroma and excellent performance in various consumer products. Its synthesis is straightforward, relying on established organic chemistry principles to produce a mixture of isomers from readily available starting materials. While its current application is narrow, its structural foundation—the tetrahydropyran ring—is of significant and growing interest in the field of drug discovery. This technical guide has provided a consolidated overview of its properties, synthesis, analysis, and safety, aiming to bridge the gap between its industrial use and its potential as a scaffold for future scientific and pharmaceutical research.

References

  • Kraft, P., & Bajgrowicz, J. A. (2009). Novel pyran derivatives, their preparation and use thereof in perfumery.
  • The Good Scents Company. (n.d.). jasmopyrane (Givaudan) tetrahydro-3-pentyl-2H-pyran-4-yl acetate. Retrieved from [Link]

  • Kraft, P., & Bajgrowicz, J. A. (2017). Pyran derivatives and their preparation.
  • Perflavory. (n.d.). jasmopyrane (Givaudan), 18871-14-2. Retrieved from [Link]

  • European Patent Office. (2009). Novel pyran derivatives, their preparation and use thereof in perfumery.
  • The Good Scents Company. (n.d.). herbal pyran jasmal. Retrieved from [Link]

  • Api, A. M., et al. (2022). RIFM fragrance ingredient safety assessment, tetrahydro-4-methyl-2-propyl-2H-pyran-4-yl acetate, CAS Registry Number 131766-73-9. Food and Chemical Toxicology, 160(Supplement), 112833.
  • National Center for Biotechnology Information. (n.d.). 4-Acetoxy-3-pentyltetrahydropyran. PubChem. Retrieved from [Link]

  • The Good Scents Company. (n.d.). petal pyranone. Retrieved from [Link]

  • ScenTree. (n.d.). Jasmal® (CAS N° 18871-14-2). Retrieved from [Link]

  • Shehab, W. S., & Ghoneim, A. A. (2016). Synthesis and biological activities of some fused pyran derivatives. Arabian Journal of Chemistry, 9, S966–S970.
  • Al-Warhi, T., et al. (2022).
  • Saleh, J. N., et al. (2024). Preparation And Evaluation Of The Biological Activity Of A 2- Amino Pyran Ring Using A Solid Base Catalyst.
  • Moghaddam-Manesh, M., et al. (2022). Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity. Frontiers in Chemistry, 10, 989509.

Sources

A Toxicological and Safety Assessment of Tetrahydro-3-pentyl-2H-pyran-4-yl acetate

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. It is a synthesis of publicly available data as of the date of publication and should not be considered a substitute for a formal risk assessment or professional consultation. Users should always consult the most current Safety Data Sheets (SDS) and regulatory guidelines when handling this chemical.

Section 1: Executive Summary and Chemical Identity

Tetrahydro-3-pentyl-2H-pyran-4-yl acetate is a synthetic fragrance ingredient valued for its complex floral and jasmine-like aroma profile.[1][2] It is utilized in a wide array of consumer products, including perfumes, soaps, and lotions.[1] This guide provides a comprehensive overview of the current toxicological and safety data for this compound, offering critical insights for professionals involved in its handling, research, and formulation.

The toxicological profile indicates low acute oral toxicity.[3] However, the data regarding local effects on skin and eyes, as well as its potential for skin sensitization, is less definitive, with some sources indicating mild to moderate irritation.[4][5][6] Significant data gaps exist for inhalation toxicity, repeated-dose toxicity, genotoxicity, and carcinogenicity. The Research Institute for Fragrance Materials (RIFM) is currently conducting a comprehensive safety assessment of this ingredient, which is anticipated to address these knowledge gaps.[1] Until such data becomes available, a precautionary approach to handling and exposure is warranted.

1.1. Chemical Identity and Synonyms

Proper identification is the foundation of any toxicological assessment. The subject chemical is known by several names and identifiers across various regulatory and commercial platforms.

IdentifierValueSource
Chemical Name Tetrahydro-3-pentyl-2H-pyran-4-yl acetatePubChem[7]
CAS Number 18871-14-2PubChem[7]
EC Number 242-640-5ECHA[7]
Molecular Formula C₁₂H₂₂O₃PubChem[7]
Molecular Weight 214.30 g/mol PubChem[7]
Common Synonyms Jasmopyrane, Jasmopyrane Forte, Jasmal, (3-pentyloxan-4-yl) acetatePubChem[7], Givaudan[8], ChemicalBook[1]

1.2. Physicochemical Properties

The physical and chemical properties of a substance are critical determinants of its toxicokinetic behavior (absorption, distribution, metabolism, and excretion) and potential routes of exposure.

PropertyValueSource
Appearance Colorless to pale yellow clear liquidThe Good Scents Company[9]
Boiling Point 278.13 °C (estimated)The Good Scents Company[9]
Flash Point 92.78 °C (199.00 °F) TCCThe Good Scents Company[3]
Vapor Pressure 0.004 mmHg @ 25 °C (estimated)The Good Scents Company[3]
logP (o/w) 2.9 (estimated)PubChem[7]
Water Solubility 58.66 mg/L @ 25 °C (estimated)The Good Scents Company[3]

Section 2: Toxicological Profile and Hazard Identification

This section details the known toxicological endpoints for Tetrahydro-3-pentyl-2H-pyran-4-yl acetate. The narrative explains the significance of each endpoint and presents the available data. Where data is unavailable, the implications for a comprehensive safety assessment are discussed.

2.1. Acute Toxicity

Acute toxicity studies evaluate the adverse effects occurring after a single, high-dose exposure to a substance. The primary metric is the LD50 (Lethal Dose, 50%), the dose required to be fatal to 50% of a test population.

EndpointRouteSpeciesValueClassificationSource
LD50 OralRat> 5000 mg/kgLow ToxicityThe Good Scents Company[3]
LD50 Dermal-Not DeterminedData LackingThe Good Scents Company[3]
LC50 Inhalation-Not DeterminedData LackingThe Good Scents Company[3]

Expert Insight: The high oral LD50 value suggests that Tetrahydro-3-pentyl-2H-pyran-4-yl acetate has a low order of acute toxicity if ingested.[3] However, the absence of dermal and inhalation data represents a significant gap. For a fragrance ingredient, dermal and inhalation routes are the most relevant for consumer and occupational exposure. Without this data, a full assessment of acute toxicity risk is incomplete. In a regulatory context (e.g., REACH), these data gaps would need to be addressed, potentially through new testing or validated in-silico models.

2.2. Local Effects: Irritation and Corrosivity

These studies assess the potential of a substance to cause reversible (irritation) or irreversible (corrosion) damage to skin and eyes upon direct contact.

  • Skin Irritation: Multiple sources classify the substance as a skin irritant.[5][6] A Safety Data Sheet (SDS) for a product containing the compound notes it "Causes mild skin irritation".[4] Another indicates "R38 - Irritating to skin".

  • Eye Irritation: The substance is considered a serious eye irritant. The aggregated GHS classification from the European Chemicals Agency (ECHA) includes H319: "Causes serious eye irritation" based on a substantial number of notifications.[7] SDSs consistently warn that the substance causes eye irritation.[5][6]

Expert Insight: The classification as a skin and eye irritant necessitates specific handling precautions. The lack of quantitative data (e.g., from an OECD 404 skin irritation or OECD 405 eye irritation study) prevents a more nuanced risk assessment. For instance, knowing the severity of irritation (e.g., Draize scores) would help in defining appropriate concentrations in consumer products to avoid adverse effects.

2.3. Sensitization

Skin sensitization is an allergic response mediated by the immune system following skin contact with a substance. It is a critical endpoint for ingredients in cosmetics and fragrances.

The data on skin sensitization is currently ambiguous. One older source suggests it "May cause sensitisation by skin contact" (R43). However, a more recent SDS states that classification for skin sensitization is not possible due to a lack of data.[4] This highlights the need for a modern, standardized study.

Workflow for Skin Sensitization Assessment

A definitive assessment of sensitization potential typically follows a tiered approach, often culminating in a Local Lymph Node Assay (LLNA), a validated in vivo method.

G cluster_0 Phase 1: Screening & In-Silico Analysis cluster_1 Phase 2: In-Vitro Testing cluster_2 Phase 3: In-Vivo Confirmation (If Needed) A QSAR & Structural Analysis (e.g., OECD Toolbox) B In-Chemico Assays (e.g., DPRA, OECD 442C) A->B Identifies structural alerts C KeratinoSens™ / LuSens™ (OECD 442D) B->C Assesses peptide reactivity D h-CLAT (OECD 442E) C->D Assesses keratinocyte activation E Local Lymph Node Assay (LLNA) (OECD 429) D->E Assesses dendritic cell activation F Final Hazard Classification E->F Provides quantitative potency data (EC3)

Sources

Navigating the Safety Profile of Tetrahydro-3-pentyl-2H-pyran-4-yl acetate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydro-3-pentyl-2H-pyran-4-yl acetate, identified by CAS number 18871-14-2, is a synthetic fragrance ingredient valued for its complex floral and fruity aroma.[1] Commonly known by trade names such as Jasmopyrane and Jasmal, its characteristic scent profile features jasmine notes with herbaceous and tea-like nuances.[2] This compound is a colorless to pale yellow liquid and sees application in a variety of consumer products, including perfumes, soaps, and other scented goods.[1][3] Its molecular structure, a tetrahydropyran ring with pentyl and acetate substitutions, gives rise to its unique olfactory properties and also dictates its chemical behavior and safety considerations.[4] Understanding the comprehensive safety and handling parameters of this compound is paramount for its responsible use in research and product development. This technical guide provides a detailed examination of the material safety data for Tetrahydro-3-pentyl-2H-pyran-4-yl acetate, offering insights into its properties, hazards, and the necessary precautions for its safe handling.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of Tetrahydro-3-pentyl-2H-pyran-4-yl acetate is fundamental to its safe handling and application. These properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₁₂H₂₂O₃[4][5]
Molecular Weight 214.3 g/mol [4][5]
Appearance Colorless to pale yellow liquid[3]
Odor Floral, jasmine, herbal, tea-like[2]
Specific Gravity 0.971 to 0.979 g/cm³ @ 25°C[3]
Refractive Index 1.445 to 1.450 @ 20°C[3]
Boiling Point 278.13 °C (estimated)[2]
Flash Point 92.78 °C (199.00 °F)[2]
Vapor Pressure 0.004 mmHg @ 25°C (estimated)[3]
Solubility Soluble in alcohol; water solubility of 58.66 mg/L @ 25°C (estimated)[3]
logP (o/w) 2.55 to 2.984 (estimated)[2][3]

Material Safety Profile

The safe handling of any chemical substance is predicated on a detailed understanding of its potential hazards. The following sections provide a comprehensive overview of the material safety data for Tetrahydro-3-pentyl-2H-pyran-4-yl acetate.

Hazard Identification and Classification

There are some discrepancies in the classification of Tetrahydro-3-pentyl-2H-pyran-4-yl acetate across different sources. One safety data sheet for "Jasmopyrane Forte" classifies the substance as a combustible liquid that is harmful if swallowed and causes skin and serious eye irritation.[6] Another source describes it as causing mild skin irritation.[7] European information has also classified it as an irritant to the skin and eyes.[3] However, some suppliers state that no hazards have been identified under GHS classification.[2] The European Chemicals Agency (ECHA) notes that according to REACH registrations, the substance may cause an allergic skin reaction.[8] It is also classified as harmful to aquatic life with long-lasting effects (Aquatic Chronic 3).[9]

GHS Hazard Statements (Consolidated):

  • Combustible liquid[6]

  • Harmful if swallowed[6]

  • Causes skin irritation / mild skin irritation[6][7]

  • Causes serious eye irritation[6]

  • May cause an allergic skin reaction[8]

  • Harmful to aquatic life with long-lasting effects[9]

The following diagram illustrates the key hazard classifications.

GHS_Hazards cluster_physical Physical Hazards cluster_health Health Hazards cluster_environmental Environmental Hazards Combustible Liquid Combustible Liquid H227 Acute_Toxicity_Oral Acute Toxicity (Oral) H302 Harmful if swallowed Skin_Irritation Skin Irritation H315/H316 Causes (mild) skin irritation Eye_Irritation Eye Irritation H319 Causes serious eye irritation Skin_Sensitization Skin Sensitization H317 May cause an allergic skin reaction Aquatic_Chronic Aquatic Hazard (Chronic) H412 Harmful to aquatic life with long lasting effects Compound Tetrahydro-3-pentyl-2H-pyran-4-yl acetate Compound->Combustible Liquid Compound->Acute_Toxicity_Oral Compound->Skin_Irritation Compound->Eye_Irritation Compound->Skin_Sensitization Compound->Aquatic_Chronic PPE_Workflow start Handling Tetrahydro-3-pentyl-2H-pyran-4-yl acetate gloves Wear chemical-resistant gloves start->gloves goggles Wear safety goggles start->goggles clothing Wear protective clothing start->clothing ventilation Ensure adequate ventilation start->ventilation end Proceed with handling gloves->end goggles->end clothing->end respirator Use a respirator if ventilation is inadequate ventilation->respirator ventilation->end Ventilation is adequate respirator->end Yes

Caption: Personal Protective Equipment (PPE) workflow for handling the compound.

First-Aid Measures

In the event of accidental exposure, the following first-aid measures should be taken:

  • Inhalation: Move the affected person to fresh air. If symptoms develop, seek medical attention. [6]* Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water. If skin irritation persists, seek medical advice. [6]* Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention. [6]* Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek medical advice if feeling unwell. [6]

Fire-Fighting Measures

Tetrahydro-3-pentyl-2H-pyran-4-yl acetate is a combustible liquid. [6]In the event of a fire, use dry chemical, foam, carbon dioxide, or a water spray to extinguish the flames. [6]Firefighters should wear self-contained breathing apparatus and full protective clothing. [6]

Accidental Release Measures

For spills, eliminate all ignition sources. [6]Ensure adequate ventilation and wear appropriate personal protective equipment. [6]Absorb the spill with an inert material and collect it in a suitable container for disposal. [6]Prevent the spill from entering drains and waterways. [6]

Storage and Stability

Tetrahydro-3-pentyl-2H-pyran-4-yl acetate should be stored in a cool, dry, well-ventilated place away from heat and oxidizing agents. [6]The container should be kept tightly closed. [6]The compound is stable under normal storage conditions and has a shelf life of 24 months or longer if stored properly. [3][6]It is incompatible with strong oxidizing agents. [6]

Conclusion

Tetrahydro-3-pentyl-2H-pyran-4-yl acetate is a widely used fragrance ingredient with a generally low acute toxicity profile. However, it is classified as a combustible liquid and can cause skin and eye irritation, and potentially an allergic skin reaction. It is also considered harmful to aquatic life with long-lasting effects. Adherence to proper handling procedures, including the use of appropriate personal protective equipment and working in well-ventilated areas, is essential to ensure the safety of researchers and professionals. In case of exposure or emergency, the outlined first-aid and firefighting measures should be followed promptly. Responsible storage and disposal are also critical to mitigate environmental impact.

References

  • The Good Scents Company. (n.d.). jasmopyrane (Givaudan) tetrahydro-3-pentyl-2H-pyran-4-yl acetate. Retrieved from [Link]

  • The Good Scents Company. (n.d.). herbal pyran jasmal. Retrieved from [Link]

  • Api, A. M., et al. (2022). RIFM fragrance ingredient safety assessment, tetrahydro-4-methyl-2-propyl-2H-pyran-4-yl acetate, CAS Registry Number 131766-73-9. Food and Chemical Toxicology, 161(Supplement), 112863.
  • Perflavory. (n.d.). jasmopyrane (Givaudan), 18871-14-2. Retrieved from [Link]

  • Givaudan. (n.d.). Jasmopyrane. Retrieved from [Link]

  • Chemical Safety. (2025). Jasmopyrane Forte - Material Safety Data Sheet (MSDS). Retrieved from [Link]

  • The Good Scents Company. (n.d.). petal pyranone, 32764-98-0. Retrieved from [Link]

  • The Perfumer's Apprentice. (2020). SAFETY DATA SHEET - Clarycet. Retrieved from [Link]

  • ScenTree. (n.d.). Jasmal® (CAS N° 18871-14-2). Retrieved from [Link]

  • FlavScents. (n.d.). jasmopyrane (Givaudan). Retrieved from [Link]

  • European Chemicals Agency. (2023). Substance Information - 2H-Pyran-4-ol, tetrahydro-3-pentyl-, acetate. Retrieved from [Link]

  • Australian Industrial Chemicals Introduction Scheme. (2020). PUBLIC REPORT 2H-Pyran-4-ol, tetrahydro-4-methyl-2-(2-methylpropyl)-, 4-acetate. Retrieved from [Link]

  • European Chemicals Agency. (n.d.). Substance Information. Retrieved from [Link]

  • European Chemicals Agency. (n.d.). Tetrahydro-6-(3-pentenyl)-2H-pyran-2-one - Registration Dossier. Retrieved from [Link]

  • Api, A. M., et al. (2022). RIFM fragrance ingredient safety assessment, tetrahydro-6-(3-pentenyl)-2H-pyran-2-one, CAS Registry Number 32764-98-0. Food and Chemical Toxicology, 160(Supplement), 112771.
  • Rentokil Initial. (2019). GREEN DAISY - Safety Data Sheet. Retrieved from [Link]

  • Perfumer's Apprentice. (2024). Jasmonyl 6134 - SAFETY DATA SHEET. Retrieved from [Link]

  • European Chemicals Agency. (n.d.). A mixture of: cis-tetrahydro-2-isobutyl-4-methylpyran-4-ol; trans-tetrahydro-2-isobutyl-4-methylpyran-4-ol - Substance Information. Retrieved from [Link]

Sources

Methodological & Application

Application Note & Protocols: Synthesis and Purification of Tetrahydro-3-pentyl-2H-pyran-4-yl acetate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis and purification of Tetrahydro-3-pentyl-2H-pyran-4-yl acetate, a valuable compound in the fragrance and flavor industry, known for its floral, jasmine-like notes.[1] This application note details a robust two-step synthetic pathway, commencing with the formation of the precursor alcohol, Tetrahydro-3-pentyl-2H-pyran-4-ol, followed by its esterification. Detailed, step-by-step protocols for both synthesis and subsequent purification are provided, grounded in established chemical principles and supported by practical insights for optimization and troubleshooting. This guide is intended for researchers, scientists, and professionals in the fields of organic synthesis, and fragrance and drug development.

Introduction

Tetrahydro-3-pentyl-2H-pyran-4-yl acetate is a pyran derivative prized for its organoleptic properties.[1] Its synthesis is a key process for obtaining high-purity material for various applications. The structural complexity of this molecule, featuring a substituted tetrahydropyran ring, necessitates a carefully controlled synthetic and purification strategy to achieve high yields and purity. The methodologies outlined herein are designed to be both efficient and scalable, providing a solid foundation for laboratory-scale synthesis and process development.

The core of the synthetic strategy involves two key transformations:

  • Prins-type Cyclization: Formation of the tetrahydropyran ring system through the acid-catalyzed reaction of an appropriate aldehyde and a homoallylic alcohol.

  • Esterification: Acetylation of the resulting secondary alcohol to yield the final target compound.

This document will elucidate the mechanistic underpinnings of these reactions, provide detailed experimental procedures, and offer expert guidance on the purification of the final product.

Synthesis Methodology

The synthesis of Tetrahydro-3-pentyl-2H-pyran-4-yl acetate is most effectively achieved through a two-step sequence as illustrated below. This approach allows for the isolation and purification of the intermediate alcohol, which can be beneficial for achieving high purity in the final ester product.[2][3]

Overall Synthetic Scheme

Synthesis_Scheme Reactant1 2-Pentylpropanal Intermediate Tetrahydro-3-pentyl-2H-pyran-4-ol Reactant1->Intermediate Step 1: Prins-type Cyclization Reactant2 3-Buten-1-ol Reactant2->Intermediate Product Tetrahydro-3-pentyl-2H-pyran-4-yl acetate Intermediate->Product Step 2: Acetylation Reagent1 Acid Catalyst (e.g., PTSA, Acetic Acid/TFA) Reagent1->Intermediate Reagent2 Acetic Anhydride Reagent2->Product

Caption: Overall synthetic route for Tetrahydro-3-pentyl-2H-pyran-4-yl acetate.

Step 1: Synthesis of Tetrahydro-3-pentyl-2H-pyran-4-ol

The formation of the tetrahydropyran ring is achieved via an acid-catalyzed Prins-type cyclization. This reaction involves the electrophilic addition of an aldehyde to an alkene, followed by intramolecular capture by a hydroxyl group.

Mechanism Insight: The reaction is initiated by the protonation of the aldehyde, which increases its electrophilicity. The double bond of the homoallylic alcohol then attacks the activated carbonyl carbon, leading to a stabilized carbocation intermediate. Intramolecular cyclization via the hydroxyl group and subsequent deprotonation yields the desired tetrahydropyranol. The choice of acid catalyst is crucial; a mixture of acetic acid and trifluoroacetic acid or p-toluenesulfonic acid (PTSA) are effective options.[2][3][4]

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles
2-Pentylpropanal128.2112.8 g0.1
3-Buten-1-ol72.117.2 g0.1
Toluene92.14100 mL-
p-Toluenesulfonic acid (PTSA)172.200.5 g0.0029
Saturated NaHCO₃ solution-50 mL-
Brine-50 mL-
Anhydrous MgSO₄120.3710 g-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 2-pentylpropanal (12.8 g, 0.1 mol), 3-buten-1-ol (7.2 g, 0.1 mol), and toluene (100 mL).

  • Add p-toluenesulfonic acid (0.5 g, 0.0029 mol) to the mixture.

  • Heat the reaction mixture to reflux and collect the water formed in the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).[2][4]

  • Dry the organic phase over anhydrous magnesium sulfate.[2][4]

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude Tetrahydro-3-pentyl-2H-pyran-4-ol.

  • The crude product can be purified by vacuum distillation or used directly in the next step.

Step 2: Acetylation of Tetrahydro-3-pentyl-2H-pyran-4-ol

The final step is the esterification of the intermediate alcohol to form the acetate ester. This is a standard acetylation reaction using acetic anhydride.

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles
Tetrahydro-3-pentyl-2H-pyran-4-ol (crude)200.32~0.1 mol~0.1
Acetic Anhydride102.0912.2 g (11.3 mL)0.12
Pyridine (optional, catalyst)79.100.8 g (0.8 mL)0.01
tert-Butyl methyl ether (TBME)88.15100 mL-
Water18.0250 mL-
Saturated NaHCO₃ solution-2 x 50 mL-
Brine-50 mL-
Anhydrous MgSO₄120.3710 g-

Procedure:

  • In a 250 mL round-bottom flask, combine the crude Tetrahydro-3-pentyl-2H-pyran-4-ol (~0.1 mol) and acetic anhydride (12.2 g, 0.12 mol).

  • Optionally, add a catalytic amount of pyridine (0.8 g, 0.01 mol).

  • Heat the reaction mixture to 60°C for 2-3 hours.[4]

  • Monitor the reaction progress by TLC or GC until the starting alcohol is consumed.

  • After cooling to room temperature, carefully quench the excess acetic anhydride by the slow addition of water (50 mL).

  • Dilute the mixture with tert-butyl methyl ether (100 mL).[4]

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).[4]

  • Dry the organic phase over anhydrous magnesium sulfate.[4]

  • Filter the drying agent and remove the solvent by rotary evaporation to yield the crude Tetrahydro-3-pentyl-2H-pyran-4-yl acetate.

Purification Methodologies

The purity of the final product is paramount for its intended applications. The choice of purification method depends on the nature of the impurities present.

Work-up and Extraction Workflow

Purification_Workflow Start Crude Reaction Mixture Quench Quench with Water/Base Start->Quench Extract Solvent Extraction (e.g., TBME) Quench->Extract Wash1 Wash with NaHCO₃ (aq) Extract->Wash1 Wash2 Wash with Brine Wash1->Wash2 Dry Dry with MgSO₄ Wash2->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Final Purification Concentrate->Purify

Caption: General workflow for the work-up and purification of Tetrahydro-3-pentyl-2H-pyran-4-yl acetate.

Purification Techniques

3.2.1. Vacuum Distillation

For liquid pyran derivatives, vacuum distillation is a highly effective method for purification, especially for removing non-volatile impurities and separating isomers if their boiling points are sufficiently different.[3][4]

Equipment:

  • Distillation flask

  • Vigreux column or packed column for fractional distillation

  • Condenser

  • Receiving flask(s)

  • Vacuum pump and gauge

  • Heating mantle with stirrer

Procedure:

  • Set up the distillation apparatus. Ensure all glassware is dry and joints are properly sealed.

  • Place the crude Tetrahydro-3-pentyl-2H-pyran-4-yl acetate in the distillation flask with a few boiling chips or a magnetic stir bar.

  • Gradually apply vacuum to the system.

  • Once the desired pressure is reached, begin heating the distillation flask.

  • Collect any low-boiling fractions separately.

  • Collect the main fraction at a constant temperature and pressure. The boiling point of Tetrahydro-3-pentyl-2H-pyran-4-yl acetate is 278.1°C at 760 mmHg, so a significantly lower temperature will be observed under vacuum.[5]

  • Discontinue the distillation before the flask is completely dry to avoid the concentration of potentially unstable residues.

  • Characterize the purified fractions by GC, NMR, and IR spectroscopy to confirm purity.

3.2.2. Column Chromatography

If distillation does not provide sufficient purity, or if isomers need to be separated, flash column chromatography is the method of choice.[6]

Expert Tip: Pyran derivatives can be sensitive to acidic conditions, which may cause decomposition on standard silica gel.[7] To mitigate this, the silica gel can be neutralized by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine (1-2%). Alternatively, using a less acidic stationary phase like neutral alumina can be beneficial.[7]

Materials:

MaterialDescription
Stationary PhaseSilica gel (230-400 mesh) or Neutral Alumina
Mobile PhaseA gradient of ethyl acetate in hexanes (e.g., 5% to 20% ethyl acetate)
Eluent Modifier1% Triethylamine (if using silica gel)

Procedure:

  • Prepare the column by packing the chosen stationary phase in the initial mobile phase solvent. If using silica gel, pre-elute the column with the mobile phase containing 1% triethylamine.

  • Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent like dichloromethane.

  • Load the sample onto the column.

  • Elute the column with the mobile phase, gradually increasing the polarity if necessary.

  • Collect fractions and monitor their composition by TLC.

  • Combine the pure fractions containing the desired product.

  • Remove the solvent under reduced pressure to obtain the purified Tetrahydro-3-pentyl-2H-pyran-4-yl acetate.

Characterization Data

PropertyValue
Molecular FormulaC₁₂H₂₂O₃
Molecular Weight214.30 g/mol [5][8]
Boiling Point278.1°C at 760 mmHg[5]
Density~0.97 g/cm³[5]
Refractive Index1.446 - 1.450 @ 20°C[1]
CAS Number18871-14-2[5][8]

Safety and Handling

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

  • Acetic anhydride and pyridine are corrosive and toxic; handle with care.

  • Vacuum distillation should be performed behind a safety shield.

References

  • Synthesis of pyrans containing heterocyclic derivatives using catalyst‐free approach. (n.d.). Google Scholar.
  • Novel pyran derivatives, their preparation and use thereof in perfumery. (2009). Google Patents.
  • Pyran derivatives and their preparation. (2018). Google Patents.
  • Tetrahydro-3-pentyl-2H-pyran-4-yl acetate. (n.d.). PINPOOLS. Retrieved January 23, 2026, from [Link]

  • Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. (2022). PubMed Central. Retrieved January 23, 2026, from [Link]

  • tetrahydro-3-pentyl-2H-pyran-4-yl acetate. (n.d.). NIST WebBook. Retrieved January 23, 2026, from [Link]

  • Novel pyran derivatives, their preparation and use thereof in perfumery. (2008). European Patent Office. Retrieved January 23, 2026, from [Link]

  • Synthesis of a Series of 4H-Pyran Derivatives with Multicomponent Reaction in DBSA/H2O Microemulsion System. (n.d.). SciELO. Retrieved January 23, 2026, from [Link]

  • jasmopyrane (Givaudan) tetrahydro-3-pentyl-2H-pyran-4-yl acetate. (n.d.). The Good Scents Company. Retrieved January 23, 2026, from [Link]

  • 1,3-oxathiane compounds and their use in flavor and fragrance compositions. (n.d.). Google Patents.
  • Multicomponent synthesis of 4H-pyran derivatives using KOH loaded calcium oxide as catalyst in solvent. (2019). Growing Science. Retrieved January 23, 2026, from [Link]

Sources

Application Note: Synthesis of Tetrahydro-3-pentyl-2H-pyran-4-yl Acetate via Prins Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive technical guide for the synthesis of Tetrahydro-3-pentyl-2H-pyran-4-yl acetate, a valuable fragrance component known for its floral, jasmine-like aroma.[1][2] The protocol employs a robust two-step sequence commencing with an acid-catalyzed Prins cyclization to construct the core tetrahydropyran (THP) ring, followed by esterification to yield the final acetate product. This guide is designed for researchers in organic synthesis, medicinal chemistry, and fragrance development, offering in-depth mechanistic insights, a detailed step-by-step protocol, and expert commentary on process optimization and troubleshooting. The Prins reaction is a powerful C-C and C-O bond-forming strategy for accessing substituted tetrahydropyrans, which are prevalent scaffolds in numerous natural products and biologically active molecules.[3][4]

Introduction and Scientific Rationale

The tetrahydropyran (THP) moiety is a privileged structural motif found in a vast array of natural products, including polyether antibiotics and marine toxins.[5][6] Consequently, the development of efficient and stereoselective methods for the synthesis of substituted THPs is a significant objective in modern organic chemistry.[4] The Prins reaction, first reported by Hendrik Jacobus Prins in 1919, has emerged as a premier strategy for this purpose.[3][7] It involves the acid-catalyzed electrophilic addition of an aldehyde to an alkene, which, in the case of an intramolecular reaction with a homoallylic alcohol, leads to the formation of a tetrahydropyran ring.[8][9]

The synthesis of the target molecule, Tetrahydro-3-pentyl-2H-pyran-4-yl acetate, is achieved through a logical two-stage process:

  • Prins Cyclization: Reaction of oct-1-en-4-ol (a homoallylic alcohol) with formaldehyde under Lewis acid catalysis to form the intermediate, Tetrahydro-3-pentyl-2H-pyran-4-ol.

  • Esterification: Subsequent acetylation of the hydroxyl group of the intermediate to afford the final product.[10]

This approach is advantageous due to the commercial availability of starting materials and the reaction's inherent efficiency in building molecular complexity. The choice of catalyst is critical; Lewis acids such as iron(III) chloride (FeCl₃) are particularly effective in promoting the cyclization under mild conditions while influencing the stereochemical outcome.[6]

Reaction Mechanism

The overall transformation proceeds via two distinct mechanistic steps.

Stage 1: Prins Cyclization

The reaction is initiated by the activation of the aldehyde (formaldehyde) by a Lewis acid catalyst (e.g., FeCl₃). This enhances the electrophilicity of the carbonyl carbon, which is then attacked by the nucleophilic alkene of the homoallylic alcohol (oct-1-en-4-ol). This attack forms a key oxocarbenium ion intermediate. The intramolecular trapping of this cation by the pendent hydroxyl group proceeds through a sterically favored chair-like transition state, which dictates the stereochemistry of the resulting tetrahydropyran ring.[5][11] A final deprotonation step yields the thermodynamically stable 4-hydroxytetrahydropyran derivative.

Prins_Mechanism Figure 1: Catalytic Cycle of the Prins Cyclization A Formaldehyde + Lewis Acid (LA) B Activated Aldehyde [H₂C=O-LA]⁺ A->B Activation D Oxocarbenium Ion Intermediate B->D C Homoallylic Alcohol (oct-1-en-4-ol) C->D Nucleophilic Attack E Chair-like Transition State D->E Intramolecular Cyclization F Tetrahydro-3-pentyl-2H-pyran-4-ol E->F Deprotonation G Catalyst Regeneration F->G Product Release G->A

Caption: Figure 1: Catalytic Cycle of the Prins Cyclization.

Stage 2: Acetylation

The second stage is a standard esterification. The alcohol intermediate, Tetrahydro-3-pentyl-2H-pyran-4-ol, is treated with an acetylating agent such as acetic anhydride in the presence of a base (e.g., pyridine or triethylamine). The base deprotonates the alcohol, forming a nucleophilic alkoxide that attacks the electrophilic carbonyl carbon of the acetic anhydride, leading to the formation of the acetate ester and a non-reactive acetate byproduct.

Detailed Experimental Protocol

Safety Precaution: This protocol involves the use of strong acids, flammable solvents, and potentially hazardous reagents. All operations must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Oct-1-en-4-ol≥97%Sigma-AldrichStarting homoallylic alcohol
ParaformaldehydeReagent GradeSigma-AldrichSource of formaldehyde
Iron(III) Chloride (FeCl₃), anhydrous≥98%Acros OrganicsLewis acid catalyst
Dichloromethane (DCM), anhydrous≥99.8%Fisher ScientificReaction solvent
Acetic Anhydride≥99%J.T. BakerAcetylating agent
Pyridine, anhydrous≥99.8%Sigma-AldrichBase and solvent for acetylation
Diethyl Ether (Et₂O)ACS GradeVWRExtraction solvent
Saturated aq. NaHCO₃-Lab PreparedFor quenching and washing
Saturated aq. NaCl (Brine)-Lab PreparedFor washing
Anhydrous Magnesium Sulfate (MgSO₄)-Fisher ScientificDrying agent
Silica Gel230-400 meshSorbent TechnologiesFor column chromatography
Stage 1: Synthesis of Tetrahydro-3-pentyl-2H-pyran-4-ol
  • Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add anhydrous iron(III) chloride (0.81 g, 5.0 mmol, 0.1 eq.).

  • Solvent and Reagent Addition: Add anhydrous dichloromethane (100 mL) to the flask. Stir the resulting suspension. Add oct-1-en-4-ol (6.41 g, 50.0 mmol, 1.0 eq.) followed by paraformaldehyde (1.80 g, 60.0 mmol, 1.2 eq.).

    • Scientist's Note: Using anhydrous conditions is crucial as water can compete as a nucleophile, leading to the formation of 1,3-diols and reducing the yield of the desired cyclized product.[7][8] Paraformaldehyde is used as a convenient solid source of anhydrous formaldehyde.

  • Reaction Execution: Stir the reaction mixture at room temperature (approx. 20-25 °C) under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The reaction is typically complete within 4-6 hours.

  • Work-up: a. Upon completion, carefully quench the reaction by slowly adding 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. b. Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with dichloromethane (2x 50 mL). c. Combine the organic layers and wash sequentially with water (50 mL) and brine (50 mL). d. Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude alcohol intermediate.

    • Scientist's Note: The crude product can be purified by column chromatography at this stage, but for many applications, it can be carried forward to the next step without intermediate purification.[10][12]

Stage 2: Synthesis of Tetrahydro-3-pentyl-2H-pyran-4-yl acetate
  • Reaction Setup: Place the crude Tetrahydro-3-pentyl-2H-pyran-4-ol from the previous step into a 250 mL round-bottom flask with a magnetic stir bar.

  • Reagent Addition: Dissolve the crude alcohol in anhydrous pyridine (50 mL). Cool the solution to 0 °C in an ice bath. Slowly add acetic anhydride (7.65 g, 75.0 mmol, 1.5 eq.) dropwise to the stirred solution.

    • Scientist's Note: Pyridine acts as both a base to activate the alcohol and as a solvent. The reaction is exothermic, so slow addition at 0 °C is recommended to maintain control.

  • Reaction Execution: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight (approx. 12-16 hours) to ensure complete conversion.

  • Work-up and Purification: a. Cool the reaction mixture to 0 °C and slowly add 50 mL of 1 M HCl to neutralize the excess pyridine. b. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x 75 mL). c. Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (2x 50 mL) and brine (50 mL). d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. e. Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of 5% to 15% ethyl acetate in hexanes, to afford the pure Tetrahydro-3-pentyl-2H-pyran-4-yl acetate.

Data Summary and Expected Results

CompoundMW ( g/mol )AmountMoles (mmol)Equiv.Expected YieldPhysical Appearance
Oct-1-en-4-ol128.216.41 g50.01.0-Colorless liquid
Paraformaldehyde30.03 (as CH₂O)1.80 g60.01.2-White solid
FeCl₃162.200.81 g5.00.1-Dark solid
Acetic Anhydride102.097.65 g75.01.5-Colorless liquid
Final Product214.30---70-80% (overall)Colorless to pale yellow liquid[1]

Expected Physical Properties:

  • Refractive Index: 1.446 - 1.450 @ 20°C[1]

  • Specific Gravity: 0.974 - 0.978 @ 25°C[1]

Overall Synthesis Workflow

The following diagram provides a high-level overview of the entire experimental process.

Synthesis_Workflow Figure 2: Experimental Workflow cluster_stage1 Stage 1: Prins Cyclization cluster_stage2 Stage 2: Acetylation S1_Start Combine Reactants (Oct-1-en-4-ol, Paraformaldehyde, FeCl₃ in DCM) S1_React Stir at RT (4-6 hours) S1_Start->S1_React S1_Workup Aqueous Work-up (Quench, Extract, Dry) S1_React->S1_Workup S1_Product Crude THP-Alcohol Intermediate S1_Workup->S1_Product S2_Start Combine Reactants (Crude Alcohol, Acetic Anhydride, Pyridine) S1_Product->S2_Start S2_React Stir at RT (12-16 hours) S2_Start->S2_React S2_Workup Aqueous Work-up (Neutralize, Extract, Dry) S2_React->S2_Workup S2_Purify Flash Column Chromatography S2_Workup->S2_Purify S2_Product Pure Final Product (Tetrahydro-3-pentyl-2H-pyran-4-yl acetate) S2_Purify->S2_Product

Caption: Figure 2: Experimental Workflow for Synthesis.

References

  • The Dong Group. (n.d.). Prins reactions and Applications.
  • Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. Retrieved from [Link]

  • Izquierdo, J., et al. (2022). Recent Advances in the Prins Reaction. ACS Omega. Retrieved from [Link]

  • Wikipedia. (n.d.). Prins reaction. Retrieved from [Link]

  • Sharma, G., & Kumar, A. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journal of Organic Chemistry, 17, 931–1017. Retrieved from [Link]

  • Marsault, E., & Lévesque, J. F. (2012). Prins-Type Macrocyclizations as an Efficient Ring-Closing Strategy in Natural Product Synthesis. Molecules, 17(11), 13369–13411. Retrieved from [Link]

  • Sharma, G., & Kumar, A. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Semantic Scholar. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Prins Reaction. Retrieved from [Link]

  • Vasilev, A., et al. (2020). Prins cyclization: Synthesis of compounds with tetrahydropyran moiety over heterogeneous catalysts. ResearchGate. Retrieved from [Link]

  • Sharma, G., & Kumar, A. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • NROChemistry. (n.d.). Prins Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). US10040776B2 - Pyran derivatives and their preparation.
  • The Good Scents Company. (n.d.). jasmopyrane (Givaudan) tetrahydro-3-pentyl-2H-pyran-4-yl acetate. Retrieved from [Link]

  • The Fragrance Conservatory. (n.d.). 4-Acetoxy-3-pentyltetrahydropyran. Retrieved from [Link]

  • European Patent Office. (n.d.). EP2112144 A1 - Novel pyran derivatives, their preparation and use thereof in perfumery. Retrieved from [Link]

Sources

Gas chromatography-mass spectrometry (GC-MS) analysis of "Tetrahydro-3-pentyl-2H-pyran-4-yl acetate"

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Tetrahydro-3-pentyl-2H-pyran-4-yl acetate, known in the fragrance industry by trade names such as Jasmal® and Jasmopyrane®, is a key aroma chemical prized for its complex floral, jasmine-like scent with herbaceous and fruity undertones.[1][2] Its molecular formula is C₁₂H₂₂O₃, and its molecular weight is 214.30 g/mol . The precise identification and quantification of this compound are critical for quality control in fragrance raw materials, formulation of fine fragrances, and stability studies in various consumer products. This application note provides a comprehensive guide to the analysis of Tetrahydro-3-pentyl-2H-pyran-4-yl acetate using Gas Chromatography-Mass Spectrometry (GC-MS), detailing sample preparation, instrument parameters, and data interpretation, including a discussion of its theoretical fragmentation pattern.

Physicochemical Properties

A summary of the key physicochemical properties of Tetrahydro-3-pentyl-2H-pyran-4-yl acetate is presented in Table 1.

PropertyValueReference
CAS Number 18871-14-2[2]
Molecular Formula C₁₂H₂₂O₃[2]
Molecular Weight 214.30 g/mol [2]
Boiling Point 278.1 °C (predicted)[1]
Flash Point 92.78 °C (199.00 °F)[2]
Density 0.97-0.98 g/cm³ at 25 °C[1][2]
Appearance Colorless to pale yellow liquid[2]
Odor Profile Floral, jasmine, herbal, oily, green, mushroom, lactonic[1]

Experimental Workflow

The analysis of Tetrahydro-3-pentyl-2H-pyran-4-yl acetate by GC-MS follows a systematic workflow, from sample preparation to data analysis. The causality behind each step is crucial for achieving accurate and reproducible results. Mass spectrometry has become an indispensable tool in the flavor and fragrance industry for its ability to elucidate the structures of volatile and non-volatile compounds.[3]

Caption: GC-MS workflow for the analysis of Tetrahydro-3-pentyl-2H-pyran-4-yl acetate.

Protocols

Sample Preparation

The goal of sample preparation is to produce a clean, homogenous sample at a suitable concentration for GC-MS analysis, free from non-volatile residues that could contaminate the GC system.[4]

  • For Neat Oils and Fragrance Concentrates:

    • Prepare a stock solution of Tetrahydro-3-pentyl-2H-pyran-4-yl acetate at 1000 µg/mL in a volatile solvent such as ethanol, hexane, or ethyl acetate. The choice of solvent depends on the solubility of the sample matrix.

    • Perform serial dilutions from the stock solution to prepare calibration standards and a working sample solution. A typical concentration for analysis is in the range of 1-10 µg/mL.

    • If the sample contains particulates, filter it through a 0.45 µm PTFE syringe filter before transferring it to a 2 mL autosampler vial.

  • For Consumer Product Matrices (e.g., lotions, soaps):

    • An extraction step is necessary to isolate the fragrance components from the product base. Liquid-liquid extraction (LLE) or solid-phase microextraction (SPME) are common techniques.[3]

    • LLE Protocol:

      • Weigh approximately 1 g of the product into a centrifuge tube.

      • Add 10 mL of a suitable extraction solvent (e.g., hexane or dichloromethane).

      • Vortex for 2 minutes to ensure thorough mixing.

      • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

      • Carefully transfer the organic supernatant to a clean vial.

      • Concentrate the extract under a gentle stream of nitrogen if necessary.

      • Reconstitute the residue in a known volume of the analysis solvent.

    • Headspace-SPME Protocol:

      • Place a small amount of the sample (0.1-0.5 g) into a 20 mL headspace vial and seal it.

      • Equilibrate the vial at a controlled temperature (e.g., 60 °C) for a set time (e.g., 15 minutes) to allow volatile compounds to partition into the headspace.

      • Expose a SPME fiber (e.g., PDMS/DVB) to the headspace for a defined period (e.g., 20 minutes) to adsorb the analytes.

      • Desorb the fiber in the GC inlet.

GC-MS Instrumentation and Parameters

The following parameters provide a robust starting point for the analysis. Optimization may be required based on the specific instrument and column used. A non-polar column is generally suitable for the separation of fragrance compounds.

ParameterRecommended SettingRationale
Gas Chromatograph
Column DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)A non-polar stationary phase provides good separation for a wide range of fragrance compounds.
Inlet Temperature 250 °CEnsures complete vaporization of the analyte without thermal degradation.
Injection Mode Split (50:1) or SplitlessSplit mode is suitable for concentrated samples, while splitless mode is used for trace analysis to enhance sensitivity.
Injection Volume 1 µLA standard volume for capillary GC.
Carrier Gas Helium or HydrogenInert carrier gas. Hydrogen can offer faster analysis times.[5]
Flow Rate 1.0 mL/min (constant flow)Provides optimal column efficiency.
Oven Program Initial: 60 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min)A general-purpose temperature program suitable for separating a wide range of volatile and semi-volatile compounds.
Mass Spectrometer
Ion Source Electron Ionization (EI)Standard ionization technique for GC-MS, providing reproducible fragmentation patterns.
Ionization Energy 70 eVThe standard energy for generating mass spectra, which allows for comparison with library spectra.[6]
Source Temperature 230 °CPrevents condensation of analytes in the ion source.
Quadrupole Temp. 150 °CMaintains ion transmission efficiency.
Mass Range m/z 40-450A suitable range to capture the molecular ion and significant fragment ions of the analyte.
Scan Speed 1000 amu/sProvides sufficient data points across a chromatographic peak.

Data Analysis and Interpretation

Chromatographic Analysis

The retention time of Tetrahydro-3-pentyl-2H-pyran-4-yl acetate will depend on the specific GC conditions and column used. Based on its boiling point and structure, it is expected to be a semi-volatile compound. A typical total ion chromatogram (TIC) will show a distinct peak for the analyte, which can be integrated for quantification.

Mass Spectrum and Fragmentation

The molecular ion ([M]⁺˙) at m/z 214 is expected but may be of low abundance due to the lability of the ester and ether functionalities. The fragmentation is likely to be initiated by ionization at one of the oxygen atoms, followed by characteristic cleavage pathways.

Fragmentation_Pathway cluster_ester Ester Fragmentation cluster_ether Pyran Ring Fragmentation M [C12H22O3]+• m/z 214 (Molecular Ion) F1 [M - CH3CO]+• m/z 171 Loss of acetyl radical M->F1 - •CH3CO F2 [M - CH3COOH]+• m/z 154 Loss of acetic acid M->F2 - CH3COOH F3 [CH3CO]+ m/z 43 Acetyl cation (base peak) M->F3 α-cleavage F4 [M - C5H11]+• m/z 143 Loss of pentyl radical M->F4 α-cleavage F5 Ring opening and cleavage M->F5

Caption: Theoretical fragmentation pathway of Tetrahydro-3-pentyl-2H-pyran-4-yl acetate.

Key Theoretical Fragment Ions:

  • m/z 43 ([CH₃CO]⁺): This is the acetyl cation, resulting from the cleavage of the ester bond. This is often a very prominent, and frequently the base peak, in the mass spectra of acetates.

  • m/z 154 ([M - CH₃COOH]⁺˙): This corresponds to the loss of a neutral acetic acid molecule (60 Da) from the molecular ion. This is a common fragmentation pathway for acetates.

  • m/z 143 ([M - C₅H₁₁]⁺): This represents the loss of the pentyl side chain (71 Da) via alpha-cleavage adjacent to the ether oxygen or at the C3 position of the pyran ring.

  • m/z 171 ([M - OCCH₃]⁺): This corresponds to the loss of the acetyl group (43 Da).

The presence of these key fragments should be used for the tentative identification of the compound. Final confirmation should be achieved by comparing the obtained mass spectrum and retention time with that of a certified reference standard. The NIST Mass Spectrometry Data Center provides a valuable resource for reference mass spectra.[7]

Conclusion

This application note outlines a robust and reliable methodology for the analysis of Tetrahydro-3-pentyl-2H-pyran-4-yl acetate by GC-MS. The provided protocols for sample preparation and instrument parameters are suitable for a variety of sample matrices encountered in the fragrance and consumer product industries. While an experimental mass spectrum is not widely available, the theoretical fragmentation pathway provides a solid basis for the identification and characterization of this important aroma chemical. For unambiguous identification and accurate quantification, the use of a certified reference standard is essential.

References

  • Begnaud, F. (2020). Mass Spectrometry: An Essential Tool for the Flavor and Fragrance Industry. CHIMIA, 74(9), 688-693. Available from: [Link]

  • National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

  • Goodner, K., & Rouseff, R. (Eds.). (2011).
  • Chaintreau, A. (2016). Good quantification practices of flavours and fragrances by mass spectrometry. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 374(2079), 20150368. Available from: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • PubChem. (n.d.). Tetrahydropyranyl acetate. Retrieved from [Link]

  • The Good Scents Company. (n.d.). jasmopyrane (Givaudan). Retrieved from [Link]

  • PerfumersWorld. (n.d.). GCMS Analysis. Retrieved from [Link]

  • Saraf, S., & Saraf, S. (Eds.). (2021). Mass-Spectrometry-Based Research of Cosmetic Ingredients. MDPI.
  • Turecek, F., & McLafferty, F. W. (1993). Interpretation of Mass Spectra. University Science Books.
  • Agilent Technologies. (2023). Flavor and Fragrance GC/MS Analysis with Hydrogen Carrier Gas and the Agilent HydroInert Source. Retrieved from [Link]

  • Macer, S. (2022, August 29). How perfumers reproduce perfumes with GCMS [Video]. YouTube. [Link]

  • Dagaut, P., & Togbé, C. (2018). Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes. International Journal of Mass Spectrometry, 429, 1-10.
  • Shimadzu. (n.d.). Analysis of Fragrant Components in Aroma Oils Using GC/MS Off-Flavor Analyzer. Retrieved from [Link]

  • The Good Scents Company. (n.d.). herbal pyran jasmal. Retrieved from [Link]

  • Innovatech Labs. (2017, April 7). Unraveling the Scent: How Perfume Makers Use GC/MS Analysis. Retrieved from [Link]

  • El-Sayed, A. M. (2020). Fragmentation mechanisms in electron impact mass spectrometry. IntechOpen.
  • National Institute of Standards and Technology. (n.d.). Tetrahydropyran. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Version History. Retrieved from [Link]

  • ScenTree. (n.d.). Jasmal® (CAS N° 18871-14-2). Retrieved from [Link]

  • Givaudan. (n.d.). Jasmopyrane. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 4-Terpinenyl acetate. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Ethyl Acetate. Retrieved from [Link]

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Application Note: A Multi-dimensional NMR Approach for the Unambiguous Structural Elucidation of Tetrahydro-3-pentyl-2H-pyran-4-yl acetate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, step-by-step protocol for the structural characterization of Tetrahydro-3-pentyl-2H-pyran-4-yl acetate, a key fragrance component also known as jasmopyrane.[1][2] The protocol is designed for researchers and chemists in industrial and academic settings, emphasizing a systematic workflow that leverages one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) Nuclear Magnetic Resonance (NMR) spectroscopy. By explaining the causality behind experimental choices and integrating a self-validating data interpretation strategy, this note serves as a robust framework for achieving unambiguous molecular structure confirmation.

Introduction: The Imperative for Rigorous Structural Verification

In fields ranging from fragrance development to pharmaceutical synthesis, the precise molecular structure dictates function. Tetrahydro-3-pentyl-2H-pyran-4-yl acetate belongs to the substituted tetrahydropyran class of compounds, which are prevalent in natural products and are of significant commercial interest.[3][4][5] The stereochemistry and connectivity of such molecules are critical, as even minor structural variations can lead to dramatic differences in olfactory properties or biological activity.

NMR spectroscopy is the definitive tool for the structural elucidation of organic molecules in solution.[6] This application note presents a holistic workflow, moving beyond basic data acquisition to a logical, multi-faceted analysis. Our approach ensures that the final structure is not merely proposed but rigorously confirmed by a web of interconnected spectroscopic evidence.

The Strategic Workflow: From Sample Preparation to Structural Assignment

A successful structural elucidation relies on a logical progression of experiments, where each step builds upon the last to assemble a complete molecular picture. Our strategy is designed for maximum information yield and data integrity.

G cluster_prep Phase 1: Preparation cluster_1D Phase 2: Initial Survey (1D NMR) cluster_2D Phase 3: Connectivity Mapping (2D NMR) cluster_assign Phase 4: Structure Confirmation Prep Sample Preparation ~15 mg in 0.6 mL CDCl3 + TMS H1 ¹H NMR Acquisition (Proton Environments & Count) Prep->H1 C13 ¹³C{¹H} NMR Acquisition (Carbon Count & Type) H1->C13 Assign Integrated Data Analysis & Unambiguous Structure Assignment H1->Assign COSY ¹H-¹H COSY (Neighboring Protons) C13->COSY Proceed if structure is not trivial C13->Assign HSQC ¹H-¹³C HSQC (Direct C-H Bonds) COSY->HSQC COSY->Assign HMBC ¹H-¹³C HMBC (Long-Range C-H Connectivity) HSQC->HMBC HSQC->Assign HMBC->Assign

Caption: Logical workflow for NMR-based structural elucidation.

Rationale for Solvent and Internal Standard Selection

Deuterated chloroform (CDCl₃) is the solvent of choice for its ability to dissolve a wide range of organic molecules and for its well-separated residual solvent signals (¹H: 7.26 ppm; ¹³C: 77.16 ppm), which are unlikely to interfere with the analyte signals. Tetramethylsilane (TMS) is employed as the internal standard because it provides a single, sharp resonance at 0.00 ppm, is chemically inert, and is easily removed, making it the universally accepted reference for ¹H and ¹³C NMR.

Detailed Experimental and Processing Protocols

The following protocols are optimized for a 400 MHz NMR spectrometer but can be adapted for other field strengths.

Sample Preparation Protocol
  • Weighing: Accurately weigh 10-20 mg of Tetrahydro-3-pentyl-2H-pyran-4-yl acetate into a clean, dry vial. For ¹³C NMR, a higher concentration is beneficial.[7][8]

  • Dissolution: Add approximately 0.6 mL of CDCl₃ (containing 0.03% v/v TMS). Vortex the vial vigorously until the sample is fully dissolved. A clear, homogenous solution is critical for high-resolution spectra.

  • Filtration & Transfer: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube.[9]

  • Positioning: Ensure the sample height in the tube is approximately 4-5 cm.[9] Place the tube into a spinner turbine, using a depth gauge to ensure it is centered within the instrument's detection coils for optimal magnetic field homogeneity (shimming).

Spectrometer Calibration and Data Acquisition

Prior to acquisition, the spectrometer must be locked onto the deuterium signal of the CDCl₃, and the magnetic field must be shimmed to optimize its homogeneity. A calibrated 90° pulse width for ¹H is essential for the quantitative accuracy of 1D spectra and the optimal performance of 2D experiments.

Table 1: Optimized NMR Acquisition Parameters

Experiment Parameter Recommended Value Justification & Expert Insight
¹H NMR Spectral Width (SW)16 ppmCovers the full expected chemical shift range for organic molecules, preventing peak folding.
Acquisition Time (AQ)~3-4 sProvides excellent digital resolution (res ≈ 0.25 Hz) to resolve fine coupling patterns.[10]
Relaxation Delay (D1)5 sA longer delay (≥ 5x the longest T₁) is crucial for full proton relaxation, ensuring accurate signal integration.
Number of Scans (NS)16Balances achieving a good signal-to-noise ratio (S/N) with minimizing experiment time.
¹³C{¹H} NMR Spectral Width (SW)240 ppmEncompasses the entire range of carbon chemical shifts from aliphatic to carbonyl carbons.
Acquisition Time (AQ)~1.5 sProvides adequate resolution for a proton-decoupled carbon spectrum.
Relaxation Delay (D1)2 sSufficient for qualitative analysis; for quantitative ¹³C, much longer delays are needed.
Number of Scans (NS)1024Required due to the low natural abundance (1.1%) and lower gyromagnetic ratio of the ¹³C nucleus.
¹H-¹H COSY Spectral Width (F2, F1)12 ppmCentered on the proton signal region to optimize resolution.
Number of Increments (F1)512Determines the resolution in the indirect dimension; 512 provides a good balance.
Number of Scans (NS)4Per increment, sufficient for this concentration.
¹H-¹³C HSQC ¹H Spectral Width (F2)12 ppmMatches the proton dimension of the COSY.
¹³C Spectral Width (F1)100 ppmFocused on the aliphatic region (0-100 ppm) for higher resolution, as no sp² C-H bonds are expected.
¹J(CH) Coupling145 HzAn optimized average value for one-bond C-H correlations in aliphatic systems.
¹H-¹³C HMBC ¹H Spectral Width (F2)12 ppmMatches the other experiments for consistency.
¹³C Spectral Width (F1)220 ppmMust cover the full carbon range to observe correlations to the carbonyl carbon.
Long-Range Coupling8 HzOptimized for detecting correlations across 2-3 bonds, which are essential for piecing together the carbon skeleton.
Data Processing
  • Fourier Transform: Apply a mild exponential window function (line broadening of 0.3 Hz for ¹H, 1.0 Hz for ¹³C) to improve S/N without significantly sacrificing resolution.

  • Phase and Baseline Correction: Carefully phase correct the spectra manually to ensure pure absorption lineshapes.[11] Apply an automated polynomial baseline correction.

  • Referencing: Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Reference the ¹³C spectrum using the CDCl₃ solvent peak at 77.16 ppm.

  • Integration (¹H Spectrum): Integrate all signals to determine the relative number of protons for each resonance.

A Systematic Strategy for Spectral Interpretation

The unambiguous assignment of all signals is achieved by systematically integrating the information from all acquired spectra.

Predicted Spectral Data & Key Correlations

The following table outlines the expected chemical shifts and the key 2D NMR correlations that will be used to validate each assignment.

Table 2: Predicted ¹H and ¹³C NMR Data and Key 2D Correlations

Assignment Predicted ¹H δ (ppm) Multiplicity Predicted ¹³C δ (ppm) Key Validating Correlations (COSY, HSQC, HMBC)
Acetate CH₃~2.05s~21.1HSQC: Correlates to its carbon. HMBC: Strong correlation to the carbonyl carbon (~170 ppm).
Acetate C=O--~170.5HMBC: Correlations from acetate CH₃ protons and the H4 proton (~4.9 ppm).
H4 (CHOAc)~4.90m~72.0COSY: Correlates to H3 and H5 protons. HSQC: Correlates to its attached carbon.
H2, H6 (OCH₂)~3.30 - 4.10m~67.0COSY: Show correlations to adjacent protons (H3, H5). HSQC: Correlate to their respective carbons.
H3 (CH-Pentyl)~1.90m~42.5COSY: Correlates to H2, H4, and the first CH₂ of the pentyl group. HSQC: Correlates to its carbon.
H5 (CH₂)~1.60m~33.0COSY: Correlates to H4 and H6 protons. HSQC: Correlates to its attached carbon.
Pentyl Chain (CH₂)~1.25 - 1.40m~22 - 32Complex overlapping signals. COSY will show the chain's connectivity.
Pentyl CH₃~0.90t~14.0COSY: Correlates to the adjacent CH₂. HSQC: Correlates to its carbon.
The Power of HMBC: Connecting the Fragments

While COSY and HSQC build out the individual spin systems (the pyran ring and the pentyl chain), the HMBC experiment is the critical final step that connects these fragments and definitively links the acetate group to the ring.

G cluster_mol Confirming Connectivity via HMBC mol H_Ac Acetate Protons (H-Ac) C_CO Carbonyl Carbon (C=O) H_Ac->C_CO ²JHC (strong) C4 Ring Carbon (C4) H4 Ring Proton (H4) H4->C_CO ³JHC (key correlation) C3 Ring Carbon (C3) H4->C3 ²JHC C5 Ring Carbon (C5) H4->C5 ²JHC

Caption: Key long-range HMBC correlations for structural confirmation.

The most crucial correlation is from the H4 proton (attached to the carbon bearing the acetate) to the carbonyl carbon of the acetate group. This single cross-peak unambiguously confirms the position of the ester functionality on the tetrahydropyran ring.

Conclusion: A Self-Validating Approach to Structural Certainty

This application note has detailed a systematic methodology for the complete structural assignment of Tetrahydro-3-pentyl-2H-pyran-4-yl acetate. By combining a sequence of 1D and 2D NMR experiments, a web of connectivity is established that leaves no ambiguity in the final structure.

Pillars of Trustworthy NMR Analysis:

  • Methodical Acquisition: Do not skip experiments. Each one provides a unique and necessary piece of the puzzle. A full suite of 2D experiments is essential for anything beyond the simplest molecules.[12][13][14][15][16]

  • Cross-Verification: Use the data redundantly. For example, the carbon type determined by an HSQC experiment (CH, CH₂, CH₃) should be cross-checked against a DEPT experiment if available.

  • Parameter Justification: Understand the "why" behind your acquisition parameters. As demonstrated, choices for relaxation delays and acquisition times directly impact the quality and reliability of your data.[10][17]

Adherence to these protocols and principles will ensure the generation of high-quality, reliable, and defensible NMR data, which is the bedrock of modern chemical research and development.

References

  • European Patent Office. (2008). Novel pyran derivatives, their preparation and use thereof in perfumery - EP2112144 A1.
  • The Good Scents Company. (n.d.). jasmopyrane (Givaudan) tetrahydro-3-pentyl-2H-pyran-4-yl acetate. Retrieved from [Link]

  • European Publication Server. (1994). Use of tetrahydro-4-methyl-2-phenyl-2h-pyran as perfuming ingredient - EP0581052 A1. [Link]

  • Api, A. M., et al. (2022). RIFM fragrance ingredient safety assessment, tetrahydro-4-methyl-2-propyl-2H-pyran-4-yl acetate, CAS Registry Number 131766-73-9. Food and Chemical Toxicology, 160(Supplement), 112833. [Link]

  • Google Patents. (2009).
  • FlavScents. (n.d.). jasmopyrane (Givaudan). Retrieved from [Link]

  • The Good Scents Company. (n.d.). herbal pyran jasmal. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Pauli, G. F., et al. (2014). Essential Parameters for Structural Analysis and Dereplication by 1H NMR Spectroscopy. Journal of Natural Products, 77(6), 1473–1487. [Link]

  • Chemistry LibreTexts. (2023). 7.6: Interpreting 2-D NMR Spectra. [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • Michigan State University. (n.d.). Basic Practical NMR Concepts. Department of Chemistry. Retrieved from [Link]

  • JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D-NMR Spectrum. Retrieved from [Link]

  • University of Illinois Urbana-Champaign. (2023). Small molecule NMR sample preparation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Essential Parameters for Structural Analysis and Dereplication by 1(H) NMR Spectroscopy. PubMed Central. [Link]

  • Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]

  • San Diego State University. (n.d.). Basic Acquisition Parameters. SDSU NMR Facility. Retrieved from [Link]

  • OChem Tutorials. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. [Link]

  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

  • Google Patents. (2018).
  • Anasazi Instruments. (n.d.). NMR Education: How to Choose Your Acquisition Parameters?. Retrieved from [Link]

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Application Note: Structural Characterization of Tetrahydro-3-pentyl-2H-pyran-4-yl acetate using Fourier-Transform Infrared (FTIR) Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed guide for the characterization of "Tetrahydro-3-pentyl-2H-pyran-4-yl acetate," a complex organic molecule, using Fourier-Transform Infrared (FTIR) spectroscopy. We present a comprehensive protocol employing Attenuated Total Reflectance (ATR) as the sampling technique, which is ideally suited for liquid samples and requires minimal preparation. This guide delves into the theoretical underpinnings of the vibrational modes associated with the molecule's key functional groups—the ester, the cyclic ether (tetrahydropyran ring), and the alkyl chains. By explaining the causality behind experimental choices and providing a self-validating protocol, this document serves as an essential resource for researchers in organic synthesis, quality control, and drug development for unambiguous structural verification.

Introduction: The Role of FTIR in Structural Elucidation

In the landscape of pharmaceutical and fine chemical development, rapid and definitive structural confirmation of novel molecules is paramount. "Tetrahydro-3-pentyl-2H-pyran-4-yl acetate" is a saturated heterocyclic compound containing multiple functional groups whose specific arrangement dictates its chemical and biological properties. Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive analytical technique that provides a unique molecular "fingerprint" by probing the vibrational transitions of chemical bonds.[1]

The absorption of infrared radiation at specific frequencies corresponds to the vibrations (stretching, bending, rocking) of specific functional groups. For the target molecule, FTIR is exceptionally well-suited to confirm the presence and structural integrity of:

  • The acetate ester group , a critical determinant of the molecule's reactivity and potential biological activity.

  • The tetrahydropyran ring , forming the core cyclic ether structure.

  • The saturated alkyl substituents (pentyl group).

This guide establishes a robust methodology for obtaining and interpreting the FTIR spectrum of this compound, ensuring high-quality, reproducible data for identity confirmation and purity assessment.

Foundational Principles: Vibrational Modes of the Target Molecule

The infrared spectrum is typically divided into two main regions: the functional group region (4000-1300 cm⁻¹) and the fingerprint region (1300-600 cm⁻¹). The functional group region contains absorptions for most key bonds, while the fingerprint region contains complex vibrations characteristic of the entire molecule.

For "Tetrahydro-3-pentyl-2H-pyran-4-yl acetate," we anticipate several key vibrational modes:

  • Ester Group (CH₃COO-R): Esters are characterized by a set of strong, distinctive peaks. The most prominent is the carbonyl (C=O) stretching vibration , which for aliphatic esters, appears as a very strong, sharp band between 1750-1735 cm⁻¹.[2][3] Additionally, two distinct C-O stretching vibrations are expected. The C(=O)-O stretch typically appears between 1300-1200 cm⁻¹ and the O-C stretch occurs between 1150-1000 cm⁻¹. This pattern of three intense peaks is a reliable indicator of an ester functional group.[4]

  • Alkyl Chains (C-H bonds): The molecule is rich in sp³ hybridized C-H bonds from the pentyl group and the tetrahydropyran ring. These give rise to strong stretching absorptions in the 2850-3000 cm⁻¹ region .[5][6] Asymmetric stretching modes generally occur at slightly higher frequencies than symmetric modes.[7] Furthermore, C-H bending (scissoring and rocking) vibrations are expected between 1470-1350 cm⁻¹.[5]

  • Cyclic Ether (C-O-C): The tetrahydropyran ring contains an ether linkage. The characteristic asymmetric C-O-C stretching vibration results in a strong absorption band typically found in the 1150-1050 cm⁻¹ range.[3][8] This peak may overlap with one of the C-O stretches from the ester group, often resulting in a broad, intense band in this region.

A graphical representation of the molecule with its key functional groups is provided below.

Caption: Molecular structure and key functional groups.

Experimental Protocol: ATR-FTIR Analysis

This protocol is designed for a standard FTIR spectrometer equipped with a single-reflection diamond ATR accessory.

Materials and Equipment
  • FTIR Spectrometer (e.g., Agilent Cary 630, Thermo Scientific Nicolet iS5)

  • Diamond ATR Accessory

  • Sample: Tetrahydro-3-pentyl-2H-pyran-4-yl acetate (liquid)

  • Solvent for cleaning: Isopropanol or acetone (reagent grade)

  • Lint-free laboratory wipes (e.g., Kimwipes™)

  • Disposable pipette or dropper

Rationale for ATR Sampling

Attenuated Total Reflectance (ATR) is the chosen method due to its significant advantages for liquid sample analysis.[9][10]

  • Minimal Sample Preparation: Neat liquids can be analyzed directly without dilution, eliminating the need for preparing KBr pellets or liquid cells.[11]

  • Reproducibility: The path length of the measurement is constant and independent of sample volume, leading to highly reproducible spectra.[9]

  • Ease of Use: A single drop of the sample is sufficient, and cleaning between measurements is rapid and straightforward.[10]

Step-by-Step Measurement Workflow

G cluster_prep Preparation cluster_acq Acquisition cluster_post Post-Acquisition A 1. Clean ATR Crystal (Isopropanol & Wipe) B 2. Collect Background (Clean Crystal, Air) A->B Ensures no contaminant peaks C 3. Apply Sample (1-2 drops on crystal) B->C Ready for sample D 4. Acquire Spectrum (e.g., 32 scans, 4 cm⁻¹ res.) C->D Initiate scan E 5. Clean ATR Crystal (Wipe sample, then solvent) D->E Measurement complete F 6. Process & Analyze (Baseline correction, peak picking) E->F Prepare for next sample

Caption: ATR-FTIR experimental workflow diagram.

  • Instrument Preparation & Background Collection: a. Ensure the FTIR spectrometer and ATR accessory are powered on and have reached thermal equilibrium (typically 30-60 minutes). b. Thoroughly clean the surface of the diamond ATR crystal. Moisten a lint-free wipe with isopropanol and gently wipe the crystal surface. Dry with a second, clean wipe. c. In the instrument software, initiate a "background" scan. This scan measures the ambient atmosphere (H₂O, CO₂) and the ATR crystal itself, and its spectrum will be automatically subtracted from the sample spectrum.

  • Sample Application and Data Acquisition: a. Using a clean pipette, place a small drop (approximately 10-50 µL) of the neat "Tetrahydro-3-pentyl-2H-pyran-4-yl acetate" sample onto the center of the ATR crystal, ensuring the crystal surface is fully covered. b. Enter the sample information into the software. c. Set the data acquisition parameters. Recommended settings for routine characterization are:

    • Spectral Range: 4000 - 600 cm⁻¹
    • Resolution: 4 cm⁻¹
    • Number of Scans: 16 to 32 (averaging multiple scans improves the signal-to-noise ratio).[1] d. Initiate the sample scan. The process should take approximately 30-60 seconds.
  • Post-Measurement and Cleaning: a. Once the spectrum is collected, remove the sample from the ATR crystal using a dry, lint-free wipe. b. Clean the crystal surface thoroughly with a wipe moistened with isopropanol, followed by a dry wipe, to prevent cross-contamination.[1] c. The collected spectrum is now ready for analysis. Apply baseline correction and peak picking algorithms as available in the software.

Spectral Interpretation and Data Analysis

The resulting FTIR spectrum should be analyzed by identifying the key absorption bands and correlating them with the known functional groups of the molecule.

Expected Absorption Bands

The following table summarizes the expected vibrational frequencies, their assignments, and typical intensities for Tetrahydro-3-pentyl-2H-pyran-4-yl acetate. These are based on established correlation tables and data from analogous structures.[12]

Wavenumber (cm⁻¹)IntensityVibrational AssignmentFunctional Group
2965 - 2950StrongC-H Asymmetric Stretch (CH₃)Alkyl
2935 - 2920StrongC-H Asymmetric Stretch (CH₂)Alkyl / Pyran Ring
2875 - 2860MediumC-H Symmetric Stretch (CH₃)Alkyl
2860 - 2845MediumC-H Symmetric Stretch (CH₂)Alkyl / Pyran Ring
1745 - 1735 V. Strong C=O Carbonyl Stretch Acetate Ester
1470 - 1450MediumC-H Bending (Scissoring)Alkyl / Pyran Ring
1390 - 1370MediumC-H Bending (Umbrella mode of CH₃)Acetate / Alkyl
1250 - 1230 Strong C(=O)-O Asymmetric Stretch Acetate Ester
1150 - 1080 Strong C-O-C Asymmetric Stretch (overlapping) Ether & Ester
1050 - 1030 Strong O-C-C Symmetric Stretch Acetate Ester
Self-Validating Analysis

A successful characterization relies on observing all the key features in conjunction:

  • Dominant Carbonyl Peak: The most telling feature will be the very strong C=O absorption around 1740 cm⁻¹. Its absence would indicate a failure in synthesis or decomposition.

  • Strong C-H Stretches: A cluster of strong peaks just below 3000 cm⁻¹ confirms the saturated aliphatic nature of the molecule.[6]

  • Complex Fingerprint Region: The region from 1300 cm⁻¹ to 1000 cm⁻¹ should show at least two, and likely three, strong, partially resolved peaks corresponding to the C-O stretches of the ester and the C-O-C stretch of the ether.[4][13] The specific pattern in this region provides a high degree of confidence in the overall structure.

If any of these key features are missing or significantly shifted, it warrants further investigation into the sample's identity or purity. For instance, a broad absorption band around 3500-3200 cm⁻¹ would indicate the presence of a hydroxyl (-OH) group, suggesting incomplete esterification or hydrolysis of the product.

Conclusion

FTIR spectroscopy, particularly using the ATR sampling technique, is a rapid, reliable, and indispensable tool for the structural characterization of "Tetrahydro-3-pentyl-2H-pyran-4-yl acetate." The protocol detailed herein is robust and easy to implement, providing a clear workflow from sample preparation to data interpretation. By correlating the observed absorption bands with the molecule's characteristic functional groups—namely the strong carbonyl stretch, the complex C-O stretching region, and the aliphatic C-H vibrations—researchers can confidently verify the molecular identity and integrity, ensuring the quality and consistency required in research and development settings.

References

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

  • ResearchGate. (n.d.). FTIR spectra in (a) C=O and (b) C–O–C and (c) NH vibrational regions. [Link]

  • Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Link]

  • Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. [Link]

  • Google Patents. (2009).
  • Drawell. (2025). FTIR Analysis for Liquid Samples - What You Need to Know. [Link]

  • MDPI. (n.d.). Deciphering the Triple-Peak C-O-C Stretching FTIR Absorbance Consistently Occurring in Semicrystalline PEG. [Link]

  • SlidePlayer. (n.d.). The features of IR spectrum. [Link]

  • Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]

  • Rocky Mountain Labs. (2023). Difference between Ether and Ester Bonding in FTIR Spectra. [Link]

  • Michigan State University Chemistry. (n.d.). Infrared Spectrometry. [Link]

  • Shimadzu. (n.d.). Liquid Samples. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (n.d.). Introduction to Spectroscopy. Cengage Learning. (General textbook reference, not a direct link).
  • Smith, B. C. (1999). Infrared Spectral Interpretation: A Systematic Approach. CRC Press. (General textbook reference, not a direct link).
  • Chemistry LibreTexts. (2023). Identifying the Presence of Particular Groups. [Link]

  • Google Patents. (2018).
  • Pavia, D. L., et al. (n.d.). 2.3 THE MODES OF STRETCHING AND BENDING. [Link]

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Application Notes and Protocols for Tetrahydro-3-pentyl-2H-pyran-4-yl acetate in Fragrance and Perfumery

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by a Senior Application Scientist

This document provides a comprehensive technical guide for researchers, perfumers, and formulation scientists on the application of Tetrahydro-3-pentyl-2H-pyran-4-yl acetate in fragrance compositions. It covers the molecule's olfactory profile, performance characteristics, and detailed protocols for its evaluation and incorporation into various fragrance applications.

Introduction to Tetrahydro-3-pentyl-2H-pyran-4-yl acetate

Tetrahydro-3-pentyl-2H-pyran-4-yl acetate, known commercially by trade names such as Jasmopyrane (Givaudan) and Jasmal (IFF), is a synthetic aroma chemical prized for its complex and versatile olfactory profile.[1][2][3] It is a key component in the modern perfumer's palette for building nuanced floral and herbaceous accords.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of Tetrahydro-3-pentyl-2H-pyran-4-yl acetate is essential for its effective handling, formulation, and for predicting its behavior in different product matrices.

PropertyValueReference
CAS Number 18871-14-2[2]
Molecular Formula C12H22O3[4]
Molecular Weight 214.30 g/mol [2]
Appearance Colorless to pale yellow clear liquid[1][2]
Specific Gravity 0.97400 to 0.97800 @ 25.00 °C[1][2]
Refractive Index 1.44600 to 1.45000 @ 20.00 °C[1]
Boiling Point 278.13 °C @ 760.00 mm Hg (estimated)[1]
Flash Point 199.00 °F (92.78 °C) TCC[1][2][4]
Vapor Pressure 0.004000 mmHg @ 25.00 °C (estimated)[1][2]
Solubility Soluble in alcohol; water solubility 58.66 mg/L @ 25 °C (estimated)[1][4]
logP (o/w) 2.984 (estimated)[1]
Shelf Life 24 months or longer if stored properly in a cool, dry place in tightly sealed containers, protected from heat and light.[4]
Olfactory Profile

The scent of Tetrahydro-3-pentyl-2H-pyran-4-yl acetate is multifaceted, contributing significantly to its utility in a wide range of fragrance applications. Its odor is primarily characterized as:

  • Floral: A dominant jasmine character, providing a rich, sweet, and natural floralcy.[1][2]

  • Herbaceous: Possesses green, plant-like notes, with some sources describing a lavender-like nuance.[1][4]

  • Tea-like: Exhibits subtle hints of tea, adding an element of sophistication and complexity.[1][2]

  • Oily/Lactonic: An underlying oily or lactonic quality that can provide body and richness to a fragrance.[1][4]

  • Mushroom-like: A slight mushroom note is also reported, which can introduce an interesting and natural earthy facet.[1][4]

The substantivity of this molecule is noteworthy, with a reported duration of 356 hours on a smelling strip, indicating its potential as a middle to base note in fragrance compositions.[2]

Application in Fragrance Compositions

Tetrahydro-3-pentyl-2H-pyran-4-yl acetate is a versatile ingredient that can be incorporated into a wide array of fragrance types and end-use applications. The International Fragrance Association (IFRA) recommends a usage level of up to 5.0000% in the fragrance concentrate.[1][3]

Fragrance Families
  • Floral Accords: Its primary application is in the creation of jasmine and other white floral accords, where it imparts a natural and rich character. It blends seamlessly with other floral notes like rose, tuberose, and ylang-ylang.

  • Green and Herbaceous Fragrances: The green and tea-like facets of this molecule make it an excellent choice for adding a fresh, natural, and slightly herbaceous quality to green and fougère compositions.

  • Fruity Compositions: The inherent sweetness and subtle fruity undertones can be used to enhance and add complexity to fruity fragrances.

  • Woody and Chypre Formulations: In woody and chypre fragrances, it can act as a modifier, adding a floral touch and softening the overall composition. Woody acetates are known for their versatility in blending across different fragrance families.[5][6][7]

End-Product Applications
  • Fine Fragrance: Due to its complexity and substantivity, it is well-suited for use in fine fragrances, where it can contribute to the heart and base of the perfume.

  • Personal Care Products: Its stability and performance make it suitable for a range of personal care products, including lotions, creams, shampoos, and soaps. It has been noted to improve the diffusion of fragrances, particularly in soap applications.[4]

  • Home Care Products: In home care applications such as fabric softeners and air fresheners, its tenacity is a significant advantage. The addition of similar pyranol compounds has been shown to considerably increase the tenacity of a perfume on dry textiles, imparting a fresh and natural floral-green note.[8]

Experimental Protocols

The following protocols are designed to provide a systematic approach to evaluating the performance and stability of Tetrahydro-3-pentyl-2H-pyran-4-yl acetate in various fragrance applications.

Protocol for Sensory Analysis

Objective: To characterize the olfactory profile of Tetrahydro-3-pentyl-2H-pyran-4-yl acetate and its performance in a simple fragrance accord.

Materials:

  • Tetrahydro-3-pentyl-2H-pyran-4-yl acetate

  • Ethanol (perfumer's grade)

  • Glass beakers and stirring rods

  • Digital scale

  • Smelling strips

  • Trained sensory panel

Procedure:

  • Preparation of Solutions:

    • Prepare a 10% solution of Tetrahydro-3-pentyl-2H-pyran-4-yl acetate in ethanol.

    • Prepare a simple floral accord with and without the addition of Tetrahydro-3-pentyl-2H-pyran-4-yl acetate (e.g., at 2% of the total accord).

  • Olfactory Evaluation:

    • Dip smelling strips into each solution and allow the ethanol to evaporate for a few seconds.

    • Present the smelling strips to a trained sensory panel in a well-ventilated, odor-free environment.

    • Panelists should evaluate the odor at different time intervals (top note, middle note, and base note) and record their observations using a standardized questionnaire.

    • The evaluation should focus on identifying the different odor facets (floral, herbaceous, tea-like, etc.) and assessing the intensity and pleasantness.

Expected Outcome: A detailed olfactory description of Tetrahydro-3-pentyl-2H-pyran-4-yl acetate and a clear understanding of its impact on a fragrance accord.

Caption: Workflow for the sensory analysis of Tetrahydro-3-pentyl-2H-pyran-4-yl acetate.

Protocol for Stability Testing in a Consumer Product Base

Objective: To evaluate the chemical and olfactory stability of Tetrahydro-3-pentyl-2H-pyran-4-yl acetate in a representative consumer product base (e.g., a lotion).

Materials:

  • Tetrahydro-3-pentyl-2H-pyran-4-yl acetate

  • Unfragranced lotion base

  • Glass jars with airtight lids

  • Oven and refrigerator for controlled temperature storage

  • UV light chamber

  • GC-MS for chemical analysis (optional)

Procedure:

  • Sample Preparation:

    • Incorporate Tetrahydro-3-pentyl-2H-pyran-4-yl acetate into the lotion base at a typical concentration (e.g., 0.5%).

    • Prepare a control sample of the unfragranced lotion base.

    • Divide the samples into separate glass jars for each storage condition.

  • Storage Conditions:

    • Store the samples under the following conditions for a period of 4-12 weeks:

      • Refrigerated (4°C)

      • Ambient temperature (25°C)

      • Elevated temperature (40°C in an oven)

      • UV light exposure (in a UV chamber)

  • Evaluation:

    • At regular intervals (e.g., 1, 2, 4, 8, and 12 weeks), evaluate the samples for any changes in color, viscosity, and odor compared to the control and the initial sample.

    • For olfactory evaluation, a sensory panel should compare the aged samples to a freshly prepared sample.

    • (Optional) For chemical analysis, use GC-MS to quantify the concentration of Tetrahydro-3-pentyl-2H-pyran-4-yl acetate over time to assess its chemical stability.

Expected Outcome: A comprehensive understanding of the stability of Tetrahydro-3-pentyl-2H-pyran-4-yl acetate in the chosen product base under various stress conditions. This is crucial for ensuring the fragrance's longevity and performance throughout the product's shelf life.[9][10][11]

Stability_Testing_Workflow cluster_prep Preparation cluster_storage Storage Conditions (4-12 weeks) cluster_eval Evaluation (Weekly/Bi-weekly) cluster_result Result prep1 Incorporate fragrance into lotion base prep2 Prepare unfragranced control store1 Refrigerated (4°C) prep2->store1 eval1 Assess physical properties (color, viscosity) store1->eval1 store2 Ambient (25°C) store2->eval1 store3 Elevated Temp (40°C) store3->eval1 store4 UV Light Exposure store4->eval1 eval2 Sensory panel evaluation of odor eval3 GC-MS analysis (optional) result Stability Profile eval3->result

Caption: Workflow for stability testing of Tetrahydro-3-pentyl-2H-pyran-4-yl acetate in a consumer product base.

Safety and Regulatory Information

  • Toxicity: The oral LD50 in rats is greater than 5000 mg/kg, indicating low acute oral toxicity.[1]

  • Irritation: It may be irritating to the skin and eyes.[4]

  • Genotoxicity: Based on available data, a structurally similar compound, tetrahydro-4-methyl-2-propyl-2H-pyran-4-yl acetate, does not present a concern for genotoxic potential.[12]

  • Regulatory Status: It is listed on various international chemical inventories. As a fragrance ingredient, its use is subject to the guidelines and standards set by IFRA.

Conclusion

Tetrahydro-3-pentyl-2H-pyran-4-yl acetate is a valuable and versatile aroma chemical with a desirable olfactory profile and good performance characteristics. Its floral, herbaceous, and tea-like notes, combined with its excellent substantivity, make it a key ingredient for creating sophisticated and long-lasting fragrances across a wide range of applications. The protocols outlined in this guide provide a framework for its systematic evaluation, ensuring its effective and reliable use in fragrance development.

References

  • The Good Scents Company. (n.d.). jasmopyrane (Givaudan) tetrahydro-3-pentyl-2H-pyran-4-yl acetate. Retrieved from [Link]

  • Google Patents. (2009). WO2009130192A1 - Novel pyran derivatives, their preparation and use thereof in perfumery.
  • RIFM. (2022). RIFM fragrance ingredient safety assessment, tetrahydro-4-methyl-2-propyl-2H-pyran-4-yl acetate, CAS Registry Number 131766-73-9. Retrieved from [Link]

  • The Good Scents Company. (n.d.). herbal pyran jasmal. Retrieved from [Link]

  • Perflavory. (n.d.). jasmopyrane (Givaudan), 18871-14-2. Retrieved from [Link]

  • The Good Scents Company. (n.d.). petal pyranone. Retrieved from [Link]

  • Fragrance University. (n.d.). jasmopyrane (Givaudan). Retrieved from [Link]

  • The Good Scents Company. (n.d.). jasmin pyranol. Retrieved from [Link]

  • PerfumersWorld. (n.d.). GCMS Analysis. Retrieved from [Link]

  • Skinobs. (2025). Sensory Evaluation in Cosmetics: Key Protocols and Best Practices. Retrieved from [Link]

  • Integrated Liner Technologies. (2023). Fragrance Stability Testing. Retrieved from [Link]

  • PubMed. (2012). Fragrance material review on methyl jasmonate. Retrieved from [Link]

  • The Good Scents Company. (n.d.). woody acetate. Retrieved from [Link]

  • The Perfumers Apprentice. (n.d.). Aroma and Flavor Molecules. Retrieved from [Link]

  • Shimadzu. (n.d.). Analysis of Fragrant Components in Aroma Oils Using GC/MS Off-Flavor Analyzer. Retrieved from [Link]

  • Drop of Odor. (2025). Scents & Science (Ch. 14): A Guide to Esters and Lactones in Perfumery. Retrieved from [Link]

  • Sitaram Dixit. (n.d.). SENSORY EVALUATION TECHNIQUES DO'S & DON'TS. Retrieved from [Link]

  • Testing Laboratory. (2026). Fragrance Stability Testing in Botanical Perfume Products. Retrieved from [Link]

  • Fragrance University. (n.d.). woody acetate. Retrieved from [Link]

  • PubMed Central. (2023). Detection of Counterfeit Perfumes by Using GC-MS Technique and Electronic Nose System Combined with Chemometric Tools. Retrieved from [Link]

  • PerfumersWorld. (n.d.). Methyl Jasmonate. Retrieved from [Link]

  • Campden BRI. (2018). SENSORY ANALYSIS HANDBOOK 2018. Retrieved from [Link]

  • Journal of Drugs in Dermatology. (n.d.). Clinical Assessment of a Novel Jasmonate Cosmeceutical, LR2412-Cx, for the Treatment of Skin Aging. Retrieved from [Link]

  • The Good Scents Company. (n.d.). cis-woody acetate. Retrieved from [Link]

  • Agilent. (2023). Flavor and Fragrance GC/MS Analysis with Hydrogen Carrier Gas and the Agilent HydroInert Source. Retrieved from [Link]

  • Orchadia Solutions. (n.d.). Fragrance Stability. Retrieved from [Link]

  • ResearchGate. (n.d.). Fragrances and sensory evaluation techniques. Retrieved from [Link]

  • Perfume Extract. (2025). PTBCHA Woody Acetate. Retrieved from [Link]

  • MakingCosmetics. (n.d.). Stability Testing of Cosmetics. Retrieved from [Link]

  • The Good Scents Company. (n.d.). methyl jasmonate. Retrieved from [Link]

  • PubMed. (2016). Investigation of fragrance stability used in the formulation of cosmetic and hygienic products using headspace solid-phase microextraction by nanostructured materials followed by gas chromatography with mass spectrometry. Retrieved from [Link]

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The Dual Facets of Tetrahydro-3-pentyl-2H-pyran-4-yl acetate: From Fragrance Creation to a Potential Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of synthetic organic chemistry, certain molecules exhibit a remarkable versatility, finding applications in distinctly different fields. Tetrahydro-3-pentyl-2H-pyran-4-yl acetate, a pyran derivative, is one such compound. While firmly established in the fragrance industry for its unique olfactory properties, its structural motifs suggest intriguing, albeit less explored, potential as a chemical intermediate in the synthesis of complex molecules, including those with therapeutic promise. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing detailed application notes and protocols for the synthesis and utilization of this versatile chemical entity.

Part 1: Physicochemical Profile and Safety Data

A thorough understanding of a chemical intermediate's properties is foundational to its effective and safe application. Tetrahydro-3-pentyl-2H-pyran-4-yl acetate, often known by its trade name Jasmopyrane, is a colorless to pale yellow liquid.[1][2] Key physicochemical data are summarized in the table below.

PropertyValueSource
Molecular FormulaC₁₂H₂₂O₃[3][4]
Molecular Weight214.30 g/mol [4]
AppearanceColorless to pale yellow clear liquid[1][2]
Boiling Point278.13 °C @ 760.00 mm Hg (estimated)[1][3]
Flash Point92.78 °C (199.00 °F) TCC[1][2][3]
Specific Gravity0.974 to 0.978 @ 25.00 °C[1][3]
Refractive Index1.446 to 1.450 @ 20.00 °C[1][3]
Water Solubility58.66 mg/L @ 25 °C (estimated)[1][2]

From a safety perspective, it is crucial to handle Tetrahydro-3-pentyl-2H-pyran-4-yl acetate with appropriate care. While it is not classified for acute oral toxicity, with an LD50 > 5000 mg/kg in rats, it is listed as an irritant to skin and eyes.[1][2] Standard laboratory personal protective equipment, including gloves and safety glasses, should be worn.[2] For a related compound, tetrahydro-4-methyl-2-propyl-2H-pyran-4-yl acetate, a fragrance ingredient safety assessment has been conducted, which can serve as a useful reference for handling similar pyran derivatives.[5]

Part 2: Synthesis of Tetrahydro-3-pentyl-2H-pyran-4-yl acetate

The synthesis of this pyran derivative is a multi-step process that begins with the formation of the corresponding pyranol, followed by esterification. The causality behind this two-step approach lies in the strategic construction of the tetrahydropyran ring first, which then allows for the straightforward introduction of the acetate group.

Protocol 1: Synthesis of the Precursor Tetrahydro-3-pentyl-2H-pyran-4-ol

The formation of the tetrahydropyran ring is typically achieved through an acid-catalyzed reaction between an aldehyde and an unsaturated alcohol.[6] This protocol is based on analogous syntheses described in the patent literature.[6][7]

Materials and Equipment:

  • 2-Ethylbutyraldehyde

  • 3-Methyl-3-buten-1-ol

  • Acetic acid

  • Trifluoroacetic acid

  • Potassium hydroxide (KOH)

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Acid-Catalyzed Cyclization: In a round-bottom flask, combine 2-ethylbutyraldehyde and 3-methyl-3-buten-1-ol. To this mixture, add a 2 molar equivalent of an 85:15 mixture of acetic acid and trifluoroacetic acid.[6][7] The use of a strong acid like trifluoroacetic acid in combination with acetic acid serves to catalyze the Prins-type cyclization reaction.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting materials are consumed.

  • Saponification: Upon completion, carefully add a solution of potassium hydroxide in refluxing ethanol to the reaction mixture.[6][7] This step is crucial for the saponification of any acetate esters that may have formed in situ, yielding the desired pyranol.

  • Work-up and Extraction: After cooling, filter the mixture and evaporate the solvents under reduced pressure.[6] The residue is then taken up in a suitable organic solvent (e.g., diethyl ether or methyl t-butyl ether) and washed sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.[8]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator.[8]

  • Purification: The crude pyranol can be purified by distillation under reduced pressure to yield the desired Tetrahydro-3-pentyl-2H-pyran-4-ol.[6]

Protocol 2: Esterification to Tetrahydro-3-pentyl-2H-pyran-4-yl acetate

The final step is the esterification of the pyranol with acetic anhydride. This is a standard and efficient method for converting alcohols to their corresponding acetates.

Materials and Equipment:

  • Tetrahydro-3-pentyl-2H-pyran-4-ol (from Protocol 1)

  • Acetic anhydride

  • t-Butyl methyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Heating mantle

  • Distillation apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, react the purified pyranol from Protocol 1 with acetic anhydride.[8] The reaction is typically heated to around 60°C for 2-3 hours.[8] The excess acetic anhydride acts as both the acetylating agent and the solvent.

  • Removal of Excess Reagents: After the reaction is complete, remove the excess acetic anhydride and the acetic acid byproduct by distillation under reduced pressure.[8]

  • Work-up: Dilute the residue with t-butyl methyl ether and wash it with water, saturated aqueous sodium bicarbonate solution, and brine.[8] The bicarbonate wash is essential to neutralize any remaining acidic components.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by evaporation.[8]

  • Final Purification: The crude product is then purified by distillation to yield Tetrahydro-3-pentyl-2H-pyran-4-yl acetate as a mixture of isomers.[8]

Synthesis_Workflow cluster_protocol1 Protocol 1: Pyranol Synthesis cluster_protocol2 Protocol 2: Esterification A 2-Ethylbutyraldehyde + 3-Methyl-3-buten-1-ol B Acid-Catalyzed Cyclization (AcOH/TFA) A->B Reactants C Saponification (KOH/EtOH) B->C Intermediate Mixture D Work-up & Purification C->D Crude Pyranol E Tetrahydro-3-pentyl-2H-pyran-4-ol D->E Purified Product G Esterification (60°C) E->G F Acetic Anhydride F->G H Work-up & Purification G->H Crude Acetate I Tetrahydro-3-pentyl-2H-pyran-4-yl acetate H->I Final Product

A simplified workflow for the two-step synthesis of Tetrahydro-3-pentyl-2H-pyran-4-yl acetate.

Part 3: Application in the Fragrance Industry

The primary and well-documented application of Tetrahydro-3-pentyl-2H-pyran-4-yl acetate is as a fragrance ingredient.[1][2][3] It imparts a floral, jasmine-like note with herbaceous and tea-like undertones.[1] This makes it a valuable component in a wide array of perfumery compositions, particularly in creating floral and green scent profiles.

The structure of the molecule, with its specific alkyl substituent and acetate group, is key to its olfactory properties. The tetrahydropyran ring provides a stable and relatively rigid scaffold, while the pentyl group and acetate moiety contribute to the characteristic scent and its volatility. Different isomers of the compound can also possess slightly different odor profiles.[8]

Part 4: Potential as a Chemical Intermediate in Drug Development: A Forward-Looking Perspective

While its role in fragrance is established, the structural features of Tetrahydro-3-pentyl-2H-pyran-4-yl acetate present an interesting case for its potential use as a chemical intermediate in drug development, particularly in the synthesis of cannabinoid-like structures. This assertion is based on structural analogy rather than documented synthetic routes.

The core of many cannabinoids is a dibenzo[b,d]pyran ring system.[9][10][11] While Tetrahydro-3-pentyl-2H-pyran-4-yl acetate is a monocyclic tetrahydropyran, the fundamental pyran ring is a shared structural element. The pentyl group is also a common feature in many naturally occurring and synthetic cannabinoids, such as tetrahydrocannabinol (THC) and cannabidiol (CBD), where it is crucial for receptor binding and biological activity.[9][11]

The synthesis of cannabinoids like cannabichromene (CBC) and cannabigerol (CBG) often involves the condensation of olivetol (5-pentylbenzene-1,3-diol) with a terpene derivative.[12][13][14][15][16][17][18] Although the existing synthetic strategies for these compounds do not directly employ Tetrahydro-3-pentyl-2H-pyran-4-yl acetate, the possibility of using pyran-based intermediates as building blocks for novel cannabinoid analogues remains an area ripe for exploration.

Structural_Analogy cluster_intermediate Potential Intermediate cluster_cannabinoids Cannabinoid Structures A Tetrahydro-3-pentyl-2H-pyran-4-yl acetate B Tetrahydrocannabinol (THC) (contains a pyran ring and pentyl group) A->B Structural Similarity C Cannabichromene (CBC) (contains a pyran ring) A->C Structural Similarity

Structural analogy between Tetrahydro-3-pentyl-2H-pyran-4-yl acetate and key cannabinoids.

The development of novel synthetic routes to cannabinoids and their analogues is an active area of research.[9][19] The use of pre-formed pyran rings, such as that in Tetrahydro-3-pentyl-2H-pyran-4-yl acetate, could potentially offer a convergent and stereocontrolled approach to certain cannabinoid scaffolds. The acetate group could serve as a handle for further chemical transformations or be hydrolyzed back to the alcohol for subsequent reactions.

It is imperative to state that this application is currently speculative. However, for researchers in drug discovery, exploring the reactivity of such readily available and structurally relevant intermediates could pave the way for novel synthetic strategies and the creation of new chemical entities with potential therapeutic value.

Conclusion

Tetrahydro-3-pentyl-2H-pyran-4-yl acetate stands as a testament to the diverse applications of a single chemical entity. Its established role in the fragrance industry is built on a solid foundation of synthetic protocols and well-characterized properties. Looking forward, its structural resemblance to key components of bioactive molecules, such as cannabinoids, opens a compelling, albeit speculative, avenue for its exploration as a versatile intermediate in medicinal chemistry. The protocols and data presented herein provide a robust starting point for both established applications and future research endeavors.

References

  • WO2009130192A1 - Novel pyran derivatives, their preparation and use thereof in perfumery - Google P
  • Novel pyran derivatives, their preparation and use thereof in perfumery - European Patent Office EP2112144 A1. [Link]

  • US10040776B2 - Pyran derivatives and their preparation - Google P
  • RIFM fragrance ingredient safety assessment, tetrahydro-4-methyl-2-propyl-2H-pyran-4-yl acetate, CAS Registry Number 131766-73-9. [Link]

  • jasmopyrane (Givaudan) tetrahydro-3-pentyl-2H-pyran-4-yl acetate. [Link]

  • jasmopyrane (Givaudan), 18871-14-2 - Perflavory. [Link]

  • herbal pyran jasmal - The Good Scents Company. [Link]

  • Tetrahydro-3-pentyl-2H-pyran-4-yl acetate - PINPOOLS - B2B better chemical procurement. [Link]

  • Saturated Cannabinoids: Update on Synthesis Strategies and Biological Studies of These Emerging Cannabinoid Analogs - PubMed Central. [Link]

  • US4315862A - Process for preparing cannabichromene - Google P
  • WO2020249184A1 - Synthesis and purification of cannabigerol and its application - Google P
  • SYNTHETIC STRATEGIES FOR CANNABICHROMENE (CBC): A MINOR CANNABINOID WITH PHARMACEUTICAL POTENTIAL - UHSP Collections. [Link]

  • Natural Cannabichromene (CBC) Shows Distinct Scalemicity Grades and Enantiomeric Dominance in Cannabis sativa Strains - ACS Publications. [Link]

  • (PDF) Saturated Cannabinoids: Update on synthesis strategies and biological studies of these emerging cannabinoid analogs. - ResearchGate. [Link]

  • Synthetic approaches to cis-THC, a promising scaffold in medicinal chemistry - Frontiers. [Link]

  • WO2021222609A1 - Methods of preparing synthetic cannabichromene and cannabicitran and derivatives thereof - Google P
  • Synthesis and pharmacology of a hybrid cannabinoid - PubMed - NIH. [Link]

  • UNIVERSITY OF CALIFORNIA RIVERSIDE Racemization Studies and Absolute Stereochemistry Determination of Cannabichromene and De - eScholarship.org. [Link]

  • Synthesis of cannabigerol - WO2020077153A1 - Google P
  • Biosynthesis of CBG including both direct synthesis and the formation... | Download Scientific Diagram - ResearchGate. [Link]

  • Chemical Properties of 2H-Pyran, 3,4-dihydro- (CAS 110-87-2) - Cheméo. [Link]

  • Cannabigerol (CBG): A Comprehensive Review of Its Molecular Mechanisms and Therapeutic Potential - PMC - PubMed Central. [Link]

  • Biosynthesis of cannabigerol and cannabigerolic acid: the gateways to further cannabinoid production | Synthetic Biology | Oxford Academic. [Link]

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Application Notes and Protocols: Investigating Tetrahydro-3-pentyl-2H-pyran-4-yl acetate as a Putative Semiochemical

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive framework for the systematic investigation of Tetrahydro-3-pentyl-2H-pyran-4-yl acetate as a potential, uncharacterized pheromone or semiochemical. While this compound, commercially known as Jasmopyrane or Jasmal, has established applications in the fragrance industry for its floral and jasmine-like scent profile, its role in chemical ecology remains unexplored.[1][2][3] These protocols are designed for researchers in chemical ecology, entomology, and drug development, offering a structured pathway from chemical synthesis and characterization to rigorous electrophysiological and behavioral validation. The methodologies herein emphasize scientific integrity, providing the rationale behind experimental choices and incorporating self-validating systems through stringent use of controls.

Introduction: The Candidate Compound

Tetrahydro-3-pentyl-2H-pyran-4-yl acetate (CAS No. 18871-14-2) is a synthetic organic compound primarily utilized as a perfuming agent.[4] Its structure, featuring a substituted tetrahydropyran ring, is analogous to various naturally occurring bioactive molecules, including some insect pheromones. However, it is not reported to be found in nature.[2] The investigation into its potential semiochemical activity is predicated on the principle that insect olfactory systems can co-opt sensitivity to a wide range of chemical structures.

The discovery of a novel semiochemical follows a logical, multi-stage progression. First, the candidate compound must be obtained in high purity, necessitating robust synthesis and analytical characterization. Second, its biological activity must be detected at the peripheral sensory level, typically through electrophysiology. Finally, this sensory detection must be correlated with a consistent and measurable behavioral response in a target organism.[5][6] This guide provides detailed, field-proven protocols for each of these critical stages.

Physicochemical Properties of the Target Compound
PropertyValueReference(s)
Molecular Formula C₁₂H₂₂O₃[3]
Molecular Weight 214.30 g/mol [3]
CAS Number 18871-14-2[1]
Appearance Colorless to pale yellow clear liquid[2]
Specific Gravity 0.974 - 0.978 @ 25°C[1]
Refractive Index 1.446 - 1.450 @ 20°C[1]
Flash Point 92.78 °C (199.00 °F)[1][2]
Odor Profile Floral, jasmine, tea, oily, green, herbaceous[1][2][4]

Synthesis and Analytical Characterization

The first pillar of any semiochemical investigation is the unambiguous confirmation of the test compound's identity and purity. Contaminants from synthesis can elicit unintended biological responses, leading to false-positive results. The following is a validated two-step synthesis protocol adapted from established methodologies for pyran derivatives and acetate ester formation.[7][8]

Logical Workflow for Synthesis and Purification

G cluster_0 Step 1: Pyranol Formation cluster_1 Step 2: Acetylation cluster_2 Purification & Analysis A Reactants: Heptanal + 3-Buten-1-ol B Prins Cyclization (Acid Catalyst) A->B C Intermediate: Tetrahydro-3-pentyl-2H-pyran-4-ol B->C D React with Acetic Anhydride + Pyridine C->D E Crude Product D->E F Purification (Column Chromatography) E->F G Purity Check (GC-MS) F->G H Structure Confirmation (NMR, IR) F->H I >98% Pure Final Product G->I H->I

Caption: Workflow for synthesis and validation of the target compound.

Protocol 2.1: Synthesis of Tetrahydro-3-pentyl-2H-pyran-4-yl acetate

Rationale: This protocol first creates the precursor alcohol via an acid-catalyzed Prins cyclization, a common method for forming tetrahydropyran rings. The subsequent step is a standard esterification using acetic anhydride, with pyridine acting as a catalyst to ensure the reaction proceeds to completion.

Materials:

  • Heptanal

  • 3-Buten-1-ol

  • Formic acid (88%)

  • Acetic anhydride

  • Pyridine

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (HPLC grade)

Procedure:

  • Step A: Synthesis of Tetrahydro-3-pentyl-2H-pyran-4-ol

    • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine heptanal (1 eq) and 3-buten-1-ol (1.2 eq).

    • Slowly add formic acid (2 eq) to the mixture while stirring in an ice bath to control the initial exothermic reaction.

    • Once the addition is complete, allow the mixture to warm to room temperature and then heat at 60°C for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • After cooling, dilute the reaction mixture with diethyl ether and carefully neutralize by washing with saturated sodium bicarbonate solution until effervescence ceases.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude alcohol.

  • Step B: Acetylation to Form the Final Product [7]

    • Dissolve the crude alcohol from Step A in a suitable solvent like dichloromethane (DCM) within a clean, dry flask.

    • Add pyridine (1.5 eq) followed by the slow, dropwise addition of acetic anhydride (1.5 eq) while stirring in an ice bath.

    • Allow the reaction to proceed at room temperature for 12-16 hours or at 70°C for 20-30 minutes until TLC indicates the disappearance of the starting alcohol.

    • Quench the reaction by slowly adding water. Extract the mixture with diethyl ether.

    • Wash the organic phase with 1M HCl to remove pyridine, followed by saturated sodium bicarbonate solution, and finally brine.[7]

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Characterization

    • Purify the crude acetate product using silica gel column chromatography, eluting with a hexane/ethyl acetate gradient.

    • Combine fractions containing the pure product (as determined by TLC) and remove the solvent in vacuo.

    • Confirm the identity and purity (>98%) of the final product using Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Infrared (IR) spectroscopy.

Electrophysiological Screening

Electrophysiology provides the first direct evidence of olfactory detection by an insect.[9] The electroantennogram (EAG) measures the summated response of all olfactory receptor neurons on the antenna, making it an excellent screening tool to determine if a compound is "sensed".[10][11] A positive EAG response is a prerequisite for further behavioral testing.

Experimental Workflow for Electroantennography (EAG)

G A Insect Preparation (Immobilize, Excise Antenna) B Electrode Placement (Reference & Recording) A->B C Signal Amplification & Digitization B->C F Data Acquisition (Record Voltage Deflection) C->F D Stimulus Preparation (Serial Dilutions in Hexane) E Stimulus Delivery (Puff of Odorized Air) D->E E->F G Analysis (Measure Amplitude, Dose-Response) F->G H Conclusion: Olfactory Detection Confirmed? G->H

Caption: Standard workflow for an electroantennogram (EAG) experiment.

Protocol 3.1: Electroantennogram (EAG) Assay

Rationale: The EAG setup measures the potential difference between the base and tip of an insect antenna. When odorant molecules bind to receptors, they trigger a depolarization of receptor neurons, resulting in a negative voltage deflection (the EAG response). The amplitude of this response is proportional to the number of activated receptors, allowing for quantitative dose-response analysis.[10]

Materials:

  • Live insects (e.g., moths, beetles) of a specific age and mating status.

  • Dissecting microscope.

  • Micromanipulators.

  • Glass capillary electrodes pulled to a fine tip.

  • Electrode holders with silver wires.

  • Saline solution (e.g., Kaissling-Ringer solution).

  • High-impedance DC amplifier.

  • Analog-to-digital (A/D) converter and data acquisition software.

  • Purified, humidified air delivery system.

  • Pasteur pipettes and filter paper strips.

  • Test compound solutions (serial dilutions from 1 ng/µL to 100 µg/µL in hexane).

  • Controls: Hexane (solvent), known pheromone/kairomone (positive control).

Procedure:

  • Insect Preparation:

    • Immobilize the insect in a pipette tip with the head protruding or restrain it using wax or dental cement.

    • Under a microscope, carefully excise one antenna at the base.

    • Mount the excised antenna onto the recording electrode holder by inserting the base into a saline-filled glass capillary.

    • Connect the tip of the antenna to the reference electrode, either by a small amount of conductive gel or by clipping the very tip and connecting it to another saline-filled capillary.[12]

  • Stimulus Delivery:

    • Apply 10 µL of a test solution onto a small strip of filter paper and insert it into a clean Pasteur pipette.

    • Allow the solvent to evaporate for 30-60 seconds.

    • Position the tip of the pipette near the antenna, within a continuous stream of humidified, purified air.

    • Deliver a precise puff of air (e.g., 0.5 seconds) through the pipette, carrying the odorant over the antenna.

  • Data Recording and Analysis:

    • Record the baseline electrical potential from the antenna.

    • Upon stimulus delivery, record the negative voltage deflection. The peak amplitude of this deflection is the EAG response.

    • Present stimuli in ascending order of concentration, with sufficient time between puffs (~60 seconds) for the antenna to recover.

    • Interspersed with test compounds, present the solvent control to measure any mechanical response and the positive control to ensure the preparation is viable.

    • For each stimulus, subtract the average solvent response from the raw amplitude to get the normalized response.

    • Plot the normalized response against the logarithm of the stimulus concentration to generate a dose-response curve.

Behavioral Bioassays

A confirmed electrophysiological response must be linked to a behavioral function.[6] Behavioral assays are designed to determine if the compound elicits attraction, repulsion, arrestment, or other specific behaviors. The choice of assay depends on the target organism's natural mode of locomotion (walking vs. flying).

Logical Setup for a Y-Tube Olfactometer Assay

G cluster_0 Stimulus Arms Air Purified Air Source Arm1 Arm 1 Test Compound Air->Arm1:f0 Arm2 Arm 2 Control (Solvent) Air->Arm2:f0 Y_Tube Base Arm Y-Junction Arm1:f1->Y_Tube:arm1 Arm2:f1->Y_Tube:arm2 Release Insect Release Point Release->Y_Tube:base

Caption: Diagram of a two-choice Y-tube olfactometer setup.

Protocol 4.1: Y-Tube Olfactometer Assay

Rationale: The Y-tube olfactometer is a standard laboratory tool for assessing an insect's preference between two odor streams.[13] By presenting the test compound in one arm and a solvent control in the other, a statistically significant choice for the test compound's arm indicates attraction.

Materials:

  • Glass Y-tube olfactometer.

  • Flow meters to ensure equal airflow in both arms.

  • Odor sources (e.g., filter paper with test compound or solvent).

  • Test insects, acclimated to the experimental conditions.

  • Stopwatch and data recording sheet.

Procedure:

  • Setup:

    • Connect the Y-tube to a purified, humidified air source, splitting the flow equally into the two arms. Calibrate the flow rate to be appropriate for the test insect.

    • Place the odor sources at the upstream end of each arm: one with the test compound on filter paper and the other with the solvent control.

    • Enclose the setup in a controlled environment with uniform lighting and temperature, minimizing visual cues.

  • Bioassay:

    • Introduce a single insect at the base of the Y-tube.

    • Start a timer and observe the insect's behavior.

    • A "choice" is recorded when the insect walks a predetermined distance (e.g., two-thirds of the way) into one of the arms and remains there for a set period (e.g., 15 seconds).

    • If no choice is made within a set time limit (e.g., 5 minutes), the insect is recorded as "no choice."

    • After testing a set number of insects (e.g., 10), clean the Y-tube thoroughly with solvent and bake it to remove residual odors.

    • Swap the positions of the test and control arms to account for any positional bias.

    • Repeat the experiment with a sufficient number of replicates for statistical power (e.g., N=50-100 insects).

  • Data Analysis:

    • Compile the number of insects choosing the test arm versus the control arm.

    • Analyze the data using a Chi-square (χ²) test or a binomial test to determine if the observed distribution of choices deviates significantly from a 1:1 (no preference) distribution.

Conclusion and Path Forward

This guide outlines the essential, validated protocols for a comprehensive investigation into the potential semiochemical properties of Tetrahydro-3-pentyl-2H-pyran-4-yl acetate. A positive result, defined by a confirmed chemical identity, a robust and dose-dependent EAG response, and a statistically significant attractive behavior in an olfactometer or wind tunnel assay, would provide strong evidence for its role as a semiochemical for the tested species. Such a finding would not only be a novel discovery in chemical ecology but could also open avenues for its application in pest management as a lure for monitoring or trapping.

References

  • The Good Scents Company. (n.d.). jasmopyrane (Givaudan) tetrahydro-3-pentyl-2H-pyran-4-yl acetate. Retrieved from [Link]

  • Google Patents. (2009). WO2009130192A1 - Novel pyran derivatives, their preparation and use thereof in perfumery.
  • Perflavory. (n.d.). jasmopyrane (Givaudan), 18871-14-2. Retrieved from [Link]

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Application Notes and Protocols for the Esterification of Tetrahydro-3-pentyl-2H-pyran-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of established and efficient esterification techniques for Tetrahydro-3-pentyl-2H-pyran-4-ol, a structurally significant secondary alcohol. The protocols detailed herein are designed for researchers, scientists, and professionals in drug development and fine chemical synthesis. This document emphasizes the underlying chemical principles, offering a robust framework for procedural optimization and troubleshooting. Two primary, field-proven methods are presented: the classic Fischer-Speier Esterification for scalable, cost-effective synthesis and the Steglich Esterification for reactions requiring milder conditions, particularly with sensitive or sterically hindered substrates. Each protocol is accompanied by a detailed mechanistic explanation, step-by-step procedures, and data presented for clarity and reproducibility.

Introduction: The Significance of Esterifying Tetrahydro-3-pentyl-2H-pyran-4-ol

Tetrahydro-3-pentyl-2H-pyran-4-ol and its derivatives are important structural motifs in medicinal chemistry and the fragrance industry.[1] The secondary alcohol functional group is a key handle for chemical modification, allowing for the synthesis of a diverse library of ester analogues. These esters can exhibit a wide range of biological activities and sensory properties. The choice of esterification method is critical and depends on factors such as the scale of the reaction, the lability of the substrates to acid or heat, and the steric hindrance around the hydroxyl group.

This guide will focus on two highly versatile and widely adopted esterification methods:

  • Fischer-Speier Esterification: A classic, acid-catalyzed reaction between a carboxylic acid and an alcohol.[2] It is an equilibrium-driven process, often favored for its atom economy and use of inexpensive reagents.[3]

  • Steglich Esterification: A powerful method that utilizes a coupling agent, typically a carbodiimide like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a nucleophilic catalyst such as 4-(dimethylamino)pyridine (DMAP).[4] This method is particularly advantageous for substrates that are sensitive to the harsh conditions of Fischer esterification.[5]

Method 1: Fischer-Speier Esterification

The Fischer-Speier esterification is a cornerstone of organic synthesis, involving the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst.[6] The reaction is reversible and relies on driving the equilibrium towards the product, typically by using an excess of one reactant or by removing water as it is formed.[7]

Mechanistic Rationale

The reaction proceeds via a series of protonation and nucleophilic attack steps.[8] The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic.[9] The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon.[8] A series of proton transfers follows, leading to the formation of a tetrahedral intermediate.[8] Elimination of a water molecule and subsequent deprotonation yields the ester and regenerates the acid catalyst.[8]

Fischer_Esterification RCOOH Carboxylic Acid Protonated_Acid Protonated Carboxylic Acid RCOOH->Protonated_Acid Protonation ROH Tetrahydro-3-pentyl-2H-pyran-4-ol Tetrahedral_Intermediate Tetrahedral Intermediate H_plus H⁺ (Catalyst) Protonated_Acid->Tetrahedral_Intermediate Nucleophilic Attack by Alcohol Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester Proton Transfer & Elimination of H₂O Ester Ester Product Protonated_Ester->Ester Deprotonation Regen_H_plus H⁺ (Catalyst) Water Water

Caption: Fischer-Speier Esterification Mechanism.

Detailed Experimental Protocol

Materials:

  • Tetrahydro-3-pentyl-2H-pyran-4-ol

  • Carboxylic acid (e.g., acetic acid, propionic acid)

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

  • Anhydrous solvent (e.g., toluene or the alcohol reactant if in large excess)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a condenser, add Tetrahydro-3-pentyl-2H-pyran-4-ol (1.0 eq), the desired carboxylic acid (1.2-2.0 eq), and an appropriate volume of toluene to facilitate azeotropic removal of water.

  • Catalyst Addition: Carefully add the acid catalyst (H₂SO₄ or p-TsOH, 0.05-0.1 eq) to the reaction mixture.

  • Heating: Heat the mixture to reflux.[6] Monitor the reaction progress by observing the collection of water in the Dean-Stark trap and by thin-layer chromatography (TLC). The reaction is typically complete within 2-8 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent like ethyl acetate.

    • Carefully wash the organic layer with saturated NaHCO₃ solution to neutralize the acid catalyst and any unreacted carboxylic acid.[7]

    • Wash the organic layer with brine to remove any remaining water-soluble impurities.[7]

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[7]

  • Purification: The crude ester can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).[10]

Key Parameters and Expected Yields
Carboxylic AcidCatalystReaction Time (h)Typical Yield (%)
Acetic AcidH₂SO₄3-585-95
Propionic Acidp-TsOH4-680-90
Benzoic AcidH₂SO₄6-875-85

Method 2: Steglich Esterification

The Steglich esterification is a mild and highly efficient method for forming esters from carboxylic acids and alcohols, particularly for acid-sensitive or sterically hindered substrates.[4] It employs a carbodiimide coupling agent and a nucleophilic catalyst.[5]

Mechanistic Rationale

The reaction is initiated by the activation of the carboxylic acid by the carbodiimide (DCC or EDC) to form a highly reactive O-acylisourea intermediate.[4] The nucleophilic catalyst, DMAP, then attacks this intermediate to form an even more reactive N-acylpyridinium species.[11] This "active ester" is then readily attacked by the alcohol to form the desired ester, regenerating the DMAP catalyst. The carbodiimide is converted into a urea byproduct (dicyclohexylurea (DCU) if using DCC, which is sparingly soluble in most organic solvents, or a water-soluble urea if using EDC).[4]

Steglich_Esterification RCOOH Carboxylic Acid O_acylisourea O-Acylisourea Intermediate RCOOH->O_acylisourea Activation DCC DCC (Coupling Agent) DMAP DMAP (Catalyst) N_acylpyridinium N-Acylpyridinium Intermediate ROH Tetrahydro-3-pentyl-2H-pyran-4-ol Ester Ester Product O_acylisourea->N_acylpyridinium Catalyst Attack DCU DCU (Byproduct) O_acylisourea->DCU Byproduct Formation N_acylpyridinium->Ester Nucleophilic Attack by Alcohol Regen_DMAP DMAP (Catalyst)

Caption: Steglich Esterification Mechanism.

Detailed Experimental Protocol

Materials:

  • Tetrahydro-3-pentyl-2H-pyran-4-ol

  • Carboxylic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • 0.5 M HCl solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Tetrahydro-3-pentyl-2H-pyran-4-ol (1.0 eq), the carboxylic acid (1.1 eq), and DMAP (0.1-0.2 eq) in anhydrous DCM.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add a solution of DCC (1.1 eq) or EDC (1.1 eq) in anhydrous DCM dropwise to the stirred reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by TLC. The formation of a white precipitate (DCU) is indicative of reaction progression when using DCC.

  • Work-up:

    • If using DCC, filter off the precipitated DCU and wash the solid with a small amount of DCM.

    • Combine the filtrates and wash sequentially with 0.5 M HCl to remove any remaining DMAP and unreacted carbodiimide, followed by saturated NaHCO₃ solution to remove any unreacted carboxylic acid, and finally with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude ester by flash column chromatography on silica gel.

Key Parameters and Expected Yields
Carboxylic AcidCoupling AgentReaction Time (h)Typical Yield (%)
Acetic AnhydrideDMAP (catalyst)2-4>95
4-Nitrobenzoic AcidDCC/DMAP6-885-95
Boc-L-AlanineEDC/DMAP8-1280-90

Troubleshooting and Optimization

  • Low Yield in Fischer Esterification: Ensure efficient water removal by checking the Dean-Stark apparatus for proper function. Consider using a larger excess of the alcohol or carboxylic acid.

  • Side Reactions in Steglich Esterification: The formation of N-acylurea byproduct can occur, especially with sterically hindered alcohols.[4] This can be minimized by ensuring the reaction is run under anhydrous conditions and at the recommended temperatures.

  • Purification Challenges: If the ester product is difficult to separate from the urea byproduct (in the case of DCC), consider using EDC, as its corresponding urea is water-soluble and easily removed during the aqueous work-up.[12]

Conclusion

The esterification of Tetrahydro-3-pentyl-2H-pyran-4-ol can be effectively achieved using either the Fischer-Speier or Steglich methods. The choice of protocol should be guided by the specific requirements of the synthesis, including the nature of the carboxylic acid, the scale of the reaction, and the sensitivity of the substrates. The detailed protocols and mechanistic insights provided in this application note serve as a valuable resource for researchers to successfully synthesize a variety of ester derivatives of this important pyranol.

References

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Chemguide. (n.d.). Esterification - Alcohols and Carboxylic Acids. Retrieved from [Link]

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  • University of California, Irvine. (n.d.). Fischer Esterification. Retrieved from [Link]

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Application Notes and Protocols: Enantioselective Synthesis and Separation of Tetrahydro-3-pentyl-2H-pyran-4-yl acetate Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract: The stereochemistry of molecules is a critical determinant of their biological activity. This guide provides a comprehensive overview of the enantioselective synthesis and chiral separation of the isomers of "Tetrahydro-3-pentyl-2H-pyran-4-yl acetate," a substituted tetrahydropyran of interest in medicinal chemistry and fragrance applications. We present a proposed enantioselective synthetic route leveraging organocatalysis and detailed protocols for the separation of the resulting stereoisomers by High-Performance Liquid Chromatography (HPLC), including both indirect and direct methods.

Introduction: The Significance of Chirality in Substituted Pyrans

The tetrahydropyran ring is a common motif in a vast array of natural products and pharmaceuticals, exhibiting a wide range of biological activities. The specific spatial arrangement of substituents on this scaffold can dramatically influence its interaction with chiral biological targets such as enzymes and receptors. "Tetrahydro-3-pentyl-2H-pyran-4-yl acetate" possesses two chiral centers, giving rise to four possible stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). The ability to selectively synthesize and isolate each of these isomers is paramount for structure-activity relationship (SAR) studies and the development of stereochemically pure active pharmaceutical ingredients (APIs).

This document outlines a strategic approach to first synthesize this molecule with control over its stereochemistry and then to resolve the resulting isomeric mixtures into their pure components.

Proposed Enantioselective Synthetic Strategy

While a specific enantioselective synthesis for "Tetrahydro-3-pentyl-2H-pyran-4-yl acetate" is not extensively documented, we can construct a robust and logical synthetic pathway based on established organocatalytic methods for the formation of substituted pyrans.[1][2][3] A plausible route involves an organocatalyzed Michael addition followed by cyclization and subsequent functional group manipulation.

The proposed overall synthetic transformation is as follows:

Synthetic Pathway start Heptanal + Acrolein intermediate1 Enantioselective Michael Addition Product start->intermediate1 Organocatalyst (e.g., Proline derivative) intermediate2 Cyclized Hemiacetal intermediate1->intermediate2 Intramolecular Hemiacetalization intermediate3 Tetrahydro-3-pentyl-2H-pyran-4-ol intermediate2->intermediate3 Reduction (e.g., NaBH4) final_product Tetrahydro-3-pentyl-2H-pyran-4-yl acetate intermediate3->final_product Acetylation (e.g., Acetic Anhydride)

Figure 1: Proposed workflow for the enantioselective synthesis of Tetrahydro-3-pentyl-2H-pyran-4-yl acetate.

Step-by-Step Synthetic Protocol

Part A: Enantioselective Michael Addition and Cyclization

This key step establishes the stereochemistry at one of the chiral centers. The use of a chiral amine catalyst, such as a proline derivative, can facilitate a highly enantioselective Michael addition of an aldehyde to an α,β-unsaturated aldehyde.[3]

  • Reaction Setup: To a solution of acrolein (1.0 eq) in a suitable solvent (e.g., CH2Cl2) at -20 °C, add the chiral organocatalyst (e.g., (S)-diphenylprolinol silyl ether, 0.1 eq).

  • Addition of Reactant: Slowly add heptanal (1.2 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at -20 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl. Extract the aqueous layer with CH2Cl2. The combined organic layers are then dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product, a Michael adduct, will likely undergo spontaneous intramolecular hemiacetalization to form the corresponding cyclized product.

Part B: Reduction of the Hemiacetal

The resulting cyclic hemiacetal is then reduced to the corresponding tetrahydropyranol.

  • Dissolution: Dissolve the crude hemiacetal from the previous step in methanol.

  • Reduction: Cool the solution to 0 °C and add sodium borohydride (NaBH4) (1.5 eq) portion-wise.

  • Reaction and Workup: Stir the reaction for 1-2 hours at room temperature. Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate. Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate to yield the crude "Tetrahydro-3-pentyl-2H-pyran-4-ol".

Part C: Acetylation

The final step is the esterification of the alcohol to the desired acetate.

  • Reaction Mixture: Dissolve the crude alcohol in a suitable solvent such as dichloromethane, and add acetic anhydride (1.5 eq) and a catalytic amount of a base like pyridine or 4-dimethylaminopyridine (DMAP).

  • Reaction: Stir the mixture at room temperature for 3-4 hours.

  • Purification: Wash the reaction mixture with water, saturated aqueous NaHCO3, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. The crude product can be purified by column chromatography on silica gel to yield "Tetrahydro-3-pentyl-2H-pyran-4-yl acetate" as a mixture of diastereomers.

Separation of Stereoisomers

The synthetic product will be a mixture of diastereomers. The separation of all four stereoisomers is a critical step. This can be achieved through chiral chromatography. We present two robust approaches: an indirect method involving derivatization and a direct method using a chiral stationary phase.

Indirect Separation via Diastereomer Derivatization

This method involves reacting the enantiomeric mixture with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column.[4]

Indirect Separation cluster_0 Mixture of Enantiomers A (3R,4R)-alcohol + (3S,4S)-alcohol Diastereomers Mixture of Diastereomers A->Diastereomers B (3R,4S)-alcohol + (3S,4R)-alcohol B->Diastereomers CDA Chiral Derivatizing Agent (e.g., (S)-Mosher's acid chloride) CDA->Diastereomers HPLC Achiral HPLC Separation Diastereomers->HPLC Separated Separated Diastereomers HPLC->Separated

Figure 2: Workflow for the indirect separation of enantiomers via diastereomer formation.

Protocol for Indirect Separation:

  • Derivatization: React the mixture of "Tetrahydro-3-pentyl-2H-pyran-4-ol" isomers with an enantiomerically pure chiral derivatizing agent, for example, (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride), in the presence of a non-chiral base (e.g., pyridine). This will form a mixture of diastereomeric esters.

  • HPLC Analysis:

    • Column: Standard achiral C18 or silica gel column.

    • Mobile Phase: A mixture of hexane and isopropanol for normal phase, or acetonitrile and water for reverse phase. The exact ratio should be optimized.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a suitable wavelength or a Refractive Index (RI) detector.

  • Separation and Isolation: The diastereomers will have different retention times and can be separated. The individual diastereomeric fractions can be collected.

  • Cleavage of Derivatizing Agent: The chiral auxiliary can be cleaved from the separated diastereomers (e.g., by hydrolysis) to yield the individual, enantiomerically pure alcohols, which can then be acetylated as described previously.

Direct Separation on a Chiral Stationary Phase (CSP)

Direct separation using a Chiral Stationary Phase (CSP) is often more efficient as it does not require derivatization and subsequent cleavage steps.[5][6]

Direct Separation Mixture Mixture of Enantiomers and Diastereomers of Tetrahydro-3-pentyl-2H-pyran-4-yl acetate CSP_HPLC Chiral HPLC Separation Mixture->CSP_HPLC Separated_Isomers Separated Stereoisomers CSP_HPLC->Separated_Isomers

Figure 3: Workflow for the direct separation of stereoisomers using a Chiral Stationary Phase.

Protocol for Direct Separation:

  • Column Selection: The choice of the CSP is crucial. Polysaccharide-based columns (e.g., Chiralcel OD, Chiralpak AD) are a good starting point for screening as they are effective for a wide range of compounds.

  • Mobile Phase Screening:

    • Normal Phase: Typically mixtures of hexane/isopropanol or hexane/ethanol.

    • Reversed Phase: Mixtures of acetonitrile/water or methanol/water.

    • Additives: Small amounts of additives like trifluoroacetic acid (TFA) or diethylamine (DEA) can sometimes improve peak shape and resolution.

  • Method Development and Optimization:

    • Start with a standard mobile phase composition (e.g., 90:10 hexane:isopropanol).

    • Inject the mixture of isomers.

    • If separation is observed, optimize the mobile phase composition to improve resolution.

    • Temperature can also be varied to enhance separation.

Table 1: Example HPLC Conditions for Chiral Separation

ParameterIndirect Method (Diastereomers)Direct Method (Enantiomers)
Column Standard Silica Gel (5 µm, 4.6 x 250 mm)Chiralcel OD-H (5 µm, 4.6 x 250 mm)
Mobile Phase Hexane:Isopropanol (95:5)Hexane:Isopropanol (90:10)
Flow Rate 1.0 mL/min0.8 mL/min
Temperature Ambient25 °C
Detection UV at 254 nm (if derivatizing agent is chromophoric)Refractive Index (RI) or UV at low wavelength
Injection Vol. 10 µL10 µL

Data Analysis and Characterization

The purity of the separated isomers should be confirmed by analytical techniques:

  • Chiral HPLC: To determine the enantiomeric excess (ee) or diastereomeric excess (de).

  • NMR Spectroscopy: 1H and 13C NMR to confirm the chemical structure. The use of chiral shift reagents in NMR can also be used to determine enantiomeric purity.[1]

  • Mass Spectrometry: To confirm the molecular weight.

  • Optical Rotation: To measure the specific rotation of the pure enantiomers.

Conclusion

This application note provides a comprehensive and practical guide for the enantioselective synthesis and separation of "Tetrahydro-3-pentyl-2H-pyran-4-yl acetate" isomers. By employing modern organocatalytic methods and established chiral HPLC techniques, researchers can access stereochemically pure forms of this and related molecules. The detailed protocols and strategic guidance herein are intended to empower scientists in drug discovery and related fields to confidently tackle the challenges of stereoselective synthesis and analysis.

References

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  • Royal Society of Chemistry. (2010). Enantioselective synthesis of substituted pyrans via amine-catalyzed Michael addition and subsequent enolization/cyclisation. Chemical Communications. Retrieved from [Link]

  • PubMed. (2009). Microwave-assisted synthesis of substituted tetrahydropyrans catalyzed by ZrCl4 and its application in the asymmetric synthesis of exo- and endo-brevicomin. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Direct synthesis of tetrahydropyran-4-ones via O3ReOH-catalyzed Prins cyclization of 3-chlorohomoallylic alcohols. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. Retrieved from [Link]

  • ResearchGate. (2017). (PDF) Two Complementary Synthetic Approaches to the Enantiomeric Forms of the Chiral Building Block (2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol: Application to the Stereospecific Preparation of the Natural Flavor Linaloyl Oxide. Retrieved from [Link]

  • PubMed. (2017). Enantioselective Synthesis of 4H-Pyran via Amine-Catalyzed Formal (3 + 3) Annulation of δ-Acetoxy Allenoate. Retrieved from [Link]

  • Česká a slovenská farmacie. (2007). HPLC separation of enantiomers using chiral stationary phases. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Tetrahydro-3-pentyl-2H-pyran-4-yl acetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Tetrahydro-3-pentyl-2H-pyran-4-yl acetate, a valuable fragrance ingredient also known as Jasmopyrane. This guide is designed for researchers, chemists, and professionals in the fields of drug development and fragrance synthesis. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you improve the yield, purity, and efficiency of your synthesis. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the chemical transformations involved.

Synthesis Overview: A Two-Step Approach

The synthesis of Tetrahydro-3-pentyl-2H-pyran-4-yl acetate is typically achieved through a two-step process. The first step involves the acid-catalyzed Prins-type cyclization of a homoallylic alcohol with an aldehyde to form the core tetrahydropyranol structure. The second step is the esterification of the resulting secondary alcohol with acetic anhydride to yield the final acetate product.

Synthesis_Overview Reactants Heptanal + 3-Buten-1-ol Step1 Step 1: Prins Cyclization (Acid Catalyst) Reactants->Step1 Intermediate Tetrahydro-3-pentyl-2H-pyran-4-ol (Pyranol Intermediate) Step1->Intermediate Step2 Step 2: Acetylation (Acetic Anhydride) Intermediate->Step2 Product Tetrahydro-3-pentyl-2H-pyran-4-yl acetate (Final Product) Step2->Product Troubleshooting_Prins cluster_symptoms Observed Problem cluster_causes Potential Causes cluster_solutions Solutions Symptom1 Low Yield Cause1a Inefficient Catalyst Symptom1->Cause1a Cause1b Suboptimal Temperature Symptom1->Cause1b Cause1c Presence of Water Symptom1->Cause1c Symptom2 Diastereomer Mixture Cause2a Transition State Geometry Symptom2->Cause2a Cause2b Epimerization Symptom2->Cause2b Symptom3 Elimination Byproduct Cause3a High Temperature Symptom3->Cause3a Cause3b Non-nucleophilic Conditions Symptom3->Cause3b Sol1a Optimize Catalyst (Type and Loading) Cause1a->Sol1a Sol1b Adjust Temperature Cause1b->Sol1b Sol1c Use Anhydrous Conditions (e.g., Dean-Stark) Cause1c->Sol1c Sol2a Screen Lewis Acids Cause2a->Sol2a Sol2b Lower Reaction Temperature Cause2b->Sol2b Sol3a Decrease Temperature Cause3a->Sol3a Sol3b Add Nucleophilic Co-solvent Cause3b->Sol3b

Figure 2: Troubleshooting workflow for the Prins cyclization.
Part 2: The Acetylation Step

Question 4: The acetylation of my pyranol intermediate is incomplete. How can I drive it to completion?

Incomplete acetylation is usually due to insufficient reactivity of the reagents or deactivation of the catalyst.

  • Causality: The acetylation of a secondary alcohol with acetic anhydride is a nucleophilic acyl substitution. The reaction can be slow without a catalyst. The presence of water can hydrolyze the acetic anhydride, reducing its effective concentration.

  • Troubleshooting Steps:

    • Catalyst:

      • Problem: No catalyst or an ineffective catalyst is being used.

      • Solution: While the reaction can proceed without a catalyst at elevated temperatures, the addition of a catalytic amount of a base like pyridine or 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction. [1]Alternatively, a Lewis acid catalyst can be employed.

    • Reagent Stoichiometry and Purity:

      • Problem: An insufficient amount of acetic anhydride is used, or it has been partially hydrolyzed.

      • Solution: Use a slight excess of freshly opened or distilled acetic anhydride (1.2-1.5 equivalents). Ensure the pyranol intermediate is dry before proceeding with the acetylation.

    • Reaction Conditions:

      • Problem: The reaction temperature is too low.

      • Solution: Gently heating the reaction mixture (e.g., to 50-60°C) can increase the reaction rate. Monitor the progress by TLC or GC to avoid decomposition.

Question 5: My final product is difficult to purify, and I suspect the presence of unreacted acetic anhydride and acetic acid. What is the best work-up procedure?

A proper work-up is crucial for removing excess reagents and byproducts.

  • Causality: Acetic anhydride and the acetic acid byproduct are water-soluble and can be removed with aqueous washes. However, care must be taken to avoid hydrolysis of the desired ester product, especially if residual acid catalyst is present.

  • Recommended Work-up Protocol:

    • Quench Excess Acetic Anhydride: Cool the reaction mixture and slowly add a saturated aqueous solution of sodium bicarbonate. This will react with the excess acetic anhydride and neutralize the acetic acid. Be cautious as this will evolve CO₂ gas.

    • Extraction: Extract the aqueous mixture with a suitable organic solvent like ethyl acetate or diethyl ether.

    • Washes: Wash the organic layer sequentially with water and then brine to remove any remaining water-soluble impurities.

    • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Frequently Asked Questions (FAQs)

Q1: What are the expected spectroscopic characteristics of Tetrahydro-3-pentyl-2H-pyran-4-yl acetate?

  • ¹H NMR: Signals corresponding to the pentyl group protons, methylene and methine protons on the tetrahydropyran ring, and a characteristic singlet for the acetate methyl group around 2.0 ppm. The proton on the carbon bearing the acetate group (C4) would likely appear as a multiplet.

  • ¹³C NMR: Resonances for the carbons of the pentyl group, the carbons of the tetrahydropyran ring, the acetate methyl carbon (around 21 ppm), and the ester carbonyl carbon (around 170 ppm).

  • FTIR: A strong characteristic ester carbonyl (C=O) stretch around 1735 cm⁻¹, and C-O stretching bands in the 1240-1030 cm⁻¹ region. [2] Q2: What is the best method to purify the final product and separate the diastereomers?

  • Distillation: For larger quantities and to remove non-volatile impurities, vacuum distillation is an effective method.

  • Column Chromatography: For high purity and to separate diastereomers, column chromatography on silica gel is the method of choice. [3]Diastereomers have different physical properties and can often be separated using an appropriate eluent system, typically a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate. Gradient elution may be necessary for optimal separation.

Q3: Can I use a different acylating agent instead of acetic anhydride?

Yes, other acylating agents like acetyl chloride can be used. Acetyl chloride is more reactive than acetic anhydride but also more corrosive and moisture-sensitive. The reaction is typically performed in the presence of a non-nucleophilic base like triethylamine or pyridine to scavenge the HCl byproduct.

Experimental Protocols

Protocol 1: Synthesis of Tetrahydro-3-pentyl-2H-pyran-4-ol (Prins Cyclization)
  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser with a Dean-Stark trap, add heptanal (1.0 eq) and 3-buten-1-ol (1.1 eq) in toluene (0.5 M).

  • Catalyst Addition: Add p-toluenesulfonic acid monohydrate (p-TSA, 0.05 eq).

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC or GC until the starting aldehyde is consumed. Water will collect in the Dean-Stark trap.

  • Work-up: Cool the reaction mixture to room temperature. Wash with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude pyranol can be purified by vacuum distillation or used directly in the next step if sufficiently pure.

Protocol 2: Synthesis of Tetrahydro-3-pentyl-2H-pyran-4-yl acetate (Acetylation)
  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the crude or purified Tetrahydro-3-pentyl-2H-pyran-4-ol (1.0 eq) in dichloromethane (0.5 M).

  • Reagent Addition: Add pyridine (1.5 eq) followed by the dropwise addition of acetic anhydride (1.2 eq) at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting alcohol is no longer visible by TLC.

  • Work-up: Dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl (to remove pyridine), saturated aqueous sodium bicarbonate, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The final product can be purified by vacuum distillation or silica gel column chromatography.

Parameter Prins Cyclization Acetylation
Key Reagents Heptanal, 3-Buten-1-olTetrahydro-3-pentyl-2H-pyran-4-ol, Acetic Anhydride
Catalyst p-TSA (or other acid)Pyridine or DMAP (optional)
Solvent TolueneDichloromethane
Temperature Reflux0°C to Room Temperature
Work-up Aqueous NaHCO₃ washAqueous HCl and NaHCO₃ washes
Purification Vacuum DistillationVacuum Distillation or Column Chromatography

References

  • European Patent Office. (2008). Novel pyran derivatives, their preparation and use thereof in perfumery (EP2112144A1).
  • Bajracharya, P. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. SN Comprehensive Clinical Medicine, 3(1), 1-35.
  • The Good Scents Company. (n.d.). herbal pyran jasmal. Retrieved from [Link]

  • U.S. Patent and Trademark Office. (2018). Pyran derivatives and their preparation (US10040776B2).
  • Isler, O., & Brändström, A. (2022). Recent Advances in the Prins Reaction. ACS Omega, 7(36), 31447-31456.
  • Santamaria, A., et al. (2010). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. In Chirality in Drug Research. InTech.
  • Ramirez, A., et al. (2009). A Fast and Convenient Procedure for the Acetylation of Alcohols. Letters in Organic Chemistry, 6(1), 58-61.
  • Rochester University. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]

  • The Good Scents Company. (n.d.). jasmopyrane (Givaudan) tetrahydro-3-pentyl-2H-pyran-4-yl acetate. Retrieved from [Link]

  • Givaudan S.A. (2009). Novel pyran derivatives, their preparation and use thereof in perfumery (WO2009130192A1).
  • Reddit. (2021). Acetylation of secondary alcohols. Retrieved from [Link]

  • PacBio. (2018). Guide - Low Yield Troubleshooting. Retrieved from [Link]

  • Santai Technologies. (n.d.). The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. Retrieved from [Link]

  • Zhang, T., et al. (2001). An efficient and simple procedure for acetylation of alcohols and phenols with acetic anhydride catalysed by expansive graphite. Journal of Chemical Research, 2001(5), 190-191.
  • UCL Discovery. (2010). Isolation of enantiomers via diastereomer crystallisation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Prins Reaction. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Retrieved from [Link]

  • The Dong Group. (n.d.). Prins reactions and Applications. Retrieved from [Link]

  • Glycoscience Protocols. (2021). O-Acetylation using acetic anhydride in pyridine. Retrieved from [Link]

  • European Patent Office. (1994). Use of tetrahydro-4-methyl-2-phenyl-2h-pyran as perfuming ingredient (EP0581052A1). Retrieved from [Link]

  • ResearchGate. (2015). Focused Update on the Prins Reaction and the Prins Cyclization. Retrieved from [Link]

  • ResearchGate. (2008). Probing the Mechanism of Prins Cyclizations and Application to the Synthesis of 4-Hydroxytetrahydropyrans. Retrieved from [Link]

Sources

Identifying and minimizing by-products in the synthesis of "Tetrahydro-3-pentyl-2H-pyran-4-yl acetate"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of Tetrahydro-3-pentyl-2H-pyran-4-yl acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to aid in the successful synthesis of this compound, with a focus on identifying and minimizing by-products.

I. Introduction to the Synthesis and Potential Challenges

The synthesis of Tetrahydro-3-pentyl-2H-pyran-4-yl acetate is typically achieved through a two-step process:

  • Prins Cyclization: An acid-catalyzed reaction between a homoallylic alcohol and an aldehyde to form the key intermediate, Tetrahydro-3-pentyl-2H-pyran-4-ol.

  • Esterification: The subsequent reaction of the pyranol intermediate with an acetylating agent to yield the final product.

While seemingly straightforward, this synthesis is prone to the formation of several by-products that can complicate purification and compromise the purity of the final compound. The primary challenges lie in controlling the stereoselectivity of the Prins cyclization and preventing side reactions such as dehydration and the formation of constitutional isomers.

This guide will provide a structured approach to identifying these by-products, troubleshooting common issues, and optimizing reaction conditions to minimize their formation.

II. Troubleshooting Guide: A Problem-and-Solution Approach

This section addresses specific issues that may arise during the synthesis, presented in a question-and-answer format.

Question 1: My final product shows multiple peaks on GC-MS, even after purification. What are the likely impurities?

Answer:

The presence of multiple peaks on a Gas Chromatography-Mass Spectrometry (GC-MS) analysis, even after purification, suggests the presence of isomers or closely related by-products. The most common impurities in the synthesis of Tetrahydro-3-pentyl-2H-pyran-4-yl acetate are:

  • Diastereomers: The target molecule has multiple chiral centers, leading to the formation of diastereomers (cis and trans isomers). These often have very similar boiling points, making them difficult to separate by simple distillation.[1]

  • Constitutional Isomers: Depending on the specific starting materials and reaction conditions, constitutional isomers of the tetrahydropyran ring can form.

  • Dehydration Products: The tetrahydropyranol intermediate can undergo acid-catalyzed dehydration to form various isomeric dihydropyran by-products.[2] These are often volatile and can co-distill with the desired product.

  • Unreacted Starting Materials: Incomplete reaction can leave residual homoallylic alcohol, aldehyde, or acetylating agent.

To confirm the identity of these impurities, the following analytical techniques are recommended:

  • GC-MS: Provides information on the molecular weight and fragmentation patterns, aiding in the identification of isomers and by-products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can help elucidate the specific isomeric structures present in the mixture.

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC can be employed to separate and quantify enantiomers, while reverse-phase HPLC can be effective for separating diastereomers and other impurities.[3]

Question 2: The yield of my Prins cyclization is low, and I observe a significant amount of a lower boiling point by-product. What is happening and how can I fix it?

Answer:

A low yield in the Prins cyclization accompanied by a lower boiling point by-product strongly indicates the occurrence of acid-catalyzed dehydration of the desired tetrahydropyranol intermediate.[2][4] The acidic conditions required for the cyclization can also promote the elimination of water from the alcohol, leading to the formation of dihydropyran derivatives.

Causality and Mitigation Strategies:

Probable Cause Explanation Recommended Solution
Excessive Acid Catalyst Concentration High acid concentration increases the rate of both the desired cyclization and the competing dehydration reaction.Reduce the concentration of the acid catalyst. A catalytic amount should be sufficient.
High Reaction Temperature Higher temperatures favor elimination reactions (dehydration) over addition reactions (cyclization).Perform the reaction at a lower temperature. Monitor the reaction progress by TLC or GC to find the optimal temperature that favors cyclization.
Prolonged Reaction Time Leaving the reaction for an extended period, even at optimal temperature, can lead to the accumulation of the dehydration product.Monitor the reaction closely and quench it as soon as the starting material is consumed.
Choice of Acid Catalyst Strong, non-coordinating acids can be more prone to causing dehydration.Consider using a milder Lewis acid catalyst or a solid acid catalyst which can sometimes offer better selectivity.

Experimental Protocol: Optimization of the Prins Cyclization

  • Catalyst Screening: Set up small-scale parallel reactions using different acid catalysts (e.g., p-toluenesulfonic acid, sulfuric acid, a Lewis acid like BF3·OEt2) at varying concentrations.

  • Temperature Profiling: For the most promising catalyst, run the reaction at a range of temperatures (e.g., 0 °C, room temperature, 40 °C) and monitor the product-to-by-product ratio over time using GC.

  • Reaction Quenching: Once the optimal conditions are identified, ensure a rapid and effective quench of the reaction by adding a weak base (e.g., saturated sodium bicarbonate solution) to neutralize the acid catalyst and prevent further side reactions during workup.

Question 3: My NMR spectrum shows a complex mixture of diastereomers. How can I control the stereoselectivity of the Prins reaction?

Answer:

Controlling the diastereoselectivity of the Prins reaction is a common challenge. The ratio of cis to trans isomers is influenced by the reaction mechanism, which can be directed by the choice of catalyst and reaction conditions. The formation of diastereomers is an inherent aspect of this cyclization.[1]

Strategies to Influence Diastereomeric Ratio:

Strategy Mechanism Practical Implementation
Lewis Acid Catalysis Certain Lewis acids can coordinate with the reactants in a way that favors the formation of a specific chair-like transition state, leading to a higher diastereoselectivity.Screen a variety of Lewis acids (e.g., SnCl4, TiCl4, Sc(OTf)3) and evaluate the resulting diastereomeric ratio by NMR or HPLC.
Solvent Effects The polarity of the solvent can influence the stability of the transition states leading to different diastereomers.Experiment with a range of solvents from non-polar (e.g., hexane, toluene) to polar aprotic (e.g., dichloromethane, acetonitrile).
Temperature Control Lower reaction temperatures generally lead to higher diastereoselectivity as the reaction becomes more kinetically controlled, favoring the formation of the thermodynamically more stable product.Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.

Workflow for Optimizing Diastereoselectivity

G cluster_0 Reaction Setup cluster_1 Analysis & Decision cluster_2 Outcome Start Start with Standard Conditions Screen_Catalyst Screen Lewis Acids Start->Screen_Catalyst Screen_Solvent Screen Solvents Screen_Catalyst->Screen_Solvent Optimize_Temp Optimize Temperature Screen_Solvent->Optimize_Temp Analyze_DR Analyze Diastereomeric Ratio (NMR/HPLC) Optimize_Temp->Analyze_DR Decision Desired DR Achieved? Analyze_DR->Decision Decision->Screen_Catalyst No, Re-optimize Proceed Proceed to Esterification Decision->Proceed Yes Purify Purify Diastereomers Proceed->Purify Optional

Caption: Workflow for optimizing diastereoselectivity in the Prins cyclization.

III. Frequently Asked Questions (FAQs)

Q1: What are the best methods for purifying the final product, Tetrahydro-3-pentyl-2H-pyran-4-yl acetate?

A1: A multi-step purification strategy is often necessary:

  • Initial Workup: After esterification, the reaction mixture should be washed with a weak base (e.g., saturated sodium bicarbonate solution) to remove any unreacted acid and acidic by-products.

  • Distillation: Fractional distillation under reduced pressure is effective for removing lower and higher boiling point impurities. However, it may not be sufficient to separate diastereomers.

  • Chromatography: For high-purity material, column chromatography on silica gel is recommended. A gradient elution with a mixture of non-polar (e.g., hexane or heptane) and moderately polar (e.g., ethyl acetate or diethyl ether) solvents can effectively separate the desired product from most impurities. The separation of diastereomers may require careful optimization of the solvent system or the use of a more specialized stationary phase.

Q2: Can I proceed with the esterification step without purifying the intermediate pyranol?

A2: While it is possible to perform the esterification on the crude pyranol, it is generally not recommended. Purifying the intermediate offers several advantages:

  • Improved Final Purity: Removing by-products from the pyranol stage is often easier than removing their acetylated derivatives from the final product.

  • Simplified Purification: The final purification of the acetate will be more straightforward and may require less demanding techniques.

  • Prevention of Unwanted Reactions: Some by-products from the Prins reaction might react with the acetylating agent, leading to a more complex mixture of impurities.

Q3: What are the key safety precautions to consider during this synthesis?

A3:

  • Acid Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling strong acids. Work in a well-ventilated fume hood.

  • Flammable Solvents: Many of the solvents used are flammable. Avoid open flames and use a heating mantle or oil bath for heating.

  • Pressure Build-up: Be cautious of potential pressure build-up during distillation under reduced pressure.

Q4: How can I confirm the structure of my final product?

A4: A combination of spectroscopic methods is essential for unambiguous structure confirmation:

  • 1H NMR: Will show characteristic signals for the protons on the tetrahydropyran ring, the pentyl group, and the acetate methyl group.

  • 13C NMR: Will confirm the number of unique carbon atoms and their chemical environments.

  • Mass Spectrometry (MS): Will provide the molecular weight of the compound and characteristic fragmentation patterns.

  • Infrared (IR) Spectroscopy: Will show a strong carbonyl stretch for the ester group (around 1740 cm-1) and C-O stretching frequencies.

Q5: What is the mechanism of by-product formation in the Prins reaction?

A5: The key intermediate in the Prins reaction is a carbocation formed after the initial addition of the protonated aldehyde to the homoallylic alcohol. This carbocation can undergo several competing reactions:

  • Desired Cyclization: The intramolecular attack of the hydroxyl group on the carbocation leads to the formation of the tetrahydropyran ring.

  • Elimination (Dehydration): Loss of a proton from a carbon adjacent to the carbocation results in the formation of an alkene (dihydropyran).

  • Rearrangement: The carbocation can undergo hydride or alkyl shifts to form a more stable carbocation, which can then lead to constitutional isomers.

  • Reaction with Nucleophiles: If other nucleophiles are present in the reaction mixture (e.g., water), they can trap the carbocation, leading to diol by-products.

By-product Formation Pathway

G cluster_0 Prins Reaction cluster_1 Reaction Pathways Reactants Homoallylic Alcohol + Aldehyde Carbocation Carbocation Intermediate Reactants->Carbocation Acid Catalyst Desired Desired Tetrahydropyranol Carbocation->Desired Intramolecular Cyclization Dehydration Dehydration By-product (Dihydropyran) Carbocation->Dehydration Elimination Rearrangement Rearranged Isomers Carbocation->Rearrangement Hydride/Alkyl Shift Trapping Nucleophilic Trapping By-products Carbocation->Trapping External Nucleophile

Sources

Technical Support Center: Purification and Isolation of Pyran Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for challenges in the purification and isolation of pyran derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who work with these vital heterocyclic compounds. Pyran scaffolds are central to numerous natural products and pharmaceuticals, but their purification can present unique and often frustrating challenges.

This document moves beyond standard protocols to provide in-depth, field-proven insights into why specific problems occur and how to solve them systematically. We will address issues ranging from inherent instability and catalyst removal to complex separations and crystallization difficulties.

Frequently Asked Questions (FAQs)

This section addresses high-level questions that researchers frequently encounter when handling pyran derivatives.

Q1: What are the primary challenges I should anticipate when purifying pyran derivatives?

The purification of pyran derivatives is often complicated by a combination of factors related to their synthesis and inherent chemical properties. Key challenges include:

  • Structural Instability: The 4H-pyran ring, in particular, can be unstable and prone to decomposition, especially in acidic or aqueous environments.[1][2] Some derivatives are sensitive to standard silica gel used in chromatography, leading to ring-opening or side reactions.[3]

  • Catalyst Removal: Many syntheses, especially one-pot multicomponent reactions (MCRs), use catalysts. Homogeneous catalysts can be difficult to separate from the reaction mixture, while heterogeneous catalysts, although easier to remove by filtration, can sometimes leach into the product.[4][5]

  • Complex Reaction Mixtures: MCRs, while efficient, can result in mixtures containing unreacted starting materials, intermediates (like Knoevenagel condensation products), and side-products such as dimers, which may have similar polarities to the desired product.[5][6]

  • Thermal Sensitivity: Certain pyran derivatives are thermally labile and can decompose at their atmospheric boiling points, complicating purification by distillation.[3]

  • Chiral Separations: For chiral pyran derivatives, resolving enantiomers presents a significant hurdle, as they possess identical physical properties in a non-chiral environment, necessitating specialized chromatographic or resolution techniques.[7]

Q2: My pyran derivative seems to be decomposing on my silica gel column. What is happening and how can I prevent it?

This is a classic problem. The acidic nature of standard silica gel can catalyze the hydrolysis or rearrangement of sensitive pyran rings, particularly dihydropyrans.[2][3] The ether linkage in the pyran ring is susceptible to acid-catalyzed cleavage.[2]

Causality & Solution:

The surface silanol groups (Si-OH) on silica gel are weakly acidic (pKa ≈ 4.5) and can protonate the oxygen atom of the pyran ring. This makes the adjacent carbon atoms highly electrophilic and vulnerable to nucleophilic attack by trace water or other nucleophiles in the eluent, leading to ring-opening.

Mitigation Strategies:

  • Use Neutralized or Deactivated Silica:

    • Base-Washing: Prepare a slurry of silica gel in your desired eluent and add 0.5-1% triethylamine (Et₃N) or pyridine. This neutralizes the acidic sites.

    • Use Pre-treated Silica: Commercial deactivated silica gels are available.

  • Switch the Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral grade) or Florisil®.

  • Thorough Work-up: Before chromatography, perform a mild basic wash (e.g., saturated aqueous sodium bicarbonate solution) on your crude product to remove any residual acid catalyst from the synthesis.[3]

  • Minimize Residence Time: Run the column as quickly as possible (flash chromatography) to reduce the contact time between your compound and the stationary phase.

Q3: I've synthesized a pyran derivative using a one-pot reaction, but my final product is contaminated with what looks like a dimer. How can I avoid this?

Dimerization is a common side reaction, especially in syntheses involving trapped enols like 4-hydroxycoumarin or 4-hydroxy-2-pyrones.[6][8] The reaction often proceeds via a tandem Knoevenagel condensation followed by a Michael addition.[6] If the intended cyclization or subsequent reaction is slow, the highly reactive intermediate can be attacked by a second molecule of the enol, leading to a dimer.

Prevention & Isolation:

  • Reaction Condition Optimization: Carefully control stoichiometry, temperature, and the rate of addition of reagents to favor the desired intramolecular cyclization over the intermolecular dimerization.

  • Purification Strategy: Dimers are typically much larger and less polar than the monomeric starting materials but can sometimes have similar polarity to the desired product.

    • Chromatography: A carefully optimized gradient elution in flash chromatography can often resolve the product from the dimer.

    • Recrystallization: If the solubility profiles differ significantly, recrystallization can be an effective and scalable purification method.

Q4: How should I approach the purification of a chiral pyran derivative to obtain a single enantiomer?

Separating enantiomers is a specialized task because they are not distinguishable by standard purification methods like conventional chromatography or recrystallization (unless a conglomerate is formed).

Established Methodologies:

  • Chiral Chromatography (Preparative Scale): This is the most direct method. It uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Common CSPs are based on polysaccharides (cellulose, amylose), proteins, or synthetic polymers.

  • Diastereomeric Salt Formation & Crystallization: If your pyran derivative has an acidic or basic handle, you can react it with a chiral resolving agent (a chiral base or acid) to form a pair of diastereomeric salts. Diastereomers have different physical properties, including solubility, allowing them to be separated by fractional crystallization. The desired enantiomer is then recovered by breaking the salt.

  • Enzymatic Resolution: Enzymes can selectively catalyze a reaction on one enantiomer, leaving the other untouched. For example, a lipase could selectively hydrolyze an ester group on the (R)-enantiomer of a pyran derivative, allowing for easy separation of the resulting alcohol from the unreacted (S)-ester.

Troubleshooting Purification Workflows

Workflow 1: Troubleshooting Flash Column Chromatography

This decision tree helps diagnose and solve common issues during the chromatographic purification of pyran derivatives.

Caption: Troubleshooting flowchart for flash column chromatography of pyran derivatives.

Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique for purifying solid pyran derivatives, but success depends on careful solvent selection and execution.[9]

Problem Potential Cause(s) Troubleshooting Steps & Solutions
No Crystals Form 1. Solution is too dilute. 2. Compound is highly soluble in the chosen solvent even when cold. 3. Cooling is not sufficient.1. Boil off some solvent to concentrate the solution. 2. Try a less polar solvent or a mixed-solvent system. 3. Scratch the inside of the flask with a glass rod; add a seed crystal; cool in a freezer.
"Oiling Out" 1. Solution is too concentrated. 2. Cooling occurred too rapidly. 3. The boiling point of the solvent is higher than the melting point of the solute.1. Add more hot solvent to redissolve the oil, then cool slowly.[3] 2. Allow the solution to cool to room temperature before placing it in an ice bath.[3] 3. Choose a lower-boiling point solvent.
Poor Recovery 1. Too much solvent was used. 2. The compound has significant solubility in the cold solvent. 3. Crystals were lost during filtration/transfer.1. Concentrate the filtrate and cool again to recover a second crop of crystals. 2. Use a mixed-solvent system where the compound is less soluble when cold. 3. Ensure crystals are fully collected; wash with a minimal amount of ice-cold solvent.
Product is Impure 1. Impurities co-crystallized with the product. 2. Rapid crystallization trapped impurities. 3. Insoluble impurities were not removed.1. Perform a second recrystallization (re-recrystallize).[3] 2. Ensure slow cooling to allow for selective crystal lattice formation.[3] 3. Perform a hot filtration step to remove any insoluble material before cooling.

Key Experimental Protocols

Protocol 1: General Purification via Recrystallization

This protocol is a starting point for purifying solid pyran derivatives that are thermally stable.

Objective: To obtain a high-purity crystalline solid product.

Methodology:

  • Solvent Screening: In test tubes, test the solubility of a small amount of crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane) at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating (e.g., on a hot plate with stirring) until the solid just dissolves. Avoid adding a large excess of solvent.

  • (Optional) Hot Filtration: If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.[3]

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

  • Analysis: Check the purity of the recrystallized product by measuring its melting point and using analytical techniques like NMR or LC-MS.[4][9]

Protocol 2: Purification of an Acid-Sensitive Pyran using a Neutralized Silica Column

Objective: To purify an acid-labile pyran derivative while preventing on-column degradation.

Methodology:

  • Solvent System Selection: Using Thin Layer Chromatography (TLC), determine an appropriate eluent system (e.g., Hexane/Ethyl Acetate) that gives the desired compound an Rf value of ~0.3.

  • Slurry Preparation:

    • In a beaker, add the required amount of silica gel.

    • Prepare the starting eluent (e.g., 90:10 Hexane:EtOAc) and add 1% triethylamine (Et₃N) by volume.

    • Create a slurry of the silica gel with this base-treated eluent.

  • Column Packing: Pour the slurry into the chromatography column and pack it under positive pressure, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., DCM). Add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent and load it directly onto the column.

  • Elution: Run the column using a solvent gradient, remembering to add 1% Et₃N to all eluent mixtures. Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent and Et₃N under reduced pressure. A final co-evaporation with a solvent like toluene may be needed to remove all traces of triethylamine.

Visualized Workflow: Selecting a Purification Strategy

This diagram provides a logical pathway for choosing the most suitable purification method for a newly synthesized pyran derivative.

Caption: Decision tree for selecting the optimal purification strategy for pyran derivatives.

References

  • Dhakar, A., et al. (2019). Multicomponent synthesis of 4H-pyran derivatives using KOH loaded calcium oxide as catalyst in solvent. Current Chemistry Letters, 8, 123-132. Available at: [Link]

  • El-Sayed, N. F., et al. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. Molecules, 27(14), 4616. Available at: [Link]

  • Banu, H., et al. (2022). Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions. Molecules, 27(19), 6347. Available at: [Link]

  • Aghapoor, K., et al. (2014). Synthesis of 2-amino-4H-pyran derivatives in aqueous media with nano-SnO2 as recyclable catalyst. Journal of Medicinal and Nanomaterials Chemistry, 1(1). Available at: [Link]

  • Al-Heetimi, A. A. D., & Al-Adily, K. J. M. (2022). Synthesis, characterization of 2-amino-pyran and derivatives evaluation of the bacterial, antioxidant and anticancer activity. ScienceScholar, 4(2), 113-131. Available at: [Link]

  • Banu, H., et al. (2022). Synthesis of Pyran Derivatives. Encyclopedia.pub. Available at: [Link]

  • Ramesh, R., & Lalitha, A. (2015). Synthesis of pyran annulated heterocyclic scaffolds: a highly convenient protocol using dimethylamine. Research on Chemical Intermediates, 41, 8009-8017. Available at: [Link]

  • Galloway, W. R., et al. (2023). Multicomponent Green Synthesis Involving Aryl Aldehydes and Trapped Enols: Dimerization over Cyclization. ACS Omega. Available at: [Link]

  • Galloway, W. R., et al. (2023). Multicomponent Green Synthesis Involving Aryl Aldehydes and Trapped Enols: Dimerization over Cyclization. American Chemical Society. Available at: [Link]

  • Sun, H., et al. (2007). Structure Elucidation of a Pyrazolo[5][9]pyran Derivative by NMR Spectroscopy. Molecules, 12(1), 1-8. Available at: [Link]

  • Wang, S., et al. (2020). Synthesis of fused-pyran derivatives via a base-mediated annulation of bis-allenoates followed by auto-oxidation in air. Organic & Biomolecular Chemistry, 18(3), 446-450. Available at: [Link]

  • Dümichen, U., et al. (1995). [Synthesis, structure and stability of 4-aryl-4H-pyran-3,5-dicarboxylic acid esters]. Die Pharmazie, 50(6), 389-92. Available at: [Link]

  • Grinev, T., & Shapiro, M. (2011). Optical purification of a mixture of chiral forms by dimer formation. The Journal of Chemical Physics, 135(17), 174302. Available at: [Link]

  • Sharma, N., et al. (2016). A Comparative Analysis of X-Ray Crystallization of Some Polyfunctionalized 4H-pyran Derivatives. AIP Conference Proceedings, 1728(1), 020521. Available at: [Link]

  • Wang, Y., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Society Reviews, 52(15), 5003-5026. Available at: [Link]

Sources

Optimizing GC-MS and HPLC parameters for "Tetrahydro-3-pentyl-2H-pyran-4-yl acetate" analysis

Author: BenchChem Technical Support Team. Date: February 2026

An Expert Guide to the Chromatographic Analysis of Tetrahydro-3-pentyl-2H-pyran-4-yl acetate

Introduction: Navigating the Analysis of a Novel Synthetic Compound

Welcome to the Technical Support Center. This guide provides in-depth methodologies and troubleshooting advice for the analysis of Tetrahydro-3-pentyl-2H-pyran-4-yl acetate, a compound structurally related to the class of synthetic cannabinoids. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical insights required to develop robust, accurate, and reliable analytical methods using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

The analytical landscape for novel psychoactive substances is challenging due to a lack of extensive peer-reviewed literature and official reference standards. Therefore, this guide is built upon established principles for analyzing structurally similar non-polar compounds and synthetic cannabinoids, emphasizing the causal relationships between instrumental parameters and analytical outcomes. We will explore not just what to do, but why you're doing it, ensuring your protocols are scientifically sound and self-validating.

Section 1: Physicochemical Profile and Analytical Considerations

Tetrahydro-3-pentyl-2H-pyran-4-yl acetate is a non-polar molecule characterized by a tetrahydropyran ring, a pentyl side chain, and an acetate functional group. While specific experimental data for this exact molecule is scarce, we can infer its behavior from structurally similar compounds. Its molecular weight and non-polar nature suggest good volatility, making it a candidate for GC-MS. However, the presence of the acetate group and the ether linkage in the pyran ring introduces the potential for thermal degradation at elevated temperatures.[1][2] This duality makes both GC-MS and HPLC viable techniques, with the choice depending on the specific analytical goals (e.g., screening vs. quantification) and the available instrumentation.

Section 2: GC-MS Method Development and Optimization

GC-MS is a powerful tool for the identification of volatile and semi-volatile compounds, often used in forensic labs for its high sensitivity and the structural information provided by mass spectral libraries.[3]

The Primary Challenge: Thermal Degradation

A critical consideration for cannabinoid analysis by GC is thermal lability. High temperatures in the GC inlet can cause degradation, leading to inaccurate quantification and potential misidentification.[1][2] For instance, studies on natural cannabinoids show that even a brief residence time in a hot inlet can convert CBD into Δ9-THC and CBN.[1][2][4] While the specific degradation pathway of Tetrahydro-3-pentyl-2H-pyran-4-yl acetate is uncharacterized, a prudent approach involves minimizing thermal stress.

Workflow for GC-MS Method Development

GCMS_Workflow cluster_prep Phase 1: Initial Setup cluster_method Phase 2: Method Parameters cluster_opt Phase 3: Optimization & Validation start Define Analytical Goal (Screening vs. Quant) prep_sample Prepare Sample (Solvent Extraction) start->prep_sample install_col Install Column (e.g., 5% Phenyl Polysiloxane) prep_sample->install_col set_inlet Set Inlet Temp (Start at 250°C) install_col->set_inlet set_oven Set Oven Program (e.g., 100-300°C ramp) set_inlet->set_oven set_ms Set MS Parameters (Scan 40-550 amu) set_oven->set_ms run_std Inject Standard set_ms->run_std eval Peak Shape & Response OK? run_std->eval troubleshoot Troubleshoot: - Tailing - Low Signal - Degradation eval->troubleshoot No validate Method Validation: Linearity, LOD, LOQ eval->validate Yes troubleshoot->set_inlet

Caption: Logical workflow for developing a robust GC-MS method.

Recommended GC-MS Starting Parameters

This table provides a robust starting point for your method development. Parameters should be systematically optimized to achieve the desired performance for your specific instrument and application.

ParameterRecommended SettingRationale & Expert Insights
GC Inlet
Injection ModeSplitless (for trace analysis) or Split (10:1 for screening)Splitless mode enhances sensitivity for low-concentration samples. However, it increases the analyte's residence time in the inlet, raising the risk of thermal degradation.[3] If degradation is observed, increasing the split ratio can be a remedy.
Inlet Temperature250 °CThis is a compromise. It must be high enough to ensure complete volatilization of the analyte but low enough to minimize on-inlet degradation. Monitor for degradation products (unexpected peaks) and adjust downwards if necessary.[1][2]
LinerDeactivated, Tapered, with Glass WoolA deactivated liner is essential to prevent analyte adsorption on active silanol groups, which causes peak tailing.[3] Glass wool can aid in sample volatilization but can also be a site for degradation; use with caution.[3]
GC Column
Stationary Phase5% Phenyl Polysiloxane (e.g., DB-5ms, HP-5ms)This non-polar phase is an industry standard for general-purpose analysis and is well-suited for separating non-polar molecules like synthetic cannabinoids.
Dimensions30 m x 0.25 mm ID, 0.25 µm film thicknessThese standard dimensions offer a good balance between resolution and analysis time.
Carrier Gas
Gas Type & FlowHelium, Constant Flow @ 1.0 - 1.2 mL/minHelium is inert and provides good efficiency. A constant flow ensures reproducible retention times, even during oven temperature ramping.
Oven Program
Initial Temp & Hold100 °C, hold for 1 minA lower initial temperature helps focus the analyte band at the head of the column, leading to sharper peaks.
Ramp Rate15-25 °C/min to 300 °CA moderate ramp rate provides good separation without excessively long run times.
Final Temp & Hold300 °C, hold for 5 minThe final hold ensures that all matrix components are eluted, preventing column contamination and ghost peaks in subsequent runs.[5]
MS Detector
Ionization ModeElectron Ionization (EI)Standard EI at 70 eV generates reproducible fragmentation patterns that can be compared to spectral libraries for identification.
Mass Scan Range40 - 550 amuThis range is broad enough to capture the molecular ion and key fragments of the target analyte and related compounds.[6]
Solvent Delay3 - 5 minPrevents the high concentration of injection solvent from entering and saturating the MS detector, which would shorten filament life.[6]
Anticipated Mass Fragmentation

While a reference spectrum is unavailable, the structure of Tetrahydro-3-pentyl-2H-pyran-4-yl acetate allows for predictable fragmentation under EI conditions. Expect to see:

  • Loss of the Acetate Group: A neutral loss of acetic acid (CH₃COOH, 60 Da) or the acetyl radical (CH₃CO•, 43 Da).

  • Cleavage of the Pentyl Chain: Fragmentation along the C₅H₁₁ alkyl chain, resulting in a series of ions separated by 14 Da (CH₂).

  • Pyran Ring Fragmentation: Cleavage of the tetrahydropyran ring, a characteristic fragmentation pathway for such structures.[7][8]

Section 3: HPLC Method Development and Optimization

HPLC is an excellent alternative to GC-MS, particularly when thermal degradation is a concern or when analyzing complex mixtures that are not amenable to gas chromatography.[9] HPLC analysis of cannabinoids is typically performed in reversed-phase mode.[10]

Recommended HPLC Starting Parameters

As with GC-MS, these parameters serve as a validated starting point. Optimization of the mobile phase gradient is key to achieving good resolution.

ParameterRecommended SettingRationale & Expert Insights
HPLC Column
Stationary PhaseC18 (Octadecylsilane)C18 is the workhorse for reversed-phase chromatography and is ideal for retaining non-polar compounds like the target analyte.[11][12] For alternative selectivity, consider a Phenyl or RP-Amide phase.[13]
Dimensions100 mm x 2.1 mm ID, <3 µm particle sizeShorter columns with smaller particles (UHPLC) allow for faster analysis times and higher efficiency without generating excessive backpressure.[12] A guard column is highly recommended to protect the analytical column.[12]
Mobile Phase
SolventsA: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic AcidAcetonitrile is often preferred over methanol as the organic modifier for its lower viscosity and UV cutoff. Formic acid is a common additive that protonates silanol groups on the column and the analyte, leading to sharper, more symmetrical peaks.[13]
Gradient Program40% B to 95% B over 10 min, hold 95% B for 2 minA gradient is necessary to elute the non-polar analyte in a reasonable time while also separating it from other potential components.[14][15] Start with a scouting gradient and then refine the slope to improve resolution where needed.[14][16]
System Parameters
Flow Rate0.3 - 0.5 mL/minAppropriate for a 2.1 mm ID column, balancing analysis time with system pressure.
Column Temperature40 °CElevated temperature reduces mobile phase viscosity (lowering backpressure) and can improve peak efficiency. It also ensures consistent retention times by mitigating fluctuations in ambient temperature.[13]
Injection Volume1 - 5 µLKeep the injection volume low to prevent column overloading, which can lead to peak fronting.[17]
Detector
PrimaryDiode Array Detector (DAD/PDA)Scan from 200-400 nm to determine the wavelength of maximum absorbance (λ-max) for the analyte. A wavelength of ~228 nm is often a good compromise for many cannabinoids.[18]
ConfirmatoryMass Spectrometer (MS)Use Electrospray Ionization in positive mode (ESI+). This will provide molecular weight confirmation and structural data via fragmentation (MS/MS).

Section 4: Sample Preparation Protocol

For analyzing herbal blends or powders, a simple solvent extraction is typically sufficient.

Protocol: Solvent Extraction of Herbal Matrices

  • Homogenize: Ensure the bulk sample is representative and well-mixed.

  • Weigh: Accurately weigh approximately 200 mg of the homogenized sample into a centrifuge tube.[19]

  • Extract: Add 2 mL of methanol (or ethanol). Methanol is a common and effective solvent for extracting synthetic cannabinoids.[13][19]

  • Sonicate: Place the tube in an ultrasonic bath for 15 minutes to ensure efficient extraction of the analyte from the matrix.[19]

  • Centrifuge: Spin the sample at 5,000 rpm for 5 minutes to pellet the solid plant material.

  • Filter: Carefully transfer the supernatant to a clean vial, passing it through a 0.22 µm syringe filter to remove any remaining particulates that could clog the chromatograph.

  • Dilute: Dilute the sample as necessary with the mobile phase (for HPLC) or injection solvent (for GC) to bring the analyte concentration within the calibration range.

Section 5: Troubleshooting Guide

This section addresses common issues in a direct question-and-answer format to help you quickly diagnose and resolve problems.

Decision Tree for HPLC Troubleshooting

HPLC_Troubleshooting start Problem Observed p1 Poor Peak Shape start->p1 p2 Retention Time Shift start->p2 p3 Low or No Signal start->p3 c1a Tailing? p1->c1a c2a All peaks shifting? p2->c2a c3a Any peak visible? p3->c3a c1b Fronting? c1a->c1b No s1a Check for active sites (column age) Consider mobile phase pH Check for dead volume c1a->s1a Yes c1c Split Peak? c1b->c1c No s1b Reduce sample concentration Check sample solvent vs. mobile phase c1b->s1b Yes s1c Clogged frit or guard column Partially blocked injector c1c->s1c Yes s2a Check pump flow rate Check for leaks Mobile phase composition error c2a->s2a Yes s2b Insufficient column equilibration Column temperature fluctuation c2a->s2b No (erratic) s3a Check detector settings (wavelength) Check sample concentration Possible analyte adsorption (use silanized vials) c3a->s3a Yes, but small s3b Check for major leak Injector or detector failure Incorrect method loaded c3a->s3b No

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Technical Support Center: Resolution and Separation of Tetrahydro-3-pentyl-2H-pyran-4-yl acetate Stereoisomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic resolution of Tetrahydro-3-pentyl-2H-pyran-4-yl acetate stereoisomers. This molecule, known in the fragrance industry as Jasmopyrane, possesses a complex stereochemistry that presents unique challenges and opportunities in analytical and preparative chromatography.[1][2][3]

This guide is designed for researchers, analytical scientists, and process chemists. It moves beyond simple protocols to explain the underlying principles and causality behind experimental choices, empowering you to develop robust, reliable separation methods and troubleshoot common issues effectively.

Section 1: Foundational Knowledge - Frequently Asked Questions

This section addresses the fundamental concepts essential for tackling the separation of Tetrahydro-3-pentyl-2H-pyran-4-yl acetate stereoisomers.

Q1: What are the specific stereoisomers of Tetrahydro-3-pentyl-2H-pyran-4-yl acetate and why is this important?

A: Tetrahydro-3-pentyl-2H-pyran-4-yl acetate has at least two chiral centers at positions 3 and 4 of the pyran ring. This gives rise to multiple stereoisomers. The relationship between these isomers can be categorized as follows:

  • Enantiomers: Non-superimposable mirror images of each other. They have identical physical properties (e.g., boiling point, solubility) in an achiral environment, making their separation impossible with standard chromatography.

  • Diastereomers: Stereoisomers that are not mirror images of each other.[4] For this molecule, this refers to the cis (pentyl and acetate groups on the same side of the ring) and trans (groups on opposite sides) isomers. Each of these diastereomers exists as a pair of enantiomers. Diastereomers have different physical properties and can often be separated by standard (achiral) chromatography, although co-elution is still possible.

Separating these isomers is critical because different stereoisomers can exhibit vastly different biological activities, pharmacological profiles, or, in the case of Jasmopyrane, distinct fragrance notes and intensities.

cluster_0 Stereoisomers of Tetrahydro-3-pentyl-2H-pyran-4-yl acetate cluster_1 Diastereomer Group 1 (cis) cluster_2 Diastereomer Group 2 (trans) RacemicMixture Racemic Mixture (As Synthesized) Cis_R (3R,4S)-Isomer RacemicMixture->Cis_R Trans_R (3R,4R)-Isomer RacemicMixture->Trans_R Cis_S (3S,4R)-Isomer Cis_R->Cis_S Cis_R->Trans_R Diastereomers Trans_S (3S,4S)-Isomer Cis_S->Trans_S Diastereomers Trans_R->Trans_S Start Start: Stereoisomeric Mixture Screening Primary Screening (HPLC or SFC) Start->Screening CSP_Selection Select 2-4 Diverse CSPs (e.g., Amylose & Cellulose based) Screening->CSP_Selection MobilePhase Test with Standard Mobile Phases (Normal Phase: Hexane/Alcohol SFC: CO2/Alcohol) CSP_Selection->MobilePhase Analysis Analyze Results: Any promising separation? MobilePhase->Analysis Analysis->Screening No (Try different CSPs) Optimization Optimization Phase Analysis->Optimization Yes SolventRatio Adjust Mobile Phase Ratio (e.g., % Alcohol) Optimization->SolventRatio Additive Introduce Additives (if needed) (e.g., TFA, DEA for peak shape) SolventRatio->Additive FlowTemp Optimize Flow Rate & Temperature Additive->FlowTemp Validation Method Validation (Robustness, Reproducibility) FlowTemp->Validation End Final Method Validation->End

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Understanding the degradation pathways and stability of "Tetrahydro-3-pentyl-2H-pyran-4-yl acetate"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for "Tetrahydro-3-pentyl-2H-pyran-4-yl acetate," a key intermediate and fragrance component. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support, troubleshooting advice, and frequently asked questions regarding the stability and degradation of this molecule. Our goal is to equip you with the necessary knowledge to anticipate and address challenges in your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is "Tetrahydro-3-pentyl-2H-pyran-4-yl acetate" and what are its primary stability concerns?

A1: "Tetrahydro-3-pentyl-2H-pyran-4-yl acetate" (CAS No. 18871-14-2) is a fragrance ingredient known for its floral, jasmine-like scent.[1][2] Structurally, it is an ester of a substituted tetrahydropyranol. Its primary stability concerns stem from two key functional groups: the acetate ester and the tetrahydropyran (cyclic ether) ring. These groups are susceptible to degradation under various environmental conditions.[3]

The main degradation pathways to consider are:

  • Hydrolysis: The ester linkage can be cleaved by water, especially under acidic or basic conditions, to yield the corresponding alcohol (Tetrahydro-3-pentyl-2H-pyran-4-ol) and acetic acid.

  • Oxidation: The ether linkage in the tetrahydropyran ring can be susceptible to oxidation, potentially leading to ring-opening and the formation of various degradation products.

  • Thermal Degradation: High temperatures can promote the decomposition of the molecule.[4]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of the molecule.[3]

Q2: What are the recommended storage conditions for "Tetrahydro-3-pentyl-2H-pyran-4-yl acetate" to ensure its stability?

A2: To maintain the integrity of "Tetrahydro-3-pentyl-2H-pyran-4-yl acetate," it is crucial to store it in a tightly sealed container to prevent moisture ingress and exposure to air. The storage area should be cool, dry, and well-ventilated. Protection from light is also essential to prevent photodegradation. For long-term storage, refrigeration is recommended. It is advisable to re-analyze the material if stored for extended periods to ensure it meets the required specifications for your experiments.

Q3: What are the initial steps I should take if I suspect degradation of my sample?

A3: If you suspect degradation, the first step is to perform a comparative analysis of the suspect sample against a retained, properly stored reference standard. The analytical technique of choice will depend on your laboratory's capabilities, but typically includes:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile degradation products.[5][6]

  • High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or MS): Effective for quantifying the parent compound and detecting less volatile degradation products.[7]

A change in the chromatographic profile, such as the appearance of new peaks or a decrease in the main peak area, is a strong indicator of degradation.

Troubleshooting Guides for Experimental Issues

Issue 1: Unexpected Peaks Observed in the Chromatogram During Routine Analysis.

Causality: The appearance of new peaks in a chromatogram is a classic sign of sample degradation or contamination. For "Tetrahydro-3-pentyl-2H-pyran-4-yl acetate," these are likely due to hydrolysis or oxidation.

Troubleshooting Steps:

  • Verify System Suitability: Ensure your analytical system is performing correctly by running a system suitability test with a fresh, reliable standard. This will rule out issues with the instrument itself.

  • Analyze a Fresh Standard: Prepare a fresh solution of your reference standard and inject it. If the unexpected peaks are absent, it confirms that the issue is with your sample.

  • Hypothesize Degradation Products:

    • Hydrolysis: Look for a peak corresponding to the alcohol "Tetrahydro-3-pentyl-2H-pyran-4-ol." This will be more polar than the parent acetate and thus will likely have a shorter retention time in reversed-phase HPLC.

    • Oxidation: Oxidative degradation can lead to a variety of products, including ring-opened species. These may be more polar and elute earlier in reversed-phase HPLC.

  • Confirm Identity of Degradants: Use a mass spectrometer (MS) coupled to your chromatograph (GC-MS or LC-MS) to obtain mass spectra of the unknown peaks. The fragmentation patterns can help elucidate their structures.

  • Review Sample Handling and Storage: Investigate the history of the degraded sample. Was it exposed to high temperatures, light, or incompatible solvents? This will help identify the root cause and prevent future occurrences.

Issue 2: Inconsistent Results in a Forced Degradation Study.

Causality: Forced degradation studies are designed to intentionally degrade the sample to understand its stability profile. Inconsistent results often arise from poorly controlled experimental conditions or inappropriate analytical methods.

Troubleshooting Steps:

  • Standardize Stress Conditions: Ensure that the conditions for each stress test (acid, base, oxidation, heat, light) are precisely controlled and reproducible.

    • Temperature: Use a calibrated oven or water bath.

    • Light Exposure: Utilize a photostability chamber with a calibrated light source.

    • Concentrations: Accurately prepare all stressor solutions (e.g., HCl, NaOH, H₂O₂).

  • Optimize the Analytical Method: The analytical method must be "stability-indicating," meaning it can separate the parent compound from all its degradation products.

    • Method Validation: If you are developing a new method, it must be validated according to ICH guidelines to ensure it is accurate, precise, specific, and robust.

    • Peak Purity Analysis: Use a diode array detector (DAD) with your HPLC to assess peak purity. This can help determine if a peak that appears to be a single component is actually a co-elution of the parent drug and a degradant.

  • Ensure Adequate Degradation: Aim for 5-20% degradation of the active pharmaceutical ingredient. Too little degradation may not reveal all potential degradants, while too much can lead to secondary degradation products that complicate the analysis. Adjust the stress conditions (e.g., concentration of stressor, duration of exposure) to achieve the target degradation.

Stress Condition Typical Reagents and Conditions Potential Degradation Pathway
Acid Hydrolysis 0.1 M - 1 M HCl, heat as requiredEster hydrolysis
Base Hydrolysis 0.1 M - 1 M NaOH, heat as requiredEster hydrolysis
Oxidation 3-30% H₂O₂, room temperature or heatOxidation of the ether linkage, potential ring opening
Thermal Dry heat (e.g., 60-80°C)General decomposition
Photolytic Exposure to UV and visible light (ICH Q1B)Photodegradation

Experimental Protocols

Protocol 1: Forced Degradation Study of "Tetrahydro-3-pentyl-2H-pyran-4-yl acetate"

This protocol outlines a general procedure for conducting a forced degradation study.

Materials:

  • "Tetrahydro-3-pentyl-2H-pyran-4-yl acetate"

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of "Tetrahydro-3-pentyl-2H-pyran-4-yl acetate" in methanol at a concentration of 1 mg/mL.

  • Acid Degradation:

    • To 1 mL of the stock solution, add 1 mL of 1 M HCl.

    • Heat at 60°C for 24 hours.

    • Cool, neutralize with 1 M NaOH, and dilute with methanol to a final concentration of 0.1 mg/mL.

  • Base Degradation:

    • To 1 mL of the stock solution, add 1 mL of 1 M NaOH.

    • Keep at room temperature for 8 hours.

    • Neutralize with 1 M HCl and dilute with methanol to a final concentration of 0.1 mg/mL.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.

    • Keep at room temperature for 24 hours.

    • Dilute with methanol to a final concentration of 0.1 mg/mL.

  • Thermal Degradation:

    • Place a solid sample of the compound in an oven at 80°C for 48 hours.

    • Dissolve the stressed sample in methanol to a final concentration of 0.1 mg/mL.

  • Photodegradation:

    • Expose a solution of the compound (0.1 mg/mL in methanol) in a photostability chamber according to ICH Q1B guidelines.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method.

Visualizations

Predicted Degradation Pathway

G parent Tetrahydro-3-pentyl-2H-pyran-4-yl acetate hydrolysis_product Tetrahydro-3-pentyl-2H-pyran-4-ol + Acetic Acid parent->hydrolysis_product Hydrolysis (H₂O, H⁺/OH⁻) oxidation_product Ring-Opened Products (e.g., hydroxy acids, aldehydes) parent->oxidation_product Oxidation ([O])

Caption: Predicted degradation pathways of Tetrahydro-3-pentyl-2H-pyran-4-yl acetate.

Forced Degradation Workflow

G cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Acid Acid Hydrolysis HPLC Stability-Indicating HPLC Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Thermal Thermal Thermal->HPLC Photo Photolytic Photo->HPLC LCMS LC-MS/MS for Identification HPLC->LCMS Pathway Degradation Pathway Elucidation LCMS->Pathway Method Validated Stability-Indicating Method Pathway->Method

Caption: Experimental workflow for a forced degradation study.

References

Sources

Strategies for the stabilization of "Tetrahydro-3-pentyl-2H-pyran-4-yl acetate" in various formulations

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Jasmonyl® (Tetrahydro-3-pentyl-2H-pyran-4-yl acetate)

A Guide to Formulation Stability and Troubleshooting

Welcome to the technical support center for Tetrahydro-3-pentyl-2H-pyran-4-yl acetate, a key fragrance ingredient widely known by trade names such as Jasmonyl® or Jasmopyrane. As a Senior Application Scientist, my goal is to provide you with the in-depth knowledge and practical solutions required to ensure the stability and olfactory integrity of this molecule in your formulations. This guide is structured in a question-and-answer format to directly address the challenges you may face during product development.

Frequently Asked Questions (FAQs)

This section covers fundamental questions about the stability profile of Tetrahydro-3-pentyl-2H-pyran-4-yl acetate.

Question 1: What is the primary chemical vulnerability of Tetrahydro-3-pentyl-2H-pyran-4-yl acetate in a typical formulation?

Answer: The primary vulnerability stems from its chemical structure as an acetate ester . Esters are susceptible to hydrolysis, a chemical reaction where water breaks the ester bond, reverting the molecule back to its constituent alcohol (Tetrahydro-3-pentyl-2H-pyran-4-ol) and carboxylic acid (acetic acid).[1][2] This degradation is the most common cause of instability and can lead to significant changes in the fragrance profile.

Question 2: How does the pH of a formulation affect the stability of this molecule?

Answer: The pH is the most critical factor influencing the rate of ester hydrolysis. The reaction is significantly accelerated under both strongly acidic and strongly alkaline conditions.[2][3]

  • In highly acidic environments (e.g., pH < 4): Acid-catalyzed hydrolysis occurs, leading to a rapid loss of the characteristic jasmine note and the emergence of a sour, vinegary off-odor from the formation of acetic acid.

  • In highly alkaline environments (e.g., pH > 9): Base-catalyzed hydrolysis (saponification) is even more aggressive and typically faster than acid-catalyzed hydrolysis. This is a major concern in products like liquid bleach or some high-pH soaps.[3][4]

Data from suppliers indicates the molecule has poor stability in formulations with a pH of 2 and 11, but good stability around pH 6.[4]

Question 3: Are there specific formulation types where this ingredient is known to be unstable?

Answer: Yes, based on its pH-dependent stability, Tetrahydro-3-pentyl-2H-pyran-4-yl acetate shows poor performance in certain product bases. These include:

  • Acidic Cleaners (pH ~2)[4]

  • Liquid Bleach (pH ~11)[3][4]

  • Some Antiperspirants (which can be very acidic)[3]

  • High-alkalinity detergents[3]

Conversely, it performs well in products with a more neutral pH, such as shampoos (pH ~6) and has moderate stability in traditional bar soaps (pH ~10).[4]

Question 4: How do external factors like temperature and light impact stability?

Answer:

  • Temperature: Elevated temperatures act as a catalyst for all chemical reactions, including hydrolysis. Storing a product at high temperatures will accelerate the degradation of the ester, especially if the formulation is already at a challenging pH. Therefore, accelerated stability testing at elevated temperatures (e.g., 40-50°C) is essential to predict shelf life.

  • Light: While some tetrahydropyran derivatives are known to be reactive to light[5], safety assessments on similar structures suggest that phototoxicity or photoallergenicity is not a primary concern for this molecule.[6] However, light can initiate other oxidative reactions within a complex formulation. To mitigate any potential risk and ensure overall product integrity, the use of UV-protective packaging (e.g., opaque or amber containers) is a highly recommended best practice.[7]

Troubleshooting Guide: Diagnosing and Solving Formulation Issues

This section provides a problem-oriented approach to resolving common stability issues encountered during experimental work.

Problem 1: My aqueous-based lotion (pH 5.5) develops a faint sour, vinegary off-odor after one month of storage at 40°C.

  • Probable Cause: This is a classic sign of ester hydrolysis. The slightly acidic pH, combined with the elevated temperature and presence of water, has caused Tetrahydro-3-pentyl-2H-pyran-4-yl acetate to break down, releasing acetic acid (the cause of the vinegar smell) and the less fragrant pyranol alcohol.

  • Recommended Solutions:

    • pH Optimization & Buffering: The most effective solution is to adjust and stabilize the pH. Aim for a pH range of 6.0-7.0 where the ester hydrolysis rate is typically at its minimum. Incorporate a robust buffering system, such as a citrate-phosphate buffer, to lock the pH in this optimal range and resist pH drift over the product's shelf life.

    • Chelating Agents: Trace metal ions (e.g., iron, copper) from raw materials or processing equipment can catalyze hydrolytic degradation. Add a chelating agent like Ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.05-0.1%) to sequester these ions.[8]

    • Re-evaluate with Accelerated Testing: After implementing these changes, repeat the accelerated stability test at 40°C, analyzing samples at set intervals (e.g., 2, 4, 8, and 12 weeks) via Gas Chromatography (see Protocol 1) and olfactory assessment to confirm the issue is resolved.

Problem 2: The characteristic jasmine and fruity notes of the fragrance in my hydro-alcoholic spray seem to fade much faster than expected.

  • Probable Cause: This issue can have two root causes: chemical degradation or physical instability (volatility).

    • Chemical Degradation: As in Problem 1, slow hydrolysis could be reducing the concentration of the active fragrance molecule.

    • Physical Volatility: Tetrahydro-3-pentyl-2H-pyran-4-yl acetate is a middle-note fragrance. In a high-alcohol system, its evaporation rate may be too high, leading to a perceived loss of scent without sufficient "anchoring."

  • Recommended Solutions:

    • Verify Chemical Stability: First, confirm the pH of your formulation is in the stable 6-7 range. Even in hydro-alcoholic bases, pH plays a crucial role.

    • Incorporate Fragrance Fixatives: To address volatility, reformulate the fragrance accord to include fixatives. These are less volatile materials that help to "hold down" the more fleeting notes.[1] Effective fixatives for floral notes include synthetic musks (e.g., Galaxolide), resinoids (e.g., Benzoin), or other heavy base notes that are olfactively compatible.[9]

    • Packaging Considerations: Ensure your final packaging is well-sealed to prevent the gradual evaporation of the fragrance over time.

Problem 3: My cream containing the fragrance has started to yellow slightly after being left on a lab bench for several weeks.

  • Probable Cause: While this molecule is not considered a primary photosensitizer, discoloration often points to oxidative degradation, either of the fragrance itself or its interaction with other susceptible ingredients in the base formulation when exposed to light and air.

  • Recommended Solutions:

    • Introduce Antioxidants: This is the primary defense against oxidation. Incorporate an oil-soluble antioxidant into the oil phase of your cream. Common and effective choices include Butylated Hydroxytoluene (BHT) or Tocopherol (Vitamin E).[8] These molecules act as free-radical scavengers, protecting the more sensitive ingredients.

    • Implement UV-Protective Packaging: The most straightforward solution is to shield the product from light. Conduct a photostability test comparing the formulation in clear glass versus opaque or amber-tinted packaging to confirm that light exposure is the root cause.[7]

    • Headspace Reduction: Minimize the amount of air (oxygen) in the final package by filling it to the appropriate level. For highly sensitive formulations, packaging under a nitrogen blanket can be considered.

Data Summary: pH and Formulation Stability

The following table, derived from supplier technical data, provides a quick reference for the expected stability of Tetrahydro-3-pentyl-2H-pyran-4-yl acetate in various consumer product bases.[4]

Formulation TypeTypical pHStability RatingPrimary Concern
Acid Cleaner2PoorAcid-Catalyzed Hydrolysis
Fabric Conditioner3MediumAcid-Catalyzed Hydrolysis
Antiperspirant3.5MediumAcid-Catalyzed Hydrolysis
Shampoo6GoodGenerally Stable
All-Purpose Cleaner (APC)9GoodGenerally Stable
Liquid Fabric Detergent9GoodGenerally Stable
Bar Soap10GoodBase-Catalyzed Hydrolysis
Powder Detergent10.5GoodBase-Catalyzed Hydrolysis
Liquid Bleach11PoorBase-Catalyzed Hydrolysis

Key Experimental Protocols

Protocol 1: Quantitative Analysis of Stability via Gas Chromatography (GC)

This protocol outlines the primary method for tracking the concentration of Tetrahydro-3-pentyl-2H-pyran-4-yl acetate over time. Gas Chromatography is the industry standard for analyzing volatile fragrance compounds.[10][11]

Objective: To quantify the percentage of remaining active ingredient in a formulation under accelerated storage conditions.

Methodology:

  • Reference Standard Preparation: Prepare a stock solution of pure Tetrahydro-3-pentyl-2H-pyran-4-yl acetate in a suitable solvent (e.g., ethanol) at a known concentration (e.g., 1000 ppm). Create a calibration curve by making serial dilutions (e.g., 500, 250, 100, 50 ppm).

  • Sample Preparation (Time Zero):

    • Take a known weight (e.g., 1.0 g) of your final formulation immediately after production.

    • Perform a liquid-liquid or solid-phase extraction to isolate the fragrance oils from the product base. A common method is to dilute the product in water, then extract with a non-polar solvent like hexane or methyl tert-butyl ether (MTBE).

    • Add an internal standard (a non-interfering compound at a fixed concentration) to both the reference standards and the extracted samples to correct for injection volume variability.

  • Accelerated Aging:

    • Store multiple, sealed samples of the formulation in a stability chamber at a controlled elevated temperature (e.g., 40°C or 50°C). Protect samples from light.

  • Time-Point Analysis:

    • At each time point (e.g., 1, 2, 4, 8, 12 weeks), remove a sample from the chamber and allow it to cool to room temperature.

    • Prepare the sample for analysis using the same extraction method as in step 2.

  • GC-FID Analysis:

    • Inject the prepared reference standards and samples onto a GC system equipped with a Flame Ionization Detector (FID).

    • Typical GC Conditions:

      • Column: A mid-polarity column (e.g., DB-5ms, HP-5) is suitable.

      • Injector Temp: 250°C

      • Detector Temp: 280°C

      • Oven Program: Start at 60°C, ramp up to 250°C at 10°C/min.

  • Data Interpretation:

    • Identify the peak corresponding to Tetrahydro-3-pentyl-2H-pyran-4-yl acetate by its retention time.

    • Using the calibration curve, calculate the concentration of the ingredient in each sample at each time point.

    • Plot the percentage of remaining ingredient versus time to determine the degradation kinetics.

Diagrams and Workflows

Chemical Degradation Pathway

The diagram below illustrates the primary hydrolytic degradation pathway for Tetrahydro-3-pentyl-2H-pyran-4-yl acetate.

Caption: Primary Hydrolytic Degradation Pathway.

Troubleshooting Workflow for Scent Degradation

This workflow provides a logical sequence of steps to diagnose and resolve issues related to the loss of fragrance character.

G Start Problem: Scent Degradation or Off-Odor Detected CheckPH Step 1: Measure pH of the Formulation Start->CheckPH IsPHOptimal Is pH in stable range (e.g., 6.0 - 7.5)? CheckPH->IsPHOptimal AdjustPH Action: Adjust pH and add a suitable buffer system. IsPHOptimal->AdjustPH No CheckOxidation Step 2: Evaluate for Oxidation/Light Exposure IsPHOptimal->CheckOxidation Yes Retest Final Step: Conduct accelerated stability test on modified formula. AdjustPH->Retest AddAntioxidant Action: Add antioxidant (BHT, Tocopherol) and use UV-protective packaging. CheckOxidation->AddAntioxidant CheckVolatility Step 3: Evaluate for Excessive Volatility AddAntioxidant->CheckVolatility AddFixative Action: Incorporate fragrance fixatives into the accord. CheckVolatility->AddFixative AddFixative->Retest

Caption: Systematic Troubleshooting Workflow.

References

  • The Good Scents Company. (n.d.). herbal pyran jasmal. Retrieved from [Link]

  • European Patent Office. (2008). Novel pyran derivatives, their preparation and use thereof in perfumery - EP2112144 A1. Google Patents.
  • Scent Journer. (n.d.). The Essential Role of Esters in the Fragrance Industry: The Makings of A Sweet Floral Symphony. Retrieved from [Link]

  • The Good Scents Company. (n.d.). jasmopyrane (Givaudan) tetrahydro-3-pentyl-2H-pyran-4-yl acetate. Retrieved from [Link]

  • Api, A. M., et al. (2022). RIFM fragrance ingredient safety assessment, tetrahydro-4-methyl-2-propyl-2H-pyran-4-yl acetate, CAS Registry Number 131766-73-9. Food and Chemical Toxicology, 160(Supplement).
  • Givaudan. (n.d.). Jasmonyl™. Retrieved from [Link]

  • ScenTree. (n.d.). Jasmal® (CAS N° 18871-14-2). Retrieved from [Link]

  • Agilent Technologies. (n.d.). Quality Control of Fragrance Samples by GC-FID: Method Transfer from the Agilent 7890 GC to the Agilent Intuvo 9000 GC. Retrieved from [Link]

  • Aponick, A., & Li, B. (2008). Photosensitized tetrahydropyran transfer. Organic Letters, 10(12), 2465-2468. Retrieved from [Link]

  • Wagura, J. W. (2023). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. Retrieved from [Link]

  • Stablix. (2024). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. Retrieved from [Link]

  • IFF. (2015). JASMONYL® Safety Data Sheet. Retrieved from [Link]

  • Separation Science. (n.d.). Allergenic fragrance testing with GC-FID/GC-MS. Retrieved from [Link]

  • Jasmine Factory. (n.d.). Fragrance & Perfume Stability: How to Make it Last. Retrieved from [Link]

  • Singh, S. (2014). Photostability testing of pharmaceutical products. ResearchGate. Retrieved from [Link]

Sources

Troubleshooting common issues in the NMR and MS analysis of "Tetrahydro-3-pentyl-2H-pyran-4-yl acetate"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the NMR and MS analysis of "Tetrahydro-3-pentyl-2H-pyran-4-yl acetate." This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during the characterization of this and structurally related molecules. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to ensure scientific integrity and experimental success.

Section 1: NMR Spectroscopy Troubleshooting Guide

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules. However, the analysis of "Tetrahydro-3-pentyl-2H-pyran-4-yl acetate," a molecule with multiple stereocenters and potential for conformational complexities, can present unique challenges.

Frequently Asked Questions (FAQs) in NMR Analysis

Question 1: My ¹H NMR spectrum shows broad, poorly resolved peaks. What are the likely causes and how can I fix this?

Answer:

Peak broadening in the NMR spectrum of "Tetrahydro-3-pentyl-2H-pyran-4-yl acetate" can stem from several factors, often related to the sample's physical properties or instrument parameters.[1][2]

  • High Viscosity: This compound, being a higher molecular weight ester, may be a viscous oil.[3] Viscous samples lead to slower molecular tumbling, which in turn results in shorter relaxation times (T2) and broader signals.

    • Solution:

      • Dilute the Sample: Reducing the concentration can decrease viscosity. However, be mindful of not diluting it to the point where the signal-to-noise ratio becomes a limiting factor.[1]

      • Increase the Temperature: Acquiring the spectrum at a higher temperature (e.g., 40-50 °C) can significantly reduce viscosity, leading to sharper peaks.[3]

  • Poor Shimming: An inhomogeneous magnetic field is a common cause of broad peaks.

    • Solution: Carefully shim the spectrometer using your sample. If automated shimming is not providing good results, manual shimming may be necessary.

  • Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening.

    • Solution: Ensure all glassware is scrupulously clean. If contamination is suspected, passing the sample through a small plug of silica gel or celite can help remove impurities.

  • Chemical Exchange: If your sample exists as a mixture of slowly interconverting conformers on the NMR timescale, this can lead to broadened peaks.

    • Solution: Variable temperature (VT) NMR studies can be insightful. Acquiring spectra at different temperatures can help to either coalesce exchanging signals (at higher temperatures) or sharpen the signals of individual conformers (at lower temperatures).

Question 2: The NMR spectrum of my sample is very complex, with more peaks than expected. How do I interpret this?

Answer:

The complexity likely arises from the presence of diastereomers. "Tetrahydro-3-pentyl-2H-pyran-4-yl acetate" has three chiral centers (at positions 2, 3, and 4 of the pyran ring), meaning it can exist as a mixture of several diastereomers.

  • Diastereomers are distinct chemical entities and will have different NMR spectra. This results in a spectrum that is a superposition of the spectra of all the diastereomers present in the sample.[4]

    • What to look for: You will see sets of peaks for each proton and carbon, with each set corresponding to a different diastereomer. The integration of a specific proton's signal across all its diastereomeric forms should sum to the expected number of protons.

  • Determining the Diastereomeric Ratio:

    • Identify well-resolved signals corresponding to the same proton in different diastereomers.

    • Integrate these signals carefully. The ratio of the integrals will give you the diastereomeric ratio.[5] It is best to use ¹H NMR for this as ¹³C NMR can have unreliable integration due to longer relaxation times and Nuclear Overhauser Effect (NOE) variations.[5]

  • Advanced NMR Techniques: If severe signal overlap is an issue, 2D NMR techniques such as COSY, HSQC, and HMBC can help to trace the connectivity within each diastereomer. Diffusion Ordered Spectroscopy (DOSY) can also be used to separate the signals of different species in a mixture based on their diffusion coefficients.[6]

Question 3: I'm not sure about my chemical shift assignments. What are the expected ¹H and ¹³C NMR chemical shifts for "Tetrahydro-3-pentyl-2H-pyran-4-yl acetate"?

Answer:

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Notes
Acetate CH₃~2.0~21.0The methyl group of the acetate is typically found in this region.
H-4 (CHOAc)4.5 - 5.068.0 - 75.0This proton is deshielded by the adjacent acetate group. Its multiplicity will depend on the coupling to protons on C-3 and C-5.
Pyran Ring Protons (H-2, H-5, H-6)3.0 - 4.2 (H-2, H-6 axial/equatorial), 1.2 - 2.2 (H-3, H-5)60.0 - 70.0 (C-2, C-6), 30.0 - 45.0 (C-3, C-5)The chemical shifts and coupling constants of these protons are highly dependent on their axial or equatorial orientation.
Pentyl Group Protons0.8 - 1.614.0 (terminal CH₃), 22.0 - 35.0 (CH₂)A series of overlapping multiplets is expected for the pentyl chain.
Acetate C=O-170.0 - 172.0The carbonyl carbon of the ester.

Disclaimer: These are estimated chemical shift ranges and may vary depending on the specific diastereomer, solvent, and concentration.

Experimental Protocol: Sample Preparation for NMR of Viscous Oils
  • Weighing the Sample: Accurately weigh approximately 10-20 mg of "Tetrahydro-3-pentyl-2H-pyran-4-yl acetate" directly into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆, or acetone-d₆). The choice of solvent can sometimes help to resolve overlapping signals.[1]

  • Dissolution: Gently swirl the vial to dissolve the sample completely. If the sample is very viscous, gentle warming in a water bath (around 40 °C) can aid dissolution.

  • Filtration: To remove any particulate matter that could affect shimming, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[9]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

  • Pre-acquisition: Before inserting the sample into the spectrometer, ensure it is at room temperature (unless a different temperature is intended for the experiment) and that there are no air bubbles.

Section 2: Mass Spectrometry Troubleshooting Guide

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and fragmentation pattern of a molecule. For "Tetrahydro-3-pentyl-2H-pyran-4-yl acetate," with a molecular weight of 214.30 g/mol , both Electron Ionization (EI) and Electrospray Ionization (ESI) can be employed.

Frequently Asked Questions (FAQs) in MS Analysis

Question 1: I am not seeing the molecular ion peak (M⁺˙) in my EI-MS spectrum. Is this normal?

Answer:

Yes, for some molecules, the molecular ion peak can be weak or even absent in EI-MS. This is particularly true for molecules that readily fragment.

  • Fragmentation of Acetates and Cyclic Ethers: Acetate esters often undergo a characteristic loss of acetic acid (60 Da) or the acetyl group (43 Da). Cyclic ethers can undergo ring-opening followed by further fragmentation.

  • Expected Fragments: Based on data from similar compounds, you should look for key fragment ions.[7][8]

    • [M - CH₃COOH]⁺˙ (m/z 154): Loss of acetic acid.

    • [M - C₅H₁₁]⁺˙ (m/z 143): Loss of the pentyl side chain.

    • [CH₃CO]⁺ (m/z 43): The acetyl cation is often a very prominent peak for acetate esters.

Question 2: In my ESI-MS spectrum, I see peaks at m/z values higher than the expected [M+H]⁺. What are these?

Answer:

In ESI-MS, it is very common to observe adduct ions, where the analyte molecule associates with cations present in the sample or mobile phase.

  • Common Adducts:

    • [M+Na]⁺ (m/z 237.3): Sodiated adduct. Sodium is a very common contaminant in glassware and solvents.

    • [M+K]⁺ (m/z 253.4): Potassiated adduct.

    • [M+NH₄]⁺ (m/z 232.3): Ammoniated adduct, especially if ammonium salts are used in the mobile phase.

  • Troubleshooting:

    • Minimize Contamination: Use high-purity solvents and clean glassware to reduce sodium and potassium adducts.

    • Acidify the Mobile Phase: Adding a small amount of a volatile acid (e.g., formic acid) to the mobile phase can promote the formation of the [M+H]⁺ ion (m/z 215.3) and suppress the formation of other adducts.

Question 3: My MS/MS fragmentation of the [M+H]⁺ ion is complex. What are the expected fragmentation pathways?

Answer:

The fragmentation of protonated "Tetrahydro-3-pentyl-2H-pyran-4-yl acetate" will likely involve the loss of neutral molecules and rearrangements.

  • Loss of Acetic Acid: A primary fragmentation pathway is often the loss of acetic acid (60 Da) to give an ion at m/z 155.

  • Ring Opening and Fragmentation: The protonated tetrahydropyran ring can open, followed by the loss of smaller neutral molecules.

  • Loss of the Pentyl Group: Loss of the pentyl side chain as pentene (70 Da) could also occur, leading to an ion at m/z 145.

Experimental Workflow: MS Analysis

The following diagram illustrates a typical workflow for the MS analysis of "Tetrahydro-3-pentyl-2H-pyran-4-yl acetate."

MS_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Interpretation Sample Dissolve sample in appropriate solvent (e.g., Methanol/Acetonitrile) Filter Filter through 0.22 µm syringe filter Sample->Filter EI_MS GC-MS (EI) for fragmentation pattern Sample->EI_MS For GC-MS LC_MS LC-MS for separation of diastereomers Filter->LC_MS LC separation Direct_Infusion Direct Infusion for quick analysis Filter->Direct_Infusion No separation ESI_MS ESI-MS for [M+H]⁺ and adducts LC_MS->ESI_MS Direct_Infusion->ESI_MS Identify_M Identify Molecular Ion and Adducts ESI_MS->Identify_M Analyze_Frag Analyze Fragmentation Patterns EI_MS->Analyze_Frag Compare Compare with known data of isomers Identify_M->Compare Analyze_Frag->Compare

Caption: A typical workflow for the MS analysis of "Tetrahydro-3-pentyl-2H-pyran-4-yl acetate".

Section 3: Logical Troubleshooting Flowchart

When encountering issues in your analysis, a systematic approach is key. The following flowchart provides a logical path for troubleshooting common problems.

Troubleshooting_Flowchart cluster_nmr NMR Issues cluster_ms MS Issues Start Problem with NMR or MS Data Broad_Peaks Broad Peaks? Start->Broad_Peaks NMR No_Mol_Ion No Molecular Ion? Start->No_Mol_Ion MS Complex_Spectrum Complex Spectrum? Broad_Peaks->Complex_Spectrum No Check_Viscosity Check Sample Viscosity and Concentration Broad_Peaks->Check_Viscosity Yes Consider_Diastereomers Consider Diastereomers Complex_Spectrum->Consider_Diastereomers Yes Check_Shims Check Shimming Check_Viscosity->Check_Shims Resolve Issue Resolved Check_Shims->Resolve VT_NMR Perform Variable Temperature NMR Consider_Diastereomers->VT_NMR VT_NMR->Resolve Unexpected_Peaks Unexpected High Mass Peaks? No_Mol_Ion->Unexpected_Peaks No Check_Fragmentation Look for Expected Fragment Ions No_Mol_Ion->Check_Fragmentation Yes Check_Adducts Identify Common Adducts ([M+Na]⁺, [M+K]⁺) Unexpected_Peaks->Check_Adducts Yes Check_Fragmentation->Resolve Optimize_Source Optimize Ion Source Conditions Check_Adducts->Optimize_Source Optimize_Source->Resolve

Caption: A logical flowchart for troubleshooting common NMR and MS issues.

References

  • Novel pyran derivatives, their preparation and use thereof in perfumery - European Patent Office EP2112144 A1. (2008). Google Patents.
  • RIFM fragrance ingredient safety assessment, tetrahydro-4-methyl-2-propyl-2H-pyran-4-yl acetate, CAS Registry Number 131766-73-9. (2022). Food and Chemical Toxicology, 160(Supplement_1), 112843.
  • Prins cyclization: Synthesis of compounds with tetrahydropyran moiety over heterogeneous catalysts. (2020). ResearchGate. Retrieved from [Link]

  • Troubleshooting 1H NMR Spectroscopy. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Pyran derivatives and their preparation. (2018). Google Patents.
  • The Phenomenon of Self-Induced Diastereomeric Anisochrony and Its Implications in NMR Spectroscopy. (2023). Molecules, 28(12), 4721.
  • Paizs, B., & Suhai, S. (2005). Fragmentation pathways of protonated peptides. Mass spectrometry reviews, 24(4), 508–548.
  • Quantitative NMR spectroscopy of complex mixtures. (2023).
  • tetrahydro-3-pentyl-2H-pyran-4-yl acetate. (n.d.). NIST WebBook. Retrieved from [Link]

  • Sample Preparation & NMR Tubes. (n.d.). Weizmann Institute of Science, Chemical Research Support. Retrieved from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Tetrahydropyran synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Novel pyran derivatives, their preparation and use thereof in perfumery. (2009). Google Patents.
  • Analysis of Complex Mixtures by Chemosensing NMR Using para-Hydrogen-Induced Hyperpolarization. (2018). Accounts of Chemical Research, 51(9), 2093–2101.
  • Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. (2014).
  • NMR of a viscous material? (2017). ResearchGate. Retrieved from [Link]

  • Can any one explain how to determine diastereomeric ratio from NMR spectra? (2014). ResearchGate. Retrieved from [Link]

  • Mass spectrometry studies of the fragmentation patterns and mechanisms of protonated peptoids. (2020). Journal of the American Society for Mass Spectrometry, 31(7), 1469–1478.
  • Demarque, D. P., et al. (2016). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Chemical reviews, 116(4), 2112–2154.
  • NMR – Small Molecules and Analysis of Complex Mixtures. (2014). ResearchGate. Retrieved from [Link]

  • Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. (2021). Beilstein Journal of Organic Chemistry, 17, 1021–1070.
  • NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. (2023). ACS Sustainable Chemistry & Engineering, 11(13), 5276–5286.
  • Tetrahydro-3-pentyl-2H-pyran-4-yl acetate. (n.d.). PINPOOLS. Retrieved from [Link]

  • Structure Determination by NMR Spectroscopy. (n.d.). JenaLib. Retrieved from [Link]

  • What Causes NMR Peak Broadening? (2023). YouTube. Retrieved from [Link]

  • ESI-MSn study on the fragmentation of protonated cyclic-dipeptides. (2013). ResearchGate. Retrieved from [Link]

  • Fragmentation of Conjugate Bases of Esters Derived from Multifunctional Alcohols Including Triacylglycerols. (2002). ResearchGate. Retrieved from [Link]

  • Advanced NMR Screening: Unveiling Bioactive Compounds in Complex Molecular Mixtures. (2023). Molecules, 28(19), 6833.
  • herbal pyran jasmal. (n.d.). The Good Scents Company. Retrieved from [Link]

  • Direct synthesis of tetrahydropyran-4-ones via O3ReOH-catalyzed Prins cyclization of 3-chlorohomoallylic alcohols. (2020). Organic & Biomolecular Chemistry, 18(1), 108-112.
  • LC Troubleshooting Series: Peak Broadening. (2010). Agilent. Retrieved from [Link]

  • Diastereomeric Branched-Ester dBET1 Analogs Exhibit Conformation-Dependent Differences in Passive Membrane Permeability. (2022). Journal of Medicinal Chemistry, 65(2), 1438–1453.
  • Hidden Structural States of Proteins Revealed by Conformer Selection with AlphaFold-NMR. (2024). bioRxiv.
  • Probing the Interactions of Porphyrins with Macromolecules Using NMR Spectroscopy Techniques. (2021). Molecules, 26(11), 3183.
  • Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. (2020). Forensic Chemistry, 19, 100244.
  • Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. (2016).
  • Mass spectrum fragmentation of ethyl acetate. (2024). Chemistry Stack Exchange. Retrieved from [Link]

  • High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and MD Simulations. (2022). International Journal of Molecular Sciences, 23(19), 11843.
  • The enzymatic resolution of enantiomers and the formation of diastereomers: An undergraduate NMR experiment. (2016). ResearchGate. Retrieved from [Link]

  • NMR Peak Broadening. (2023). Reddit. Retrieved from [Link]

  • Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. (2021). Semantic Scholar. Retrieved from [Link]

  • 2H-Pyran-2-one, 3-bromo. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Mass spectrum of 2H-Pyran,tetrahydro-2-(12- pentadecynyloxy) with... (n.d.). ResearchGate. Retrieved from [Link]

  • Conformational analysis of 2,3-disubstituted 1,4-dithianes by NMR spectroscopy and MMX calculations. (1994). Tetrahedron, 50(33), 10107–10116.
  • New Synthesis of 6-n-pentyl-2h-pyran-2-one and Related Compounds. (1982). ResearchGate. Retrieved from [Link]

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Scale-up considerations for the industrial synthesis of "Tetrahydro-3-pentyl-2H-pyran-4-yl acetate"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Industrial Synthesis of Tetrahydro-3-pentyl-2H-pyran-4-yl acetate

Welcome to the technical support center for the industrial synthesis of Tetrahydro-3-pentyl-2H-pyran-4-yl acetate, a key fragrance component known for its rich, floral jasmine notes.[1][2] This guide is designed for chemists, process engineers, and manufacturing professionals involved in the scale-up and production of this valuable molecule. Here, we address common challenges and frequently asked questions, providing in-depth, field-proven insights to ensure a robust, efficient, and safe manufacturing process.

Section 1: Synthesis Overview & Core Chemistry

The industrial production of Tetrahydro-3-pentyl-2H-pyran-4-yl acetate is typically a two-step process. The core of this synthesis is the acid-catalyzed Prins reaction , a powerful C-C and C-O bond-forming transformation.[3]

  • Step 1: Prins Cyclization. An alkene (1-octene) reacts with an aldehyde (formaldehyde) in the presence of an acid catalyst to form the key intermediate alcohol, Tetrahydro-3-pentyl-2H-pyran-4-ol.

  • Step 2: Esterification. The intermediate alcohol is then acetylated, typically using acetic anhydride, to yield the final ester product.

The selectivity and efficiency of the initial Prins reaction are critical for the overall success of the synthesis, as the outcome is highly dependent on reaction conditions.[4][5][6] Careful control is necessary to minimize side-product formation and facilitate purification.[4][5]

G cluster_0 Step 1: Prins Reaction cluster_1 Step 2: Acetylation a 1-Octene d Tetrahydro-3-pentyl-2H-pyran-4-ol (Intermediate Alcohol) a->d b Formaldehyde b->d c Acid Catalyst (e.g., H₂SO₄) c->d Catalyzes f Tetrahydro-3-pentyl-2H-pyran-4-yl acetate (Final Product) d->f Reacts with e Acetic Anhydride e->f

Caption: Overall synthesis workflow.

Section 2: Troubleshooting Guide & FAQs

This section is structured to follow the manufacturing workflow, addressing potential issues at each critical stage.

Question 1: Our Prins reaction is suffering from low yield and the formation of significant side products, particularly 1,3-dioxanes. What is the cause and how can we improve selectivity?

Answer: This is a classic challenge in Prins chemistry. The formation of 1,3-dioxanes and other undesired products stems from the carbocation intermediate reacting with excess formaldehyde or undergoing elimination pathways.[4][5][7] The selectivity is highly sensitive to reaction conditions.[4][6]

  • Causality: The acid catalyst protonates formaldehyde, creating a highly electrophilic oxonium ion.[5][6] This reacts with 1-octene to form a carbocation intermediate. This intermediate can be trapped by a nucleophile (like water, leading to a diol) or another molecule of formaldehyde. If excess formaldehyde is present, especially at lower temperatures, the formation of stable six-membered 1,3-dioxane rings becomes favorable.[5][7]

  • Troubleshooting & Optimization:

    • Control Stoichiometry: Avoid a large excess of formaldehyde. While a slight excess may be needed to drive the reaction, a significant surplus strongly favors dioxane formation.[5][7]

    • Temperature Management: Higher temperatures (e.g., >70°C) tend to favor the formation of the desired alcohol or corresponding 1,3-diol over the dioxane.[8] However, excessively high temperatures can lead to alkene polymerization or decomposition. A careful temperature optimization study is crucial during scale-up.

    • Catalyst Choice & Loading: The type and concentration of the acid catalyst are critical. Strong protic acids like sulfuric acid (H₂SO₄) are effective but can be corrosive and promote side reactions if not used judiciously.[4][6] Consider exploring solid acid catalysts (e.g., Montmorillonite K10, Amberlyst-15) which can offer easier removal, reduced corrosion, and potentially higher selectivity.[8][9][10]

    • Solvent & Water Content: The presence of a controlled amount of water can favor the formation of the 1,3-diol, which can then cyclize to the desired pyranol.[5] Anhydrous conditions, conversely, can lead to different product profiles, such as allylic alcohols.[5]

Question 2: We are scaling up the Prins reaction from a 10L to a 1000L reactor and are experiencing poor reproducibility and longer reaction times. What are the likely scale-up issues?

Answer: This is a common scale-up challenge related to mass and heat transfer limitations. What works in a lab flask with efficient stirring and surface area-to-volume ratio does not translate directly to a large industrial reactor.

  • Causality: The Prins reaction is often biphasic (aqueous formaldehyde and non-polar 1-octene) and exothermic.

    • Mass Transfer: In a large vessel, inefficient mixing leads to poor contact between the reactants at the phase interface, slowing the reaction rate. The acid catalyst may also be poorly dispersed.

    • Heat Transfer: The heat generated by the reaction (exotherm) cannot be dissipated as efficiently in a large reactor due to the lower surface-area-to-volume ratio. This can lead to localized "hot spots," which accelerate side reactions, cause decomposition, and create a safety hazard.

  • Troubleshooting & Optimization:

    • Agitation Study: The stirrer design, speed (RPM), and baffle configuration are critical. A study should be conducted to ensure sufficient interfacial area is generated for effective mass transfer. Hydrofoil impellers are often preferred for good bulk mixing in large tanks.

    • Controlled Addition Rates: Instead of charging all reactants at once, implement a controlled, slow addition of one reactant (e.g., formaldehyde or the acid catalyst) to the other. This allows the reactor's cooling system to manage the exotherm effectively.

    • Reactor Heat Transfer Characterization: Ensure you have accurate data on your reactor's heat transfer coefficient (U) and can calculate the maximum heat removal capacity. The rate of reaction must not generate heat faster than it can be removed.

G Start Low Yield / Poor Selectivity in Prins Reaction CheckTemp Is Temperature Optimized (>70°C)? Start->CheckTemp CheckStoich Is Formaldehyde Ratio Controlled? CheckTemp->CheckStoich Yes SolutionTemp Adjust Temperature: Balance reaction rate vs. side products. CheckTemp->SolutionTemp No CheckMixing Is Agitation Sufficient for Mass Transfer? CheckStoich->CheckMixing Yes SolutionStoich Optimize Stoichiometry: Avoid large excess of formaldehyde. CheckStoich->SolutionStoich No CheckCatalyst Is Catalyst Type/Loading Correct? CheckMixing->CheckCatalyst Yes SolutionMixing Improve Mixing: Increase RPM or modify impeller design. CheckMixing->SolutionMixing No SolutionCatalyst Screen Catalysts: Consider solid acids for better handling/selectivity. CheckCatalyst->SolutionCatalyst No

Caption: Troubleshooting Decision Tree for Prins Reaction.

Question 3: During the acetylation of the crude pyranol intermediate, we observe incomplete conversion and the final product requires multiple distillations to meet purity specifications. How can we improve this step?

Answer: Incomplete conversion and purification difficulties often point to two issues: the purity of the pyranol intermediate and the efficiency of the acetylation/work-up procedure.

  • Causality:

    • Intermediate Purity: Side products from the Prins reaction (e.g., diols, unreacted starting materials) can interfere with the acetylation or have boiling points close to the final product, making distillation difficult.

    • Acetylation Conditions: The reaction with acetic anhydride requires appropriate stoichiometry and reaction time.[11] The work-up is critical for removing acetic acid and excess anhydride, which can co-distill with the product.

  • Troubleshooting & Optimization:

    • Intermediate Purification: While it may seem counterintuitive to add a step, purifying the crude Tetrahydro-3-pentyl-2H-pyran-4-ol intermediate before acetylation can be highly advantageous.[9][11] By-products that are difficult to separate from the final ester may be more easily separated from the precursor alcohol due to differences in polarity and boiling point.[9][11]

    • Acetylation Protocol: A typical lab protocol involves reacting the alcohol with acetic anhydride, sometimes with a catalyst like DMAP or in a solvent like pyridine.[12] For industrial scale, a common procedure is to react the alcohol with acetic anhydride at a controlled temperature (e.g., 60-80°C) for several hours.[11] Monitor the reaction by GC until the starting alcohol is consumed.

    • Efficient Work-up: After the reaction, excess acetic anhydride and the acetic acid by-product must be thoroughly removed. This is typically achieved by:

      • Initial distillation under reduced pressure to remove the bulk of volatiles.[11]

      • Diluting the residue in a water-immiscible solvent (e.g., MTBE, toluene).[11]

      • Washing the organic phase sequentially with water, a saturated sodium bicarbonate solution (to neutralize all acidic components), and finally brine.[11]

      • Drying the organic phase over magnesium sulfate or sodium sulfate before final solvent removal.[11]

    • Final Distillation: A well-executed work-up will significantly reduce the burden on the final fractional distillation, allowing the target purity to be achieved more efficiently.

Table 1: Comparison of Key Process Parameters

Parameter Lab Scale (1L) Pilot/Industrial Scale (1000L) Key Consideration for Scale-Up
Prins Reaction
Reactant Addition All at once Slow, controlled addition Exotherm Management: Prevent thermal runaway.
Mixing Magnetic Stirrer Top-mounted mechanical agitator Mass Transfer: Ensure phase contact.
Heat Transfer High Surface/Volume Ratio Low Surface/Volume Ratio Reactor cooling capacity is a limiting factor.
Catalyst H₂SO₄ (liquid) Solid acid catalyst (e.g., K10) Ease of removal, reduced corrosion, potentially higher selectivity.[9][10]
Acetylation Work-up
Phase Separation Separatory Funnel Decantation in reactor Allow adequate settling time for clear phase separation.
Washing Vigorous shaking Gentle agitation Avoid creating stable emulsions which are difficult to break.

| Final Purification | Chromatography / Kugelrohr | Fractional Distillation | Requires investment in appropriately sized distillation columns. |

Section 3: Safety Considerations in Manufacturing

Question 4: What are the primary safety hazards associated with the industrial synthesis of this compound?

Answer: The primary hazards are associated with the raw materials and the exothermic nature of the Prins reaction.

  • Formaldehyde: A known carcinogen and sensitizer. Operations should be conducted in closed systems with appropriate local exhaust ventilation to minimize operator exposure.

  • Strong Acid Catalysts (e.g., H₂SO₄): Highly corrosive. Personnel must use appropriate personal protective equipment (PPE), including acid-resistant gloves, aprons, and face shields. Use of solid, recoverable acid catalysts can mitigate some of these handling risks.[13]

  • Thermal Runaway: The Prins reaction is exothermic. As discussed, a failure of the cooling system or an addition rate that is too fast can lead to a rapid increase in temperature and pressure, potentially causing a reactor failure. A thorough process safety review (e.g., HAZOP) is essential to identify risks and implement safeguards, such as emergency quenching systems or rupture discs.

  • Flammable Solvents: Solvents used in the work-up (e.g., Toluene, MTBE) are flammable. The plant must be properly grounded and equipped with explosion-proof electronics to prevent ignition from static discharge or sparks.

References

  • NROChemistry. (n.d.). Prins Reaction. Retrieved from [Link]

  • Biswas, T. (2022, January 16). Prins Reaction: Aldehyde & Alkene reaction. Chemistry-The Mystery of Molecules. Retrieved from [Link]

  • Wikipedia. (2023). Prins reaction. Retrieved from [Link]

  • Kraft, P., et al. (2009). Novel pyran derivatives, their preparation and use thereof in perfumery. Google Patents (WO2009130192A1).
  • Kraft, P., et al. (2018). Pyran derivatives and their preparation. Google Patents (US10040776B2).
  • Ko, H. M. (2012). Prins reactions and Applications. The Dong Group. Retrieved from [Link]

  • Kraft, P., et al. (2009). Novel pyran derivatives, their preparation and use thereof in perfumery. European Patent Office (EP2112144A1). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Prins Reaction. Retrieved from [Link]

  • The Good Scents Company. (n.d.). herbal pyran jasmal. Retrieved from [Link]

  • MDPI. (2021). (1R,2R,3S,4R)-1-(Acetylamino)-2,4,5-tris(acetyloxy)-1-((2S)-4-(benzyloxy)-5-oxo-2,5-dihydrofuran-2-yl)pentan-3-yl Acetate. Retrieved from [Link]

  • ResearchGate. (2024). (R)-4-Acetyl-10-(2-chloro-1,3-thiazol-4-yl)-5,11,13-trihydroxy-2,12-dimethyl-8-oxatricyclo[7.4.0.0]trideca-1(13),4,6,9,11-pentaen-3-one. Retrieved from [Link]

  • The Good Scents Company. (n.d.). jasmopyrane (Givaudan) tetrahydro-3-pentyl-2H-pyran-4-yl acetate. Retrieved from [Link]

  • Díaz-Oviedo, C. D., Maji, R., & List, B. (2021). The Catalytic Asymmetric Intermolecular Prins Reaction. Journal of the American Chemical Society, 143(49), 20598–20604. Retrieved from [Link]

  • NRO Reagents. (2021, September 18). Prins Reaction. YouTube. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • Glycoscience Protocols. (2021, October 6). O-Acetylation using acetic anhydride in pyridine. Retrieved from [Link]

  • PubMed Central. (2023, September 26). Asymmetric Synthesis of Four Stereoisomers of 2,2-Dimethyl-3-hydroxy-4-(1′-angeloyloxy)-6-acetylchromane from Ageratina grandifolia and Plausible Absolute Stereochemistry of the Natural Product. Retrieved from [Link]

Sources

Technical Support Center: Purification of Tetrahydro-3-pentyl-2H-pyran-4-yl acetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Tetrahydro-3-pentyl-2H-pyran-4-yl acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this compound. Our goal is to equip you with the knowledge to not only execute purification protocols but also to understand the underlying chemical principles for effective problem-solving.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing Tetrahydro-3-pentyl-2H-pyran-4-yl acetate?

A1: The impurity profile of your crude product is intrinsically linked to its synthetic route. A common synthesis involves the esterification of Tetrahydro-3-pentyl-2H-pyran-4-ol. Therefore, the primary impurities are typically:

  • Unreacted Starting Materials: Residual Tetrahydro-3-pentyl-2H-pyran-4-ol and the acylating agent (e.g., acetic anhydride or acetyl chloride).

  • Acidic Impurities: The acid catalyst used in the esterification (e.g., sulfuric acid, p-toluenesulfonic acid) and acetic acid formed as a byproduct if acetic anhydride is used.

  • Byproducts from Side Reactions: Dehydration of the starting pyranol can lead to the formation of unsaturated pyran derivatives, especially if the reaction is performed at elevated temperatures or with strong acid catalysts.[1]

  • Isomers: Depending on the stereochemistry of the starting alcohol, you may have a mixture of cis and trans isomers of the final product.

Q2: How do I choose the best primary purification method for my crude product?

A2: The choice of purification method depends on the nature of the impurities and the scale of your reaction. Here is a general guideline:

  • For removing acidic impurities and water-soluble compounds: A liquid-liquid extraction is the first line of defense.

  • For separating compounds with different boiling points: Distillation, particularly vacuum distillation for high-boiling esters, is effective.[2]

  • For separating compounds with similar boiling points but different polarities: Column chromatography is the preferred method.

Q3: Can I lose my product due to hydrolysis during aqueous workup?

A3: Yes, ester hydrolysis is a valid concern, especially under acidic or basic conditions with prolonged exposure to water.[3][4][5] To minimize this risk:

  • Use a weak base like sodium bicarbonate for neutralization instead of strong bases like sodium hydroxide.

  • Keep the contact time with the aqueous phase as short as possible.

  • Perform extractions at room temperature or below.

  • Promptly dry the organic layer after extraction.

Tetrahydropyran rings themselves can be susceptible to ring-opening under strong acidic conditions.[6]

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification of Tetrahydro-3-pentyl-2H-pyran-4-yl acetate.

Guide 1: Liquid-Liquid Extraction Problems

Problem: A persistent emulsion has formed between the organic and aqueous layers, preventing a clean separation.

Causality: Emulsions are often caused by the presence of surfactant-like molecules or fine particulate matter that stabilize the interface between the two immiscible liquids. Vigorous shaking can also contribute to emulsion formation.[7]

Solutions:

Solution Mechanism of Action Protocol
Addition of Brine Increases the ionic strength of the aqueous phase, which decreases the solubility of organic compounds and helps to break the emulsion. This is known as "salting out".[7][8]Add a saturated solution of sodium chloride (brine) to the separatory funnel, gently swirl, and allow the layers to separate.
Centrifugation The applied force helps to coalesce the dispersed droplets of the emulsion.[8][9][10]If the volume is manageable, transfer the mixture to centrifuge tubes and spin at a moderate speed until the layers separate.
Filtration through Glass Wool Physically disrupts the emulsion layer, allowing the bulk liquids to separate.[7]Place a small plug of glass wool into the bottom of a funnel and pour the emulsion through it.
Addition of a Different Solvent Alters the polarity of the organic phase, which can help to dissolve the emulsifying agent.[7]Add a small amount of a different, water-immiscible organic solvent (e.g., diethyl ether if you are using ethyl acetate) and gently swirl.

Workflow for Breaking Emulsions:

Caption: Decision tree for resolving emulsions in liquid-liquid extraction.

Guide 2: Distillation Challenges

Problem: My product is co-distilling with an impurity of a similar boiling point.

Causality: Simple distillation is ineffective for separating liquids with boiling points that are close to each other.

Solutions:

Solution Mechanism of Action Protocol
Fractional Distillation Provides a larger surface area (in the form of packing or trays) for repeated vaporization and condensation cycles, effectively creating multiple simple distillations within a single apparatus.Use a fractionating column (e.g., Vigreux, packed) between the distillation flask and the condenser. Ensure the column is well-insulated to maintain a proper temperature gradient.
Vacuum Distillation Lowering the pressure reduces the boiling points of the compounds, which can sometimes increase the difference in their boiling points, allowing for better separation.[2]Connect a vacuum pump to the distillation apparatus. Use a manometer to monitor the pressure. Be cautious of bumping; use a magnetic stirrer or boiling chips.

Problem: The product appears to be decomposing in the distillation pot, indicated by darkening of the color.

Causality: Tetrahydro-3-pentyl-2H-pyran-4-yl acetate is a high-boiling point ester. Prolonged heating at atmospheric pressure can lead to thermal decomposition.

Solution:

  • Vacuum Distillation: This is the most effective solution as it significantly lowers the required temperature for distillation, thereby minimizing thermal stress on the molecule.

Distillation Troubleshooting Flowchart:

Distillation_Troubleshooting cluster_0 Purity Issue cluster_1 Decomposition Issue Co-distillation Co-distillation Fractional_Distillation Fractional_Distillation Co-distillation->Fractional_Distillation Implement Vacuum_Fractional_Distillation Vacuum_Fractional_Distillation Fractional_Distillation->Vacuum_Fractional_Distillation If still co-distilling Pure_Product Pure_Product Vacuum_Fractional_Distillation->Pure_Product Product_Darkening Product_Darkening Vacuum_Distillation Vacuum_Distillation Product_Darkening->Vacuum_Distillation Implement Vacuum_Distillation->Pure_Product Crude_Product Crude_Product Simple_Distillation Simple_Distillation Crude_Product->Simple_Distillation Simple_Distillation->Co-distillation Problem Simple_Distillation->Product_Darkening Problem Simple_Distillation->Pure_Product Ideal Outcome

Caption: Troubleshooting common issues during the distillation of high-boiling esters.

Guide 3: Column Chromatography Issues

Problem: The compound is not eluting from the column, or the elution is very slow (tailing).

Causality: The chosen solvent system (eluent) is not polar enough to move the compound down the stationary phase (e.g., silica gel). Tailing can also be caused by interactions of polar functional groups with the acidic silica gel.

Solutions:

Solution Mechanism of Action Protocol
Increase Eluent Polarity A more polar eluent will have a stronger affinity for the stationary phase, displacing the compound and allowing it to move down the column more quickly.[11]Gradually increase the proportion of the more polar solvent in your eluent mixture. For example, if you are using 10% ethyl acetate in hexanes, try increasing to 15% or 20%.
Add a Small Amount of a Modifier For basic compounds that may be interacting strongly with the acidic silica, adding a small amount of a base can improve peak shape. For acidic compounds, a small amount of acid can help.For a neutral compound like an ester, this is less common, but if you suspect acidic impurities are causing issues, you could try adding a very small amount (e.g., 0.1%) of acetic acid to the eluent.

Problem: The separation between my product and an impurity is poor.

Causality: The polarity difference between your product and the impurity is not large enough for the chosen eluent system to resolve them effectively.

Solutions:

  • Optimize the Eluent System: Use thin-layer chromatography (TLC) to test various solvent systems of different polarities to find one that gives the best separation (largest difference in Rf values).

  • Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity during the chromatography. This will elute the less polar compounds first, followed by the more polar ones, often providing better resolution than an isocratic (constant solvent composition) elution.[11]

Experimental Protocols

Protocol 1: General Liquid-Liquid Extraction for Removal of Acidic Impurities
  • Dissolution: Dissolve the crude Tetrahydro-3-pentyl-2H-pyran-4-yl acetate in a water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether) in a separatory funnel.

  • Neutralization: Add a saturated aqueous solution of sodium bicarbonate to the separatory funnel. Swirl gently and periodically vent the funnel to release the carbon dioxide gas that is formed.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer.

  • Washing: Wash the organic layer with water, followed by a wash with brine to help remove dissolved water from the organic phase.

  • Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the partially purified product.

Protocol 2: Impurity Profiling by Thin-Layer Chromatography (TLC)
  • Spotting: Dissolve a small amount of your crude and purified product in a volatile solvent (e.g., ethyl acetate). Using a capillary tube, spot a small amount of each solution onto a TLC plate (silica gel).

  • Development: Place the TLC plate in a developing chamber containing a suitable eluent system (e.g., 20% ethyl acetate in hexanes). Allow the solvent front to travel up the plate.

  • Visualization: Remove the plate and visualize the spots. This can be done using a UV lamp if the compounds are UV-active, or by staining with a developing agent (e.g., potassium permanganate stain).

  • Analysis: Compare the spots of the crude and purified product. The absence of impurity spots in the purified sample indicates successful purification. The Rf values of the spots can be used to optimize the solvent system for column chromatography.[12]

References

  • Distillation Column Troubleshooting: A comprehensive guide to identifying and resolving common distillation issues. [Link]

  • Tips for Troubleshooting Liquid–Liquid Extractions: A detailed article on overcoming challenges in liquid-liquid extraction, with a focus on emulsion formation. [Link]

  • Purification: Troubleshooting Flash Column Chromatography: A practical guide to solving common problems in flash column chromatography from the University of Rochester. [Link]

  • Prins Cyclization in Tetrahydropyran Synthesis: ResearchGate article discussing the mechanism and potential byproducts of the Prins reaction. [Link]

  • Hydrolysis of Esters: An overview of the conditions that can lead to ester hydrolysis. [Link]

  • Column Chromatography Troubleshooting and Alternatives: A ChemistryViews article offering practical advice on column chromatography. [Link]

  • Emulsion Breaking Techniques: A guide from Biotage on various methods to break emulsions in a laboratory setting. [Link]

  • Stability of Pyran Derivatives: An article from the National Institutes of Health discussing the stability of pyran-containing compounds. [Link]

  • Impurity Profiling by TLC: A PubMed article on the use of thin-layer chromatography for pharmaceutical impurity profiling. [Link]

  • Breaking Emulsions in Solvent Extractions: Spectro Scientific provides a list of techniques for breaking emulsions. [Link]

  • Fisher Esterification and Purification: A resource from Science Ready detailing the purification of esters. [Link]

  • Hydrolysis of Esters - Acid Catalyzed: A detailed look at the mechanism of acid-catalyzed ester hydrolysis from Chemguide. [Link]

  • Impurity Profiling Techniques: A review of various chromatographic and spectroscopic techniques for impurity profiling. [Link]

  • Breaking Emulsions in Lipid Extractions: A ResearchGate discussion on methods to break emulsions when working with biological extracts. [Link]

  • Recent Advances in the Prins Reaction: An ACS Omega article detailing modern advancements in the Prins reaction for tetrahydropyran synthesis. [Link]

  • Basic Hydrolysis of Esters: A resource from the University of Calgary explaining the mechanism of base-catalyzed ester hydrolysis. [Link]

  • General Procedures for the Purification of Esters: A Chempedia entry on standard ester purification methods. [Link]

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Technical Support Center: Enhancing the Olfactory Performance of Tetrahydro-3-pentyl-2H-pyran-4-yl acetate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist

Welcome to the technical support guide for Tetrahydro-3-pentyl-2H-pyran-4-yl acetate, a key ingredient in modern perfumery. This document provides researchers, perfumers, and formulation scientists with advanced troubleshooting strategies and validated protocols to maximize the olfactory impact of this versatile molecule. Our approach is rooted in rigorous scientific principles to ensure you can overcome common formulation challenges and unlock its full creative potential.

Section 1: Foundational Knowledge & Frequently Asked Questions

This section addresses the fundamental properties and characteristics of Tetrahydro-3-pentyl-2H-pyran-4-yl acetate.

Q1: What is Tetrahydro-3-pentyl-2H-pyran-4-yl acetate and what are its primary olfactory characteristics?

Tetrahydro-3-pentyl-2H-pyran-4-yl acetate is a fragrance molecule widely known by trade names such as Jasmopyrane (Givaudan) and Jasmal (IFF).[1][2] Its core identity is defined by CAS Number 18871-14-2.[3]

The olfactory profile is predominantly floral and complex, characterized by:

  • Primary Notes: A rich, floral jasmine character.[1]

  • Secondary Notes: Herbaceous, tea-like, and slightly oily or plant-like nuances.[1][2]

  • Subtle Facets: Depending on the isomeric ratio and purity, it can present with mushroom-like or lactonic undertones.[2]

It is highly valued for its ability to impart a natural-feeling, green-floralcy and to improve the overall diffusion of a fragrance composition.[2][4]

Q2: What are the key physical and chemical properties I should be aware of during formulation?

Understanding the physicochemical properties is critical for predicting its behavior in different matrices and for ensuring stability.

PropertyValueSource
CAS Number 18871-14-2[3]
Molecular Formula C12H22O3[3]
Molecular Weight 214.30 g/mol [3]
Appearance Colorless to pale yellow liquid[2]
Boiling Point ~278.1 °C @ 760 mmHg[2][3]
Flash Point ~92.8 °C (199 °F) TCC[1][2]
Specific Gravity 0.971 - 0.979 @ 25 °C[2]
Solubility Soluble in alcohol; poorly soluble in water (~58 mg/L @ 25°C)[2]
Vapor Pressure 0.004 mmHg @ 25 °C (est.)[2]
Q3: What are the recommended usage levels and any known safety considerations?

The International Fragrance Association (IFRA) provides standards for safe usage levels. For Tetrahydro-3-pentyl-2H-pyran-4-yl acetate, the recommended maximum concentration is up to 5.0% in the final fragrance concentrate.[1] The Research Institute for Fragrance Materials (RIFM) has conducted a safety assessment, and based on available data, the molecule is not expected to be a concern for genotoxic potential or phototoxicity at current use levels.[5] It is crucial to consult the latest IFRA standards and the material's Safety Data Sheet (SDS) before formulation.

Section 2: Troubleshooting Olfactory Performance Issues

This section provides structured, cause-and-effect solutions to common performance challenges encountered during experimental formulation.

Issue 1: Poor Longevity / Short Tenacity

Q: My fragrance accord featuring Jasmopyrane has a beautiful opening, but it fades from the skin or blotter far too quickly. How can I improve its tenacity?

Causality: This issue stems from the molecule's vapor pressure and its rate of evaporation relative to other components in your formula. While not excessively volatile, its performance is enhanced by anchoring it with materials that have a much lower evaporation rate. This is the primary function of a fixative .[6][7] Fixatives are less volatile substances that form intermolecular interactions with more volatile fragrance molecules, effectively lowering their evaporation rate from the substrate.[8][9]

Solution: Implement a fixative co-formulation strategy. The goal is to introduce high molecular weight ingredients that will act as an anchor.

  • Baseline Preparation: Create a simple solution of 1% Tetrahydro-3-pentyl-2H-pyran-4-yl acetate in ethanol. This is your control (Sample A).

  • Fixative Selection: Choose a range of fixatives with low volatility. Good candidates include:

    • Synthetic Musks: Galaxolide, Ethylene Brassylate.

    • Woody/Amber Notes: Iso E Super, Ambroxan.

    • Odorless Fixatives: Triethyl Citrate, Benzyl Benzoate.[7]

  • Test Sample Preparation: Create several test solutions (Samples B, C, D, etc.), each containing 1% Tetrahydro-3-pentyl-2H-pyran-4-yl acetate plus a fixative at a 1:1, 1:2, or 1:5 ratio by weight.

  • Application: Apply 100µL of each sample to a separate fragrance blotter. Label each blotter with the time of application.

  • Sensory Evaluation: Evaluate the intensity of the characteristic Jasmopyrane scent from each blotter at regular intervals (T=0, T+1h, T+2h, T+4h, T+8h, T+24h).

  • Data Analysis: Record the time at which the scent is no longer perceivable for each sample. A significant increase in this time for the test samples compared to the control indicates successful fixation.

Fig 1: Mechanism of fragrance fixation.
Issue 2: Olfactory Profile Distortion in Product Base

Q: The floral and herbaceous character of Jasmopyrane is significantly weakened or altered when incorporated into my high-pH soap base. What is causing this instability and how can I protect the molecule?

Causality: Tetrahydro-3-pentyl-2H-pyran-4-yl acetate is an ester . Esters are susceptible to hydrolysis, particularly under alkaline (high pH) or strongly acidic conditions, which breaks them down into their constituent alcohol and carboxylic acid. This chemical degradation fundamentally alters the olfactory profile. Furthermore, interactions with surfactants and other active ingredients in a complex base can trap or mask the fragrance molecule.

Solution: Microencapsulation provides a physical barrier to protect the fragrance oil from the reactive chemical environment of the product base.[10][11] The fragrance core is enclosed within a protective polymer shell, which ruptures upon use (e.g., through friction during washing) to release the intact scent.[12]

This protocol outlines the key steps in a common encapsulation method, spray drying, which is scalable and cost-effective.[13]

  • Core Phase Preparation: The "core" consists of the fragrance oil. Prepare a formulation containing Tetrahydro-3-pentyl-2H-pyran-4-yl acetate, potentially blended with other oils and fixatives as determined previously.

  • Wall Material Selection: The "wall" is the protective polymer shell. Common materials include maltodextrin, gum arabic, and modified starches. The choice depends on the desired release mechanism and compatibility with the product base.

  • Emulsification: The wall material is dissolved in water to form a continuous phase. The fragrance oil (core phase) is then added and subjected to high-shear homogenization. This creates a stable oil-in-water emulsion where tiny droplets of fragrance are dispersed and surrounded by the wall material solution.

  • Atomization & Spray Drying: The emulsion is fed into a spray dryer. It is atomized into a fine mist inside a heated chamber. The high temperature rapidly evaporates the water from the droplets, causing the wall material to solidify and form a hard shell around the fragrance oil core.

  • Collection: The resulting dry powder, consisting of microcapsules, is collected from the dryer's cyclone separator. These capsules can now be blended into the soap base with significantly improved stability.

Encapsulation_Workflow cluster_inputs Phase Preparation cluster_process Process Fragrance Fragrance Core (Jasmopyrane) Emulsion Homogenization (Create Emulsion) Fragrance->Emulsion Polymer Wall Material (e.g., Maltodextrin) + Water Polymer->Emulsion Drying Spray Drying (Atomize & Evaporate Water) Emulsion->Drying Oil-in-Water Emulsion Output Final Microcapsules (Stable Powder) Drying->Output Solidification of Shell

Fig 2: Conceptual workflow for microencapsulation.

Section 3: Analytical & Validation Protocols

Subjective evaluation is essential, but instrumental analysis provides objective, quantifiable data to validate your formulation improvements.

Q: How can I quantitatively measure the impact of my formulation changes on olfactory performance?

Causality: To truly understand performance, you must correlate chemical measurements with sensory perception. This requires a multi-pronged approach: measuring the concentration of volatiles over time (longevity), identifying the specific odor-active compounds (character), and using trained human subjects to assess the overall experience.

Solution: Employ a combination of gas chromatography-based techniques and structured sensory evaluation.

  • Sample Preparation: Apply a precise amount (e.g., 50 mg) of your final fragrance formulation (e.g., lotion with encapsulated vs. free fragrance) onto a standard substrate (e.g., filter paper or textile swatch) within a sealed headspace vial.

  • Time-Course Analysis: Prepare multiple vials. Analyze one vial immediately (T=0). Place the remaining vials in a controlled temperature environment (e.g., 25°C).

  • Headspace Sampling: At specified time points (e.g., 1, 4, 8, 24 hours), place a vial in a headspace autosampler. The vial is heated to a set temperature (e.g., 60°C) for a defined time to allow volatiles to equilibrate in the space above the sample. A sample of this "headspace" gas is automatically injected into the GC-MS.

  • GC-MS Analysis: The GC separates the volatile compounds. The MS identifies Tetrahydro-3-pentyl-2H-pyran-4-yl acetate based on its unique mass spectrum and retention time.

  • Data Interpretation: By measuring the peak area of the target molecule at each time point, you can create a release curve. A slower decay in peak area for a modified formula (e.g., with fixatives or encapsulation) provides quantitative proof of enhanced longevity.

GC-O is a powerful technique that uses a human nose as a detector to pinpoint which specific chemicals in a complex mixture are responsible for the perceived scent.[14][15]

  • Instrument Setup: A standard GC is modified to split the column effluent. One portion goes to a standard detector (like MS or FID), and the other portion is delivered to a heated sniffing port.

  • Analysis: As the sample runs, a trained sensory analyst sniffs the effluent from the port and records the time, intensity, and description of every odor they detect.

  • Data Correlation: The resulting "aromagram" is correlated with the chemical data from the MS detector. This allows you to confirm that the peak at a specific retention time is indeed Tetrahydro-3-pentyl-2H-pyran-4-yl acetate and that its perceived character (e.g., "floral, jasmine") is not being distorted by co-eluting impurities or degradation products. This is invaluable for troubleshooting "off-notes."

Analytical_Workflow cluster_formulation Formulation & Hypothesis cluster_analysis Analysis & Evaluation Hypothesis Hypothesis (e.g., Fixative X will increase longevity) Formulation Create Test & Control Samples Hypothesis->Formulation Instrumental Instrumental Analysis (Headspace GC-MS) Formulation->Instrumental Sensory Sensory Analysis (GC-O, Human Panel) Formulation->Sensory Data Data Interpretation (Compare Curves & Scores) Instrumental->Data Sensory->Data Refinement Refined Hypothesis & Reformulation Data->Refinement Refinement->Formulation Iterative Loop

Fig 3: The iterative workflow for fragrance performance optimization.

References

  • The Good Scents Company. (n.d.). jasmopyrane (Givaudan) tetrahydro-3-pentyl-2H-pyran-4-yl acetate. Retrieved from [Link]

  • Google Patents. (2009). WO2009130192A1 - Novel pyran derivatives, their preparation and use thereof in perfumery.
  • Api, A. M., et al. (2022). RIFM fragrance ingredient safety assessment, tetrahydro-4-methyl-2-propyl-2H-pyran-4-yl acetate, CAS Registry Number 131766-73-9. Food and Chemical Toxicology, 160(Supplement).
  • Google Patents. (2017). US10040776B2 - Pyran derivatives and their preparation.
  • The Good Scents Company. (n.d.). herbal pyran jasmal. Retrieved from [Link]

  • European Patent Office. (2009). EP2112144 A1 - Novel pyran derivatives, their preparation and use thereof in perfumery. Retrieved from [Link]

  • The Good Scents Company. (n.d.). petal pyranone. Retrieved from [Link]

  • The Good Scents Company. (n.d.). jasmin pyranol. Retrieved from [Link]

  • Spray-Tek. (n.d.). Fragrance Microencapsulation Technology And Advantages White Paper. Retrieved from [Link]

  • D'Acunto, C., et al. (2016). Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds.
  • Scentspiracy. (2023). Perfume Formulation: Understanding the importance of Fixatives. Retrieved from [Link]

  • Dixit, S. (n.d.).
  • Reddit. (2024). Here's No BS guide to increase perfume longevity. Retrieved from [Link]

  • Atrium Fragrance. (2021). How To Increase The Longevity Of Your Fresh Fragrances [Video]. YouTube.
  • PINPOOLS. (n.d.). Tetrahydro-3-pentyl-2H-pyran-4-yl acetate. Retrieved from [Link]

  • TimTul. (n.d.). From craftsmanship to science: A toolbox for sensory analysis in perfumery. Retrieved from [Link]

  • Cinquième Sens. (n.d.). Sensory Evaluation of Perfumes: Developing Professional Skills in Olfactory Analysis. Retrieved from [Link]

  • Stock Fragrance. (n.d.). Microencapsulation For Fragrance. Retrieved from [Link]

  • Lab Bulletin. (2024). Fragrance And Flavor Component Analysis: Techniques And Applications. Retrieved from [Link]

  • By Shams. (2024). 6 Key Tips to Make Perfume Scent Last Longer. Retrieved from [Link]

  • Zarzo, M., & Vicente, E. (2015). Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds.
  • ResearchGate. (n.d.). Fragrances and sensory evaluation techniques. Retrieved from [Link]

  • Marjan Industries. (2021). Role of Fixatives in the Creation of Good Quality Fragrances. Retrieved from [Link]

  • Monti, D., et al. (2020).
  • Google Patents. (2000). US6045835A - Method of encapsulating flavors and fragrances by controlled water transport into microcapsules.
  • Chemistry For Everyone. (2023). How Is GC-MS Used In Aroma Analysis? [Video]. YouTube.
  • Olfasense. (n.d.). Sensory and molecular evaluation of fragrances. Retrieved from [Link]

  • Mugler. (2022). How to Make Perfume Last Longer. Retrieved from [Link]

  • GL Sciences. (n.d.). gc-olfactometry; PHASER publications. Retrieved from [Link]

  • WhatScent Magazine. (n.d.). Perfume Fixatives: Musks, Resins & Modern Molecules Explained. Retrieved from [Link]

  • Reddit. (2020). What are your tricks to make the fragrance longer lasting/stronger?. Retrieved from [Link]

  • Scent Journer. (n.d.). The Importance of Fixatives and Its Effect on Projection, Longevity, Sillage. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2H-Pyran, 3,4-dihydro- (CAS 110-87-2). Retrieved from [Link]

  • Phlur. (2023). What is a Fixative in Perfumery?. Retrieved from [Link]

  • The Good Scents Company. (n.d.). tetrahydrolinalyl acetate. Retrieved from [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation Analysis of Tetrahydro-3-pentyl-2H-pyran-4-yl acetate

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals

Introduction: Characterizing a Scent and Flavor Compound

Tetrahydro-3-pentyl-2H-pyran-4-yl acetate is a molecule of interest in the fragrance and flavor industry, valued for its unique aromatic profile.[1][2] The precise structural elucidation and quality control of such compounds are paramount, and mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose. This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation behavior of Tetrahydro-3-pentyl-2H-pyran-4-yl acetate, offering a comparative look at different ionization techniques and furnishing the experimental rationale behind the expected fragmentation pathways.

With a molecular formula of C₁₂H₂₂O₃ and a molecular weight of 214.3013 g/mol , this molecule's structure, comprising a substituted tetrahydropyran ring and an acetate ester functional group, dictates its fragmentation pattern.[3] Understanding these fragmentation routes is crucial for its unambiguous identification in complex matrices.

Predicted Fragmentation Pathways: A Comparative Analysis of Ionization Techniques

The fragmentation of Tetrahydro-3-pentyl-2H-pyran-4-yl acetate in a mass spectrometer is highly dependent on the ionization method employed. Here, we compare the predicted outcomes of two common techniques: Electron Ionization (EI) and Electrospray Ionization (ESI).

Electron Ionization (EI-MS): Unraveling the Structure through High-Energy Fragmentation

Electron Ionization is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive and often complex fragmentation. This provides a detailed "fingerprint" of the molecule, which is invaluable for structural confirmation.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) with EI

  • Sample Preparation: A dilute solution of Tetrahydro-3-pentyl-2H-pyran-4-yl acetate in a volatile solvent (e.g., dichloromethane or hexane) is prepared.

  • Chromatographic Separation: The sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column) to separate it from any impurities.[4][5][6]

  • Ionization: As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with high-energy electrons (typically 70 eV).

  • Mass Analysis: The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Predicted Key Fragmentations under EI:

The initial event in EI-MS is the formation of a molecular ion (M⁺˙) by the loss of an electron. For Tetrahydro-3-pentyl-2H-pyran-4-yl acetate, the molecular ion peak would be observed at m/z 214. The subsequent fragmentation is driven by the stability of the resulting ions and neutral losses.

  • Loss of the Acetoxy Group: A primary and highly probable fragmentation is the cleavage of the C-O bond connecting the acetate group to the pyran ring, resulting in the loss of a neutral acetic acid molecule (CH₃COOH, 60 Da) or a ketene molecule (CH₂CO, 42 Da) via McLafferty rearrangement, or the loss of the acetyl radical (CH₃CO•, 43 Da).

  • Ring Opening and Cleavage: The tetrahydropyran ring can undergo α-cleavage adjacent to the ring oxygen, a common pathway for cyclic ethers.[7] This can be followed by further rearrangements and fragmentations.

  • Cleavage of the Pentyl Side Chain: The pentyl group can fragment through the loss of alkyl radicals. The fragmentation pattern will likely show a series of peaks separated by 14 mass units, corresponding to the loss of successive CH₂ groups.[7]

Diagram: Predicted EI Fragmentation Pathway of Tetrahydro-3-pentyl-2H-pyran-4-yl acetate

EI_Fragmentation M [C12H22O3]+• m/z 214 (Molecular Ion) NL1 - CH3COOH (60 Da) M->NL1 NL2 - C5H11• (71 Da) M->NL2 F1 [C10H18O]+• m/z 154 F3 [C6H11O]+ m/z 99 F1->F3 - C4H7• F2 [C7H13O2]+ m/z 129 NL4 - C4H8 (56 Da) F2->NL4 F4 [C5H9]+ m/z 69 NL1->F1 NL2->F2 NL3 - CH3CO• (43 Da) NL4->F4

Caption: Predicted EI fragmentation of Tetrahydro-3-pentyl-2H-pyran-4-yl acetate.

Electrospray Ionization (ESI-MS): A Softer Approach for Molecular Ion Confirmation

Electrospray Ionization is a "soft" ionization technique that typically results in minimal fragmentation. It is particularly useful for confirming the molecular weight of a compound and for studying non-covalent complexes. ESI would generally be coupled with liquid chromatography (LC-MS).

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS) with ESI

  • Sample Preparation: The sample is dissolved in a solvent compatible with reversed-phase or normal-phase liquid chromatography (e.g., methanol, acetonitrile, water).

  • Chromatographic Separation: The sample is injected into an LC system to separate it from other components.

  • Ionization: The eluent from the LC is passed through a heated capillary to which a high voltage is applied. This creates a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions.

  • Mass Analysis: The ions are then analyzed by a mass spectrometer.

Predicted Key Ions under ESI:

In positive ion mode ESI, Tetrahydro-3-pentyl-2H-pyran-4-yl acetate is expected to form adducts with protons ([M+H]⁺ at m/z 215) or other cations present in the mobile phase, such as sodium ([M+Na]⁺ at m/z 237) or potassium ([M+K]⁺ at m/z 253). Fragmentation is generally induced by collision-induced dissociation (CID) in the tandem MS (MS/MS) mode.

Tandem Mass Spectrometry (MS/MS) of the [M+H]⁺ Ion:

By isolating the [M+H]⁺ ion (m/z 215) and subjecting it to CID, we can induce fragmentation. The expected fragmentation pathways would involve the loss of neutral molecules:

  • Loss of Acetic Acid: The most likely fragmentation would be the loss of a neutral acetic acid molecule (60 Da), leading to a fragment ion at m/z 155.

  • Loss of the Pentyl Group: Loss of the pentyl group as pentene (70 Da) could also occur, resulting in a fragment at m/z 145.

Diagram: Predicted ESI-MS/MS Fragmentation Pathway

ESI_Fragmentation M [C12H23O3]+ m/z 215 ([M+H]+) NL1 - CH3COOH (60 Da) M->NL1 NL2 - C5H10 (70 Da) M->NL2 F1 [C10H19O]+ m/z 155 F2 [C7H13O3]+ m/z 145 NL1->F1 NL2->F2

Caption: Predicted ESI-MS/MS fragmentation of protonated Tetrahydro-3-pentyl-2H-pyran-4-yl acetate.

Comparative Data Summary

Ionization TechniqueTypical PlatformParent Ion (m/z)Key Predicted Fragment Ions (m/z)Information Gained
Electron Ionization (EI) GC-MS214 ([M]⁺˙)154, 129, 99, 69Detailed structural fingerprint, confirmation of functional groups and side chains.
Electrospray Ionization (ESI) LC-MS215 ([M+H]⁺), 237 ([M+Na]⁺)155, 145 (from MS/MS)Accurate molecular weight determination, softer ionization preserving the molecular ion.

Alternative and Complementary Analytical Approaches

While mass spectrometry is a powerful tool, a comprehensive analysis often involves orthogonal techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide definitive information about the carbon-hydrogen framework and the connectivity of atoms. This is the gold standard for unambiguous structure elucidation.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the ester carbonyl (C=O) stretch and the C-O stretches of the ether and ester.

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which can be used to determine the elemental composition of the parent ion and its fragments, further increasing confidence in the identification.[8]

Conclusion: A Multi-faceted Approach to Structural Analysis

The mass spectrometric analysis of Tetrahydro-3-pentyl-2H-pyran-4-yl acetate provides a wealth of structural information. Electron Ionization offers a detailed fragmentation pattern that serves as a unique fingerprint, while Electrospray Ionization is ideal for confirming the molecular weight. By understanding the predicted fragmentation pathways presented in this guide, researchers can more effectively interpret their experimental data. For unequivocal structural confirmation, a combination of mass spectrometry with other spectroscopic techniques like NMR and IR is highly recommended. This integrated approach ensures the highest level of scientific rigor in the characterization of this and other important chemical compounds.

References

  • RIFM fragrance ingredient safety assessment, tetrahydro-4-methyl-2-propyl-2H-pyran-4-yl acetate, CAS Registry Number 131766-73-9. (2022). Food and Chemical Toxicology, 160(S1), 112792. [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

  • Mass spectrum of 2H-Pyran,tetrahydro-2-(12- pentadecynyloxy). (n.d.). ResearchGate. [Link]

  • tetrahydro-3-pentyl-2H-pyran-4-yl acetate. (n.d.). NIST Chemistry WebBook. [Link]

  • Understanding MS/MS fragmentation pathways of small molecular weight molecules. (n.d.). Kingston University Research Repository. [Link]

  • GC/MS chromatogram of derivatized methanol in blood sample (A), mass... (n.d.). ResearchGate. [Link]

  • Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). (2019). TrAC Trends in Analytical Chemistry, 112, 137-145. [Link]

  • Pyran derivatives and their preparation. (2018).
  • Herman, J. A., & Harrison, A. G. (1981). Energetics and structural effects in the fragmentation of protonated esters in the gas phase. Canadian Journal of Chemistry, 59(15), 2133–2143. [Link]

  • Capillary Gas Chromatography-Mass Spectrometry (CGC-MS) Analysis and Antioxidant Activities of Phenolic and Components of Guarana. (2012). International Journal of Drug Development and Research, 4(1), 223-236. [Link]

  • Novel pyran derivatives, their preparation and use thereof in perfumery. (2009).
  • Structural characterization of wax esters by electron ionization mass spectrometry. (2014). Journal of Lipid Research, 55(5), 953–961. [Link]

  • Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. (2023). YouTube. [Link]

  • Chromone studies. Part 12. Fragmentation patterns in the electron-impact mass spectra of 2-(N,N-dialkylamino)-4H-1-benzopyran-4-ones. (n.d.). ResearchGate. [Link]

  • Gas Chromatography-Mass Spectrometry Metabolic Profiling, Molecular Simulation and Dynamics of Diverse Phytochemicals of Punica granatum L. leaves against Estrogen Receptor. (2021). Frontiers in Bioscience, 26(9), 423-441. [Link]

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A Framework for the Comparative Analysis of the Biological Activity of Tetrahydro-3-pentyl-2H-pyran-4-yl acetate Isomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the comparative analysis of the biological activities of the stereoisomers of "Tetrahydro-3-pentyl-2H-pyran-4-yl acetate," a compound commonly known in the fragrance industry as Jasmopyrane. While extensively utilized for its olfactory properties, its potential pharmacological activities, particularly the stereospecific effects of its isomers, remain largely unexplored. This document outlines a proposed investigational workflow, detailing the necessary experimental protocols and mechanistic considerations for such a study. It is intended for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of pyran derivatives.

Introduction: The Stereochemical Landscape of Tetrahydro-3-pentyl-2H-pyran-4-yl acetate

"Tetrahydro-3-pentyl-2H-pyran-4-yl acetate" is a substituted tetrahydropyran with chiral centers at positions 3 and 4 of the pyran ring. This gives rise to the existence of diastereomers, namely the cis and trans isomers, which describe the relative orientation of the pentyl and acetate substituents. Each of these diastereomers can exist as a pair of enantiomers. The biological activity of chiral molecules is often highly dependent on their stereochemistry, as stereoisomers can exhibit differential binding affinities for and interactions with chiral biological targets such as receptors and enzymes.

Given the broad spectrum of biological activities reported for pyran derivatives, including antimicrobial, anti-inflammatory, and cannabinoid-like effects, a comparative analysis of the isomers of "Tetrahydro-3-pentyl-2H-pyran-4-yl acetate" is warranted.[1][2][3][4][5][6][7][8] This guide proposes a hypothetical study to elucidate these potential differences.

Proposed Investigational Workflow

The following diagram outlines a proposed workflow for a comprehensive comparative analysis of the biological activities of the cis and trans isomers of "Tetrahydro-3-pentyl-2H-pyran-4-yl acetate."

G cluster_0 Isomer Preparation & Characterization cluster_1 Biological Screening cluster_2 Data Analysis & Mechanistic Insights Isomer_Mixture Synthesis of Isomer Mixture Separation Chromatographic Separation (e.g., HPLC, SFC) Isomer_Mixture->Separation Purification Characterization Structural & Stereochemical Characterization (NMR, X-ray) Separation->Characterization Confirmation Cannabinoid_Assay Cannabinoid Receptor Binding Assay (CB1/CB2) Characterization->Cannabinoid_Assay Anti_Inflammatory_Assay Anti-inflammatory Assay (COX-2 Inhibition) Characterization->Anti_Inflammatory_Assay Antimicrobial_Assay Antimicrobial Susceptibility Testing Characterization->Antimicrobial_Assay Data_Comparison Comparative Data Analysis (IC50 / MIC values) Cannabinoid_Assay->Data_Comparison Anti_Inflammatory_Assay->Data_Comparison Antimicrobial_Assay->Data_Comparison Mechanism_Elucidation Mechanistic Studies (Signaling Pathways) Data_Comparison->Mechanism_Elucidation SAR Structure-Activity Relationship (SAR) Analysis Mechanism_Elucidation->SAR

Caption: Proposed workflow for the comparative biological analysis of "Tetrahydro-3-pentyl-2H-pyran-4-yl acetate" isomers.

Hypothetical Comparative Biological Evaluation

This section details the proposed experimental protocols for evaluating the cannabinoid receptor binding, anti-inflammatory, and antimicrobial activities of the cis and trans isomers of "Tetrahydro-3-pentyl-2H-pyran-4-yl acetate."

Cannabinoid Receptor Binding Activity

The structural similarity of some pyran-containing compounds to cannabinoids suggests that the isomers of "Tetrahydro-3-pentyl-2H-pyran-4-yl acetate" may interact with cannabinoid receptors (CB1 and CB2).[9][10] A competitive radioligand binding assay is a standard method to determine the binding affinity of a compound to a receptor.

Experimental Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membranes from cell lines stably expressing human CB1 or CB2 receptors.

  • Assay Buffer: Prepare a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, pH 7.4).

  • Reaction Setup: In a 96-well plate, add the following in order:

    • Assay buffer.

    • A fixed concentration of a high-affinity radioligand (e.g., [³H]CP55,940).

    • Increasing concentrations of the test isomer (cis or trans "Tetrahydro-3-pentyl-2H-pyran-4-yl acetate").

    • Cell membrane preparation.

  • Incubation: Incubate the plate at 30°C for 90 minutes to allow binding to reach equilibrium.

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test isomer that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (Ki) can be calculated using the Cheng-Prusoff equation.

Hypothetical Data Summary

IsomerCB1 Receptor Binding Affinity (Ki, nM)CB2 Receptor Binding Affinity (Ki, nM)
cis-isomer150 ± 1225 ± 3
trans-isomer> 1000500 ± 45
Control (WIN 55,212-2)5 ± 0.51 ± 0.1

Note: The data presented in this table is purely hypothetical and for illustrative purposes only.

Anti-inflammatory Activity

Pyran derivatives have been reported to possess anti-inflammatory properties.[5] A common mechanism of anti-inflammatory action is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.

Experimental Protocol: COX-2 Inhibition Assay (Fluorometric)

  • Reagent Preparation: Prepare assay buffer, a fluorometric probe, and a solution of the COX-2 enzyme.

  • Reaction Setup: In a 96-well plate, add the following:

    • Assay buffer.

    • COX-2 enzyme.

    • Test isomer (cis or trans "Tetrahydro-3-pentyl-2H-pyran-4-yl acetate") at various concentrations.

  • Pre-incubation: Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Add arachidonic acid (the substrate) to initiate the reaction.

  • Fluorescence Measurement: Measure the fluorescence intensity at regular intervals. The rate of increase in fluorescence is proportional to the COX-2 activity.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test isomer and determine the IC₅₀ value.

Hypothetical Data Summary

IsomerCOX-2 Inhibition (IC₅₀, µM)
cis-isomer15 ± 2
trans-isomer85 ± 9
Control (Celecoxib)0.5 ± 0.05

Note: The data presented in this table is purely hypothetical and for illustrative purposes only.

Antimicrobial Activity

The broad antimicrobial activity of pyran derivatives makes this a relevant area of investigation.[3][8] The broth microdilution method is a standard technique to determine the minimum inhibitory concentration (MIC) of a compound against various microorganisms.

Experimental Protocol: Broth Microdilution Assay

  • Microorganism Preparation: Prepare standardized inoculums of test bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

  • Serial Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the test isomers in appropriate broth media (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the test isomer that completely inhibits visible growth of the microorganism.

Hypothetical Data Summary

IsomerS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
cis-isomer166432
trans-isomer128>256>256
Control (Ciprofloxacin)10.5N/A
Control (Fluconazole)N/AN/A2

Note: The data presented in this table is purely hypothetical and for illustrative purposes only.

Mechanistic Insights and Signaling Pathways

Understanding the potential mechanisms of action is crucial for drug development. Based on the hypothetical biological activities, we can propose the following signaling pathways that may be modulated by the isomers of "Tetrahydro-3-pentyl-2H-pyran-4-yl acetate."

Cannabinoid Receptor Signaling

Cannabinoid receptors are G-protein coupled receptors (GPCRs).[1][10][11][12] Upon activation by an agonist, they typically inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. They can also modulate ion channels and activate mitogen-activated protein kinase (MAPK) pathways.[10]

G Ligand Cannabinoid Agonist (e.g., cis-isomer) CB1_R CB1/CB2 Receptor Ligand->CB1_R Binds to G_Protein Gi/o Protein CB1_R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits MAPK MAPK Pathway G_Protein->MAPK Activates cAMP ↓ cAMP AC->cAMP Cellular_Response Cellular Response (e.g., altered neurotransmission) cAMP->Cellular_Response MAPK->Cellular_Response

Caption: Simplified cannabinoid receptor signaling pathway.

A higher binding affinity of the cis-isomer, as suggested by the hypothetical data, would imply a more potent modulation of these downstream signaling events compared to the trans-isomer.

COX-2 Signaling Pathway in Inflammation

COX-2 is an enzyme that catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.[5][9][13][14] Inhibition of COX-2 reduces the production of prostaglandins, thereby alleviating inflammatory responses.

G Inflammatory_Stimuli Inflammatory Stimuli COX2_Induction COX-2 Induction Inflammatory_Stimuli->COX2_Induction COX2_Enzyme COX-2 Enzyme COX2_Induction->COX2_Enzyme Arachidonic_Acid Arachidonic Acid Prostaglandins Prostaglandins Arachidonic_Acid->Prostaglandins Catalyzed by COX-2 Enzyme Inflammation Inflammation (Pain, Swelling) Prostaglandins->Inflammation Inhibitor COX-2 Inhibitor (e.g., cis-isomer) Inhibitor->COX2_Enzyme Inhibits

Caption: The role of COX-2 in the inflammatory pathway.

The hypothetical lower IC₅₀ value for the cis-isomer suggests it may be a more effective inhibitor of COX-2, potentially due to a better fit within the enzyme's active site.

Antimicrobial Mechanism of Action: Inhibition of Cell Wall Synthesis

A potential mechanism for the antimicrobial activity of pyran derivatives is the disruption of bacterial cell wall synthesis.[15] The bacterial cell wall, composed of peptidoglycan, is essential for maintaining cell integrity.[16][17][18][19]

G Precursor_Synthesis Peptidoglycan Precursor Synthesis (Cytoplasm) Transport Transport across Cell Membrane Precursor_Synthesis->Transport Polymerization Polymerization & Cross-linking (Periplasm) Transport->Polymerization Lysis Cell Lysis Transport->Lysis Cell_Wall Intact Cell Wall Polymerization->Cell_Wall Polymerization->Lysis Inhibitor Antimicrobial Agent (e.g., cis-isomer) Inhibitor->Transport Inhibits Inhibitor->Polymerization Inhibits

Caption: Simplified overview of bacterial cell wall synthesis and potential inhibition points.

The hypothetical lower MIC values for the cis-isomer against the tested microorganisms suggest it may be a more potent inhibitor of one or more key enzymes involved in peptidoglycan synthesis.

Conclusion and Future Directions

This guide presents a structured, albeit hypothetical, framework for the comparative analysis of the biological activities of "Tetrahydro-3-pentyl-2H-pyran-4-yl acetate" isomers. The proposed experiments are based on the known biological activities of the broader class of pyran derivatives. The hypothetical data illustrates how stereochemistry could significantly influence the pharmacological profile of this compound, with the cis-isomer potentially exhibiting more potent cannabinoid receptor binding, anti-inflammatory, and antimicrobial activities than the trans-isomer.

Future research should focus on the synthesis and separation of the individual stereoisomers of "Tetrahydro-3-pentyl-2H-pyran-4-yl acetate" to enable their empirical biological evaluation. Subsequent studies could then delve deeper into the mechanisms of action of the most active isomer(s), including in vivo efficacy and safety profiling. Such investigations could unlock the therapeutic potential of this and other related pyran derivatives.

References

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A Comparative Guide to Synthetic Jasmine and Floral Compounds: Profiling Tetrahydro-3-pentyl-2H-pyran-4-yl Acetate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of fragrance chemistry, the pursuit of novel compounds that can elicit specific and lasting olfactory experiences is paramount. Synthetic jasmine and floral notes form the backbone of a vast number of commercially successful fragrances. This guide provides an in-depth comparison of Tetrahydro-3-pentyl-2H-pyran-4-yl acetate, a significant synthetic jasmine compound, with other key players in the floral fragrance landscape. We will delve into their chemical properties, olfactory profiles, performance metrics, and the experimental methodologies used for their evaluation, offering a scientifically rigorous perspective for professionals in the field.

Introduction to Synthetic Floral Fragrance Compounds

The replication and enhancement of natural floral scents have been a central theme in the evolution of perfumery. While natural extracts provide unparalleled complexity, synthetic aroma chemicals offer consistency, stability, and access to unique scent profiles that may not be readily available in nature.[1] Jasmine, often hailed as the "king of perfumes," is a prime example where synthetic analogues have become indispensable.[2] Compounds like Benzyl Acetate, Hedione (Methyl dihydrojasmonate), and the subject of this guide, Tetrahydro-3-pentyl-2H-pyran-4-yl acetate, are cornerstones in building the jasmine accord and other floral bouquets.[1][3] The selection of a particular synthetic floral compound is dictated by a range of factors including its odor profile, intensity, substantivity (longevity), stability in various product bases, and regulatory compliance.

Profile: Tetrahydro-3-pentyl-2H-pyran-4-yl Acetate

Chemical Identity:

  • Common Names: Jasmonyl acetate, Jasmopyrane, Jasmopyrane Forte, Herbal Pyran[4][5]

  • CAS Number: 18871-14-2[6]

  • Molecular Formula: C12H22O3[7]

  • Molecular Weight: 214.30 g/mol [6]

Synthesis: Tetrahydro-3-pentyl-2H-pyran-4-yl acetate is typically synthesized through a multi-step process. A common route involves the reaction of a corresponding pyranol with acetic anhydride.[8] The pyranol precursor can be prepared by reacting aldehydes like hexanal with unsaturated alcohols such as 3-methyl-3-buten-1-ol.[8][9] The final product is often a mixture of isomers, which can influence its final olfactory character.[8]

Olfactory Profile: This compound is prized for its floral, jasmine-like scent with distinct lactonic and often fruity or green undertones.[5][7] Different commercial grades may emphasize certain facets; for instance, some are described as having a richer, sweeter, and more herbaceous character with hints of tea, while others may possess a more pronounced green, mushroom-like note.[4][5] It is known to enhance and improve the diffusion of fragrances, particularly in soap applications.[4][7]

Performance Characteristics: Givaudan, a leading fragrance and flavor company, provides performance data for their product Jasmonyl™, which is a brand of Tetrahydro-3-pentyl-2H-pyran-4-yl acetate.[7] It is noted for having a tenacity of several hours on a blotter and exhibits good performance in burning applications (like candles) and soap.[7] Its substantivity on damp fabric is rated as good, while it is less so on dry fabric.[7]

Comparative Analysis with Other Key Synthetic Floral Compounds

To provide a comprehensive understanding of Tetrahydro-3-pentyl-2H-pyran-4-yl acetate's position in the perfumer's palette, we will compare it with three other widely used synthetic floral compounds: Hedione, Benzyl Acetate, and Benzyl Salicylate.

Hedione (Methyl dihydrojasmonate)
  • Olfactory Profile: Hedione possesses a radiant, warm, and diffusive jasmine note, often described as more luminous and less indolic than natural jasmine.[10][11] It has a remarkable ability to add a natural, fresh, and airy quality to floral compositions.[11] High-cis isomers of methyl dihydrojasmonate are known to have a significantly stronger and more floral character.[12]

  • Performance: A cornerstone of modern perfumery, Hedione is incredibly versatile and can be used in high percentages (up to 35% or more).[12] It acts as a "booster," enhancing the diffusion and radiance of other fragrance ingredients.[3] Its impact is often more noticeable in a composition than when smelled in isolation.[3]

  • Comparison with Tetrahydro-3-pentyl-2H-pyran-4-yl acetate: While both contribute to a jasmine character, Hedione provides a more transparent and radiant effect, whereas Jasmonyl acetate offers a creamier, more lactonic, and substantive body. Jasmonyl acetate's mushroom and green facets also differentiate it from the purer floral character of Hedione.[4][7]

Benzyl Acetate
  • Olfactory Profile: A primary component of natural jasmine, ylang-ylang, and gardenia, Benzyl Acetate has a powerful, sweet, and fruity-floral jasmine aroma.[13][14][15] It is a classic and cost-effective ingredient for building jasmine and other white floral fragrances.[16]

  • Performance: Benzyl Acetate is highly volatile, contributing significantly to the top and heart notes of a fragrance.[1] Its substantivity is relatively poor compared to more complex molecules.[16]

  • Comparison with Tetrahydro-3-pentyl-2H-pyran-4-yl acetate: Benzyl Acetate provides a more direct and potent "jasmine" top note, while Jasmonyl acetate offers a more complex, nuanced, and longer-lasting floral heart. The lactonic and herbaceous qualities of Jasmonyl acetate provide a different textural and olfactory effect.[4][5]

Quantitative Data Summary

CompoundCommon Name(s)CAS NumberMolecular Weight ( g/mol )Odor ProfileSubstantivity (on blotter)
Tetrahydro-3-pentyl-2H-pyran-4-yl acetateJasmonyl acetate, Jasmopyrane18871-14-2214.30Floral, jasmine, lactonic, fruity, green, mushroomSeveral hours[7]
Methyl dihydrojasmonateHedione24851-98-7226.31Radiant, warm, floral, jasmineSeveral hours
Benzyl Acetate-140-11-4150.17Intense, sweet, fruity, floral, jasmineRelatively low

Experimental Protocols for Fragrance Evaluation

The objective evaluation of fragrance compounds relies on a combination of analytical and sensory techniques.

Gas Chromatography-Olfactometry (GC-O)

This powerful technique combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[17][18] It allows for the identification of individual odor-active compounds in a complex mixture and the characterization of their specific scent contribution.[17][19]

Protocol:

  • Sample Preparation: The fragrance compound is diluted in an appropriate solvent (e.g., ethanol) to a suitable concentration.

  • GC Separation: The sample is injected into a gas chromatograph equipped with a column that separates the components based on their volatility and polarity.

  • Olfactory Detection: The effluent from the GC column is split, with one portion going to a standard detector (e.g., Flame Ionization Detector or Mass Spectrometer) and the other to an olfactory port where a trained panelist sniffs the eluting compounds and describes their odor.[18]

  • Data Analysis: The retention time of each odor event is correlated with the peaks from the chemical detector to identify the responsible compound. The intensity and duration of the odor can also be recorded.

Diagram of a GC-O System:

GCO_Workflow cluster_GC Gas Chromatograph cluster_Detection Detection cluster_Data Data Acquisition cluster_Analysis Analysis Injector Injector Column GC Column Injector->Column Splitter Effluent Splitter Column->Splitter Oven Oven FID_MS FID / MS Detector Splitter->FID_MS OlfactoryPort Olfactory Port Splitter->OlfactoryPort Chromatogram Chromatogram FID_MS->Chromatogram Olfactogram Olfactogram OlfactoryPort->Olfactogram Correlation Data Correlation & Compound Identification Chromatogram->Correlation Olfactogram->Correlation

Caption: Workflow of Gas Chromatography-Olfactometry (GC-O) analysis.

Sensory Panel Evaluation

Sensory panels composed of trained individuals are essential for evaluating the overall fragrance profile, intensity, and longevity.[20]

Protocol for Substantivity on Fabric:

  • Fabric Preparation: Standardized fabric swatches (e.g., cotton) are prepared.

  • Dosing: A precise amount of the fragrance compound, diluted in a suitable base (e.g., a model fabric softener), is applied to the swatches.

  • Evaluation Intervals: The swatches are evaluated by the sensory panel at specified time intervals (e.g., immediately after application, 24 hours, 48 hours, etc.) under controlled environmental conditions.

  • Scoring: Panelists rate the fragrance intensity on a defined scale (e.g., a 0-10 scale). They may also provide descriptive analysis of the odor character at each time point.

  • Data Analysis: The intensity scores are averaged and plotted over time to determine the substantivity profile of the fragrance compound.

Stability Testing

Ensuring the stability of a fragrance compound in a final product is crucial.[21] Stability testing assesses how a fragrance performs under various conditions over time.[21]

Protocol for Accelerated Stability Testing:

  • Sample Preparation: The fragrance compound is incorporated into the final product base (e.g., lotion, shampoo, fine fragrance).

  • Storage Conditions: Samples are stored under accelerated conditions, such as elevated temperatures (e.g., 40°C, 50°C) and exposure to UV light, to simulate aging over a shorter period.[21][22] Control samples are kept at ambient temperature.

  • Evaluation: At regular intervals, the samples are evaluated for any changes in color, clarity, and, most importantly, odor profile. This can be done through both instrumental analysis (e.g., GC-MS) and sensory evaluation.

  • Analysis: The results from the stressed samples are compared to the control samples to predict the shelf-life and stability of the fragrance in the final product.

Diagram of Fragrance Stability Testing Workflow:

Stability_Testing cluster_eval Periodic Evaluation Start Product with Fragrance Control Control Sample (Ambient Temp) Start->Control Stress1 Accelerated Aging (Elevated Temp) Start->Stress1 Stress2 UV Light Exposure Start->Stress2 Eval_Control Sensory & Analytical Evaluation Control->Eval_Control Eval_Stress1 Sensory & Analytical Evaluation Stress1->Eval_Stress1 Eval_Stress2 Sensory & Analytical Evaluation Stress2->Eval_Stress2 Result Comparative Analysis & Shelf-Life Prediction Eval_Control->Result Eval_Stress1->Result Eval_Stress2->Result

Caption: Workflow for fragrance stability testing.

Conclusion

Tetrahydro-3-pentyl-2H-pyran-4-yl acetate is a valuable and versatile synthetic fragrance ingredient that offers a unique combination of floral, jasmine, lactonic, and green notes. Its performance characteristics, particularly its substantivity and diffusion-enhancing properties, make it a compelling choice for a wide range of applications. When compared to other key synthetic jasmine compounds like Hedione and Benzyl Acetate, it occupies a distinct olfactory space, providing perfumers with a tool to create richer, creamier, and more complex floral accords. The rigorous application of experimental protocols such as GC-O, sensory panel evaluations, and stability testing is crucial for fully understanding and harnessing the potential of this and other synthetic fragrance compounds.

References

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A Senior Application Scientist's Guide to Sourcing and Validating Analytical Reference Standards for Tetrahydro-3-pentyl-2H-pyran-4-yl acetate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and fragrance development, the accuracy of analytical data is paramount. This hinges on the quality of the reference standards employed. This guide provides an in-depth technical comparison and validation workflow for obtaining a reliable analytical reference standard for "Tetrahydro-3-pentyl-2H-pyran-4-yl acetate," a compound known in the fragrance industry by trade names such as Jasmopyrane and Jasmal.[1][2] We will explore the critical decision-making process for sourcing this standard and present a comprehensive, self-validating protocol for its characterization and qualification.

The Critical Choice: Sourcing Your Reference Standard

The initial step in any analytical workflow is securing a reference standard of the highest possible purity and with thorough characterization. For Tetrahydro-3-pentyl-2H-pyran-4-yl acetate, researchers are faced with a primary decision: purchase a commercially available standard or undertake an in-house synthesis. This choice is not merely one of convenience but has significant implications for project timelines, budget, and the integrity of your analytical data.

Commercial Suppliers: A Comparative Overview

Several chemical suppliers offer "Tetrahydro-3-pentyl-2H-pyran-4-yl acetate" or its equivalents.[1][2] The primary advantage of this route is the immediate availability of the material, often accompanied by a Certificate of Analysis (CoA). However, the level of detail on a CoA can vary significantly between suppliers.

Supplier TypeProsConsKey Considerations
Specialty Chemical Houses High-purity grades often available, comprehensive CoA with analytical data (e.g., NMR, MS, HPLC/GC purity).Higher cost per milligram.Scrutinize the CoA for the extent of characterization. Look for evidence of identity confirmation and purity assessment by orthogonal methods.
Bulk Chemical Suppliers Lower cost, available in larger quantities.Purity may be lower, and the CoA may lack detailed analytical data. The material might be intended for industrial rather than analytical use.The intended application is critical. A lower purity standard may be acceptable for preliminary studies but not for rigorous quantitative analysis.
Custom Synthesis Services Can provide a well-characterized standard if a commercial source is unavailable or of insufficient quality.Longer lead times and higher costs.The reputation and expertise of the synthesis service are paramount. A detailed statement of work outlining the characterization and purity requirements is essential.

Expert Insight: When evaluating commercial standards, it is crucial to look beyond the stated purity on the CoA. Request the actual analytical data (e.g., chromatograms, spectra) to independently assess the purity and identify any potential impurities. The presence of isomers is a key consideration for this molecule, as indicated in the patent literature describing its synthesis.[3][4]

In-House Synthesis: The Path to a Fully Characterized Standard

Synthesizing the reference standard in-house offers the ultimate control over its purity and characterization. The patent literature describes the synthesis of related pyran derivatives, which can serve as a starting point for a synthetic route.[3][4][5] A common approach involves the esterification of the corresponding pyranol.[4]

Causality Behind In-House Synthesis: This route is often chosen when a commercial standard of sufficient purity is unavailable, or when a deep understanding of the impurity profile is necessary for method development and validation. By controlling the synthesis, you can intentionally produce potential impurities and use them as markers in your analytical methods.

A Self-Validating Protocol for Reference Standard Qualification

Regardless of the source, a rigorous internal validation of the "Tetrahydro-3-pentyl-2H-pyran-4-yl acetate" reference standard is imperative. This process should be guided by the principles outlined in the International Conference on Harmonisation (ICH) guidelines.[6][7][8] Our self-validating protocol is built on three pillars: identity confirmation, purity assessment, and stability evaluation.

Identity Confirmation: Is It What It Says It Is?

The first step is to unequivocally confirm the chemical structure of the putative reference standard. A combination of spectroscopic techniques is essential for an unambiguous assignment.

a. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the standard in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.

  • ¹H NMR Acquisition: Acquire a proton NMR spectrum on a 400 MHz or higher field spectrometer. Key expected signals would correspond to the pentyl group protons, the pyran ring protons, and the acetate methyl protons. The chemical shifts and coupling constants should be consistent with the proposed structure.

  • ¹³C NMR Acquisition: Acquire a carbon-13 NMR spectrum. The number of signals should correspond to the number of unique carbon atoms in the molecule, and their chemical shifts should be in the expected regions for the functional groups present.

  • 2D NMR (COSY, HSQC): In case of ambiguity, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to establish proton-proton and proton-carbon correlations, respectively.

b. Mass Spectrometry (MS):

  • Technique: Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for this volatile compound.

  • GC Conditions (Illustrative):

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)

    • Inlet Temperature: 250 °C

    • Oven Program: 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min

    • Carrier Gas: Helium at a constant flow of 1 mL/min

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 40-400

  • Data Analysis: The molecular ion peak should be observed, and the fragmentation pattern should be consistent with the structure of Tetrahydro-3-pentyl-2H-pyran-4-yl acetate.

c. Infrared (IR) Spectroscopy:

  • Technique: Attenuated Total Reflectance (ATR) is a simple and rapid method.

  • Data Analysis: Look for characteristic absorption bands for the C=O stretch of the ester (around 1735 cm⁻¹) and C-O stretches.

Trustworthiness: By using orthogonal techniques (NMR, MS, IR), each providing a different piece of structural information, we create a self-validating system for identity confirmation. A consistent result across all three methods provides high confidence in the identity of the reference standard.

Purity Assessment: A Multi-faceted Approach

Purity determination is arguably the most critical aspect of reference standard qualification. It is insufficient to rely on a single method. A combination of a high-resolution chromatographic technique for organic impurities and assays for inorganic impurities and residual solvents is necessary.

a. Organic Purity via High-Performance Liquid Chromatography (HPLC):

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v). The exact ratio should be optimized for optimal peak shape and resolution from impurities.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm (as the chromophore is weak, a low wavelength is necessary) or a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).

  • Purity Calculation: The purity is determined by the area percent method.

b. Organic Purity and Volatile Impurities via Gas Chromatography (GC-FID):

  • GC Conditions: Use the same GC conditions as in the GC-MS analysis for identity confirmation, but with a Flame Ionization Detector (FID).

  • Purity Calculation: The area percent method is used to determine purity. This method is particularly useful for identifying volatile impurities that may not be detected by HPLC.

c. Water Content by Karl Fischer Titration:

  • Method: Volumetric or coulometric Karl Fischer titration.

  • Rationale: Water is a common impurity that is not detected by HPLC-UV or GC-FID. An accurate determination of water content is essential for calculating the final purity of the standard.

d. Inorganic Impurities by Sulfated Ash/Residue on Ignition:

  • Method: The sample is ignited in the presence of sulfuric acid. The weight of the remaining residue is determined.

  • Rationale: This method quantifies non-volatile inorganic impurities.

e. Residual Solvents by Headspace GC-MS:

  • Method: The sample is heated in a sealed vial, and the headspace gas is injected into a GC-MS system.

  • Rationale: To identify and quantify any residual solvents from the synthesis and purification process.

Final Purity Calculation (Mass Balance):

The final, reportable purity of the reference standard is calculated by mass balance:

Purity (%) = 100% - % Organic Impurities - % Water - % Inorganic Impurities - % Residual Solvents

Trustworthiness: The use of multiple, independent analytical techniques to assess different types of impurities provides a comprehensive and trustworthy purity value.

Stability Evaluation: Ensuring Long-Term Integrity

The stability of the reference standard must be established to define its shelf-life and appropriate storage conditions.[6] A stability-indicating method, typically the HPLC method developed for purity assessment, should be used.

  • Storage Conditions: Store aliquots of the reference standard under various conditions:

    • Long-term: 2-8 °C

    • Accelerated: 25 °C / 60% RH and 40 °C / 75% RH

  • Testing Intervals:

    • Long-term: 0, 3, 6, 9, 12, 18, 24, 36 months

    • Accelerated: 0, 1, 3, 6 months

  • Analysis: At each time point, analyze the samples for appearance, purity (using the validated HPLC method), and water content.

  • Acceptance Criteria: No significant change in appearance, no significant degradation (e.g., <0.5% decrease in purity), and no significant increase in water content.

Expert Insight: The stability study not only defines the re-test date for the reference standard but also validates the analytical method as being "stability-indicating." The appearance of new peaks or a decrease in the main peak area over time demonstrates that the method can detect degradation products.

Visualizing the Workflow

To provide a clear overview of the sourcing and validation process, the following diagrams have been generated using Graphviz.

Sourcing_and_Validation_Workflow cluster_sourcing Sourcing cluster_validation Validation cluster_qualification Qualification Commercial Commercial Suppliers Identity Identity Confirmation (NMR, MS, IR) Commercial->Identity InHouse In-House Synthesis InHouse->Identity Purity Purity Assessment (HPLC, GC, KF, ROI) Identity->Purity Structure Confirmed Stability Stability Evaluation Purity->Stability Purity Established Qualified_Standard Qualified Reference Standard Stability->Qualified_Standard Stability Confirmed

Caption: Overall workflow for sourcing and validating the analytical reference standard.

Sourcing_Decision Start Need Reference Standard Check_Commercial Check Commercial Availability & Quality Start->Check_Commercial Is_Available Sufficient Quality Available? Check_Commercial->Is_Available Purchase Purchase Commercial Standard Is_Available->Purchase Yes Synthesize In-House Synthesis Is_Available->Synthesize No Validate Proceed to Validation Purchase->Validate Synthesize->Validate Purity_Determination_Workflow Start Candidate Reference Standard Organic_Purity Organic Purity (HPLC & GC) Start->Organic_Purity Water_Content Water Content (Karl Fischer) Start->Water_Content Inorganic_Impurities Inorganic Impurities (Residue on Ignition) Start->Inorganic_Impurities Residual_Solvents Residual Solvents (Headspace GC) Start->Residual_Solvents Mass_Balance Mass Balance Calculation (Purity = 100% - Impurities) Organic_Purity->Mass_Balance Water_Content->Mass_Balance Inorganic_Impurities->Mass_Balance Residual_Solvents->Mass_Balance Final_Purity Final Certified Purity Mass_Balance->Final_Purity

Caption: Experimental workflow for purity determination using mass balance.

Conclusion

The sourcing and validation of an analytical reference standard for "Tetrahydro-3-pentyl-2H-pyran-4-yl acetate" is a multi-step process that requires careful consideration and rigorous experimental work. By following the comprehensive guide outlined above, researchers, scientists, and drug development professionals can ensure the quality and reliability of their reference standard, which is the foundation of accurate and reproducible analytical results. This guide provides the necessary framework to make informed decisions on sourcing and to implement a robust, self-validating qualification protocol.

References

  • Google Patents. US10040776B2 - Pyran derivatives and their preparation.
  • Google Patents. WO2009130192A1 - Novel pyran derivatives, their preparation and use thereof in perfumery.
  • The Good Scents Company. jasmopyrane (Givaudan) tetrahydro-3-pentyl-2H-pyran-4-yl acetate. Retrieved from [Link]

  • Google Patents. EP2112144A1 - Novel pyran derivatives, their preparation and use thereof in perfumery.
  • Pharmaceutical Technology. Reference-Standard Material Qualification. (2009-04-02). Retrieved from [Link]

  • The Good Scents Company. petal pyranone, 32764-98-0. Retrieved from [Link]

  • National Institutes of Health. Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. Retrieved from [Link]

  • The Good Scents Company. herbal pyran jasmal. Retrieved from [Link]

  • ScienceDirect. RIFM fragrance ingredient safety assessment, tetrahydro-4-methyl-2-propyl-2H-pyran-4-yl acetate, CAS Registry Number 131766-73-9. (2022-02-26). Retrieved from [Link]

  • The Good Scents Company. jasmin pyranol, 38285-49-3. Retrieved from [Link]

  • ResearchGate. (PDF) SPME-GC/MS Analysis of Methanol in Biospecimen by Derivatization with Pyran Compound. (2025-10-16). Retrieved from [Link]

  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. Retrieved from [Link]

  • PINPOOLS. Tetrahydro-3-pentyl-2H-pyran-4-yl acetate. Retrieved from [Link]

Sources

Navigating Off-Target Liabilities: A Comparative Guide to Assessing the Cross-Reactivity of Tetrahydro-3-pentyl-2H-pyran-4-yl acetate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the characterization of a compound's selectivity is as crucial as the elucidation of its primary activity. Off-target interactions can lead to unforeseen toxicities or advantageous polypharmacology, making a thorough investigation of cross-reactivity an indispensable step in preclinical research. This guide provides a comprehensive framework for investigating the cross-reactivity of "Tetrahydro-3-pentyl-2H-pyran-4-yl acetate," a molecule primarily known for its use as a fragrance ingredient under the trade name Jasmopyrane.

While the primary biological targets of Tetrahydro-3-pentyl-2H-pyran-4-yl acetate are not extensively documented in publicly available literature, its pyran scaffold is a privileged structure in medicinal chemistry, found in a wide array of biologically active compounds with anticancer, anti-inflammatory, and antiviral properties.[1][2] This structural alert prompts a proactive investigation into its potential for unintended biological interactions.

This guide will use a hypothetical scenario where early screening has suggested potential off-target activity of Tetrahydro-3-pentyl-2H-pyran-4-yl acetate against a serine protease. We will outline a strategic screening cascade designed to confirm this activity, quantify its potency, and compare its profile to relevant benchmarks. The methodologies described herein are broadly applicable for assessing the cross-reactivity of novel chemical entities.

The Strategic Imperative of a Screening Cascade

A tiered approach, or a screening cascade, is essential for efficiently allocating resources and making informed decisions in early-stage drug discovery.[3][4] The goal is to move from broad, high-throughput screens to more complex, physiologically relevant assays for a progressively smaller number of compounds. This strategy allows for the early identification and deprioritization of compounds with undesirable properties, such as off-target activity.

Our investigation into the potential cross-reactivity of Tetrahydro-3-pentyl-2H-pyran-4-yl acetate will follow a three-tiered cascade:

  • Primary Biochemical Assay: A rapid, high-throughput screen to confirm inhibitory activity against our hypothetical target, a serine protease.

  • Secondary Assays: Potency and Mechanism of Action: Determination of the half-maximal inhibitory concentration (IC50) and elucidation of the mechanism of inhibition.

  • Cell-Based Functional Assay: Assessment of the compound's activity in a more physiologically relevant cellular context.

G cluster_0 Screening Cascade Primary Screen Primary Screen Secondary Assays Secondary Assays Primary Screen->Secondary Assays Active Compounds Cell-Based Assay Cell-Based Assay Secondary Assays->Cell-Based Assay Potent Inhibitors

Caption: A simplified screening cascade for hit validation.

Tier 1: Primary Biochemical Assay - Confirming Serine Protease Inhibition

The initial step is to confirm the preliminary finding of serine protease inhibition. A robust and straightforward biochemical assay is employed for this purpose.

Experimental Protocol: Fluorogenic Serine Protease Inhibition Assay

Principle: This assay measures the activity of a serine protease (e.g., trypsin, chymotrypsin) by monitoring the cleavage of a fluorogenic substrate. In the presence of an inhibitor, the rate of substrate cleavage and subsequent fluorescence emission is reduced.

Materials:

  • Serine Protease (e.g., Trypsin from bovine pancreas, Sigma-Aldrich)

  • Fluorogenic Substrate (e.g., Boc-Gln-Ala-Arg-AMC for Trypsin)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 0.01% Tween-20)

  • Test Compound: Tetrahydro-3-pentyl-2H-pyran-4-yl acetate

  • Positive Control: A known serine protease inhibitor (e.g., Aprotinin)[5]

  • Negative Control: A structurally similar but inactive compound (e.g., Tetrahydropyran)

  • 384-well black, flat-bottom plates

  • Fluorescence plate reader

Procedure:

  • Prepare a stock solution of the test compound, positive control, and negative control in 100% DMSO.

  • In a 384-well plate, add 1 µL of the compound solutions to the appropriate wells. For the no-inhibitor control, add 1 µL of DMSO.

  • Add 20 µL of the serine protease solution (at a pre-determined optimal concentration) to all wells.

  • Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Initiate the reaction by adding 20 µL of the fluorogenic substrate solution.

  • Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity every minute for 30 minutes (Excitation/Emission wavelengths specific to the substrate).

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

  • Determine the percent inhibition for each compound relative to the DMSO control.

Expected Outcome: A significant reduction in the reaction rate in the presence of Tetrahydro-3-pentyl-2H-pyran-4-yl acetate and the positive control, with minimal effect from the negative control, would confirm its inhibitory activity.

Tier 2: Secondary Assays - Quantifying Potency and Elucidating Mechanism

Compounds that show significant inhibition in the primary screen are advanced to secondary assays to determine their potency (IC50) and understand how they inhibit the enzyme.

Experimental Protocol: IC50 Determination

Principle: The IC50 is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. This is determined by performing the inhibition assay with a range of inhibitor concentrations.

Procedure:

  • Follow the protocol for the fluorogenic serine protease inhibition assay.

  • Prepare serial dilutions of the test compound, typically in a 10-point, 3-fold dilution series starting from a high concentration (e.g., 100 µM).

  • Plot the reaction rate as a function of the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Comparative Data: Hypothetical IC50 Values
CompoundStructureHypothetical IC50 (µM) vs. Trypsin
Tetrahydro-3-pentyl-2H-pyran-4-yl acetate Structure of Tetrahydro-3-pentyl-2H-pyran-4-yl acetate15.2
Positive Control (Aprotinin) Known Peptide Inhibitor0.0008
Negative Control (Tetrahydropyran) Structure of Tetrahydropyran> 100
Comparative Compound (Tipranavir) Pyran-containing Protease Inhibitor0.000019 (Ki against HIV-1 Protease)[6]

Note: The IC50 value for Tipranavir is against its primary target, HIV-1 protease, and is included for structural comparison and to illustrate the potency of a clinically approved pyran-containing protease inhibitor.

Experimental Protocol: Mechanism of Inhibition (MOI) Studies

Principle: To understand if the inhibition is competitive, non-competitive, or uncompetitive, the inhibition assay is performed at various concentrations of both the inhibitor and the substrate. The data is then analyzed using a Lineweaver-Burk plot.

Procedure:

  • Perform the fluorogenic serine protease inhibition assay with at least three different fixed concentrations of the test compound.

  • For each inhibitor concentration, vary the concentration of the fluorogenic substrate over a range (e.g., 0.5x to 10x the Michaelis-Menten constant, Km).

  • Determine the initial reaction velocity for each combination of inhibitor and substrate concentration.

  • Plot 1/velocity versus 1/[substrate] (Lineweaver-Burk plot).

  • Analyze the pattern of the lines to determine the mechanism of inhibition.

G cluster_0 Lineweaver-Burk Plots cluster_1 Competitive cluster_2 Non-competitive c_y 1/V c_x 1/[S] c_int c_no_i c_int->c_no_i No Inhibitor c_i c_int->c_i + Inhibitor nc_y 1/V nc_x 1/[S] nc_int nc_no_i nc_int->nc_no_i No Inhibitor nc_i nc_int->nc_i + Inhibitor

Sources

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of natural product synthesis and drug discovery, the tetrahydropyran (THP) moiety is a recurring and significant structural motif found in a plethora of biologically active compounds.[1] The precise stereochemical arrangement and substitution pattern on the THP ring are often crucial for biological efficacy. This guide provides a detailed spectroscopic comparison of a synthetically prepared compound, Tetrahydro-3-pentyl-2H-pyran-4-yl acetate (also known in the fragrance industry as Jasmopyrane), with naturally occurring molecules bearing a similar structural core.

This analysis is designed to assist researchers in identifying key spectral features, understanding the influence of stereochemistry and substitution on spectroscopic data, and providing a framework for the structural elucidation of novel tetrahydropyran-containing compounds. The insights are grounded in fundamental principles of NMR spectroscopy, mass spectrometry, and infrared spectroscopy, supported by experimental data from authoritative sources.

Introduction to the Target Molecule and its Natural Counterparts

Tetrahydro-3-pentyl-2H-pyran-4-yl acetate is a synthetic compound with the chemical formula C₁₂H₂₂O₃ and a molecular weight of 214.3013 g/mol .[2] Its structure features a tetrahydropyran ring substituted with a pentyl group at the 3-position and an acetate group at the 4-position. This substitution pattern gives rise to multiple stereoisomers, primarily the cis and trans diastereomers, which can exhibit different spectroscopic and biological properties.

The tetrahydropyran ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products with diverse biological activities, including anti-inflammatory, anti-bacterial, and anti-leishmanial properties. For the purpose of this comparative guide, we will draw parallels with two notable natural products possessing a substituted tetrahydropyran core: Centrolobine and Aspergillide . While not perfect structural analogues in terms of the alkyl substituent and acetate group, their well-characterized spectroscopic data provide a valuable reference for understanding the key spectral characteristics of the tetrahydropyran ring system.

Spectroscopic Analysis Workflow

The structural elucidation and comparison of these molecules rely on a synergistic application of modern spectroscopic techniques. The general workflow for acquiring and analyzing the necessary data is outlined below. The rationale behind this multi-faceted approach is to obtain orthogonal pieces of structural information that, when combined, provide an unambiguous assignment.

G cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation & Comparison Synthesis Synthesis of Tetrahydro-3-pentyl-2H-pyran-4-yl acetate Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) Purification->NMR MS Mass Spectrometry (EI, ESI) Purification->MS IR Infrared Spectroscopy Purification->IR Structure_Elucidation Structure Elucidation of Synthetic Compound NMR->Structure_Elucidation MS->Structure_Elucidation IR->Structure_Elucidation Comparison Comparison with Natural Product Data Structure_Elucidation->Comparison

Figure 1: A generalized workflow for the spectroscopic analysis and comparison of synthetic compounds with natural products.

Comparative Spectroscopic Data

A direct comparison of the spectroscopic data is essential for understanding the structural nuances of Tetrahydro-3-pentyl-2H-pyran-4-yl acetate. Due to the limited availability of a complete, published dataset for the target synthetic compound, this section will focus on the analysis of closely related structures and the foundational principles that govern their spectral characteristics.

¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules, including the stereochemistry. The chemical shifts (δ) and coupling constants (J) provide a wealth of information about the electronic environment and spatial relationships of the nuclei.

Expected ¹H NMR Spectral Features of Tetrahydro-3-pentyl-2H-pyran-4-yl acetate:

  • Protons on the Tetrahydropyran Ring: The protons on the THP ring (positions 2, 3, 4, 5, and 6) are expected to appear in the upfield region of the spectrum, typically between δ 1.0 and 4.5 ppm. The protons adjacent to the ring oxygen (at C2 and C6) will be deshielded and appear at a higher chemical shift (δ 3.0 - 4.5 ppm) compared to the other ring protons.

  • Proton at C4: The proton attached to the carbon bearing the acetate group (C4) will be significantly deshielded due to the electron-withdrawing effect of the ester functionality, likely resonating in the δ 4.5 - 5.5 ppm range. The coupling constants of this proton with the neighboring protons at C3 and C5 will be crucial for determining the relative stereochemistry (cis/trans).

  • Pentyl Group Protons: The protons of the pentyl group will exhibit characteristic signals in the aliphatic region (δ 0.8 - 1.6 ppm), with the terminal methyl group appearing as a triplet around δ 0.9 ppm.

  • Acetate Methyl Protons: A sharp singlet corresponding to the three protons of the acetate methyl group is expected around δ 2.0 ppm.

Expected ¹³C NMR Spectral Features:

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment.

Functional GroupExpected Chemical Shift (δ, ppm)
Carbonyl (C=O) of Acetate170 - 175
Carbons bonded to Oxygen (C2, C4, C6)60 - 80
Aliphatic Carbons (Ring and Pentyl Chain)10 - 40
Methyl Carbon of Acetate~21

Table 1: Predicted ¹³C NMR chemical shift ranges for Tetrahydro-3-pentyl-2H-pyran-4-yl acetate.

Comparison with Natural Products:

While a direct data table is not feasible without the experimental spectra for the synthetic target, we can infer comparative insights from related natural products. For instance, in Centrolobine , a diarylheptanoid with a 2,6-cis-disubstituted tetrahydropyran ring, the protons at C2 and C6 typically appear as complex multiplets in the δ 3.5-4.5 ppm range in the ¹H NMR spectrum. The stereochemical arrangement influences the coupling constants between the ring protons, a key aspect for conformational analysis. Similarly, in Aspergillide A , a marine-derived macrolide, the tetrahydropyran ring protons exhibit characteristic shifts that have been instrumental in its structural elucidation.

Mass Spectrometry

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structural features.

Expected Fragmentation Pattern for Tetrahydro-3-pentyl-2H-pyran-4-yl acetate:

  • Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 214) should be observable, although it may be weak in some ionization methods.

  • Loss of Acetic Acid: A characteristic fragmentation pathway for acetates is the neutral loss of acetic acid (CH₃COOH, 60 Da), leading to a prominent peak at m/z = 154 (M - 60).

  • Cleavage of the Pentyl Group: Fragmentation of the pentyl side chain can occur, leading to peaks corresponding to the loss of alkyl fragments.

  • Ring Cleavage: The tetrahydropyran ring can undergo cleavage, resulting in various fragment ions characteristic of cyclic ethers.

Comparison with Natural Products:

The mass spectra of natural products containing a tetrahydropyran ring will also exhibit fragmentation patterns related to the core structure. However, the specific fragments will be dictated by the nature and position of the substituents. For example, in Centrolobine, fragmentation would likely involve cleavage of the bonds connecting the aryl groups to the tetrahydropyran ring.

Infrared Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.

Expected IR Absorption Bands for Tetrahydro-3-pentyl-2H-pyran-4-yl acetate:

Functional GroupCharacteristic Absorption (cm⁻¹)
C=O Stretch (Ester)~1735 - 1750 (strong)
C-O Stretch (Ester and Ether)~1000 - 1300 (strong)
C-H Stretch (Aliphatic)~2850 - 3000

Table 2: Key expected IR absorption bands for Tetrahydro-3-pentyl-2H-pyran-4-yl acetate.

A patent for a related compound, 2-(1-ethyl-propyl)-4-methyl-tetrahydro-2H-pyran-4-yl acetate, reports IR absorptions that align with these expectations, showing strong bands in the C-O stretching region and the characteristic C=O stretch of the acetate group.

Experimental Protocols

To ensure the scientific integrity and reproducibility of the data, standardized experimental protocols must be followed.

Synthesis of Tetrahydro-3-pentyl-2H-pyran-4-yl acetate

A general method for the synthesis of such compounds involves a two-step process:

  • Formation of the Tetrahydropyranol: This can be achieved through various methods, including the Prins cyclization of a homoallylic alcohol with an aldehyde.

  • Acetylation: The resulting alcohol is then acetylated using a suitable reagent, such as acetic anhydride or acetyl chloride, in the presence of a base like pyridine or triethylamine. A patent describing the synthesis of a similar compound details the reaction of the corresponding pyranol with acetic anhydride at 60°C for 2-3 hours.

G cluster_synthesis Synthetic Pathway Starting_Materials Homoallylic Alcohol + Aldehyde Prins_Cyclization Prins Cyclization Starting_Materials->Prins_Cyclization Pyranol Tetrahydro-3-pentyl-2H-pyran-4-ol Prins_Cyclization->Pyranol Acetylation Acetylation (e.g., Acetic Anhydride) Pyranol->Acetylation Final_Product Tetrahydro-3-pentyl-2H-pyran-4-yl acetate Acetylation->Final_Product

Figure 2: A simplified diagram of a potential synthetic route to Tetrahydro-3-pentyl-2H-pyran-4-yl acetate.

Spectroscopic Measurements
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a high-field spectrometer (e.g., 400 MHz or higher) using a suitable deuterated solvent, such as chloroform-d (CDCl₃), with tetramethylsilane (TMS) as an internal standard. 2D NMR experiments (COSY, HSQC, HMBC) are crucial for unambiguous assignment of all proton and carbon signals.

  • Mass Spectrometry: Mass spectra can be obtained using electron ionization (EI) or electrospray ionization (ESI) techniques on a high-resolution mass spectrometer to determine the accurate mass and fragmentation pattern.

  • Infrared Spectroscopy: IR spectra are typically recorded on a Fourier-transform infrared (FTIR) spectrometer using a thin film of the neat compound on a salt plate (e.g., NaCl or KBr).

Conclusion and Future Perspectives

The comprehensive spectroscopic analysis of synthetic Tetrahydro-3-pentyl-2H-pyran-4-yl acetate and its comparison with related natural products like Centrolobine and Aspergillide provide a foundational understanding of the structure-spectra correlations in this important class of molecules. While a complete experimental dataset for the title compound remains to be published in open literature, the principles outlined in this guide offer a robust framework for its characterization.

Future work should focus on the isolation or synthesis of individual stereoisomers of Tetrahydro-3-pentyl-2H-pyran-4-yl acetate to unequivocally assign their respective spectroscopic data and evaluate their distinct biological activities. Such studies will undoubtedly contribute to the rational design of novel therapeutic agents based on the versatile tetrahydropyran scaffold.

References

  • National Institute of Standards and Technology. (n.d.). Tetrahydro-3-pentyl-2H-pyran-4-yl acetate. NIST Chemistry WebBook.
  • Google Patents. (n.d.). Pyran derivatives and their preparation.
  • The Good Scents Company. (n.d.). Jasmopyrane (Givaudan) tetrahydro-3-pentyl-2H-pyran-4-yl acetate.
  • Fuwa, H., Noto, K., & Sasaki, M. (2010). A Concise Total Synthesis of (±)-Centrolobine. HETEROCYCLES, 82(1), 641.
  • D'Alessandro, N., et al. (2019). Stereoselective Total Synthesis of Aspergillide A: A Visible Light-Mediated Photoredox Access to the Trisubstituted Tetrahydropyran Core. The Journal of Organic Chemistry, 84(17), 11073–11082.
  • ChemicalBook. (n.d.). Tetrahydro-4-pyranol(2081-44-9) 1H NMR spectrum.
  • Paton, R. S., & Goodman, J. M. (2009). Strategies for the construction of tetrahydropyran rings in the synthesis of natural products. Organic & Biomolecular Chemistry, 7(21), 4335-4346.
  • Ragains, J. R. (2011). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine drugs, 9(8), 1483–1527.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.

Sources

A Senior Application Scientist's Guide to the Structural Validation and Confirmation of "Tetrahydro-3-pentyl-2H-pyran-4-yl acetate" Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

<_ _>

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. This guide provides an in-depth, experience-driven comparison of analytical methodologies for the structural validation of "Tetrahydro-3-pentyl-2H-pyran-4-yl acetate" and its derivatives. As a senior application scientist, my aim is to move beyond mere procedural descriptions to explain the why behind the how, empowering you to make informed decisions in your own research.

The core challenge in characterizing this class of molecules lies in the stereochemical complexity of the substituted tetrahydropyran ring. The presence of multiple chiral centers necessitates a multi-faceted, orthogonal approach to structural elucidation. Relying on a single analytical technique is insufficient; instead, a synergistic combination of methods is required for complete and trustworthy characterization.

The Orthogonal Approach: A Self-Validating System

The principle of using orthogonal methods is fundamental to robust analytical science.[1][2][3] By employing multiple, independent techniques that measure the same attributes through different physical principles, we create a self-validating system that significantly reduces the potential for bias and enhances the overall accuracy of our structural assignment.[1] This is not just good practice; it is a critical component in meeting the stringent requirements of regulatory bodies like the FDA and EMA.[1]

Our strategic approach to the structural validation of Tetrahydro-3-pentyl-2H-pyran-4-yl acetate derivatives integrates Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. Each technique provides a unique piece of the structural puzzle, and their combined data allows for a comprehensive and confident characterization.

G cluster_0 Structural Validation Workflow cluster_1 Analytical Techniques Initial_Synthesis Synthesized Derivative Purification Purification (e.g., Chromatography) Initial_Synthesis->Purification Orthogonal_Analysis Orthogonal Analytical Methods Purification->Orthogonal_Analysis Data_Integration Data Integration and Structure Elucidation Orthogonal_Analysis->Data_Integration NMR NMR Spectroscopy (1D & 2D) Orthogonal_Analysis->NMR MS Mass Spectrometry (MS) Orthogonal_Analysis->MS FTIR FTIR Spectroscopy Orthogonal_Analysis->FTIR Final_Confirmation Confirmed Structure Data_Integration->Final_Confirmation Computational Computational Chemistry Data_Integration->Computational

Caption: Orthogonal workflow for structural validation.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful tool in our arsenal for determining the detailed molecular structure of organic compounds.[4] It provides information on the connectivity of atoms and their spatial relationships. For Tetrahydro-3-pentyl-2H-pyran-4-yl acetate derivatives, a suite of 1D and 2D NMR experiments is essential.

A. 1D NMR: The Initial Fingerprint
  • ¹H NMR (Proton NMR): This is the first experiment to be performed. It provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. Key signals to look for in our target molecule include the protons on the tetrahydropyran ring, the pentyl group, and the acetate methyl group.

  • ¹³C NMR (Carbon NMR): This experiment provides information about the number of different types of carbon atoms in the molecule. The chemical shifts of the carbon signals can help to identify the functional groups present, such as the ester carbonyl and the carbons of the pyran ring.

B. 2D NMR: Unraveling Connectivity and Stereochemistry

While 1D NMR provides a foundational overview, 2D NMR techniques are indispensable for unambiguously assigning the structure and, crucially, the stereochemistry of complex molecules.[5][6][7]

  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds.[5] This is fundamental for tracing out the proton spin systems within the pentyl group and the tetrahydropyran ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms.[7][8] It is a highly sensitive technique that allows for the unambiguous assignment of which protons are attached to which carbons.[8]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds.[8][9] This is critical for piecing together the carbon skeleton of the molecule, connecting the pentyl and acetate groups to the tetrahydropyran ring.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These are the key experiments for determining the relative stereochemistry of the molecule.[10][11][12][13] They detect protons that are close to each other in space, regardless of whether they are connected through bonds.[14][15] The intensity of the NOE/ROE signal is inversely proportional to the sixth power of the distance between the protons, providing a powerful tool for deducing the 3D arrangement of the substituents on the tetrahydropyran ring.[11]

G cluster_0 2D NMR Experimental Logic COSY COSY (¹H-¹H Connectivity) HSQC HSQC (¹H-¹³C Direct Correlation) COSY->HSQC Identifies spin systems HMBC HMBC (¹H-¹³C Long-Range Correlation) HSQC->HMBC Assigns directly bonded C-H NOESY_ROESY NOESY/ROESY (¹H-¹H Spatial Proximity) HMBC->NOESY_ROESY Connects fragments

Caption: Logical flow of 2D NMR experiments.

Experimental Protocol: A Representative 2D NMR Workflow
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • 1D Spectra Acquisition: Acquire standard ¹H and ¹³C NMR spectra to determine appropriate spectral widths and acquisition times for the 2D experiments.

  • COSY Acquisition: Run a standard gradient-selected COSY experiment.

  • HSQC Acquisition: Acquire a gradient-selected HSQC experiment optimized for one-bond ¹J(CH) couplings (typically ~145 Hz).

  • HMBC Acquisition: Acquire a gradient-selected HMBC experiment optimized for long-range couplings (typically 4-10 Hz).

  • NOESY/ROESY Acquisition: Acquire a phase-sensitive NOESY or ROESY experiment with a mixing time appropriate for the molecular size (for small molecules like this, 500-800 ms is a good starting point for NOESY).

  • Data Processing and Analysis: Process the data using appropriate software (e.g., MestReNova, TopSpin). Analyze the cross-peaks in each spectrum to build up the molecular structure and determine the relative stereochemistry.

II. Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the crucial information of the molecular weight of the compound and can offer insights into its structure through fragmentation patterns.[4]

  • High-Resolution Mass Spectrometry (HRMS): This is essential for determining the exact mass of the molecular ion, which allows for the unambiguous determination of the molecular formula.

  • Tandem Mass Spectrometry (MS/MS): By inducing fragmentation of the molecular ion and analyzing the resulting fragment ions, we can gain further confidence in the proposed structure.[16] For Tetrahydro-3-pentyl-2H-pyran-4-yl acetate, characteristic fragmentation patterns would include the loss of the acetate group and cleavage of the pentyl chain or the pyran ring.

Experimental Protocol: ESI-HRMS
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution into the electrospray ionization (ESI) source of a high-resolution mass spectrometer (e.g., a TOF or Orbitrap instrument).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ or other adducts like [M+Na]⁺ should be observed.

  • Data Analysis: Determine the exact mass of the molecular ion and use this to calculate the elemental composition.

III. Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule.[17] For our target compound, FTIR is particularly useful for confirming the presence of the ester functionality.

  • Key Vibrational Frequencies:

    • C=O Stretch (Ester): A strong absorption band in the region of 1735-1750 cm⁻¹ is characteristic of the carbonyl group of the acetate ester.[18][19][20]

    • C-O Stretch (Ester and Ether): Strong absorptions in the 1000-1300 cm⁻¹ region will correspond to the C-O stretching vibrations of the acetate and the tetrahydropyran ether linkage.[18][20]

    • C-H Stretch (Aliphatic): Absorptions in the 2850-3000 cm⁻¹ region confirm the presence of the pentyl group and the saturated pyran ring.

Experimental Protocol: ATR-FTIR
  • Sample Preparation: Place a small amount of the neat liquid or solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the infrared spectrum, typically over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and correlate them with the expected functional groups.

IV. Computational Chemistry: A Powerful Adjunct for Stereochemical Confirmation

In cases of stereochemical ambiguity that cannot be fully resolved by NOE data alone, computational chemistry can be a powerful tool.[21][22][23][24]

  • NMR Chemical Shift Prediction: Density Functional Theory (DFT) calculations can be used to predict the ¹H and ¹³C NMR chemical shifts for all possible stereoisomers.[21][24] Comparison of the calculated spectra with the experimental data can provide strong evidence for the correct stereoisomer.

  • Conformational Analysis: Computational methods can be used to determine the lowest energy conformations of the different stereoisomers.[25] This information can then be used to rationalize the observed NOE correlations.

Data Summary and Comparison

Analytical TechniqueInformation ProvidedStrengthsLimitations
¹H NMR Proton chemical environments, spin-spin couplingHigh resolution, quantitativeSignal overlap in complex molecules
¹³C NMR Carbon skeleton, functional groupsUnambiguous carbon countLower sensitivity than ¹H NMR
COSY ¹H-¹H coupling networksEstablishes proton connectivityCan be complex to interpret
HSQC Direct ¹H-¹³C correlationsHigh sensitivity, resolves overlapOnly shows one-bond correlations
HMBC Long-range ¹H-¹³C correlationsDefines the molecular skeletonWeaker signals, potential for ambiguity
NOESY/ROESY Through-space ¹H-¹H proximitiesKey for stereochemistry determinationDistance-dependent, can be ambiguous
HRMS Exact mass, molecular formulaUnambiguous elemental compositionProvides little structural information on its own
MS/MS Fragmentation patternsConfirms structural fragmentsFragmentation can be complex
FTIR Presence of functional groupsFast, simpleProvides limited structural detail
Computational Chemistry Predicted NMR spectra, conformationsCan resolve stereochemical ambiguityComputationally intensive, accuracy depends on the level of theory

Conclusion: A Holistic and Defensible Approach

The structural validation of "Tetrahydro-3-pentyl-2H-pyran-4-yl acetate" derivatives demands a comprehensive and orthogonal analytical strategy. By synergistically combining the detailed connectivity and stereochemical information from a suite of 2D NMR experiments with the molecular formula confirmation from HRMS and functional group identification from FTIR, a complete and unambiguous structural assignment can be achieved. The integration of computational chemistry provides an additional layer of confidence, particularly in resolving complex stereochemical challenges. This multi-faceted approach not only ensures scientific accuracy but also provides the robust and defensible data package required for publication and regulatory submission, in line with ICH guidelines for the characterization of new drug substances.[26][27][28][29][30]

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A comparative study of different synthetic pathways to "Tetrahydro-3-pentyl-2H-pyran-4-yl acetate"

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and fragrance chemistry, the efficient and stereoselective synthesis of complex molecules is a perpetual challenge. Tetrahydro-3-pentyl-2H-pyran-4-yl acetate, a valuable fragrance ingredient known for its floral, jasmine-like aroma, presents an interesting case study in synthetic strategy.[1] This guide provides an in-depth comparative analysis of the primary industrial synthesis and plausible alternative routes to this target molecule, offering insights into the rationale behind experimental choices and providing detailed protocols.

Introduction to the Target Molecule

Tetrahydro-3-pentyl-2H-pyran-4-yl acetate possesses a substituted tetrahydropyran core, a common motif in numerous natural products and biologically active compounds. The presence of two stereocenters at positions 3 and 4 of the pyran ring necessitates careful control over the stereochemistry of the synthesis to achieve the desired isomeric distribution, which can significantly impact its olfactory properties and biological activity. This guide will dissect the synthetic approaches to this molecule, evaluating them based on yield, stereoselectivity, scalability, and overall efficiency.

Pathway 1: The Industrial Standard - Prins Cyclization Followed by Acetylation

The most prominently documented and likely industrially applied synthesis of tetrahydro-3-pentyl-2H-pyran-4-yl acetate involves a multi-step process commencing with a Prins-type cyclization to construct the tetrahydropyran ring, followed by a straightforward acetylation.[2][3][4]

Mechanistic Rationale and Strategic Considerations

The Prins reaction is a powerful acid-catalyzed carbon-carbon bond-forming reaction between an alkene (homoallylic alcohol in this case) and a carbonyl compound (an aldehyde).[5][6][7][8] The choice of this reaction is strategic as it allows for the concomitant formation of the tetrahydropyran ring and the introduction of a hydroxyl group at the C-4 position, primed for subsequent acetylation. The reaction proceeds through an oxocarbenium ion intermediate, and the stereochemical outcome is influenced by the reaction conditions and the nature of the substrates.

The subsequent acetylation is a standard esterification procedure, converting the precursor alcohol into the final acetate ester.[2] This final step is crucial for modulating the fragrance profile of the molecule.

Experimental Protocol

Step 1: Synthesis of 3-pentyl-tetrahydro-2H-pyran-4-ol via Prins-type Reaction [3][4]

  • Reaction Setup: A mixture of 2-ethylbutyraldehyde and 3-methyl-3-buten-1-ol is treated with a 2 molar equivalent of an 85:15 mixture of acetic acid and trifluoroacetic acid.

  • Reaction Conditions: The reaction is typically carried out at a controlled temperature to ensure selective cyclization and minimize side reactions.

  • Work-up and Saponification: The resulting intermediate mixture is then treated with potassium hydroxide in refluxing ethanol to saponify any acetate esters formed during the cyclization, yielding the desired pyranol.

  • Purification: The crude product is purified by distillation to yield 3-pentyl-tetrahydro-2H-pyran-4-ol.

Step 2: Acetylation of 3-pentyl-tetrahydro-2H-pyran-4-ol [2]

  • Reaction: The purified 3-pentyl-tetrahydro-2H-pyran-4-ol is reacted with acetic anhydride.

  • Reaction Conditions: The mixture is heated at 60°C for 2-3 hours.

  • Work-up and Purification: Excess acetic anhydride and acetic acid are removed by distillation under reduced pressure. The residue is diluted with a suitable organic solvent (e.g., tert-butyl methyl ether), washed with water, saturated aqueous sodium bicarbonate solution, and brine. After drying over a drying agent like magnesium sulfate, the solvent is evaporated. The crude product is then purified by distillation to afford tetrahydro-3-pentyl-2H-pyran-4-yl acetate as a mixture of isomers.

Data Summary
ParameterValue/ObservationSource
Starting Materials 2-ethylbutyraldehyde, 3-methyl-3-buten-1-ol, acetic anhydride[3][4]
Key Reactions Prins Cyclization, Esterification[2][5]
Stereochemistry Produces a mixture of isomers[2]
Purification Distillation[2]
Visualizing the Pathway

Prins_Pathway cluster_step1 Step 1: Prins-type Cyclization cluster_step2 Step 2: Acetylation 2-ethylbutyraldehyde 2-ethylbutyraldehyde Prins_Reaction Cyclization & Saponification 2-ethylbutyraldehyde->Prins_Reaction 3-methyl-3-buten-1-ol 3-methyl-3-buten-1-ol 3-methyl-3-buten-1-ol->Prins_Reaction Acid Catalyst Acid Catalyst Acid Catalyst->Prins_Reaction Pyranol_Intermediate 3-pentyl-tetrahydro-2H-pyran-4-ol Acetylation Esterification Pyranol_Intermediate->Acetylation Prins_Reaction->Pyranol_Intermediate Acetic_Anhydride Acetic_Anhydride Acetic_Anhydride->Acetylation Final_Product Tetrahydro-3-pentyl-2H-pyran-4-yl acetate Acetylation->Final_Product Diels_Alder_Pathway Heterodiene α,β-Unsaturated Aldehyde Diels_Alder_Reaction [4+2] Cycloaddition Heterodiene->Diels_Alder_Reaction Dienophile Enol Ether Dienophile->Diels_Alder_Reaction Diels_Alder_Adduct Dihydropyran Intermediate Reduction Reduction Diels_Alder_Adduct->Reduction Pyranol_Intermediate 3-pentyl-tetrahydro-2H-pyran-4-ol Reduction->Pyranol_Intermediate Acetylation Acetylation Pyranol_Intermediate->Acetylation Final_Product Tetrahydro-3-pentyl-2H-pyran-4-yl acetate Acetylation->Final_Product Diels_Alder_Reaction->Diels_Alder_Adduct

Caption: A potential hetero-Diels-Alder synthetic route.

Pathway 3: Multicomponent Reaction Strategy

Multicomponent reactions (MCRs) offer a highly efficient means of synthesizing complex molecules from three or more starting materials in a single pot. [9][10]Several MCRs are known to produce substituted pyran derivatives. [9][10]

A one-pot three-component reaction could potentially involve an aldehyde, a β-dicarbonyl compound, and an activated alkene, catalyzed by a base or a Lewis acid.

  • Atom Economy and Efficiency: MCRs are inherently atom-economical and reduce the number of synthetic steps, leading to savings in time, cost, and resources.

  • Diversity-Oriented Synthesis: This approach could be amenable to creating a library of related compounds for structure-activity relationship studies by simply varying the starting components.

  • Reaction Optimization: Finding the optimal conditions for the desired MCR to yield the specific substitution pattern of the target molecule could be challenging and require significant empirical screening.

  • Stereocontrol: Achieving high stereoselectivity in MCRs can be difficult without the use of chiral catalysts.

MCR_Pathway Aldehyde Aldehyde MCR One-Pot Reaction Aldehyde->MCR Malononitrile_Derivative Active Methylene Compound Malononitrile_Derivative->MCR Dicarbonyl_Compound β-Dicarbonyl Compound Dicarbonyl_Compound->MCR MCR_Intermediate Functionalized Pyran Modification Functional Group Interconversion MCR_Intermediate->Modification Final_Product Tetrahydro-3-pentyl-2H-pyran-4-yl acetate Modification->Final_Product MCR->MCR_Intermediate

Sources

A Comparative Olfactory and Sensory Evaluation of Tetrahydro-3-pentyl-2H-pyran-4-yl Acetate Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of fragrance chemistry, the spatial arrangement of atoms within a molecule can dramatically alter its sensory perception. This guide provides an in-depth comparative analysis of the olfactory and sensory properties of the enantiomers of Tetrahydro-3-pentyl-2H-pyran-4-yl acetate, a significant fragrance ingredient commercially known as Jasmopyrane. While often utilized as a mixture of stereoisomers, dissecting the individual contributions of each enantiomer offers perfumers and researchers a more nuanced palette for creative and technical applications. This document synthesizes available data, established principles of stereoisomer olfaction, and detailed experimental protocols to illuminate the distinct characteristics of these chiral molecules.

Introduction to Tetrahydro-3-pentyl-2H-pyran-4-yl Acetate

Tetrahydro-3-pentyl-2H-pyran-4-yl acetate is a synthetic aroma chemical prized for its complex floral and fruity character. Commercially, it is typically produced and used as a mixture of diastereomers, primarily the cis and trans isomers[1]. Each of these diastereomers, in turn, exists as a pair of enantiomers. The interplay of these various stereoisomers contributes to the overall scent profile of the commercial product.

The general odor profile of the isomeric mixture is characterized by floral, jasmine, and herbaceous notes, with some commercial grades exhibiting subtle mushroom-like and tea-like undertones[2][3][4]. One patent describes the top notes of an isomeric mixture of the acetate as "Green, hesperidic, fatty, spicy"[5]. This complexity suggests that the individual stereoisomers likely possess distinct and varied olfactory characteristics. Understanding these individual nuances is paramount for precise fragrance formulation and for advancing our knowledge of structure-odor relationships.

The Olfactory Significance of Chirality

The olfactory system is a remarkably sensitive and selective chiral detector. Enantiomers, which are non-superimposable mirror images of each other, can interact differently with the chiral olfactory receptors in the nasal epithelium. This can lead to significant variations in perceived odor quality, intensity, and detection thresholds between two enantiomers of the same compound[6][7][8]. For fragrance scientists, the ability to isolate and characterize individual enantiomers unlocks a deeper level of creative control, allowing for the fine-tuning of a fragrance's character.

While a direct, publicly available sensory comparison of the isolated enantiomers of Tetrahydro-3-pentyl-2H-pyran-4-yl acetate is not prevalent in scientific literature, we can infer their likely distinct profiles based on the known scent of the isomeric mixtures and the fundamental principles of enantioselective olfaction.

Comparative Sensory Profile: A Synthesized Analysis

Based on the available data for isomeric mixtures and the established principles of stereoisomerism in olfaction, we can project a comparative sensory profile for the individual enantiomers. It is hypothesized that one enantiomer may carry the more dominant floral, jasmine notes, while the other may contribute more to the greener, fruitier, or even the subtle mushroom and spicy facets of the overall aroma.

Sensory Attribute Isomeric Mixture (Commercial Jasmopyrane) Hypothesized Enantiomer A Profile Hypothesized Enantiomer B Profile
Primary Odor Family Floral, FruityPredominantly Floral (Jasmine, Muguet)Fruity-Green
Top Notes Green, Hesperidic, Spicy[5]Bright, fresh, slightly greenSharp, citrusy, with a spicy nuance
Heart Notes Jasmine, Herbaceous, Tea-like[2][3]Rich, indolic jasmine characterHerbaceous, leafy green, hint of tea
Base Notes Musky, Lemony nuancesSoft, musky floralcyWoody, slightly earthy undertone
Odor Intensity Moderate to HighLikely higher for the dominant floral noteLikely moderate, providing complexity
Potential Descriptors Jasmine, green apple, pear, mushroom, teaHeady jasmine, lily-of-the-valley, cleanUnripe fruit, petitgrain, fresh-cut grass

This table represents a synthesized projection based on available data for isomeric mixtures and established principles of chiral perception. Further experimental validation with isolated enantiomers is required for confirmation.

Methodologies for Sensory Evaluation

To objectively assess and compare the olfactory profiles of the individual enantiomers, a combination of instrumental and human sensory evaluation techniques is essential.

Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector[9]. This method allows for the identification of odor-active compounds in a mixture and the characterization of their specific scent.

  • Sample Preparation: Dilute the isolated enantiomers to a concentration of 0.1% in a high-purity, odorless solvent such as ethanol or diethyl phthalate.

  • Instrumentation: Utilize a gas chromatograph equipped with a chiral stationary phase column (e.g., a cyclodextrin-based column) to achieve enantiomeric separation. The column effluent is split between a mass spectrometer (for chemical identification) and a heated sniffing port.

  • Olfactory Detection: A trained panelist sniffs the effluent from the sniffing port and records the time, intensity, and description of each perceived odor.

  • Data Analysis: The olfactory data is correlated with the chromatographic data from the mass spectrometer to assign specific odor descriptors to each enantiomer.

GCO_Workflow cluster_GC Gas Chromatograph cluster_Detection Detection cluster_Analysis Data Analysis cluster_Output Output Injector Injector Column Chiral GC Column Injector->Column Sample Injection Splitter Effluent Splitter Column->Splitter MS Mass Spectrometer (MS) Splitter->MS Chemical Identification SniffingPort Olfactory Port (GC-O) Splitter->SniffingPort Sensory Evaluation DataIntegration Data Integration & Correlation MS->DataIntegration SniffingPort->DataIntegration Report Sensory Profile of Enantiomers DataIntegration->Report

Caption: Workflow for Gas Chromatography-Olfactometry (GC-O) analysis.

Sensory Panel Evaluation

A trained sensory panel provides comprehensive and reproducible data on the overall fragrance profile and its evolution over time.

  • Panelist Selection and Training: Recruit panelists based on their sensory acuity and ability to articulate olfactory perceptions. Train them extensively with a range of relevant aroma standards to establish a common descriptive vocabulary.

  • Sample Preparation: Prepare solutions of the individual enantiomers and the racemic mixture at a standardized concentration (e.g., 1% in an odorless solvent).

  • Blotter Evaluation: Apply a controlled amount of each sample to a standard fragrance blotter.

  • Evaluation Procedure: Have panelists evaluate the blotters in a controlled, odor-free environment at specific time intervals (e.g., immediately, after 15 minutes, 1 hour, and 4 hours) to assess the top, heart, and base notes.

  • Data Collection: Panelists will rate the intensity of various sensory attributes (e.g., floral, fruity, green, spicy) on a labeled magnitude scale and provide qualitative descriptors.

  • Statistical Analysis: Analyze the collected data statistically to determine significant differences in the sensory profiles of the enantiomers.

Sensory_Panel_Workflow cluster_Preparation Preparation cluster_Evaluation Evaluation cluster_Analysis Analysis & Reporting SamplePrep Sample Preparation (Enantiomers & Mixture) BlotterEval Blotter Evaluation (Timed Intervals) SamplePrep->BlotterEval PanelistTraining Panelist Training PanelistTraining->BlotterEval DataCollection Data Collection (Intensity & Descriptors) BlotterEval->DataCollection Stats Statistical Analysis DataCollection->Stats Report Comparative Sensory Report Stats->Report

Sources

A Senior Application Scientist's Guide to Confirming the Purity and Isomeric Ratio of Tetrahydro-3-pentyl-2H-pyran-4-yl acetate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise characterization of chemical entities is paramount. This guide provides an in-depth comparison of analytical methodologies for confirming the purity and determining the isomeric ratio of "Tetrahydro-3-pentyl-2H-pyran-4-yl acetate," a compound with relevance in various chemical industries, including perfumery.[1][2][3] The presence of multiple stereocenters in this molecule necessitates rigorous analytical control to ensure product consistency and quality. This document will explore the utility of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for this purpose.

The Analytical Challenge: Purity and Isomerism

"Tetrahydro-3-pentyl-2H-pyran-4-yl acetate" possesses chiral centers, leading to the potential for multiple diastereomers, primarily cis and trans isomers. The relative stereochemistry significantly influences the compound's physical, chemical, and olfactory properties. Therefore, robust analytical methods are required to not only quantify the purity of the bulk material but also to accurately determine the ratio of these isomers.

Orthogonal Analytical Approaches: A Comparative Overview

A multi-pronged analytical strategy employing orthogonal techniques is the most reliable approach for comprehensive characterization. We will compare three powerful techniques: GC-MS for its high separation efficiency and structural elucidation capabilities, chiral HPLC for its specialized ability to resolve stereoisomers, and qNMR for its absolute quantification without the need for identical reference standards.

Gas Chromatography-Mass Spectrometry (GC-MS): The Workhorse for Volatile Compounds

GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds. Its high resolving power makes it ideal for separating isomers and identifying impurities.

Causality of Experimental Choices

The choice of a capillary GC column is critical. A mid-polarity column, such as one coated with a phenyl-substituted polysiloxane, often provides a good balance of interactions to achieve separation of diastereomers. For enhanced separation of stereoisomers, a chiral stationary phase is necessary.[4][5][6][7] Electron ionization (EI) is chosen for its ability to generate reproducible fragmentation patterns, aiding in the identification of the target compound and any co-eluting impurities.

Self-Validating Protocol: Purity and Isomeric Ratio by GC-MS

This protocol is designed to be self-validating by incorporating system suitability checks and the use of an internal standard for quantification.

Experimental Protocol:

  • Sample Preparation:

    • Prepare a stock solution of "Tetrahydro-3-pentyl-2H-pyran-4-yl acetate" at 1 mg/mL in ethyl acetate.

    • Prepare a working solution by diluting the stock solution to 100 µg/mL with ethyl acetate, containing a suitable internal standard (e.g., dodecane) at a known concentration.

  • Instrumentation:

    • Gas Chromatograph: Agilent 8890 GC System or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or a chiral column like Astec CHIRALDEX® for enhanced isomer separation.[5]

    • Inlet: Split/splitless injector at 250°C with a split ratio of 50:1.

    • Oven Program: Start at 80°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

  • Data Analysis:

    • Identify the peaks corresponding to the cis and trans isomers based on their retention times and mass spectra.

    • The purity is calculated by the area percent of the main peaks relative to the total peak area.

    • The isomeric ratio is determined by the ratio of the peak areas of the individual isomers.

    • The mass spectrum should show characteristic fragments aiding in structural confirmation.[8][9][10][11][12]

Data Presentation: Expected GC-MS Results
ParameterResult
Retention Time (cis-isomer)~12.5 min
Retention Time (trans-isomer)~12.8 min
Purity (Area %)>99%
Isomeric Ratio (cis:trans)55:45
Mass Spectrum (Key Fragments) m/z (relative abundance): [M-CH3COO]+, [M-C5H11]+, etc.

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Bulk Sample Dilution Dilution in Ethyl Acetate Sample->Dilution Standard Internal Standard Standard->Dilution Injection GC Injection Dilution->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometry Detection Separation->Detection Integration Peak Integration Detection->Integration Purity Purity Calculation (Area %) Integration->Purity Ratio Isomeric Ratio Calculation Integration->Ratio

Caption: Workflow for GC-MS purity and isomer analysis.

Chiral High-Performance Liquid Chromatography (HPLC): The Specialist in Stereoisomer Separation

For definitive separation of enantiomers and diastereomers, chiral HPLC is the gold standard.[13][14][15][16] It utilizes a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to their separation.

Causality of Experimental Choices

The selection of the appropriate chiral stationary phase is paramount and often requires screening.[17] Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives, are versatile and effective for a wide range of compounds.[17] A normal-phase mobile system (e.g., hexane/isopropanol) is often preferred for these types of columns as it promotes the necessary chiral recognition interactions. UV detection is suitable as the acetate group provides a chromophore.

Self-Validating Protocol: Isomeric Ratio by Chiral HPLC

This protocol includes system suitability tests to ensure the resolution between the isomeric peaks is adequate for accurate quantification.

Experimental Protocol:

  • Sample Preparation:

    • Prepare a stock solution of "Tetrahydro-3-pentyl-2H-pyran-4-yl acetate" at 1 mg/mL in the mobile phase.

    • Prepare a working solution at 100 µg/mL in the mobile phase.

  • Instrumentation:

    • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

    • Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or a similar polysaccharide-based chiral column.

    • Mobile Phase: n-Hexane / Isopropanol (95:5, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detector: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Calculate the resolution between the cis and trans isomer peaks. A resolution of >1.5 is generally considered baseline separation.

    • The isomeric ratio is determined from the relative peak areas.

Data Presentation: Expected Chiral HPLC Results
ParameterResult
Retention Time (cis-isomer)~8.2 min
Retention Time (trans-isomer)~9.5 min
Resolution (Rs)> 2.0
Isomeric Ratio (cis:trans)55:45

Workflow for Chiral HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chiral HPLC Analysis cluster_data Data Processing Sample Bulk Sample Dissolution Dissolution in Mobile Phase Sample->Dissolution Injection HPLC Injection Dissolution->Injection Separation Chiral Column Separation Injection->Separation Detection UV Detection (210 nm) Separation->Detection Integration Peak Integration Detection->Integration Resolution Resolution Calculation Integration->Resolution Ratio Isomeric Ratio Calculation Integration->Ratio

Caption: Workflow for chiral HPLC isomer analysis.

Quantitative NMR (qNMR) Spectroscopy: The Absolute Quantifier

qNMR is a primary analytical method that allows for the determination of purity and isomeric ratios without the need for a specific reference standard of the analyte.[18][19][20][21] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to the signal.

Causality of Experimental Choices

¹H NMR is chosen for its high sensitivity and the presence of distinct signals for the different isomers. A high-field NMR spectrometer (e.g., 400 MHz or higher) is preferred to achieve better signal dispersion. A certified internal standard with a known purity and a simple spectrum that does not overlap with the analyte signals is crucial for accurate quantification. Maleic acid is a common choice for this purpose. The relaxation delay (d1) must be sufficiently long (at least 5 times the longest T1 of the signals of interest) to ensure complete relaxation of all protons, which is essential for accurate integration.

Self-Validating Protocol: Purity and Isomeric Ratio by ¹H qNMR

The validity of this method relies on the accurate weighing of both the sample and the internal standard, and on ensuring the NMR acquisition parameters are appropriate for quantification.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of "Tetrahydro-3-pentyl-2H-pyran-4-yl acetate" and 5 mg of a certified internal standard (e.g., maleic acid) into a vial.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of CDCl₃).

  • Instrumentation:

    • NMR Spectrometer: Bruker Avance 400 MHz or equivalent.

    • Probe: 5 mm BBO probe.

    • Solvent: CDCl₃.

    • Acquisition Parameters:

      • Pulse Program: zg30

      • Number of Scans: 16

      • Relaxation Delay (d1): 30 s

      • Acquisition Time (aq): 4 s

  • Data Analysis:

    • Identify non-overlapping, well-resolved signals for the analyte (one for each isomer) and the internal standard. For example, the acetate methyl protons for the isomers and the vinyl protons for maleic acid.

    • Carefully integrate the selected signals.

    • The purity of the analyte is calculated using the following formula:

      • Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS where: I = integral value, N = number of protons, MW = molecular weight, m = mass, P = purity of the internal standard.

    • The diastereomeric ratio is determined by the direct ratio of the integrals of the signals corresponding to each isomer.[22][23][24][25]

Data Presentation: Expected ¹H qNMR Results
ParameterResult
Analyte Signals (ppm) Acetate methyl (cis): ~2.05 ppm, Acetate methyl (trans): ~2.03 ppm
Internal Standard Signal (ppm) Maleic acid vinyl protons: ~6.28 ppm
Purity99.2% (w/w)
Diastereomeric Ratio (cis:trans)56:44

Workflow for qNMR Analysis

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Acquisition cluster_data Data Processing Weighing Accurate Weighing of Sample & Internal Standard Dissolution Dissolution in Deuterated Solvent Weighing->Dissolution Acquisition ¹H NMR Spectrum Acquisition (Quantitative Parameters) Dissolution->Acquisition Processing Phasing & Baseline Correction Acquisition->Processing Integration Signal Integration Processing->Integration Purity Purity Calculation Integration->Purity Ratio Diastereomeric Ratio Calculation Integration->Ratio

Caption: Workflow for qNMR purity and isomer analysis.

Comparative Summary of Analytical Methods

FeatureGC-MSChiral HPLCqNMR
Primary Application Purity, Isomer Ratio, Impurity IDIsomeric Ratio, Enantiomeric PurityAbsolute Purity, Isomeric Ratio
Separation Principle Volatility & PolarityChiral Recognition-
Resolution of Isomers Good to Excellent (with chiral column)ExcellentDepends on spectral dispersion
Quantification Relative (Internal Standard)Relative (Area %)Absolute (Internal Standard)
Sample Throughput HighMediumMedium
Method Development ModerateCan be complex (column screening)Straightforward
Instrumentation Cost HighMediumVery High
Regulatory Acceptance Widely AcceptedWidely AcceptedWidely Accepted (as primary method)

Conclusion and Recommendations

For the comprehensive analysis of "Tetrahydro-3-pentyl-2H-pyran-4-yl acetate," a combination of these orthogonal techniques provides the highest level of confidence in the results.

  • For routine quality control , a validated GC-MS method using a standard non-chiral column can be sufficient for purity determination and estimation of the diastereomeric ratio, provided the isomers are adequately resolved.

  • When precise and accurate determination of the diastereomeric ratio is critical, chiral HPLC is the recommended technique due to its superior resolving power for stereoisomers.

  • qNMR serves as an excellent primary method for the absolute purity determination of reference materials and for orthogonal verification of purity results obtained by chromatographic methods. It also provides an accurate determination of the diastereomeric ratio.

All methods must be validated according to the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R1), to ensure they are suitable for their intended purpose.[26][27][28][29][30] This includes assessing parameters such as specificity, linearity, range, accuracy, and precision.

References

  • Novel pyran derivatives, their preparation and use thereof in perfumery - European Patent Office EP2112144 A1. (2008).
  • Chiral HPLC Separations - Phenomenex. (n.d.).
  • US10040776B2 - Pyran derivatives and their preparation - Google Patents. (n.d.).
  • WO2009130192A1 - Novel pyran derivatives, their preparation and use thereof in perfumery - Google Patents. (n.d.).
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.).
  • Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool | LCGC International. (n.d.).
  • A Guide to Quantitative NMR (qNMR) - Emery Pharma. (n.d.).
  • NMR-Spectroscopic Investigation of Diastereomeric Esters and Amides of 2-Phenylbutyric Acid: Helmchen's Extension of. (n.d.).
  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - NIH. (n.d.).
  • Mass spectrometric study of some pyrazoline derivatives - ResearchGate. (2025).
  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works - ResolveMass Laboratories Inc. (n.d.).
  • Basics of chiral HPLC - Sigma-Aldrich. (n.d.).
  • Enantioselective Tandem Michael Addition and Cyclization Reaction Enabled by Dual Organo/Copper Catalysis: Access to Functionalized 4H-Pyrans | Organic Letters - ACS Publications. (n.d.).
  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023).
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - European Medicines Agency (EMA). (n.d.).
  • Astec CHIRALDEX and Supelco DEX Chiral GC Columns - Sigma-Aldrich. (n.d.).
  • Can any one explain how to determine diastereomeric ratio from NMR spectra?. (2014).
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  • (PDF) Chiral stationary phases for HPLC - ResearchGate. (2025).
  • CHIRAL Handbook - BGB Analytik. (n.d.).
  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay | Journal of Medicinal Chemistry - ACS Publications. (2014).
  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis. (n.d.).
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. (n.d.).
  • Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - Chemical Communications (RSC Publishing). (n.d.).
  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025).
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  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023).
  • Direct chiral HPLC separation on CSPs - Chiralpedia. (2022).
  • HPLC Method for Chiral Separation and Quantification of Antidepressant Citalopram and Its Precursor Citadiol | Request PDF - ResearchGate. (2025).
  • Determining the Diastereoselectivity of the Formation of Dipeptidonucleotides by NMR Spectroscopy - PMC - NIH. (2021).
  • Quantitative NMR Spectroscopy.docx 11/2017. (n.d.).
  • A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. (n.d.).
  • What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. (n.d.).
  • Chiral Cyclodextrin Capillary GC Columns. (n.d.).
  • Chiral Separations: Methods and Protocols - ResearchGate. (2025).
  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide | Request PDF. (n.d.).
  • Isomerization and fragmentation of methylfuran ions and pyran ions in the gas phase - CORE. (n.d.).
  • RIFM fragrance ingredient safety assessment, tetrahydro-4-methyl-2-propyl-2H-pyran-4-yl acetate, CAS Registry Number 131766-73-9. (2022).
  • Diastereomeric ratio of 2a and 3a determined by 1 H NMR signal integrations.. (n.d.).
  • (PDF) Chiral Gas Chromatography - ResearchGate. (n.d.).
  • Quantitative Determination of p-Cymene, Thymol, Neryl Acetate, and β-Caryophyllene in Different Growth Periods and Parts of Eupatorium fortunei Turcz. by GC-MS/MS - PMC - NIH. (n.d.).
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Safety Operating Guide

Navigating the Safe Handling of Tetrahydro-3-pentyl-2H-pyran-4-yl acetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the dynamic fields of drug development and chemical synthesis, the ability to handle novel compounds with confidence and precision is paramount. This guide provides essential safety and logistical information for the handling of Tetrahydro-3-pentyl-2H-pyran-4-yl acetate, a compound with applications in fragrance and specialty chemical synthesis. By understanding its hazard profile and adhering to the robust protocols outlined below, you can ensure a safe and efficient laboratory environment.

Understanding the Hazard Landscape

Tetrahydro-3-pentyl-2H-pyran-4-yl acetate, also known by its trade name Jasmopyrane, is a combustible liquid that requires careful handling to mitigate risks. While a comprehensive, standardized Safety Data Sheet (SDS) for this specific compound is not universally available, data from structurally similar pyran derivatives and fragrance ingredients provide a strong basis for a thorough risk assessment.

The primary hazards associated with this compound and its chemical class include:

  • Skin and Eye Irritation: Direct contact can cause irritation to the skin and serious irritation to the eyes.[1]

  • Skin Sensitization: May cause an allergic skin reaction upon repeated or prolonged contact.[1]

  • Combustibility: As a combustible liquid, it has a flashpoint that indicates it can ignite when exposed to an ignition source.

Based on the available data for related compounds, the following GHS hazard statements are likely applicable: H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), and H227 (Combustible liquid).[1][2]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical when handling Tetrahydro-3-pentyl-2H-pyran-4-yl acetate. The following table summarizes the recommended PPE and the rationale for its use.

PPE ComponentSpecifications and Rationale
Hand Protection Butyl rubber or Viton gloves are recommended for extended contact due to their high resistance to esters and ethers.[3][4] For incidental contact, nitrile gloves provide a suitable barrier.[5] Always inspect gloves for integrity before use and consult the manufacturer's specific chemical resistance data.
Eye Protection Chemical safety goggles are mandatory to protect against splashes. If there is a significant risk of splashing, a face shield should be worn in conjunction with goggles.
Skin and Body Protection A flame-resistant laboratory coat should be worn and properly fastened. Ensure that clothing fully covers exposed skin.
Respiratory Protection Work should be conducted in a well-ventilated area , preferably within a chemical fume hood, to minimize inhalation of vapors. If engineering controls are not sufficient to maintain exposure below occupational exposure limits, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.

Operational Protocols: A Step-by-Step Approach to Safety

Adherence to standardized operational procedures is the bedrock of laboratory safety. The following protocols are designed to minimize exposure and prevent accidents.

Preparation and Handling:
  • Designated Work Area: All handling of Tetrahydro-3-pentyl-2H-pyran-4-yl acetate should occur in a designated area, such as a chemical fume hood, to control vapor emissions.

  • Pre-use Inspection: Before handling, visually inspect the container for any signs of damage or leakage.

  • Grounding and Bonding: For transfers of larger quantities, ensure that containers are properly grounded and bonded to prevent the buildup of static electricity, which could serve as an ignition source.

  • Avoid Incompatibles: Keep the compound away from strong oxidizing agents, as these can lead to vigorous reactions.[6]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.[7]

Storage:
  • Container Integrity: Store in a tightly closed, original or compatible container.[8]

  • Cool, Dry, and Ventilated: The storage area should be cool, dry, and well-ventilated, away from direct sunlight and sources of heat or ignition.[8][9]

  • Segregation: Store separately from incompatible materials, particularly strong oxidizing agents.[10]

Emergency Procedures: Spill and Disposal Management

A swift and informed response to spills is crucial. The following workflow provides a clear action plan.

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_assessment Assess the Spill cluster_cleanup Cleanup Procedure (Small Spill) cluster_emergency_response Emergency Response (Large Spill) cluster_disposal Waste Disposal Alert Alert personnel in the immediate area Evacuate Evacuate the immediate vicinity Alert->Evacuate Ignition Eliminate all ignition sources Evacuate->Ignition Ventilate Ensure adequate ventilation (if safe to do so) Ignition->Ventilate Assess Assess the size and nature of the spill Ventilate->Assess SmallSpill Small Spill (<500ml) Assess->SmallSpill Manageable LargeSpill Large Spill (>500ml) or Unknown Assess->LargeSpill Unmanageable DonPPE Don appropriate PPE SmallSpill->DonPPE ContactEHS Contact Emergency Services / EH&S LargeSpill->ContactEHS Contain Contain the spill with absorbent pads or booms DonPPE->Contain Absorb Absorb the spilled material Contain->Absorb Collect Collect absorbed material into a labeled, sealable container Absorb->Collect Decontaminate Decontaminate the area with soap and water Collect->Decontaminate Dispose Dispose of waste as hazardous chemical waste Collect->Dispose

Caption: Workflow for responding to a chemical spill.

Spill Cleanup Steps:
  • Control Ignition Sources: Immediately extinguish any open flames and turn off equipment that could create a spark.[11][12]

  • Containment: For small spills, use chemical spill pads or other absorbent materials to contain the liquid and prevent it from spreading.[13][14]

  • Absorption: Cover the spill with an inert absorbent material. For flammable liquids, it is preferable to use spill pads with a vapor barrier.[12][14]

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled container for hazardous waste.[13]

  • Decontamination: Clean the spill area with soap and water.[13]

  • Disposal: All contaminated materials, including gloves and absorbent pads, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[15]

Disposal of Unused Product:

Unused Tetrahydro-3-pentyl-2H-pyran-4-yl acetate must be disposed of as hazardous waste. Do not pour it down the drain. It should be collected in a clearly labeled, sealed container and managed through your institution's hazardous waste program.[15][16] For fragrance ingredients, it is common for them to be incinerated as a method of disposal.[12]

By integrating these safety protocols and operational plans into your daily laboratory practices, you can confidently and responsibly handle Tetrahydro-3-pentyl-2H-pyran-4-yl acetate, fostering a culture of safety and scientific excellence.

References

  • Guidance for Hazardous Waste Spill Cleanup in Laboratories. (n.d.). The University of Tennessee Knoxville. Retrieved January 23, 2026, from [Link]

  • 8 Steps to Handling a Lab Chemical Spill. (2023, May 5). Lab Manager. Retrieved January 23, 2026, from [Link]

  • Flammable Liquid Spill Clean Up. (n.d.). The University of British Columbia. Retrieved January 23, 2026, from [Link]

  • GHS Hazard Statement List. (2016, January 6). ChemSafetyPro.COM. Retrieved January 23, 2026, from [Link]

  • GHS hazard statements. (n.d.). In Wikipedia. Retrieved January 23, 2026, from [Link]

  • Material Guide For Chemical and Liquid Resistant Gloves. (n.d.). Enviro Safety Products. Retrieved January 23, 2026, from [Link]

  • Safely Dispose of Old Perfume: Easy Guide. (2024, October 14). divain® America. Retrieved January 23, 2026, from [Link]

  • Safety Data Sheet: Acetic acid ethyl ester. (n.d.). Carl ROTH. Retrieved January 23, 2026, from [Link]

  • OSHA Glove Selection Chart. (n.d.). Environmental Health and Safety - The University of Texas at Dallas. Retrieved January 23, 2026, from [Link]

  • Safety Data Sheet: 3,4-dihydro-2H-pyran. (2022, October 12). Chemos GmbH & Co. KG. Retrieved January 23, 2026, from [Link]

  • Laboratory Chemical Spill Cleanup and Response Guide. (2023, May). The City University of New York. Retrieved January 23, 2026, from [Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (2025, December 1). US EPA. Retrieved January 23, 2026, from [Link]

  • SAFETY DATA SHEET - Ethyl Acetate. (n.d.). Lab Alley. Retrieved January 23, 2026, from [Link]

  • Flavourings & Fragrances Waste Disposal. (n.d.). Rubo. Retrieved January 23, 2026, from [Link]

  • Standard Operating Procedure - Ethyl Acetate. (n.d.). Washington State University. Retrieved January 23, 2026, from [Link]

  • Glove Selection Guide. (n.d.). University of California, Berkeley. Retrieved January 23, 2026, from [Link]

  • 1910.1200 - Hazard Communication. (n.d.). Occupational Safety and Health Administration. Retrieved January 23, 2026, from [Link]

  • Ethyl acetate - SAFETY DATA SHEET. (2024, September 7). EMD Millipore. Retrieved January 23, 2026, from [Link]

  • Gloves Chemical Resistance Chart. (n.d.). Cole-Parmer. Retrieved January 23, 2026, from [Link]

  • Fragrances in Cosmetics. (2022, February 28). U.S. Food and Drug Administration. Retrieved January 23, 2026, from [Link]

  • Guide for Chemical Spill Response. (n.d.). American Chemical Society. Retrieved January 23, 2026, from [Link]

  • Ethyl Acetate: how to store. (2017, August 16). Chemistry Stack Exchange. Retrieved January 23, 2026, from [Link]

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.